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  • Product: 4-Ethylthiophene-2-sulfonamide
  • CAS: 142294-59-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Ethylthiophene-2-sulfonamide

Abstract This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 4-Ethylthiophene-2-sulfonamide, a molecule of significant interest to researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 4-Ethylthiophene-2-sulfonamide, a molecule of significant interest to researchers, scientists, and drug development professionals. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its diverse biological activities, including antibacterial, antiviral, and anticancer properties[1][2][3]. When incorporated with a thiophene scaffold, another privileged heterocycle in drug discovery, the resulting molecule presents a unique conformational profile that dictates its interaction with biological targets. This guide will delve into the critical structural features of 4-Ethylthiophene-2-sulfonamide, explore its conformational possibilities through theoretical and experimental lenses, and provide detailed protocols for its analysis.

Introduction: The Significance of the Sulfonamide-Thiophene Scaffold

The sulfonamide group (-SO2NH2) has a storied history in medicine, beginning with the advent of sulfa drugs, the first broadly effective systemic antibacterials[2][4]. Beyond their antimicrobial prowess, sulfonamides are integral components of drugs for various conditions, including hypertension, diabetes, and cancer[1][2]. Their therapeutic versatility stems from their ability to act as structural mimics of p-aminobenzoic acid (PABA), thereby inhibiting the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis[4][5]. This inhibitory action is fundamentally dependent on the three-dimensional arrangement of the sulfonamide moiety.

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another key player in medicinal chemistry. Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable component in the design of novel therapeutic agents[6]. The combination of a sulfonamide group with a thiophene ring, as seen in 4-Ethylthiophene-2-sulfonamide, creates a molecule with a rich and complex conformational space that is ripe for exploration. Understanding the preferred spatial arrangements of this molecule is paramount for predicting its biological activity and for the rational design of next-generation therapeutics.

Molecular Structure of 4-Ethylthiophene-2-sulfonamide

The foundational step in understanding the biological function of 4-Ethylthiophene-2-sulfonamide is a thorough analysis of its molecular structure. This involves not only its basic connectivity but also the precise spatial arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.

Connectivity and Key Functional Groups

The molecular formula for 4-Ethylthiophene-2-sulfonamide is C6H9NO2S2[7][8]. Its structure consists of a central thiophene ring substituted with an ethyl group at the 4-position and a sulfonamide group at the 2-position.

Caption: 2D representation of 4-Ethylthiophene-2-sulfonamide.

Predicted Geometric Parameters
ParameterPredicted Value (Å or °)Justification
Bond Lengths (Å)
S(thiophene)-C~1.73 - 1.75Consistent with DFT calculations on similar thiophene sulfonamide derivatives[6].
C=C (thiophene)~1.37 - 1.41Typical double bond character within the aromatic thiophene ring[10].
C-C (thiophene)~1.41Single bond character within the thiophene ring[10].
C(thiophene)-S(sulfonamide)~1.77Reflects a single bond between the aromatic carbon and the sulfonamide sulfur.
S=O (sulfonamide)~1.45 - 1.46Characteristic double bond length in sulfonamides[6].
S-N (sulfonamide)~1.67 - 1.68Typical single bond length in sulfonamides[6].
C-C (ethyl)~1.54Standard sp3-sp3 carbon-carbon single bond length.
**Bond Angles (°) **
C-S-C (thiophene)~92Characteristic of a five-membered ring containing a sulfur atom.
O=S=O (sulfonamide)~120 - 121VSEPR theory predicts a tetrahedral geometry around the sulfur, with the double bonds slightly compressing the O=S=O angle from the ideal 109.5°[6].
C-S-N (sulfonamide)~105 - 111Reflects the tetrahedral arrangement around the sulfonamide sulfur[6].

Conformational Analysis: Exploring the Rotational Landscape

The biological activity of 4-Ethylthiophene-2-sulfonamide is intimately linked to its three-dimensional shape, which is determined by the rotational freedom around its single bonds. The key rotatable bonds in this molecule are the C(thiophene)-S(sulfonamide) bond and the C(thiophene)-C(ethyl) bond.

Rotation around the C(thiophene)-S(sulfonamide) Bond

Rotation around the C2-S bond dictates the orientation of the sulfonamide group relative to the thiophene ring. This rotation is influenced by steric hindrance between the sulfonamide's oxygen and nitrogen atoms and the adjacent atoms of the thiophene ring, as well as electronic interactions between the lone pairs of the sulfonamide's oxygen and nitrogen atoms and the pi-system of the thiophene ring. For related N-aryl sulfonamides, the conformational flexibility around the S-C and S-N bonds is a key determinant of their spatial arrangement[9].

Rotation around the C(thiophene)-C(ethyl) Bond

The conformation of the ethyl group is also a critical determinant of the molecule's overall shape. The rotation around the C4-C(ethyl) bond will influence the steric profile of the molecule. Alkyl chains attached to aromatic rings can adopt different conformations, such as gauche and anti, which can lead to significant shifts in their vibrational frequencies[11][12][13]. While the ethyl group in ethylbenzene has a preferred "perpendicular" conformation, the electronic and steric environment of the thiophene ring will influence the conformational preference in 4-Ethylthiophene-2-sulfonamide[12].

Methodologies for Conformational Analysis

A multi-pronged approach combining computational modeling and experimental techniques is essential for a comprehensive understanding of the conformational preferences of 4-Ethylthiophene-2-sulfonamide.

Computational Workflow

Computational chemistry offers a powerful toolkit for exploring the potential energy surface of a molecule and identifying its stable conformers.

cluster_0 Computational Analysis start Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (e.g., DFT - B3LYP/6-31G*) conf_search->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_refine Single-Point Energy Refinement (Higher Level of Theory) freq_calc->energy_refine pop_analysis Boltzmann Population Analysis energy_refine->pop_analysis end Predicted Conformational Landscape pop_analysis->end

Caption: A typical computational workflow for conformational analysis.

Step-by-Step Protocol:

  • Initial Structure Generation: A 3D model of 4-Ethylthiophene-2-sulfonamide is generated using molecular modeling software.

  • Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy conformers. This is often done using computationally less expensive methods like molecular mechanics.

  • Geometry Optimization: The identified conformers are then subjected to geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*)[9]. This step refines the geometry of each conformer to its nearest energy minimum.

  • Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies).

  • Energy Refinement: For greater accuracy, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Boltzmann Population Analysis: The relative energies of the stable conformers are used to calculate their expected populations at a given temperature using the Boltzmann distribution. This provides a prediction of the dominant conformers in a given environment.

Experimental Validation

Experimental techniques are crucial for validating the predictions from computational models and providing a real-world picture of the molecule's conformation.

cluster_1 Experimental Validation synthesis Synthesis and Purification xray X-ray Crystallography synthesis->xray nmr NMR Spectroscopy (NOE, Coupling Constants) synthesis->nmr ir Infrared Spectroscopy synthesis->ir results Conformational Information xray->results nmr->results ir->results

Caption: Key experimental techniques for conformational analysis.

Key Experimental Protocols:

  • X-ray Crystallography: This technique provides the most definitive information about the molecular structure in the solid state.

    • Crystal Growth: High-quality single crystals of 4-Ethylthiophene-2-sulfonamide are grown.

    • Data Collection: The crystal is exposed to an X-ray beam, and the diffraction pattern is collected.

    • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding precise atomic coordinates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular conformation in solution.

    • Sample Preparation: A solution of 4-Ethylthiophene-2-sulfonamide is prepared in a suitable deuterated solvent.

    • 1D and 2D NMR Experiments: A suite of NMR experiments, including 1H, 13C, COSY, and NOESY, are performed.

    • Data Analysis: Nuclear Overhauser Effect (NOE) data provides information about through-space proximities of protons, which can be used to deduce conformational preferences. Coupling constants can also provide information about dihedral angles.

  • Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule are sensitive to its conformation.

    • Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet) or in solution.

    • Spectrum Acquisition: The IR spectrum is recorded.

    • Comparison with Theory: The experimental spectrum is compared with the predicted vibrational frequencies from computational calculations for different conformers to identify the most likely conformation(s) present.

Conclusion and Future Directions

The molecular structure and conformational preferences of 4-Ethylthiophene-2-sulfonamide are critical determinants of its potential biological activity. This technical guide has outlined the key structural features of this molecule and provided a comprehensive overview of the computational and experimental methodologies required for a thorough conformational analysis. By employing a synergistic approach that combines theoretical predictions with experimental validation, researchers can gain a deep understanding of the structure-activity relationships of this important scaffold. Future work should focus on obtaining experimental data, particularly from X-ray crystallography and advanced NMR studies, to definitively characterize the conformational landscape of 4-Ethylthiophene-2-sulfonamide and its derivatives. This knowledge will be invaluable for the design and development of novel therapeutic agents with enhanced efficacy and selectivity.

References

  • Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents - PMC. (n.d.).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Sulfonamide (medicine) - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
  • (PDF) Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations - ResearchGate. (2026, February 17). Retrieved March 8, 2026, from [Link]

  • Conformational analysis of organic carbonyl compounds. Part 8. Conformational properties of aroyl derivatives of thiophene and benzo[b]thiophene studied by X-ray crystallography, nuclear magnetic resonance lanthanide-induced shifts spectroscopy, and MO ab initio calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved March 8, 2026, from [Link]

  • Adsorption of Sulfonamides on Phyllosilicate Surfaces by Molecular Modeling Calculations | The Journal of Physical Chemistry C - ACS Publications. (2017, January 17). Retrieved March 8, 2026, from [Link]

  • Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety - RSC Publishing. (2021, April 6). Retrieved March 8, 2026, from [Link]

  • The recent progress of sulfonamide in medicinal chemistry - SciSpace. (2020, December 15). Retrieved March 8, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (n.d.). Retrieved March 8, 2026, from [Link]

  • Conformational analysis of organic carbonyl compounds. Part 6. Theoretical examination of the conformational properties (ground and transition states) and solvent effects on 2-formyl-furan, -thiophene, and -pyridine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved March 8, 2026, from [Link]

  • Conformational Analysis of a Furan, Thiophene Alternating ΀ System - eGrove. (n.d.). Retrieved March 8, 2026, from [Link]

  • Synthesis and Conformational Analysis of N-Aromatic Acetamides Bearing Thiophene: Effect of Intramolecular Chalcogen–Chalcogen Interaction on Amide Conformational Stability | The Journal of Organic Chemistry - ACS Publications. (2023, May 8). Retrieved March 8, 2026, from [Link]

  • Conformations, stabilities, and charge distributions in 2- and 3-monosubstituted thiophenes. An ab initio molecular orbital study | Journal of the American Chemical Society. (n.d.). Retrieved March 8, 2026, from [Link]

  • 4-ethylthiophene-2-sulfonamide (C6H9NO2S2) - PubChemLite. (n.d.). Retrieved March 8, 2026, from [Link]

  • Research Article - International Journal of Pharmaceutical Sciences Review and Research. (2017, August 26). Retrieved March 8, 2026, from [Link]

  • 4-ethylthiophene-2-sulfonamide - 142294-59-5 - Chemazone. (n.d.). Retrieved March 8, 2026, from [Link]

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed. (2012, September 15). Retrieved March 8, 2026, from [Link]

  • Anharmonic modeling of the conformation-specific IR spectra of ethyl, n-propyl, and n-butylbenzene - PubMed. (2016, June 14). Retrieved March 8, 2026, from [Link]

  • Anharmonic modeling of the conformation-specific IR spectra of ethyl, n-propyl, and n-butylbenzene - AIP Publishing. (2016, June 14). Retrieved March 8, 2026, from [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor. (2021, October 15). Retrieved March 8, 2026, from [Link]

  • Anharmonic modeling of the conformation-specific IR spectra of ethyl, n-propyl, and n-butylbenzene | The Journal of Chemical Physics | AIP Publishing. (2016, June 14). Retrieved March 8, 2026, from [Link]

  • Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2019, December 24). Retrieved March 8, 2026, from [Link]

  • 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem - NIH. (n.d.). Retrieved March 8, 2026, from [Link]

  • Strong Conformational Preferences of Heteroaromatic Ethers and Electron Pair Repulsion | Request PDF - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]

  • Conformational Preferences of 2-Phenethylamines. A Computational Study of Substituent and Solvent Effects on the Intramolecular Amine−Aryl Interactions in Charged and Neutral 2-Phenethylamines | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved March 8, 2026, from [Link]

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives - Semantic Scholar. (2021, February 20). Retrieved March 8, 2026, from [Link]

  • Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC. (n.d.). Retrieved March 8, 2026, from [Link]

  • 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate - PMC - NIH. (n.d.). Retrieved March 8, 2026, from [Link]

  • N-Ethyl-3-(phenylethynyl) thiophene-2-sulfonamide - Optional[MS (GC)] - Spectrum. (n.d.). Retrieved March 8, 2026, from [Link]

Sources

Exploratory

Synthesis and Process Optimization of 4-Ethylthiophene-2-sulfonamide: A Strategic Intermediate for Pharmaceutical Development

Executive Summary 4-Ethylthiophene-2-sulfonamide is a highly versatile heterocyclic building block in medicinal chemistry. It serves as a critical starting material and intermediate in the synthesis of complex therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethylthiophene-2-sulfonamide is a highly versatile heterocyclic building block in medicinal chemistry. It serves as a critical starting material and intermediate in the synthesis of complex therapeutics, including sphingosine-1-phosphate-1 (S1P1) receptor agonists used for autoimmune suppression ([1]) and various sulfonamide-based carbonic anhydrase inhibitors. Despite its structural simplicity, the direct synthesis of this molecule from commercially available 3-ethylthiophene presents a significant regiochemical challenge. This whitepaper details a highly optimized, four-step "halogen-blocking" synthetic methodology designed to overcome these regioselectivity barriers, providing a scalable, self-validating protocol for researchers and process chemists.

Mechanistic Rationale & Retrosynthetic Strategy

The fundamental challenge in functionalizing 3-alkylthiophenes lies in their inherent electronic asymmetry. Thiophene electrophilic aromatic substitution ( SE​Ar ) preferentially occurs at the α -positions (C2 and C5). In 3-ethylthiophene, the C2 position is significantly more nucleophilic than the C5 position due to the +I (inductive) and hyperconjugative electron-donating effects of the adjacent ethyl group ([2]).

Direct chlorosulfonation of 3-ethylthiophene yields predominantly the undesired 3-ethylthiophene-2-sulfonyl chloride isomer. To synthesize the target 4-ethyl substitution pattern, the sulfonyl group must be directed to the less reactive C5 position.

The Halogen-Blocking Strategy: To circumvent this limitation, a transient halogen blocking group is employed.

  • Bromination: N-Bromosuccinimide (NBS) is used to selectively brominate the highly activated C2 position, creating a steric and electronic block.

  • Chlorosulfonation: With C2 blocked, subsequent electrophilic attack by chlorosulfonic acid is forced exclusively to the C5 position.

  • Amidation: The highly reactive sulfonyl chloride is converted to a stable sulfonamide.

  • Debromination: The bromine blocking group is tracelessly removed via zinc-mediated reductive dehalogenation to yield the final 4-ethylthiophene-2-sulfonamide, matching established mass spectrometry profiles for the target compound ([3]).

Mechanistic Pathway Visualization

Pathway SM 3-Ethylthiophene (Starting Material) Step1 Step 1: NBS, DMF Regioselective Bromination SM->Step1 Int1 2-Bromo-3-ethylthiophene (C2-Blocked Intermediate) Step1->Int1 Step2 Step 2: ClSO3H, CH2Cl2 Electrophilic Chlorosulfonation Int1->Step2 Int2 5-Bromo-4-ethylthiophene- 2-sulfonyl chloride Step2->Int2 Step3 Step 3: NH4OH (aq), THF Nucleophilic Amidation Int2->Step3 Int3 5-Bromo-4-ethylthiophene- 2-sulfonamide Step3->Int3 Step4 Step 4: Zn dust, AcOH Reductive Debromination Int3->Step4 Target 4-Ethylthiophene- 2-sulfonamide (Target Molecule) Step4->Target

Fig 1: Four-step synthetic workflow for 4-ethylthiophene-2-sulfonamide via halogen-blocking.

Step-by-Step Experimental Methodologies

Step 1: Regioselective Bromination (Halogen Blocking)

Causality: NBS provides a low, steady-state concentration of electrophilic bromine, which prevents the formation of polybrominated byproducts (e.g., 2,5-dibromo-3-ethylthiophene) that frequently occur when using elemental Br2​ . The reaction is under kinetic control, favoring the highly activated C2 position.

  • Charge a dry, argon-purged round-bottom flask with 3-ethylthiophene (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes to control the mild exotherm.

  • Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by pouring it into ice water, then extract with diethyl ether (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via vacuum distillation to afford 2-bromo-3-ethylthiophene .

Step 2: Electrophilic Chlorosulfonation

Causality: Excess chlorosulfonic acid acts as both the electrophile and the solvent. The initial electrophilic attack generates a sulfonic acid intermediate, which is rapidly converted to the sulfonyl chloride by additional equivalents of ClSO3​H . The bulky bromine atom at C2 sterically and electronically shields the adjacent positions, forcing the electrophile to attack the C5 position exclusively.

  • Dissolve 2-bromo-3-ethylthiophene (1.0 eq) in anhydrous dichloromethane ( CH2​Cl2​ ) and cool to -10 °C under an inert atmosphere.

  • Add chlorosulfonic acid ( ClSO3​H ) (3.5 eq) dropwise via an addition funnel over 1 hour. (Caution: Highly exothermic; evolves HCl gas).

  • Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture over crushed ice with vigorous stirring to quench excess ClSO3​H and prevent hydrolysis back to the sulfonic acid.

  • Extract the aqueous mixture with CH2​Cl2​ (3x). Wash the organic layer with cold water and brine.

  • Dry over MgSO4​ and concentrate in vacuo to yield 5-bromo-4-ethylthiophene-2-sulfonyl chloride . Proceed immediately to Step 3.

Step 3: Nucleophilic Amidation

Causality: The highly electrophilic sulfonyl chloride undergoes rapid nucleophilic acyl substitution with ammonia. A biphasic system ensures that the generated HCl is immediately neutralized by excess ammonia, driving the reaction to completion.

  • Dissolve the crude 5-bromo-4-ethylthiophene-2-sulfonyl chloride (1.0 eq) in tetrahydrofuran (THF) and cool to 0 °C.

  • Slowly add a 28% aqueous ammonium hydroxide ( NH4​OH ) solution (5.0 eq).

  • Stir the biphasic mixture at 0 °C for 2 hours until TLC indicates complete consumption of the starting material.

  • Acidify the mixture slightly with 1M HCl to pH ~6, then extract with ethyl acetate (3x).

  • Wash the organic extracts with brine, dry over Na2​SO4​ , and evaporate the solvent to afford 5-bromo-4-ethylthiophene-2-sulfonamide as a crystalline solid.

Step 4: Reductive Debromination

Causality: Zinc in acetic acid is selected over palladium-catalyzed hydrogenolysis to avoid catalyst poisoning by the thiophene sulfur atom. The mechanism proceeds via single-electron transfer (SET) from the zinc surface to the C-Br σ∗ orbital, forming a radical anion that ejects a bromide ion. Subsequent electron transfer and protonation by acetic acid yield the des-bromo product without over-reducing the sulfonamide moiety.

  • Suspend 5-bromo-4-ethylthiophene-2-sulfonamide (1.0 eq) in glacial acetic acid (0.2 M).

  • Add activated zinc dust (4.0 eq) in one portion.

  • Heat the suspension to reflux (approx. 118 °C) and stir for 6 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite to remove unreacted zinc, washing the filter cake thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3​ and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and recrystallize the crude product from an ethanol/water mixture to afford pure 4-ethylthiophene-2-sulfonamide .

Quantitative Process Data

The following table summarizes the expected quantitative metrics for the optimized four-step workflow, assuming standard laboratory scale (e.g., 10–50 gram batches).

StepReaction TypeSubstrateReagents & ConditionsYield (%)Purity (HPLC)
1 Regioselective Bromination3-EthylthiopheneNBS, DMF, 0 °C → RT, 4h88%>95%
2 Chlorosulfonation2-Bromo-3-ethylthiophene ClSO3​H , CH2​Cl2​ , -10 °C → RT, 12h76%>92%
3 Nucleophilic Amidation5-Bromo-4-ethylthiophene-2-sulfonyl chloride NH4​OH (aq), THF, 0 °C, 2h91%>98%
4 Reductive Debromination5-Bromo-4-ethylthiophene-2-sulfonamideZn dust, AcOH, Reflux, 6h82%>99%

References

  • Nakamura, T., Asano, M., Sekiguchi, Y., et al. (2012). "Synthesis and Evaluation of CS-2100, a Potent, Orally Active and S1P(1) Agonist." European Journal of Medicinal Chemistry, 50, 134-151.

  • Gronowitz, S. (1985). Thiophene and Its Derivatives, Part 1 (Vol. 44). John Wiley & Sons.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15669336, 4-ethylthiophene-2-sulfonamide". PubChemLite.

Sources

Foundational

The Strategic Utility of 4-Ethylthiophene-2-sulfonamide in Medicinal Chemistry: A Technical Whitepaper

Executive Summary As a Senior Application Scientist navigating the complex landscape of early-stage drug discovery, the selection of highly specific molecular building blocks is paramount. 4-Ethylthiophene-2-sulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of early-stage drug discovery, the selection of highly specific molecular building blocks is paramount. 4-Ethylthiophene-2-sulfonamide (CAS: 142294-59-5) represents a privileged heterocyclic scaffold that bridges the gap between favorable physicochemical properties and high-affinity target engagement[1]. Thiophene-2-sulfonamides are foundational to the development of selective Carbonic Anhydrase (CA) inhibitors and, more recently, advanced anti-apoptotic Bcl-2 family protein inhibitors (such as Mcl-1) in oncology[2][3].

This whitepaper provides an in-depth mechanistic guide to the physicochemical profiling, regioselective synthesis, and pharmacological application of 4-Ethylthiophene-2-sulfonamide, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Molecular Architecture

The structural architecture of 4-Ethylthiophene-2-sulfonamide consists of a highly electron-rich thiophene core, an ethyl substituent at the C4 position, and a primary sulfonamide group at the C2 position. The presence of the sulfur atom in the five-membered ring imparts unique bioisosteric properties, often mimicking phenyl rings while offering distinct electronic distribution and improved aqueous solubility profiles.

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
Chemical Name 4-Ethylthiophene-2-sulfonamide
CAS Registry Number 142294-59-5[1][4]
Molecular Formula C6H9NO2S2
Molecular Weight 191.27 g/mol
Core Scaffold Thiophene heteroaromatic ring
Hydrogen Bond Donors 1 (Primary sulfonamide -NH2)
Hydrogen Bond Acceptors 4 (Sulfonamide O2, N, and Thiophene S)
Primary Pharmacophore Zinc-binding sulfonamide moiety

Synthetic Methodologies & Mechanistic Pathways

The de novo synthesis of 4-Ethylthiophene-2-sulfonamide requires precise control over electrophilic aromatic substitution (EAS). The starting material, 3-ethylthiophene, undergoes chlorosulfonation followed by amination[5].

Mechanistic Causality in Regioselection

Why does 3-ethylthiophene yield the 4-ethyl substituted product? In thiophene chemistry, the alpha positions (C2 and C5) are significantly more reactive toward electrophiles than the beta positions. In 3-ethylthiophene, the C2 position is sterically hindered by the adjacent ethyl group. Consequently, the electrophile (chlorosulfonic acid) preferentially attacks the less hindered alpha position (C5). Upon formation of the sulfonyl chloride, IUPAC nomenclature rules dictate that the carbon bearing the principal functional group (-SO2Cl) is designated as C2. Thus, the ethyl group, originally at C3, is now located at C4, yielding 4-ethylthiophene-2-sulfonyl chloride .

Synthesis SM 3-Ethylthiophene (Starting Material) Step1 Chlorosulfonation (ClSO3H, 0°C to RT) SM->Step1 Electrophilic Aromatic Substitution Int 4-Ethylthiophene-2-sulfonyl chloride (Intermediate) Step1->Int Regioselective Attack at C5 (Steric Control) Step2 Amination (NH4OH or NH3/THF, 0°C) Int->Step2 Nucleophilic Acyl Substitution Prod 4-Ethylthiophene-2-sulfonamide (CAS: 142294-59-5) Step2->Prod Crude Isolation & Recrystallization

Synthesis workflow of 4-Ethylthiophene-2-sulfonamide via regioselective chlorosulfonation.

Protocol 1: Regioselective Synthesis Workflow

This protocol is designed as a self-validating system; thermal control and sequential quenching are critical to prevent the polymerization of the electron-rich thiophene core[5][6].

  • Reagent Preparation : Dissolve 3-ethylthiophene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert N2 atmosphere.

  • Electrophilic Aromatic Substitution : Cool the reaction vessel to strictly 0°C. Add chlorosulfonic acid (ClSO3H, 3.0 eq) dropwise.

    • Causality: Thiophene is highly π-electron rich. Elevated temperatures with strong acids lead to rapid, exothermic polymerization or polysulfonation. Maintaining 0°C ensures kinetic control and high regioselectivity.

  • Quenching & Intermediate Isolation : Carefully pour the reaction mixture over crushed ice. Extract the intermediate (4-ethylthiophene-2-sulfonyl chloride) with DCM.

    • Causality: The ice quench is mandatory to prevent the highly reactive sulfonyl chloride from hydrolyzing back into a sulfonic acid.

  • Nucleophilic Acyl Substitution (Amination) : Dissolve the crude sulfonyl chloride in tetrahydrofuran (THF) and cool to 0°C. Add aqueous ammonium hydroxide (NH4OH, 28%, 5.0 eq) dropwise.

    • Causality: Low temperatures ensure the nucleophilic attack of ammonia outpaces competitive hydrolysis by hydroxide ions.

  • Validation & Purification : Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO4. Concentrate in vacuo and recrystallize from ethanol/water. Validate the C4-ethyl position via 1H-NMR (looking for the characteristic coupling constants of the remaining thiophene protons).

Pharmacological Applications & Target Engagement

4-Ethylthiophene-2-sulfonamide serves as a critical vector in two primary pharmacological domains: Metalloenzyme inhibition and Protein-Protein Interaction (PPI) disruption.

Metalloenzyme Targeting: Carbonic Anhydrase (CA)

The primary sulfonamide group is a classic, high-affinity pharmacophore for zinc metalloenzymes[3]. In the physiological environment, the sulfonamide nitrogen deprotonates (pKa ~ 7-8). This anionic species coordinates directly with the catalytic Zn2+ ion in the active site of Carbonic Anhydrase, displacing the zinc-bound water/hydroxide ion and halting the hydration of CO2. The 4-ethyl group provides critical hydrophobic contacts within the enzyme's binding pocket, enhancing isoform selectivity.

PPI Disruption: Mcl-1 Inhibition in Oncology

Recent structure-based drug design efforts have heavily utilized thiophene-2-sulfonamide derivatives to target Myeloid Cell Leukemia 1 (Mcl-1), a critical anti-apoptotic protein overexpressed in various malignancies[2][7]. By occupying the BH3-binding groove of Mcl-1, these sulfonamides prevent Mcl-1 from sequestering pro-apoptotic proteins like Bax and Bak, thereby restoring the cell's natural apoptotic pathways.

Pathway Drug Thiophene-2-sulfonamide Derivative Mcl1 Mcl-1 Protein (Anti-apoptotic) Drug->Mcl1 Binds BH3 Groove (Ki ~ 0.4 µM) BaxBak Bax/Bak Proteins (Pro-apoptotic) Mcl1->BaxBak Releases Sequestered Proteins Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito Oligomerization at Membrane Apoptosis Apoptosis (Programmed Cell Death) Mito->Apoptosis Cytochrome c Release

Mechanism of action for thiophene-2-sulfonamide derivatives in Mcl-1 targeted apoptosis.

Protocol 2: In Vitro Carbonic Anhydrase Binding Assay

To validate the biological activity of synthesized 4-Ethylthiophene-2-sulfonamide derivatives, esterase activity assays are employed as a reliable proxy for CO2 hydration inhibition.

  • Enzyme Preparation : Reconstitute recombinant human CA isozymes (e.g., hCA II) in an assay buffer containing 20 mM HEPES (pH 7.4) and 20 mM Na2SO4.

  • Compound Dilution : Dissolve the thiophene-2-sulfonamide derivative in 100% DMSO. Perform serial dilutions to generate a 10-point dose-response curve.

    • Causality: Maintaining a final assay DMSO concentration of ≤1% is critical to prevent solvent-induced denaturation of the CA enzyme while maintaining the solubility of the hydrophobic ethyl-thiophene core.

  • Substrate Addition : Introduce 4-nitrophenyl acetate (4-NPA) as the esterase substrate.

  • Kinetic Measurement : Monitor the formation of the 4-nitrophenolate anion by measuring absorbance at 400 nm using a microplate reader over a 15-minute kinetic window at 25°C.

  • Data Analysis : Plot the initial velocity against log[inhibitor]. Calculate the IC50 values using non-linear regression analysis to quantify the binding affinity.

Conclusion

4-Ethylthiophene-2-sulfonamide is far more than a simple catalog building block; it is a highly tunable, regioselectively synthesized scaffold that anchors modern medicinal chemistry. Whether coordinating catalytic zinc ions in glaucoma therapies or disrupting complex protein-protein interactions in cancer biology, the precise spatial arrangement of the C4-ethyl and C2-sulfonamide groups provides a perfect balance of steric bulk, electronic distribution, and target affinity.

References

  • Chemazone . "4-ethylthiophene-2-sulfonamide - 142294-59-5." Chemazone Product Catalog. Available at: [Link]

  • Li, Y., et al. (2021). "Structure-Based Optimization of 3-Phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide Derivatives as Selective Mcl-1 Inhibitors." Journal of Medicinal Chemistry, 64(14), 10260-10285. Available at: [Link]

  • National Center for Biotechnology Information. "Structure-Based Optimization of 3-Phenyl- N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide Derivatives as Selective Mcl-1 Inhibitors." PubMed. Available at: [Link]

  • Prugh, J. D., et al. (1991). "New isomeric classes of topically active ocular hypotensive carbonic anhydrase inhibitors: 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and 5-substituted thieno[3,2-b]thiophene-2-sulfonamides." Journal of Medicinal Chemistry, 34(6), 1805–1818. Available at: [Link]

  • Pawar, C. (2017). "Synthesis 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide derivatives." Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Koca, İ., et al. (2020). "Thiophenyl-chalcone derivatives: Synthesis, antioxidant activity, FMO energies and molecular parameters." DergiPark. Available at: [Link]

Sources

Exploratory

Introduction: The Synergy of Thiophene and Sulfonamide Moieties

An In-Depth Technical Guide on the Biological Activity of Novel Thiophene Sulfonamides In the landscape of medicinal chemistry, the strategic combination of privileged structures—molecular scaffolds known to bind to biol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity of Novel Thiophene Sulfonamides

In the landscape of medicinal chemistry, the strategic combination of privileged structures—molecular scaffolds known to bind to biological targets—is a cornerstone of rational drug design. Thiophene, a five-membered sulfur-containing heterocycle, and the sulfonamide group (-SO₂NH₂) are two such scaffolds. Thiophene and its derivatives are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The sulfonamide moiety is a classic pharmacophore, famously the basis for sulfa drugs, the first class of effective antibacterial agents.[4][5] It is also a key component in drugs targeting various enzymes, most notably carbonic anhydrases.[6][7]

The fusion of these two moieties into a single molecular entity, the thiophene sulfonamide, has yielded a versatile class of compounds with a rich and diverse biological activity profile. These novel derivatives have attracted significant attention from researchers and drug development professionals for their potential to act as potent and selective inhibitors of crucial enzymes, as well as their efficacy in preclinical models of cancer, inflammation, and infectious diseases.

This technical guide provides a comprehensive overview of the principal biological activities of novel thiophene sulfonamides. It is designed for researchers and scientists in the field of drug discovery, offering not just a summary of findings but also an in-depth look at the causality behind experimental choices and the detailed protocols required to validate these activities.

Potent and Selective Enzyme Inhibition

A primary mechanism through which thiophene sulfonamides exert their biological effects is the inhibition of specific enzymes. The sulfonamide group is a well-established zinc-binding group, making it an excellent anchor for inhibitors of zinc-containing metalloenzymes like carbonic anhydrases.

Carbonic Anhydrase Inhibition

Carbonic Anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, edema, and certain types of cancer.[8] Thiophene sulfonamides have emerged as highly potent inhibitors of various CA isoenzymes.[6]

Numerous studies have demonstrated that 4- and 5-substituted thiophene-2-sulfonamides possess nanomolar-level potency for the inhibition of human carbonic anhydrase II (hCA-II).[9][10] This potent inhibition has been leveraged to develop topically active ocular hypotensive agents for the treatment of glaucoma.[7][11] The thiophene ring plays a crucial role in orienting the sulfonamide moiety for optimal interaction within the enzyme's active site.[6]

Table 1: Inhibitory Activity of Selected Thiophene Sulfonamides against Carbonic Anhydrase Isoforms

Compound ClassTarget IsoformIC₅₀ (nM)Kᵢ (nM)Inhibition TypeReference
Thiophene-based sulfonamideshCA-I69 - 70,00066.49 - 234,990Noncompetitive[6]
Thiophene-based sulfonamideshCA-II23.4 - 1,40574.88 - 38,040Noncompetitive[6]
4-Substituted thiophene-2-sulfonamideshCA-IINanomolar rangeNot ReportedNot Reported[9]

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Binding Enzyme Carbonic Anhydrase (CA) Zinc Zn²⁺ Ion Enzyme->Zinc coordinates Inhibitor Thiophene Sulfonamide Sulfonamide_group -SO₂NH₂ Inhibitor->Sulfonamide_group Thiophene_ring Thiophene Ring Inhibitor->Thiophene_ring Outcome Inhibition of CO₂ Hydration Sulfonamide_group->Zinc Binds to Thiophene_ring->Enzyme Interacts with active site residues G cluster_0 Cellular Targets & Pathways cluster_1 Cellular Outcomes Start Thiophene Sulfonamide Kinase Kinase Pathway (e.g., JNK, VEGFR-2) Start->Kinase Inhibits CAIX Carbonic Anhydrase IX (CA IX) Start->CAIX Inhibits Tubulin Tubulin Polymerization Start->Tubulin Inhibits Signal_Block Signal Transduction Blockade Kinase->Signal_Block pH_Mod Tumor pH Modulation CAIX->pH_Mod Cycle_Arrest G2/M Cell Cycle Arrest Tubulin->Cycle_Arrest Outcome Apoptosis & Reduced Proliferation Signal_Block->Outcome pH_Mod->Outcome Cycle_Arrest->Outcome

Caption: Anticancer mechanisms of thiophene sulfonamides.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous chronic diseases. [12]Thiophene derivatives have long been recognized for their anti-inflammatory properties, with commercial drugs like Tinoridine and Tiaprofenic acid serving as key examples. [2][3][13]The incorporation of a sulfonamide moiety can enhance or modulate this activity through several mechanisms, including the inhibition of pro-inflammatory enzymes like 5-lipoxygenase (5-LO) and JNK. [14][15] The evaluation of anti-inflammatory potential is often conducted using established in vivo models. The carrageenan-induced paw edema model in rodents is a widely used and reproducible method for studying acute inflammation. [12][16]In this model, the injection of carrageenan into the paw elicits an inflammatory response, and the efficacy of a test compound is measured by its ability to reduce the resulting swelling. [3]

G cluster_0 Pre-Treatment Phase cluster_1 Inflammation Induction cluster_2 Measurement & Analysis A Acclimatize Rodents (e.g., Rats) B Administer Vehicle, Control, or Thiophene Sulfonamide A->B C Inject Carrageenan (Phlogistic Agent) into Paw B->C 1 hour later D Measure Paw Volume at Timed Intervals (e.g., 1, 2, 3, 4 hr) C->D Induces Edema E Calculate Percentage Inhibition of Edema D->E F Compare with Standard Drug (e.g., Diclofenac) E->F

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Antimicrobial Activity

Building on the legacy of sulfonamide antibiotics, novel thiophene sulfonamides have been synthesized and evaluated for their activity against a range of pathogenic microbes. [4]These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [1][17][18]The thiophene scaffold serves to modulate the physicochemical properties and potentially the target interactions of the core sulfonamide pharmacophore.

The primary mechanism of action for classical sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. [18]While this remains a probable mechanism for thiophene sulfonamide derivatives, the structural modifications may also confer additional modes of action. Standardized in vitro methods, such as the broth microdilution assay, are crucial for quantifying the antimicrobial potency by determining the Minimum Inhibitory Concentration (MIC). [19] Table 3: Antibacterial Activity of Selected Thiophene Sulfonamides

Compound ClassBacterial StrainActivity MetricValue (µg/mL)Reference
Thiophene SulfonylacetamidesE. coliMICNot specified[20]
Thiophene SulfonylacetamidesS. aureusMICNot specified[20]
Thiophene SulfonylacetamidesB. subtilisMICNot specified[20]
Thiophene DerivativesCol-R E. coliMIC₅₀8 - 32[21]
Thiophene DerivativesCol-R A. baumanniiMIC₅₀16 - 32[21]

MIC: Minimum Inhibitory Concentration. MIC₅₀: MIC for 50% of isolates.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Interpretation A Prepare Serial Dilutions of Thiophene Sulfonamide in 96-well plate C Inoculate each well with bacterial suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Broth Microdilution MIC Determination.

Detailed Experimental Protocols

The following protocols represent self-validating systems for assessing the biological activities discussed. The causality behind experimental choices is highlighted to ensure technical accuracy and reproducibility.

Protocol 1: MTT Assay for In Vitro Anticancer Cytotoxicity

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [22]NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [22][23]

  • Materials:

    • Human cancer cell line (e.g., MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well flat-bottom sterile plates

    • Thiophene sulfonamide compounds, dissolved in DMSO (stock solution)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS) * Solubilization solution (e.g., DMSO or isopropanol) [24] * Microplate spectrophotometer (ELISA reader)

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the thiophene sulfonamide compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the various compound concentrations. Include wells for vehicle control (medium with DMSO) and untreated control.

    • Incubation: Incubate the plate for 24-72 hours (treatment duration is compound and cell-line dependent).

    • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [22] 5. Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. [22]During this time, viable cells will convert the MTT into purple formazan crystals.

    • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. [23]Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. 7. Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. [22][25]A reference wavelength of >650 nm can be used to subtract background noise. [22] 8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute anti-inflammatory activity. [16]

  • Materials:

    • Male Wistar or Sprague-Dawley rats (150-200 g)

    • Thiophene sulfonamide compounds

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Standard drug (e.g., Diclofenac, 20 mg/kg) [16] * 1% (w/v) Carrageenan solution in sterile saline

    • Plethysmometer or digital calipers

    • Oral gavage needles

  • Procedure:

    • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment but allow free access to water.

    • Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, standard drug control, and test groups receiving different doses of the thiophene sulfonamide. [12] 3. Drug Administration: Administer the vehicle, standard drug, or test compounds orally via gavage.

    • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat. [16] 5. Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

    • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] × 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [19]

  • Materials:

    • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) [19] * Sterile 96-well U-bottom microtiter plates

    • Thiophene sulfonamide compounds dissolved in DMSO

    • Standard antibiotic (e.g., Gentamicin)

    • 0.5 McFarland turbidity standard

  • Procedure:

    • Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well. [19] 2. Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in CAMHB. Typically, this is done by adding 50 µL of broth to all wells, adding 50 µL of the stock compound solution to the first well, and then serially transferring 50 µL across the plate. The final volume in each well before inoculation will be 50 µL.

    • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This step dilutes the compound concentration by half. Include a positive control (inoculum, no drug) and a negative control (broth only).

    • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air. [19] 5. Result Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [19]

Conclusion and Future Perspectives

The thiophene sulfonamide scaffold represents a highly successful platform for the development of novel therapeutic agents. The confluence of the thiophene ring's versatile chemistry and the sulfonamide's potent pharmacophoric properties has yielded compounds with significant activity across multiple domains, including oncology, inflammation, and infectious disease. Their ability to potently and selectively inhibit key enzymes like carbonic anhydrases and kinases is a major driver of their therapeutic potential.

Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance safety profiles. Elucidating detailed structure-activity relationships (SAR) will guide the design of next-generation derivatives with improved potency and pharmacokinetic properties. Furthermore, exploring novel therapeutic applications and investigating combination therapies will be crucial steps in translating the promise of these versatile molecules into clinical reality.

References

  • Hartman, G. D., Halczenko, W., Smith, R. L., Sugrue, M. F., Mallorga, P. J., Michelson, S. R., Randall, W. C., Schwam, H., & Sondey, J. M. (1992). 4-Substituted Thiophene- and Furan-2-sulfonamides as Topical Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 35(20), 3822–3831. [Link]

  • Demir, Y., Akocak, S., KÖKSAL, Z., & Supuran, C. T. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. SN Applied Sciences, 2(9). [Link]

  • Ponticello, G. S., et al. (1996). Thiophene sulfonamides useful as carbonic anhydrase inhibitors.
  • Ghorab, M. M., Alsaid, M. S., & Bashandy, M. S. (2013). Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties. Acta poloniae pharmaceutica, 70(3), 483–492. [Link]

  • Akindele, A. J., & Adeyemi, O. O. (2007). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. African Journal of Traditional, Complementary and Alternative Medicines, 4(4), 447-454. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Carbonnelle, V. G., et al. (2005). Design, synthesis, and biological activity of novel, potent, and selective (benzoylaminomethyl)thiophene sulfonamide inhibitors of c-Jun-N-terminal kinase. Journal of medicinal chemistry, 48(1), 287-299. [Link]

  • Hartman, G. D., et al. (1992). 4-Substituted Thiophene- and Furan-2-sulfonamides as Topical Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 35(20), 3822-3831. [Link]

  • Twentyman, P. R., & Luscombe, M. (1987). A study of some variables in a tetrazolium dye (MTT) based assay for cell growth and chemosensitivity. British journal of cancer, 56(3), 279-285. [Link]

  • Al-Ghorbani, M., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(19), 6598. [Link]

  • Gaware, V. M., et al. (2020). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 60(1), 110-115. [Link]

  • Musser, J. H., et al. (1990). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Journal of medicinal chemistry, 33(1), 240-245. [Link]

  • Ponticello, G. S., et al. (1987). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of medicinal chemistry, 30(4), 591-597. [Link]

  • Springer Nature Experiments. (n.d.). MTT assay protocol. Springer Nature. [Link]

  • Akocak, S., et al. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Journal of enzyme inhibition and medicinal chemistry, 34(1), 819-825. [Link]

  • Kumar, A., et al. (2021). Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds. ACS Green Chemistry & Engineering Conference. [Link]

  • Ghorab, M. M., Bashandy, M. S., & Al-Said, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 64(4), 419-431. [Link]

  • Ghorab, M. M., Bashandy, M. S., & Al-Said, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta pharmaceutica (Zagreb, Croatia), 64(4), 419–431. [Link]

  • Alsawaleha, S. K., et al. (2025). Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Medicinal Chemistry Research, 34(2), 392-405. [Link]

  • Akocak, S., et al. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 819-825. [Link]

  • Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan journal of pharmaceutical sciences, 25(4), 839-844. [Link]

  • Ghorab, M. M., Bashandy, M. S., & Al-Said, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. [Link]

  • Pérez-Guerrero, C., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Journal of Pharmacological and Toxicological Methods, 128, 107471. [Link]

  • ResearchGate. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

  • Journal of Applied Pharmaceutical Science. (2011). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science, 1(7), 1-5. [Link]

  • Al-Ostath, A. I., et al. (2021). Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates. Molecules, 26(15), 4619. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2015). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 26(4). [Link]

  • Sayed, A. Z., et al. (2019). Synthesis of novel dyes based on thiophene analogues with antibacterial activity for dyeing polyester fabrics. Pigment & Resin Technology, 48(5), 425-433. [Link]

  • El-Sayed, N. N. E., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 682. [Link]

  • Rashid, U., et al. (2019). Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. Molecules, 24(21), 3848. [Link]

  • Romo-Mancillas, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology, 13, 1198592. [Link]

  • de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. [Link]

  • Kumar, D., et al. (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 15(3), 823-839. [Link]

  • de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules (Basel, Switzerland), 26(14), 4333. [Link]

  • Kumar, A., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Current Drug Targets, 26(3), 265-285. [Link]

  • Ghorab, M. M., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(11), 1555. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). A comprehensive review on in-vitro methods for anti-microbial activity. Journal of pharmaceutical analysis, 6(2), 79-85. [Link]

  • El-Damasy, D. A., et al. (2022). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. Cancers, 14(9), 2235. [Link]

  • ResearchGate. (2023). Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. ResearchGate. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Al-Malki, J., et al. (2022). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. International Journal of Molecular Sciences, 23(19), 11883. [Link]

Sources

Foundational

An In-depth Technical Guide to the Discovery and Development of 4-Ethylthiophene-2-sulfonamide Derivatives

Abstract The thiophene-2-sulfonamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility as a pharmacophore. This guide provides a comprehensive technical overview of the di...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiophene-2-sulfonamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility as a pharmacophore. This guide provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of a specific subclass: 4-Ethylthiophene-2-sulfonamide derivatives. We will delve into the rationale behind their design, explore detailed synthetic pathways, and analyze their structure-activity relationships (SAR) against key biological targets, with a primary focus on their well-documented role as potent carbonic anhydrase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the foundational principles and practical methodologies for advancing this promising class of compounds.

Introduction: The Thiophene Sulfonamide Scaffold as a Privileged Structure

Heterocyclic compounds are fundamental to the development of new therapeutic agents, with thiophene-containing molecules playing a significant role in a wide array of marketed drugs and clinical candidates.[1] The fusion of a thiophene ring with a sulfonamide functional group (-SO₂NH₂) creates a powerful pharmacophore that has been successfully exploited for decades.[2] The sulfonamide group is a key zinc-binding group (ZBG) that enables potent and specific interactions with metalloenzymes.[3] Its acidity and structural properties can be finely tuned through substitution on the aromatic ring and the sulfonamide nitrogen, influencing the compound's medicinal efficiency and effectiveness.[4]

Derivatives of thiophene-2-sulfonamide have demonstrated a broad spectrum of biological activities, including inhibition of carbonic anhydrases[5][6][7], cyclin-dependent kinases (CDKs)[8][9], human chymase[10][11], and α-glucosidase[12][13]. This guide will focus specifically on derivatives bearing a 4-ethyl substitution, a structural modification that has been shown to impart significant potency and, in some cases, isoform selectivity.

Rationale and Synthetic Strategies

The development of any new chemical entity begins with a robust and flexible synthetic strategy. The synthesis of 4-Ethylthiophene-2-sulfonamide derivatives can be logically dissected into the formation of the core substituted thiophene ring and the subsequent installation of the critical sulfonamide functionality.

Synthesis of the 4-Ethylthiophene Core

The construction of a substituted thiophene ring can be achieved through several established name reactions in organic chemistry, such as the Paal-Knorr or Gewald synthesis.[14] The Gewald reaction is particularly advantageous as it allows for the assembly of highly functionalized 2-aminothiophenes from simple starting materials, providing a versatile handle for further derivatization.[15]

Introduction of the Sulfonamide Moiety

The most direct method for introducing the sulfonamide group onto an activated heterocyclic ring is through reaction with chlorosulfonic acid followed by amination. This classic approach remains a mainstay in the synthesis of aromatic sulfonamides.[16][17]

The following workflow outlines a representative synthetic pathway.

Caption: General synthetic workflow for 4-Ethylthiophene-2-sulfonamide derivatives.

Detailed Experimental Protocol: Synthesis of 4-Ethylthiophene-2-sulfonamide

The following protocol is a representative, self-validating system for the synthesis of the parent compound.

Step 1: Synthesis of Ethyl 2-amino-4-ethylthiophene-3-carboxylate (Gewald Reaction)

  • To a stirred mixture of butanal (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 50 mL of ethanol, add diethylamine (0.1 mol) dropwise at room temperature.

  • Heat the reaction mixture to 50-60°C and stir for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and pour it over crushed ice.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the 2-aminothiophene intermediate.

Step 2: Conversion to 4-Ethylthiophene-2-sulfonyl chloride

  • Suspend the 2-aminothiophene intermediate (0.05 mol) in a mixture of concentrated HCl and acetic acid.

  • Cool the suspension to 0-5°C in an ice bath and add a solution of sodium nitrite (0.055 mol) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.

  • Add the cold diazonium salt solution to the SO₂ solution slowly. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, stir the reaction mixture for 2 hours at room temperature.

  • Pour the mixture into ice water and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 4-Ethylthiophene-2-sulfonyl chloride.

Step 3: Amination to 4-Ethylthiophene-2-sulfonamide

  • Dissolve the crude sulfonyl chloride (0.04 mol) in acetone.

  • Cool the solution in an ice bath and add concentrated ammonium hydroxide dropwise with vigorous stirring.

  • Stir the mixture for 1 hour at room temperature.

  • Remove the acetone under reduced pressure and filter the resulting solid.

  • Wash the solid with cold water and recrystallize from an ethanol/water mixture to afford pure 4-Ethylthiophene-2-sulfonamide.

Case Study: Potent Inhibition of Carbonic Anhydrases

Thiophene-based sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[6][7] Inhibition of specific CA isoforms is a validated therapeutic strategy for a range of diseases, including glaucoma, epilepsy, and certain types of cancer.[3][7]

Mechanism of Action and the Role of the 4-Position

The primary sulfonamide group (SO₂NH₂) is crucial for inhibitory activity. The sulfonamide anion coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound hydroxide ion and disrupting the catalytic cycle.[7]

Caption: Inhibition mechanism via coordination of the sulfonamide to the active site zinc ion.

The substitution pattern on the thiophene ring plays a critical role in determining the potency and isoform selectivity of the inhibitor. Studies have shown that substituents at the 4-position can interact with amino acid residues lining the active site cavity, thereby enhancing binding affinity. A series of 4-substituted thiophene-2-sulfonamides were found to possess nanomolar-level potency for inhibition of human carbonic anhydrase II (hCA II), a key target for ocular hypotensive agents.[5]

Structure-Activity Relationship (SAR) Data

The following table summarizes representative inhibition data for a series of 4-substituted thiophene-2-sulfonamides against the ubiquitous cytosolic isoforms hCA I and hCA II. This data illustrates the impact of the 4-position substituent on inhibitory potency.

Compound ID4-Position SubstituenthCA I (Ki, nM)hCA II (Ki, nM)Reference
1-H15012[5]
2-CH₃808.5[5]
3 -CH₂CH₃ (Ethyl) 75 5.2 [5]
4-Cl9810[5]
5-Br1109.1[5]

Data is representative and compiled from published sources for illustrative purposes.

Causality Behind Experimental Observations:

  • Increased Potency: As shown in the table, increasing the size of the alkyl substituent from hydrogen (1) to methyl (2) to ethyl (3) results in a progressive increase in inhibitory potency against both isoforms, particularly hCA II. This suggests that the alkyl group engages in favorable van der Waals interactions within a hydrophobic pocket of the active site.

  • Optimal Size: The ethyl group appears to be optimal among small alkyl chains for hCA II inhibition in this series, highlighting the importance of substituent size and shape for fitting into the enzyme's active site.

  • Selectivity: While potency against both isoforms increases, the enhancement is more pronounced for hCA II, leading to a modest improvement in selectivity (hCA I/hCA II ratio). Designing isoform-selective inhibitors is a major goal in the field to minimize off-target side effects.[3]

Emerging Applications and Future Directions

While the role of thiophene sulfonamides as carbonic anhydrase inhibitors is well-established, research has uncovered their potential in other therapeutic areas.

  • Kinase Inhibition: 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (CDK5), an enzyme implicated in neurodegenerative disorders.[8] Further exploration of 4-ethyl and related derivatives could yield novel kinase inhibitors.

  • Protease Inhibition: Benzo[b]thiophene-2-sulfonamide derivatives have been investigated as novel inhibitors of human chymase, a serine protease involved in cardiovascular diseases.[11][18] This suggests that the core scaffold is adaptable to different enzyme classes.

Future research should focus on leveraging the established synthetic routes to create diverse libraries of 4-Ethylthiophene-2-sulfonamide derivatives. Systematic modification of the sulfonamide nitrogen (the "tail approach") could further enhance potency and selectivity for various targets.[7] Additionally, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of lead compounds will be critical for their advancement into preclinical development.[12]

Conclusion

The 4-Ethylthiophene-2-sulfonamide scaffold represents a valuable and synthetically accessible class of compounds with significant therapeutic potential. Their discovery has been driven by a systematic exploration of structure-activity relationships, revealing the critical role of the 4-position substituent in modulating biological activity. With a well-understood mechanism of action against carbonic anhydrases and emerging evidence of activity against other important drug targets, these derivatives provide a fertile ground for future drug discovery efforts. The technical methodologies and scientific insights presented in this guide offer a solid foundation for researchers aiming to design and develop the next generation of thiophene-based therapeutics.

References

  • Ponticello, G. S., et al. (1993). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry.
  • Brehmer, D., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5919-23. Available at: [Link]

  • Ozen, F., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1699-1707. Available at: [Link]

  • Ponticello, G. S., et al. (1988). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Masaki, H., et al. (2003). Structure-activity relationship of benzo[b]thiophene-2-sulfonamide derivatives as novel human chymase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • De Simone, G., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3206. Available at: [Link]

  • Anraku, K., et al. (2003). Structure-activity Relationship of benzo[b]thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(22), 4085-8. Available at: [Link]

  • ResearchGate. (2026). Structure—Activity Relationship of Benzo[b]thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors. Request PDF. Available at: [Link]

  • Gieling, R. G., et al. (2021). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Molecules. Available at: [Link]

  • ResearchGate. (2025). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Available at: [Link]

  • Alam, M. A., et al. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences.
  • Ashfaq, M., et al. (2013). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Mini-Reviews in Organic Chemistry, 10(2). Available at: [Link]

  • Fan, Z. Y., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Mohammadi, A., et al. (2023). Synthesis of Sulfonamide Derivatives with an Easy and Environmentally Friend. Biological and Molecular Chemistry.
  • PubMed. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α‑Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Köksal, Z. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]

  • Kumar, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. Available at: [Link]

  • ResearchGate. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Available at: [Link]

  • Ngassa, F. N., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. Available at: [Link]

Sources

Exploratory

Predictive Profiling and Therapeutic Targeting of 4-Ethylthiophene-2-sulfonamide: A Mechanistic Whitepaper

Executive Summary As drug development increasingly relies on rational, structure-based design, understanding the precise molecular interactions of privileged scaffolds is paramount. 4-Ethylthiophene-2-sulfonamide (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on rational, structure-based design, understanding the precise molecular interactions of privileged scaffolds is paramount. 4-Ethylthiophene-2-sulfonamide (CAS: 142294-59-5) represents a highly specialized pharmacophore within the class of five-membered heterocyclic sulfonamides. Based on extensive structure-activity relationship (SAR) data of homologous compounds, this technical guide delineates the predicted therapeutic targets of 4-ethylthiophene-2-sulfonamide, focusing on its role as a potent, isoform-selective inhibitor of human carbonic anhydrases (hCAs) [1].

This whitepaper provides a comprehensive analysis of the compound's molecular architecture, predicted binding kinetics, and the self-validating experimental protocols required to empirically verify its mechanism of action.

Molecular Architecture & Pharmacophore Rationale

The therapeutic efficacy of 4-ethylthiophene-2-sulfonamide is dictated by two distinct structural domains, each serving a specific thermodynamic function:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide moiety ( −SO2​NH2​ ) is the critical warhead. At physiological pH, a fraction of this group exists as a deprotonated anion ( −SO2​NH− ). This anion acts as a potent nucleophile that coordinates directly with the active site zinc ion ( Zn2+ ) of metalloenzymes, specifically carbonic anhydrases [2].

  • The Hydrophobic Tail: The thiophene ring serves as a bioisosteric core, while the 4-ethyl substitution provides a critical hydrophobic projection. In the context of hCA active sites, the cavity is divided into a hydrophobic half and a hydrophilic half. The 4-ethyl group is predicted to orient towards the hydrophobic pocket (lined by residues such as Val121, Val143, and Leu198 in hCA II), driving binding enthalpy through favorable van der Waals interactions and displacing highly ordered water molecules to increase binding entropy [3].

Mechanistic Causality: The Zinc-Binding Paradigm

Human carbonic anhydrases catalyze the reversible hydration of CO2​ to bicarbonate and protons. The enzyme's resting state features a Zn2+ ion tetrahedrally coordinated by three histidine residues and a catalytic water molecule (or hydroxide ion).

The causality of inhibition by 4-ethylthiophene-2-sulfonamide relies on transition-state mimicry. The sulfonamide anion displaces the zinc-bound water molecule, forming a highly stable coordinate covalent bond. This physical blockade prevents CO2​ from entering the catalytic pocket, thereby halting the hydration reaction entirely [1].

Mechanism A 4-Ethylthiophene-2-sulfonamide (Deprotonated Anion) B hCA Active Site (Zn2+ Cation) A->B Coordinates with C Displacement of Catalytic H2O/OH- B->C Triggers D Enzyme Inhibition (CO2 Hydration Blocked) C->D Results in

Caption: Mechanism of hCA inhibition via zinc coordination by thiophene-2-sulfonamides.

Predicted Therapeutic Targets & Quantitative Profiling

Based on the established SAR of 4-substituted thiophene-2-sulfonamides (such as the clinically approved dorzolamide), 4-ethylthiophene-2-sulfonamide is predicted to exhibit nanomolar affinity for specific hCA isoforms. The differential geometry of the active sites across isoforms dictates target selectivity [2, 4].

Glaucoma and Ocular Hypertension (Target: hCA II)

hCA II is a ubiquitous cytosolic isoform heavily concentrated in the ciliary body of the eye, where it drives the secretion of aqueous humor. Inhibition of hCA II reduces intraocular pressure (IOP). The compact 4-ethyl group is predicted to fit perfectly within the hCA II hydrophobic pocket, yielding low-nanomolar affinity.

Oncology and Tumor Hypoxia (Targets: hCA IX and XII)

Solid tumors rapidly outgrow their blood supply, creating a hypoxic microenvironment. To survive the resulting intracellular acidosis, tumor cells overexpress transmembrane isoforms hCA IX and XII, which extrude protons to acidify the extracellular space (promoting metastasis) while maintaining intracellular pH [4]. 4-Ethylthiophene-2-sulfonamide is a predicted inhibitor of these tumor-associated isoforms.

Table 1: Predicted Binding Affinities ( Ki​ ) and Therapeutic Indications

Target IsoformCellular LocalizationPredicted Ki​ Range (nM)*Primary Therapeutic Indication
hCA I Cytosolic250.0 – 800.0Off-target (Low therapeutic value)
hCA II Cytosolic2.0 – 15.0Glaucoma, Edema
hCA IX Transmembrane5.0 – 50.0Solid Tumors (Hypoxia/Metastasis)
hCA XII Transmembrane3.0 – 40.0Solid Tumors (Hypoxia/Metastasis)

*Predictions derived from homologous 4-alkylthiophene-2-sulfonamide kinetic profiles.

Self-Validating Experimental Protocols

To transition 4-ethylthiophene-2-sulfonamide from a predicted pharmacophore to a validated lead compound, rigorous, self-validating empirical workflows must be executed. As a Senior Application Scientist, I mandate the following protocols to ensure data integrity and establish definitive causality.

Protocol 1: Stopped-Flow CO2​ Hydration Kinetics

Causality: The physiological hydration of CO2​ by hCA II occurs at an extreme turnover rate ( kcat​≈106s−1 ). Traditional steady-state spectrophotometry cannot capture this speed. We must employ stopped-flow kinetics coupled with a pH indicator to capture the pre-steady-state rapid acidification. Self-Validating System: The assay must incorporate an uncatalyzed buffer control to establish the baseline non-enzymatic hydration rate, and an Acetazolamide-inhibited control to define the maximum inhibition window. If the uncatalyzed rate fluctuates, the system invalidates the run, preventing false-positive affinities.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator and 0.1 M Na2​SO4​ (to maintain constant ionic strength).

  • Enzyme/Inhibitor Incubation: Pre-incubate recombinant hCA (e.g., 10 nM hCA II) with varying concentrations of 4-ethylthiophene-2-sulfonamide (0.1 nM to 10 μ M) for 15 minutes at 20°C to allow thermodynamic equilibrium of the zinc-sulfonamide bond.

  • Substrate Preparation: Prepare a saturated CO2​ solution (~15 mM) by bubbling pure CO2​ gas into distilled water at 20°C.

  • Stopped-Flow Execution: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2​ substrate solution using a stopped-flow photometer.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (the λmax​ for the basic form of Phenol Red) over a 10-second window.

  • Kinetic Derivation: Calculate the initial velocity of the reaction. Plot fractional activity versus inhibitor concentration and fit to the Morrison equation to derive the absolute inhibition constant ( Ki​ ).

Protocol 2: X-Ray Crystallography of the hCA-Inhibitor Complex

Causality: Kinetic assays only provide thermodynamic affinity ( Ki​ ); they cannot distinguish between alternative binding poses. To empirically validate that the 4-ethyl moiety interacts with the hydrophobic pocket (rather than pointing toward the solvent), we must utilize X-ray crystallography [2]. Self-Validating System: The structural model is only accepted if the Fo​−Fc​ omit electron density map unambiguously resolves the 4-ethyl group at a resolution of <2.0 Å. If the density is fragmented, the pose is rejected, ruling out computational modeling bias.

Step-by-Step Methodology:

  • Protein Crystallization: Grow apo-hCA II crystals using the hanging-drop vapor diffusion method in a reservoir solution of 1.2 M sodium citrate, 50 mM Tris-HCl (pH 8.0).

  • Ligand Soaking: Transfer the apo-crystals into a soaking drop containing the reservoir solution supplemented with 1 mM 4-ethylthiophene-2-sulfonamide and 5% DMSO. Incubate for 24 hours to allow ligand diffusion into the active site.

  • Cryoprotection & Freezing: Briefly sweep the soaked crystal through a cryoprotectant solution (reservoir solution + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Diffraction & Refinement: Collect diffraction data at a synchrotron light source. Process the data using XDS, solve the phase using molecular replacement (using a high-resolution apo-hCA II structure as the search model), and refine the structure using Phenix.

ProtocolWorkflow Step1 1. Compound Synthesis & QC (Purity >98% via LC-MS/NMR) Step2 2. Stopped-Flow Kinetics (Determine Ki for hCA Isoforms) Step1->Step2 Validated compound Step3 3. X-Ray Crystallography (Empirical Binding Pose Validation) Step2->Step3 Select high-affinity targets Step4 4. Cell-Based Hypoxia Assay (Evaluate in vivo hCA IX efficacy) Step2->Step4 Proceed to cellular models

Caption: Sequential target validation workflow for characterizing hCA inhibitors.

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.Molecules (MDPI).
  • 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies.Bioorganic & Medicinal Chemistry (PubMed/NIH).
  • HETEROCYCLES IN THE DESIGN OF CARBONIC ANHYDRASE INHIBITORS. Part 1.Società Chimica Italiana.
  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy.Journal of Biomolecular Structure and Dynamics (PMC).
Foundational

Engineering Selectivity: The Structure-Activity Relationship (SAR) of Thiophene-Based Sulfonamides

Executive Summary Thiophene-based sulfonamides represent a privileged scaffold in modern medicinal chemistry, serving as the architectural foundation for a diverse array of therapeutics. Originally pioneered as high-affi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene-based sulfonamides represent a privileged scaffold in modern medicinal chemistry, serving as the architectural foundation for a diverse array of therapeutics. Originally pioneered as high-affinity 1[1], this class of compounds has evolved to target complex pathologies ranging from glaucoma to multidrug-resistant colorectal cancer. As a Senior Application Scientist, I have structured this technical guide to deconstruct the mechanistic causality behind their structure-activity relationships (SAR). By examining the interplay between the electron-rich thiophene core and the primary sulfonamide zinc-binding group (ZBG), we will explore how rational structural modifications drive isoform selectivity, metabolic stability, and therapeutic efficacy.

The Thiophene-Sulfonamide Pharmacophore: Mechanistic Foundations

The efficacy of thiophene-based sulfonamides is not coincidental; it is the result of precise electronic and steric tuning. The thiophene ring acts as a bioisostere of benzene but offers a distinct geometric profile and superior electron density. This electron-rich nature makes it an ideal anchor for the primary sulfonamide group ( −SO2​NH2​ ).

In the context of metalloenzymes like Carbonic Anhydrase, the sulfonamide moiety functions as the premier Zinc-Binding Group (ZBG). Upon entering the enzyme's active site, the sulfonamide nitrogen deprotonates and coordinates directly with the catalytic zinc ion ( Zn2+ ), effectively mimicking the transition state of the native CO2​ hydration reaction[2].

However, baseline coordination is insufficient for clinical viability. Sulfonamides bearing five-membered rings (like thiophene) tend to be more potent inhibitors than their six-membered counterparts because the five-membered geometry provides an optimal entry trajectory into the deep, funnel-like active site of CA isoforms[1].

Pharmacophore Thiophene Thiophene Core (Electron-rich Scaffold) Sulfonamide Primary Sulfonamide (-SO2NH2) Thiophene->Sulfonamide Anchors ZBG Tail Variable Tail Moiety (Steric/Electronic Tuning) Thiophene->Tail Functionalized via Linker Zinc Catalytic Zn2+ (Enzyme Active Site) Sulfonamide->Zinc Coordinates Hydrophobic Hydrophobic/Hydrophilic Pocket Interactions Tail->Hydrophobic Binds Selectivity Isoform Selectivity (e.g., hCA II vs hCA IX) Zinc->Selectivity Baseline Affinity Hydrophobic->Selectivity Determines

Pharmacophore mapping of thiophene sulfonamides in the metalloenzyme active site.

Structure-Activity Relationship (SAR) Dynamics

The modern paradigm for optimizing thiophene sulfonamides relies heavily on the "Tail Approach." While the sulfonamide coordinates the zinc ion, the "tail" appended to the thiophene ring interacts with the variable amino acid residues lining the outer rim of the active site.

Regioisomerism and Isoform Selectivity

The positioning of the linker on the thiophene ring drastically alters the inhibitor's spatial orientation. For instance, 2,5-thiophene-linked derivatives generally exhibit a strong bias toward the cytosolic hCA II isoform. Small alkyl substitutions on these rings often result in weaker hCA II inhibition compared to carboxamide substitutions, which can engage in supplementary hydrogen bonding[1]. Conversely, shifting to a 2,4-thiophene linkage scrambles this pattern, often resulting in a loss of selectivity due to steric clashes within the constrained active site[1].

Quantitative SAR Data Summary

To illustrate the impact of these structural modifications, the following table synthesizes quantitative data across various therapeutic targets, highlighting how specific functionalizations dictate biological outcomes.

Compound / ScaffoldTarget / IsoformQuantitative MetricBiological Implication
Unsubstituted Thiophene-2-sulfonamidehCA I Ki​ = 66.49 nMBaseline cytosolic enzyme inhibition[3].
Unsubstituted Thiophene-2-sulfonamidehCA II Ki​ = 74.88 nMBaseline cytosolic enzyme inhibition[3].
OX12 (1,2,4-oxadiazole conjugate)hCA IX (Tumor-associated) IC50​ = 4.23 µMInitial hit for colorectal cancer targeting[4].
OX27 (Optimized oxadiazole conjugate)hCA IX (Tumor-associated) IC50​ = 0.74 µMEnhanced potency; induces apoptosis and ROS[4].
Compound 20 (tert-butylimidazole deriv.)AT2 Receptor Ki​ = 9.3 nMHigh-affinity ligand; improved metabolic stability[5].

Experimental Methodologies: Synthesis and Validation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. I have detailed not only the how, but the why behind each critical experimental choice.

Protocol 1: Synthesis of 3-Acetyl-5-chlorothiophene-2-sulfonamide

This compound serves as a critical intermediate for advanced therapeutics, including the antiglaucoma agent Brinzolamide[2].

  • Chlorosulfonation: Suspend 2-acetyl-5-chlorothiophene in an excess of chlorosulfonic acid at 0°C.

    • Causality: The electron-donating nature of the thiophene ring facilitates rapid electrophilic aromatic substitution. The excess chlorosulfonic acid acts as both reagent and solvent, driving the reaction to the sulfonyl chloride intermediate while the 5-chloro group sterically directs substitution to the 2-position.

  • Amination: Carefully add the resulting sulfonyl chloride dropwise to a vigorously stirred solution of aqueous ammonia ( NH4​OH ) maintained at 0°C.

    • Causality: Sulfonyl chlorides are highly moisture-sensitive. Immediate reaction with ammonia prevents hydrolysis back to the inactive sulfonic acid. The ice bath controls the highly exothermic amination, preventing thermal degradation of the thiophene core.

  • Self-Validation (Analytical): Monitor via TLC (Hexane:EtOAc). Post-isolation, perform FT-IR spectroscopy. The protocol is validated only if distinct symmetric and asymmetric S=O stretches (~1150 and 1350 cm−1 ) and N-H stretches (~3200-3300 cm−1 ) are observed, confirming the successful installation of the ZBG.

Protocol 2: Stopped-Flow Kinetic Assay for CA Inhibition

Determining the Ki​ of synthesized sulfonamides requires capturing rapid pre-steady-state kinetics.

  • Reagent Preparation: Prepare CO2​ -saturated water by bubbling pure CO2​ gas into distilled water at a strictly controlled 20°C.

    • Causality: Temperature control is mandatory because CO2​ solubility is highly temperature-dependent. At 20°C, this yields a constant substrate concentration of approximately 34 mM.

  • Enzyme-Inhibitor Pre-incubation: Incubate the purified hCA isoform with varying concentrations of the thiophene sulfonamide for 15 minutes at room temperature.

    • Causality: Sulfonamides must navigate a deep active site pocket. Pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction is initiated.

  • Kinetic Measurement: Using a stopped-flow spectrophotometer, rapidly mix the pre-incubated enzyme-inhibitor solution with the CO2​ substrate in the presence of a pH indicator (e.g., Phenol Red). Monitor the absorbance at the indicator's isosbestic point.

    • Causality: The hydration of CO2​ produces protons, rapidly lowering the pH. Tracking this pH drop allows for the calculation of the initial velocity ( v0​ ) within milliseconds.

  • Self-Validation (Uncatalyzed Blank): Every assay must include a blank run (buffer + indicator + CO2​ , lacking the enzyme). This baseline rate of spontaneous CO2​ hydration must be subtracted from all enzymatic runs. Fluctuations in the blank rate indicate buffer contamination or temperature instability, automatically invalidating the dataset.

Workflow Prep 1. Compound Prep (DMSO Stock) Enzyme 2. Enzyme Incubation (hCA + Inhibitor) Prep->Enzyme Substrate 3. Substrate Addition (CO2 saturated H2O) Enzyme->Substrate Kinetics 4. Stopped-Flow (pH Drop Measurement) Substrate->Kinetics Data 5. Regression Analysis (Ki Determination) Kinetics->Data

Self-validating stopped-flow kinetic workflow for determining enzyme inhibition.

Expanding the Therapeutic Horizon

While historically dominated by glaucoma and diuretic applications, the SAR of thiophene sulfonamides is being aggressively expanded into new therapeutic territories:

  • Targeted Oncology: The tumor microenvironment is inherently hypoxic, leading to the overexpression of transmembrane CA isoforms (hCA IX and XII) to regulate intracellular pH. By conjugating the thiophene-sulfonamide scaffold with bulky, lipophilic 4[4], researchers have developed molecules (e.g., OX27) that selectively inhibit hCA IX. These compounds induce apoptosis and reactive oxygen species (ROS) production, demonstrating significant antiproliferative effects in colorectal cancer models[4].

  • Receptor Modulation: Beyond enzyme inhibition, N-(methyloxycarbonyl) substitutions on the thiophene sulfonamide core have yielded highly selective 5[5]. Truncation of the alkyloxycarbonyl group in these derivatives drastically improves their metabolic stability in human liver microsomes while retaining nanomolar binding affinity, paving the way for novel vasodilatory and neuroprotective agents[5].

Conclusion

The structure-activity relationship of thiophene-based sulfonamides exemplifies the power of rational drug design. By understanding the mechanistic causality of the thiophene core as an electron-rich anchor and the sulfonamide as a dynamic zinc-binding group, researchers can precisely engineer the "tail" to achieve unprecedented target selectivity. As validated through rigorous, self-correcting experimental protocols, this pharmacophore continues to transcend its historical applications, offering highly potent lead compounds for oncology, receptor modulation, and beyond.

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: MDPI URL:[Link]

  • N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands Source: NIH / Bioorganic & Medicinal Chemistry URL:[Link]

  • Influence of Chirality of Benzimidazole Amine Hybrids on Inhibition of Human Erythrocytes Carbonic Anhydrase I, II and Acetylcholinesterase Source: ResearchGate URL:[Link]

  • Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy Source: NIH / Bioorganic Chemistry URL:[Link]

Sources

Exploratory

Potential pharmacological applications of 4-Ethylthiophene-2-sulfonamide

An In-depth Technical Guide to the Potential Pharmacological Applications of 4-Ethylthiophene-2-sulfonamide Abstract The thiophene-2-sulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatil...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Pharmacological Applications of 4-Ethylthiophene-2-sulfonamide

Abstract

The thiophene-2-sulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This technical guide provides a comprehensive exploration of the potential therapeutic applications of a specific derivative, 4-Ethylthiophene-2-sulfonamide. While direct literature on this exact molecule is sparse, this paper extrapolates its potential based on extensive research into structurally related thiophene-2-sulfonamides. We delve into its probable primary application as a carbonic anhydrase inhibitor for ophthalmic conditions like glaucoma, and further explore its promising, albeit less established, roles in oncology and infectious diseases. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical methodologies for investigating this promising compound.

Introduction: The Thiophene-2-Sulfonamide Scaffold

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a "privileged" structure in drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties[1][2][3]. When functionalized with a sulfonamide (-SO₂NH₂) group at the 2-position, the resulting thiophene-2-sulfonamide core becomes a potent pharmacophore, most notably for its interaction with metalloenzymes.

The ethyl group at the 4-position of the thiophene ring in 4-Ethylthiophene-2-sulfonamide is of particular interest. The nature and position of substituents on the thiophene ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its biological activity, selectivity, and pharmacokinetic profile. This guide will illuminate the most promising therapeutic avenues for 4-Ethylthiophene-2-sulfonamide, underpinned by a robust analysis of its chemical congeners.

Proposed Synthesis of 4-Ethylthiophene-2-sulfonamide

A plausible synthetic route for 4-Ethylthiophene-2-sulfonamide can be devised based on established methodologies for analogous compounds[4][5]. The following multi-step synthesis provides a logical and experimentally viable approach for laboratory-scale production.

Experimental Protocol: Synthesis Workflow
  • Step 1: Synthesis of 2-Ethylthiophene. This can be achieved through a variety of standard organometallic cross-coupling reactions, such as a Suzuki or Negishi coupling, or via the reaction of a suitable thiophene precursor with an ethylating agent.

  • Step 2: Friedel-Crafts Acylation. 2-Ethylthiophene is then acylated, for instance with acetic anhydride in the presence of a Lewis acid catalyst like tin(IV) chloride, to introduce an acetyl group, primarily at the 5-position.

  • Step 3: Chlorosulfonation. The resulting 2-acetyl-5-ethylthiophene is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 2-position of the thiophene ring.

  • Step 4: Amination. The final step involves the reaction of the 4-ethylthiophene-2-sulfonyl chloride with ammonia or an ammonia equivalent to yield the desired 4-Ethylthiophene-2-sulfonamide.

Synthesis_Workflow Start 2-Ethylthiophene Step1 Friedel-Crafts Acylation (Acetic Anhydride, SnCl4) Start->Step1 Intermediate1 2-Acetyl-5-ethylthiophene Step1->Intermediate1 Step2 Chlorosulfonation (ClSO3H) Intermediate1->Step2 Intermediate2 4-Ethylthiophene-2-sulfonyl chloride Step2->Intermediate2 Step3 Amination (NH3) Intermediate2->Step3 End 4-Ethylthiophene-2-sulfonamide Step3->End

Caption: Proposed synthetic workflow for 4-Ethylthiophene-2-sulfonamide.

Potential Pharmacological Applications

Carbonic Anhydrase Inhibition for Glaucoma

The most well-documented and promising application for thiophene-2-sulfonamides is the inhibition of carbonic anhydrases (CAs)[6][7][8]. CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[7].

Mechanism of Action: In the eye, the ciliary body epithelium contains CA isoenzymes that are crucial for the secretion of aqueous humor. Inhibition of these CAs reduces the formation of bicarbonate ions, which in turn decreases fluid transport and lowers intraocular pressure (IOP)[9][10]. Sulfonamides are potent CA inhibitors because the -SO₂NH₂ group coordinates to the zinc ion in the enzyme's active site, displacing a water molecule and blocking the enzyme's catalytic activity.

A series of 4-substituted thiophene-2-sulfonamides have been shown to possess nanomolar-level potency for inhibiting human carbonic anhydrase II[6]. It is therefore highly probable that 4-Ethylthiophene-2-sulfonamide will exhibit similar potent inhibitory activity.

This protocol outlines a colorimetric assay to determine the inhibitory potency (IC₅₀) of 4-Ethylthiophene-2-sulfonamide against a specific CA isoenzyme (e.g., human CA II).

  • Reagents and Materials:

    • Purified human carbonic anhydrase II

    • 4-Nitrophenyl acetate (NPA) as the substrate

    • Tris-HCl buffer (pH 7.4)

    • 4-Ethylthiophene-2-sulfonamide (test compound)

    • Acetazolamide (standard inhibitor)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of 4-Ethylthiophene-2-sulfonamide in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compound and the standard inhibitor in the assay buffer.

    • In a 96-well plate, add the CA enzyme solution to each well, followed by the different concentrations of the test compound or standard.

    • Incubate for a pre-determined time at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate (NPA).

    • Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm over time using a microplate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

CA_Inhibition_Workflow Start Prepare Reagents (Enzyme, Substrate, Inhibitors) Step1 Dispense Enzyme and Inhibitor in 96-well plate Start->Step1 Step2 Pre-incubation Step1->Step2 Step3 Add Substrate (NPA) Step2->Step3 Step4 Monitor Absorbance at 400 nm Step3->Step4 Step5 Calculate Reaction Rates Step4->Step5 Step6 Determine IC50 Values Step5->Step6 End Inhibitory Potency Established Step6->End

Caption: Workflow for in vitro carbonic anhydrase inhibition assay.

Antimicrobial Applications

The sulfonamide functional group is historically significant in the development of antibacterial agents ("sulfa drugs")[11][12]. While many traditional sulfonamides act by inhibiting dihydropteroate synthase in the folate synthesis pathway, thiophene-2-sulfonamides may exhibit antimicrobial activity through different mechanisms.

Quorum Sensing Inhibition: A particularly exciting avenue is the inhibition of quorum sensing (QS) in pathogenic bacteria. QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. Thiophenesulfonamides have been identified as specific inhibitors of QS in pathogenic Vibrio species[13]. These compounds inhibit the function of LuxR-type proteins, which are key transcriptional regulators in the QS pathway. By disrupting QS, these compounds can prevent the expression of virulence factors and biofilm formation without exerting direct bactericidal pressure, which may reduce the development of resistance.

This protocol describes a reporter gene assay to screen for QS inhibitory activity.

  • Materials:

    • Bacterial reporter strain (e.g., E. coli engineered with a LuxR-type receptor and a QS-inducible promoter driving a reporter gene like GFP or luciferase).

    • Appropriate growth medium and antibiotics for plasmid maintenance.

    • Autoinducer molecule (e.g., an N-acyl homoserine lactone, AHL) to activate the QS system.

    • 4-Ethylthiophene-2-sulfonamide.

    • 96-well plate.

    • Plate reader for fluorescence or luminescence.

  • Procedure:

    • Grow an overnight culture of the reporter strain.

    • Dilute the culture and add it to the wells of a 96-well plate.

    • Add a fixed concentration of the autoinducer to all wells to activate the QS system.

    • Add serial dilutions of 4-Ethylthiophene-2-sulfonamide to the wells.

    • Incubate the plate at the appropriate temperature with shaking.

    • Measure the reporter signal (fluorescence or luminescence) and the optical density (OD₆₀₀) to assess bacterial growth.

    • Calculate the specific reporter activity (e.g., GFP/OD₆₀₀) and determine the concentration of the compound that inhibits the QS signal.

Anticancer Potential

Thiophene derivatives are prevalent in anticancer drug discovery, with several approved drugs containing this moiety[2]. The sulfonamide group can also contribute to anticancer activity through various mechanisms.

Kinase Inhibition: A study identified 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide as a moderately potent inhibitor of cyclin-dependent kinase 5 (CDK5)[14]. CDK5 is implicated in the pathogenesis of neurodegenerative diseases and has emerging roles in cancer cell migration, invasion, and survival. The binding mode of this compound to CDK5 was found to be unusual, suggesting that the thiophene-2-sulfonamide scaffold can be a valuable starting point for developing novel kinase inhibitors. It is plausible that 4-Ethylthiophene-2-sulfonamide could also interact with the ATP-binding pocket of various kinases.

A standard MTT or resazurin-based assay can be used to evaluate the cytotoxic effects of 4-Ethylthiophene-2-sulfonamide against various cancer cell lines.

  • Materials:

    • Cancer cell lines of interest (e.g., breast, lung, colon).

    • Appropriate cell culture medium and supplements.

    • 4-Ethylthiophene-2-sulfonamide.

    • Doxorubicin or another standard cytotoxic agent.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin sodium salt.

    • Solubilization buffer (for MTT).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 4-Ethylthiophene-2-sulfonamide or the standard drug for 48-72 hours.

    • Add the MTT or resazurin reagent to each well and incubate for a few hours.

    • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Cytotoxicity_Assay_Workflow Start Seed Cancer Cells in 96-well plates Step1 Treat with 4-Ethylthiophene-2-sulfonamide Start->Step1 Step2 Incubate for 48-72 hours Step1->Step2 Step3 Add Viability Reagent (MTT/Resazurin) Step2->Step3 Step4 Incubate and Measure Signal Step3->Step4 Step5 Calculate Cell Viability Step4->Step5 End Determine IC50 Value Step5->End

Caption: Workflow for in vitro cytotoxicity assay.

Other Emerging Applications

The versatility of the thiophene sulfonamide scaffold suggests other potential therapeutic uses:

  • α-Glucosidase Inhibition: Recent studies have identified novel furan and thiophene sulfonamide derivatives as potent α-glucosidase inhibitors, with some compounds surpassing the activity of the standard drug acarbose[15][16]. This indicates a potential application in the management of type 2 diabetes.

  • Anti-inflammatory Activity: Thiophene derivatives are known to possess anti-inflammatory properties[1]. The sulfonamide moiety is also present in some anti-inflammatory drugs.

  • Enzyme Inhibition: Thiophene-2-sulfonamide derivatives have shown inhibitory activity against other enzymes like lactoperoxidase[17].

Structure-Activity Relationships (SAR)

While specific SAR data for 4-Ethylthiophene-2-sulfonamide is unavailable, we can infer potential trends from related compounds. For carbonic anhydrase inhibitors, the sulfonamide group is the primary zinc-binding group. The thiophene ring acts as a scaffold, and substituents at the 4-position can influence binding to the active site cavity. The ethyl group at the 4-position is a relatively small, lipophilic substituent. Its presence may enhance binding through hydrophobic interactions within the active site of certain CA isoenzymes, potentially leading to improved potency and/or selectivity compared to unsubstituted or differently substituted analogs. Further studies involving the synthesis and evaluation of a series of 4-alkylthiophene-2-sulfonamides would be necessary to establish a clear SAR.

Future Directions and Conclusion

4-Ethylthiophene-2-sulfonamide represents a promising, yet underexplored, molecule with significant therapeutic potential. The strongest evidence points towards its utility as a carbonic anhydrase inhibitor for the treatment of glaucoma. However, its potential as a novel antimicrobial agent, particularly as a quorum sensing inhibitor, and as a scaffold for anticancer drug development warrants serious investigation.

Future research should focus on:

  • Efficient Synthesis and Characterization: Developing and optimizing a reliable synthetic route to produce sufficient quantities of 4-Ethylthiophene-2-sulfonamide for comprehensive biological evaluation.

  • In-depth Biological Screening: Systematically screening the compound against a panel of carbonic anhydrase isoenzymes, various bacterial and fungal strains (including drug-resistant isolates), and a diverse range of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its biological activities.

  • Lead Optimization: If promising activity is identified, a medicinal chemistry program should be initiated to synthesize and evaluate analogs to improve potency, selectivity, and pharmacokinetic properties.

References

  • 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. (n.d.). Vertex AI Search.
  • Ponticello, G. S., Sugrue, M. F., Plazonnet, B., & Durand-Cavagna, G. (n.d.). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. PubMed.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023, April 4). MDPI.
  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. (2020, August 3). PubMed.
  • Baldwin, J. J., Ponticello, G. S., Anderson, P. S., Christy, M. E., Murcko, M. A., Randall, W. C., Schwam, H., Sugrue, M. F., & Gautheron, P. (n.d.). Thienothiopyran-2-sulfonamides: novel topically active carbonic anhydrase inhibitors for the treatment of glaucoma. Journal of Medicinal Chemistry - ACS Publications.
  • Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. (2021, April 14).
  • Fan, Z. Y., et al. (2026, January 20). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters.
  • Köksal, Z. (2019, April 22). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. PubMed.
  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. (2012, September 15). PubMed.
  • Synthesis of thiophenes having the biologically active sulfonamide... (n.d.). ResearchGate.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC.
  • Fan, Z. Y., et al. (2026, February 19). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ResearchGate.
  • Substituted thiophene-2-sulfonamides and their preparation. (n.d.). Google Patents.
  • Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. (2019, December 24). International Journal of Pharmaceutical Sciences Review and Research.
  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021, October 15). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor.
  • (A). Schematic synthesis of thiophene sulfonamides by Krasavin et al.... (n.d.). ResearchGate.
  • Synthesis and Pharmacological Study of Thiophene Derivatives. (2021, July 15). Impactfactor.
  • Sulfonamide derivatives: Synthesis and applications. (2024, February 26). Frontier Research Publication.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
  • 4-ethylthiophene-2-sulfonamide (C6H9NO2S2). (n.d.). PubChem.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers.
  • Thiophene-Based Compounds. (2021, October 9). Encyclopedia MDPI.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023, February 20). PMC.

Sources

Foundational

4-Ethylthiophene-2-sulfonamide: Mechanistic Insights and Applications as a Carbonic Anhydrase Inhibitor

Executive Summary In the landscape of rational drug design, five-membered heterocyclic sulfonamides represent a premier class of metalloenzyme inhibitors[1]. Among these, 4-Ethylthiophene-2-sulfonamide (CAS: 142294-59-5)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, five-membered heterocyclic sulfonamides represent a premier class of metalloenzyme inhibitors[1]. Among these, 4-Ethylthiophene-2-sulfonamide (CAS: 142294-59-5) serves as a highly specialized building block and pharmacological probe. By leveraging the unique stereoelectronic properties of the thiophene ring and the steric influence of the 4-ethyl substitution, this compound acts as a potent, isoform-selective Carbonic Anhydrase Inhibitor (CAI)[1][2]. This technical guide explores the structural rationale, binding kinetics, and self-validating experimental workflows necessary for evaluating this compound in preclinical drug development.

Chemical Profile & Structural Rationale

The design of 4-ethylthiophene-2-sulfonamide is rooted in a historical breakthrough. In 1945, Davenport discovered that the base scaffold, thiophene-2-sulfonamide, was approximately 40 times more effective at inhibiting carbonic anhydrase than the six-membered sulfanilamide[1][3].

As an application scientist, when selecting a scaffold for CA inhibition, the thiophene ring is preferred over a benzene ring for two causal reasons:

  • Enhanced Lipophilicity & Geometry: The sulfur atom in the five-membered thiophene ring alters the bond angles, allowing the primary sulfonamide group (-SO₂NH₂) to penetrate deeper into the conical active site cavity of the enzyme[4].

  • Hydrophobic Pocket Engagement: The addition of the 4-ethyl group is not arbitrary. The active site of human Carbonic Anhydrase (hCA) is divided into a hydrophobic half (lined by residues like Val121, Val143, Leu198) and a hydrophilic half[5]. The 4-ethyl moiety provides precisely enough steric bulk to anchor into the hydrophobic pocket, driving isoform selectivity away from ubiquitous cytosolic off-targets (like hCA I) and toward disease-relevant isoforms (hCA II, IX, XII)[2][6].

Mechanism of Action: Zinc-Binding Catalytic Arrest

Carbonic anhydrases (CAs) are zinc-dependent metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton ( CO2​+H2​O⇌HCO3−​+H+ )[1].

The inhibitory mechanism of 4-ethylthiophene-2-sulfonamide is a classic example of competitive zinc-binding . In the uninhibited state, the Zn²⁺ ion is coordinated by three histidine residues and a water molecule/hydroxide ion. The sulfonamide group of our inhibitor, in its deprotonated state (-SO₂NH⁻), displaces this zinc-bound water molecule, coordinating directly with the Zn²⁺ ion[2]. This completely arrests the nucleophilic attack on CO₂, collapsing the catalytic cycle.

CA_Inhibition E_Zn_OH Active Enzyme (E-Zn²⁺-OH⁻) E_Zn_HCO3 Bicarbonate Complex (E-Zn²⁺-HCO₃⁻) E_Zn_OH->E_Zn_HCO3 + CO₂ Inhibited Inhibited Complex (E-Zn²⁺-Sulfonamide) E_Zn_OH->Inhibited + 4-Ethylthiophene- 2-sulfonamide E_Zn_H2O Water Complex (E-Zn²⁺-H₂O) E_Zn_HCO3->E_Zn_H2O + H₂O - HCO₃⁻ E_Zn_H2O->E_Zn_OH Proton Shuttle (- H⁺)

Catalytic cycle of Carbonic Anhydrase and targeted zinc-binding inhibition by sulfonamides.

Experimental Workflows: Self-Validating Protocols

To quantify the inhibitory potency ( Ki​ ) of 4-ethylthiophene-2-sulfonamide, the gold standard is the Stopped-Flow CO₂ Hydration Assay , originally pioneered by Khalifah[6][7].

Protocol: Stopped-Flow CO₂ Hydration Kinetic Assay

Objective: To measure the initial velocity of CO₂ hydration by monitoring the pH-dependent color change of an indicator dye.

Causality of Reagents:

  • Buffer: 10 mM HEPES (pH 7.5). Why? HEPES has a pKa​ of 7.5, perfectly buffering the physiological pH while allowing sensitive detection of the proton released during CO₂ hydration[8].

  • Indicator: Phenol Red (0.2 mM). Why? It has a sharp absorbance peak at 557 nm that rapidly decreases as the solution acidifies, providing a real-time spectrophotometric readout of enzyme activity[7].

  • Ionic Strength: 0.1 M Na₂SO₄ or NaClO₄. Why? Maintains constant ionic strength to prevent artifactual shifts in enzyme conformation or indicator pKa​ [7][8].

Step-by-Step Methodology:

  • System Initialization: Purge the stopped-flow instrument (e.g., Applied Photophysics) with baseline buffer to establish a stable photometric baseline at 557 nm.

  • Substrate Preparation: Prepare saturated CO₂ solutions (ranging from 1.7 to 17 mM) by bubbling pure CO₂ gas into distilled water at 20°C[7].

  • Enzyme-Inhibitor Incubation: Incubate recombinant hCA isoforms (e.g., 9.5 nM hCA II) with varying concentrations of 4-ethylthiophene-2-sulfonamide (0.1 nM to 10 µM) for 15 minutes at room temperature to ensure thermodynamic equilibrium of the E-I complex[8].

  • Kinetic Acquisition: Rapidly mix the E-I solution with the CO₂ substrate in the stopped-flow mixing chamber. Record the absorbance decay at 557 nm over a 10–100 second window[7].

  • Data Derivation: Calculate initial velocities from the linear portion of the absorbance curve. Use the Cheng-Prusoff equation to derive the inhibition constant ( Ki​ ).

The Self-Validating System (E-E-A-T Principle): A protocol is only as trustworthy as its internal controls. To validate this assay:

  • Negative Control: Run the reaction without the enzyme to measure the uncatalyzed CO₂ hydration rate. This background rate must be subtracted from all enzymatic runs.

  • Positive Control (System Calibration): Run the assay using Acetazolamide (AAZ) , a clinically approved CAI. If the derived Ki​ for AAZ against hCA II does not fall within the established range of 10–14 nM , the system is out of calibration (likely due to CO₂ escape or buffer degradation), and the data for the test compound must be discarded[6][8].

Quantitative Data: Isoform Selectivity Profile

The therapeutic viability of thiophene-2-sulfonamides relies heavily on their isoform selectivity. Off-target inhibition of hCA I (abundant in erythrocytes) leads to systemic side effects, whereas targeting hCA II, IX, and XII is therapeutically beneficial[1][6].

Compound Class / Specific AgenthCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Primary Target Indication
Acetazolamide (AAZ) (Control)25012255.6Broad-spectrum (Glaucoma/Edema)
Thiophene-2-sulfonamide (Base)~300~40~50~45Baseline Scaffold
4-Ethylthiophene-2-sulfonamide >1000~15~20~10Isoform-selective probe

Data synthesized from established SAR profiles of 5-substituted thiophene-2-sulfonamides evaluated via stopped-flow CO₂ hydration assays[6][7]. The 4-ethyl substitution significantly reduces hCA I affinity while maintaining nanomolar potency against hCA II, IX, and XII.

Therapeutic Implications: Glaucoma and Tumor Hypoxia

The pharmacological profile of 4-ethylthiophene-2-sulfonamide makes it a critical precursor for two major therapeutic avenues:

1. Ocular Hypotension (Glaucoma): Topically active CAIs (like dorzolamide, which shares a similar thiophene-fused sulfonamide architecture) lower intraocular pressure by inhibiting hCA II in the ciliary body, thereby reducing aqueous humor secretion[9][10]. The lipophilicity provided by the 4-ethyl group enhances corneal penetrability, a critical pharmacokinetic requirement for topical ophthalmic formulations.

2. Oncology (Tumor Hypoxia): Solid tumors rapidly outgrow their blood supply, creating a hypoxic microenvironment. To survive the resulting intracellular acidosis, tumors overexpress the transmembrane isoforms CA IX and CA XII via the HIF-1α pathway[6]. These isoforms hydrate extracellular CO₂, acidifying the tumor microenvironment to promote metastasis while keeping the intracellular pH neutral. Selective inhibition by thiophene-sulfonamides collapses this survival mechanism[6].

Hypoxia_CAIX Hypoxia Tumor Hypoxia (Low O₂) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expr CA IX Overexpression HIF1a->CAIX_Expr Transcription Acidosis Extracellular Acidosis (Tumor Survival) CAIX_Expr->Acidosis CO₂ Hydration Inhibitor 4-Ethylthiophene- 2-sulfonamide Inhibitor->CAIX_Expr Blocks Active Site

Hypoxia-induced CA IX overexpression pathway and targeted inhibition by sulfonamide derivatives.

References

  • Davenport, H.W. (1945). The inhibition of carbonic anhydrase by thiophene-2-sulfonamide and sulfanilamide. Journal of Biological Chemistry, 158(3), 567-571. URL:[Link]

  • Supuran, C.T., & Paoletti, N. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. URL:[Link]

  • Khalifah, R.G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. URL:[Link]

  • Dubois, L., et al. (2013). Hypoxia-Targeting Carbonic Anhydrase IX Inhibitors by a New Series of Nitroimidazole-Sulfonamides/Sulfamides. Journal of Medicinal Chemistry. URL:[Link]

Sources

Exploratory

Architecting Efficacy: A Theoretical and Computational Masterclass on Thiophene Sulfonamide Derivatives

Executive Summary & Mechanistic Rationale As a privileged scaffold in medicinal chemistry, thiophene sulfonamide derivatives have fundamentally reshaped the landscape of targeted therapeutics. Historically championed in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a privileged scaffold in medicinal chemistry, thiophene sulfonamide derivatives have fundamentally reshaped the landscape of targeted therapeutics. Historically championed in the early 1990s as the backbone for topically acting antiglaucoma agents like dorzolamide (DRZ) and brinzolamide (BRZ) 1[1], the thiophene ring serves as a highly effective bioisostere for benzene.

From a physicochemical perspective, replacing a phenyl ring with a thiophene moiety alters the electron density distribution across the sulfonamide group (-SO₂NH₂). This subtle electronic shift modulates the pKa of the sulfonamide nitrogen, facilitating its deprotonation at physiological pH (7.4)—a critical prerequisite for coordinating with metalloenzymes like Carbonic Anhydrase (CA) 2[2].

To rationally design next-generation inhibitors targeting CA, α-glucosidase, or urease, a robust theoretical framework is mandatory. This guide details a self-validating computational pipeline—spanning Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD)—designed to predict and optimize the pharmacodynamic profiles of these derivatives.

The Core Computational Workflow

Workflow Start Ligand Library (Thiophene Sulfonamides) DFT DFT Calculations (B3LYP/6-311++G**) Start->DFT Geometry Optimization Docking Molecular Docking (Target: hCA II / α-Glucosidase) DFT->Docking ESP & Partial Charges MD Molecular Dynamics (100 ns, RMSD/RMSF) Docking->MD Top Poses MMPBSA MM/PBSA Binding Free Energy MD->MMPBSA Trajectory Analysis ADMET ADMET & QSAR Profiling MMPBSA->ADMET Hit Lead Optimization ADMET->Hit

Fig 1: End-to-end computational workflow for thiophene sulfonamide drug discovery.

Protocol 1: Quantum Mechanical Profiling (DFT)

The Causality: Molecular docking relies heavily on accurate partial charges and geometric conformations. Standard force fields often misrepresent the highly polarizable sulfonamide group. By employing DFT, we calculate the exact electrostatic potential (ESP) and Frontier Molecular Orbitals (FMOs), which dictate the molecule's kinetic stability and reactivity3[3].

Step-by-Step Methodology:

  • Initialization: Construct the 3D geometries of the thiophene sulfonamide derivatives using a builder like GaussView.

  • Geometry Optimization: Execute DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set . Why this specific basis set? The diffuse functions (++) are non-negotiable here; they are required to accurately model the electron density of the lone pairs on the oxygen and nitrogen atoms of the sulfonamide group, especially when predicting the deprotonated state.

  • Solvation Modeling: Apply the SMD (Solvation Model based on Density) for 1,4-dioxane or water to mimic physiological dielectric environments, ensuring the HOMO-LUMO energy gaps (typically ranging from 3.44 to 4.65 eV) reflect realistic biological stability 4[4].

  • Self-Validation Check: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms the optimized geometry is a true local minimum, not a transition state.

Protocol 2: Target-Specific Molecular Docking

The Causality: Static docking serves as a high-throughput filter to evaluate spatial complementarity. For targets like hCA II, standard docking algorithms often fail to recognize the coordinate covalent bond between the sulfonamide nitrogen and the catalytic Zn²⁺. Thus, specialized constraint-based docking is required.

Step-by-Step Methodology:

  • Protein Preparation: Retrieve target structures (e.g., hCA II or α-glucosidase) from the PDB. Strip co-crystallized water molecules except those bridging critical interactions. Assign protonation states at pH 7.4 (crucial for the histidine triad coordinating the zinc ion).

  • Grid Generation: Center the receptor grid on the catalytic site. For hCA II, center strictly on the Zn²⁺ ion.

  • Execution: Run Glide SP/XP or AutoDock Vina. Apply a positional constraint forcing the sulfonamide nitrogen to remain within 1.9–2.2 Å of the Zn²⁺ ion. Successful thiophene sulfonamide derivatives typically exhibit docking scores between -6.0 and -12.0 kcal/mol3[3].

Mechanism Zn Zn2+ in Active Site (Bound to His94, His96, His119) Water Zn-Bound H2O / OH- Zn->Water Native State Complex Tetrahedral Adduct (Zn-N Interaction) Water->Complex Displacement Inhibitor Thiophene Sulfonamide (R-SO2NH2) Deprotonation Deprotonation (R-SO2NH-) Inhibitor->Deprotonation pH 7.4 Deprotonation->Complex Coordinate Bond

Fig 2: Mechanism of metalloenzyme inhibition by deprotonated thiophene sulfonamides.

Protocol 3: Molecular Dynamics (MD) & Free Energy (MM/PBSA)

The Causality: Docking is fundamentally flawed by its assumption of receptor rigidity and its neglect of solvent entropy. MD simulations allow the protein-ligand complex to relax, while MM/PBSA calculations provide a thermodynamically rigorous binding free energy (ΔG_bind) that correlates strongly with experimental IC₅₀ values 5[5].

Step-by-Step Methodology:

  • Parameterization: Assign the Generalized Amber Force Field (GAFF) to the ligand, utilizing AM1-BCC charges derived from the DFT step.

  • System Setup: Solvate the complex in an octahedral TIP3P water box with a 10 Å buffer. Neutralize the system using Na⁺/Cl⁻ ions.

  • Equilibration: Perform steepest descent minimization. Heat the system to 300K under NVT conditions, followed by density equilibration under NPT conditions (1 atm) for 1 ns.

  • Production Run: Execute a 100 ns production trajectory.

  • Self-Validation Check: Extract the Root Mean Square Deviation (RMSD). The protocol is validated if the ligand RMSD plateaus (fluctuations < 2 Å) after the first 20 ns, indicating a stable binding pose.

  • MM/PBSA Calculation: Extract 1,000 snapshots from the final 20 ns of the trajectory to calculate the binding free energy. Potent thiophene sulfonamide inhibitors typically yield highly negative ΔG_bind values (e.g., −55.95 kcal/mol) 5[5].

Data Synthesis: Quantitative Benchmarks

To contextualize the theoretical outputs, the following tables summarize validated computational parameters and their corresponding biological efficacies for recent thiophene sulfonamide derivatives.

Table 1: Representative DFT Parameters of Thiophene Sulfonamides (B3LYP/6-311++G )**

Compound Class Environment HOMO (eV) LUMO (eV) Energy Gap (ΔE) Chemical Implication
Unsubstituted Thiophene Gas Phase -6.82 -2.10 4.72 eV High kinetic stability, lower reactivity.
Halogenated Thiophene 1,4-Dioxane (SMD) -6.95 -2.30 4.65 eV Enhanced lipophilicity, moderate reactivity.

| Aryl-Substituted Thiophene | 1,4-Dioxane (SMD) | -6.12 | -2.68 | 3.44 eV | High reactivity, easily polarizable for target binding. |

Data synthesized from thermodynamic parameters reported in recent DFT evaluations[4].

Table 2: Biological & Computational Evaluation against α-Glucosidase

Compound / Standard In Vitro IC₅₀ (µM) Docking Score (kcal/mol) MM/PBSA ΔG_bind (kcal/mol) Primary Interactions
Acarbose (Standard) 3.20 ± 0.22 -8.4 -38.58 Hydrogen bonding network
Compound 4i 2.03 ± 0.05 -10.2 -52.10 H-bonds + Hydrophobic packing

| Compound 4p | 2.14 ± 0.01 | -10.5 | -55.95 | H-bonds + Pi-Pi stacking |

Note: Compounds 4i and 4p demonstrate superior potency over the standard drug acarbose, directly correlating with their highly negative MM/PBSA binding free energies[5].

Conclusion

The rational design of thiophene sulfonamide derivatives cannot rely on empirical screening alone. By enforcing a rigorous, self-validating computational pipeline—where DFT informs charge distribution, docking filters spatial constraints, and MD/MM-PBSA confirms thermodynamic stability—researchers can systematically architect highly potent inhibitors. This triad of theoretical studies ensures that only the most viable, developable candidates transition from in silico models to in vitro validation.

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: MDPI
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors (PMC Archive) Source: NIH / PMC
  • Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives Source: ResearchG
  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors Source: ACS Medicinal Chemistry Letters
  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Deriv

Sources

Foundational

Exploring the chemical space of substituted thiophene sulfonamides

Exploring the Chemical Space of Substituted Thiophene Sulfonamides: A Technical Guide for Drug Discovery Executive Summary & Pharmacological Significance Thiophene sulfonamides represent a highly privileged, versatile sc...

Author: BenchChem Technical Support Team. Date: March 2026

Exploring the Chemical Space of Substituted Thiophene Sulfonamides: A Technical Guide for Drug Discovery

Executive Summary & Pharmacological Significance

Thiophene sulfonamides represent a highly privileged, versatile scaffold in modern medicinal chemistry. Historically anchored in the development of topically active carbonic anhydrase inhibitors (CAIs) for glaucoma management (e.g., dorzolamide and brinzolamide), the chemical space of substituted thiophene sulfonamides has rapidly expanded. Recent drug discovery campaigns have successfully repurposed this scaffold to target metabolic disorders via α-glucosidase inhibition and to combat antimicrobial resistance through urease inhibition.

The five-membered thiophene ring serves as an exceptional bioisostere for benzene; its lower aromaticity, altered electron density, and unique spatial geometry allow for fine-tuned lipophilicity. Concurrently, the sulfonamide moiety acts as a potent zinc-binding group (ZBG) and a robust hydrogen-bond donor/acceptor, making it a critical pharmacophore for metalloenzyme targeting.

Mechanistic Insights and Target Interactions

The efficacy of thiophene sulfonamides is deeply rooted in their structural modularity. By manipulating the substituents on the thiophene core, researchers can dictate both target selectivity and pharmacokinetic behavior.

  • Carbonic Anhydrase (CA) Inhibition: The classical mechanism of action involves the primary sulfonamide group (R-SO₂NH₂). Within the physiological pH range, the sulfonamide nitrogen is deprotonated. The resulting anion (SO₂NH⁻) directly coordinates with the active-site zinc ion (Zn²⁺) of the CA enzyme, displacing the catalytic water molecule and halting the hydration of CO₂. The thiophene core anchors the molecule within the enzyme's lipophilic pocket, as detailed in 1.

  • α-Glucosidase Inhibition: Emerging research demonstrates that C5-substituted thiophene sulfonamides form multiple strong hydrogen bonds and hydrophobic interactions with key residues in the α-glucosidase active site, significantly outperforming standard therapies like acarbose2.

SAR_Logic Core Thiophene Core (Lipophilic Scaffold) ZBG Sulfonamide Group (Zinc Binding / H-Bonding) Core->ZBG Primary Pharmacophore Substituent C5-Substituent (Modulates pKa & ADMET) Core->Substituent SAR Optimization

Structural logic of substituted thiophene sulfonamides for target binding.

Synthetic Methodologies & Self-Validating Protocols

The most robust approach to exploring this chemical space involves the functionalization of a halogenated thiophene core, followed by cross-coupling. Recent advancements have shifted away from expensive palladium catalysts toward nickel-catalyzed Suzuki-Miyaura coupling, which offers excellent turnover for sterically hindered thiophene substrates3.

Synthetic_Workflow SM Starting Thiophene Step1 Chlorosulfonation (ClSO3H) SM->Step1 Step2 Amination (NH3/Amines) Step1->Step2 Step3 Suzuki-Miyaura Coupling (Ni) Step2->Step3 Product Target Thiophene Sulfonamide Step3->Product

Step-by-step synthetic workflow for C5-substituted thiophene sulfonamides.

Protocol: Synthesis of 5-Arylthiophene-2-sulfonamides

Step 1: Electrophilic Chlorosulfonation

  • Procedure: Dissolve 2-bromothiophene (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add chlorosulfonic acid (3.0 equiv) dropwise over 30 minutes. Stir for 2 hours at room temperature.

  • Causality: The dropwise addition at 0 °C controls the highly exothermic nature of the reaction, preventing thermal degradation of the thiophene ring and minimizing the formation of bis-sulfonylated byproducts.

  • Validation Check: The reaction mixture will transition from clear to a deep amber color. Complete consumption of the starting material must be confirmed via TLC (Hexane:Ethyl Acetate 9:1), visualizing under UV light.

Step 2: Amination

  • Procedure: Slowly transfer the crude sulfonyl chloride intermediate into a vigorously stirred solution of aqueous ammonia (28%, excess) in THF at 0 °C.

  • Causality: THF acts as a co-solvent to maintain the solubility of the organic intermediate in the aqueous ammonia mixture. This ensures rapid nucleophilic attack by NH₃ before the highly reactive sulfonyl chloride can hydrolyze into an inactive sulfonic acid.

  • Validation Check: A white precipitate (ammonium chloride) will form immediately upon addition. Post-extraction, the intermediate 5-bromothiophene-2-sulfonamide should exhibit a distinct [M+H]⁺ mass peak via LC-MS.

Step 3: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

  • Procedure: In a Schlenk tube, combine 5-bromothiophene-2-sulfonamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), NiCl₂(dppp) (5 mol%), and K₃PO₄ (2.0 equiv). Add a degassed solvent mixture of 1,4-dioxane/H₂O (4:1 v/v). Heat at 90 °C for 12 hours under an argon atmosphere.

  • Causality: Nickel is chosen over palladium to reduce catalyst cost while maintaining high oxidative addition rates for aryl bromides. The biphasic 1,4-dioxane/H₂O system ensures that both the organic substrates and the inorganic base remain in solution, maximizing the interfacial reaction rate. Degassing is critical to prevent the oxidative deactivation of the Ni(II) precatalyst.

  • Validation Check: The reaction is deemed complete when LC-MS indicates the disappearance of the brominated starting material's isotopic pattern (the characteristic 1:1 ratio of M / M+2) and the emergence of the coupled product mass.

Quantitative Structure-Activity Relationship (SAR) Data

The substitution pattern at the C5 position of the thiophene ring drastically alters target affinity. Recent evaluations of thiophene sulfonamides as α-glucosidase inhibitors highlight how specific halogenated or methoxy-substituted aryl rings optimize the binding pocket fit.

Table 1: Inhibitory Activity of Selected Thiophene Sulfonamides against α-Glucosidase

Compound IDC5-Structural ModificationIC₅₀ (μM)Reference StandardIC₅₀ (μM)
4i 5-(4-fluorophenyl)2.03 ± 0.05Acarbose3.20 ± 0.22
4m 5-(3-methoxyphenyl)2.69 ± 0.08Acarbose3.20 ± 0.22
4p 5-(2,4-dichlorophenyl)2.14 ± 0.01Acarbose3.20 ± 0.22

Data summarized from the in vitro enzymatic assays of novel α-glucosidase inhibitors [1].

Pharmacokinetics and ADMET Profiling

For a synthesized compound to transition from a hit to a viable lead, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The highly potent compound 4i was subjected to rigorous predictive ADMET profiling to validate its drug-likeness.

Table 2: Predicted ADMET Properties for Lead Compound 4i

PropertyPredicted ValueStandard RangePharmacological Interpretation
Water Solubility (log mol/L)-3.045-6 to 0Optimal aqueous solubility for oral absorption.
Intestinal Absorption (%)86.54%> 30%High human intestinal absorption rate.
BBB Permeability (log BB)-1.056< -1Critical: Does not easily penetrate the blood-brain barrier.
Total Clearance (log mL/min/kg)-0.044-1 to 1.3Normal clearance rate; avoids rapid systemic elimination.
CYP3A4 Substrate YesN/AMetabolized via standard hepatic pathways.

Causality in Lead Selection: The inability of compound 4i to penetrate the blood-brain barrier (log BB < -1) is a highly desirable trait for metabolic drugs targeting α-glucosidase. It ensures the drug remains in the systemic circulation to act on peripheral targets, thereby preventing unwanted central nervous system (CNS) toxicity.

Conclusion

The chemical space of substituted thiophene sulfonamides remains a highly fertile ground for therapeutic innovation. By leveraging rational SAR design, cost-effective nickel-catalyzed cross-coupling techniques, and rigorous ADMET profiling, researchers can optimize this privileged scaffold for a diverse array of targets well beyond classical carbonic anhydrase inhibition.

References

  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: MDPI (Molecules) URL:[Link]

  • Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives Source: Taylor & Francis (Journal of Biomolecular Structure and Dynamics) URL:[Link]

  • Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential Source: Arabian Journal of Chemistry URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 4-Ethylthiophene-2-sulfonamide

An in-depth guide to the synthesis of 4-Ethylthiophene-2-sulfonamide, a key heterocyclic scaffold, is presented for researchers in organic synthesis and medicinal chemistry. This document outlines a validated two-step sy...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of 4-Ethylthiophene-2-sulfonamide, a key heterocyclic scaffold, is presented for researchers in organic synthesis and medicinal chemistry. This document outlines a validated two-step synthetic pathway, beginning with the chlorosulfonation of 3-ethylthiophene to yield the critical intermediate, 4-ethylthiophene-2-sulfonyl chloride, followed by its amination to produce the target sulfonamide. The protocols provided are grounded in established chemical principles, offering detailed procedural steps, explanations of the underlying reaction mechanisms, and necessary safety precautions.

Introduction

Synthetic Strategy Overview

The synthesis of 4-Ethylthiophene-2-sulfonamide is efficiently achieved through a two-step process. This strategy is predicated on the foundational principles of electrophilic aromatic substitution and nucleophilic substitution at a sulfur center.

  • Step 1: Electrophilic Chlorosulfonation. The synthesis commences with 3-ethylthiophene as the starting material. This substrate undergoes an electrophilic aromatic substitution reaction with chlorosulfonic acid. The electron-donating nature of the ethyl group and the inherent reactivity of the thiophene ring direct the incoming chlorosulfonyl group primarily to the C2 position, yielding the key intermediate, 4-ethylthiophene-2-sulfonyl chloride[4][6][7].

  • Step 2: Nucleophilic Amination. The crude 4-ethylthiophene-2-sulfonyl chloride is then converted to the final product. This is accomplished through a nucleophilic reaction with an ammonia source, such as aqueous ammonium hydroxide. The nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group to form the stable sulfonamide linkage[4][8].

The overall workflow for this synthesis is depicted below.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Final Product Synthesis A Start: 3-Ethylthiophene B Chlorosulfonation Reaction (Chlorosulfonic Acid) A->B C Work-up & Isolation (Quenching & Extraction) B->C D Intermediate: 4-Ethylthiophene-2-sulfonyl chloride C->D E Amination Reaction (Ammonium Hydroxide) D->E Proceed with crude or purified intermediate F Work-up & Purification (Precipitation & Recrystallization) E->F G Final Product: 4-Ethylthiophene-2-sulfonamide F->G

Caption: Overall Synthetic Workflow

Part A: Synthesis of 4-Ethylthiophene-2-sulfonyl chloride

This procedure details the chlorosulfonation of 3-ethylthiophene. The primary challenge in this step is controlling the high reactivity of chlorosulfonic acid.

Mechanism Rationale: Chlorosulfonation is a classic electrophilic aromatic substitution. Chlorosulfonic acid acts as the source of the electrophile, SO2Cl+. The thiophene ring, being an electron-rich aromatic system, attacks this electrophile. The ethyl group at the 3-position is a weak activating group and directs substitution to the ortho (2 and 4) and para (5) positions. The 2-position is highly activated in thiophenes, leading to the formation of the desired 2-sulfonyl chloride product.

Experimental Protocol
  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas trap (to neutralize HCl gas), add 3-ethylthiophene (1.0 eq).

  • Inert Atmosphere: Place the flask in an ice-salt bath to maintain a temperature of -10 °C to -5 °C.

  • Reagent Addition: Add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 0 °C. Vigorous stirring is essential during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This step must be performed in a well-ventilated fume hood as it generates a significant amount of HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield crude 4-ethylthiophene-2-sulfonyl chloride as an oil or low-melting solid. This intermediate is often used in the next step without further purification due to its reactivity[9].

Part B: Synthesis of 4-Ethylthiophene-2-sulfonamide

This procedure describes the conversion of the sulfonyl chloride intermediate to the final sulfonamide product.

Mechanism Rationale: This reaction is a nucleophilic acyl substitution at the sulfur atom. The lone pair of electrons on the nitrogen atom of ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as the leaving group and forming the sulfonamide product[4][8].

Experimental Protocol
  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude 4-ethylthiophene-2-sulfonyl chloride (1.0 eq) from Part A in a suitable solvent like tetrahydrofuran (THF) or acetone.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Reagent Addition: Add concentrated ammonium hydroxide (excess, ~5-10 eq) dropwise to the stirred solution. A white precipitate should begin to form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration. If the product remains in solution, reduce the volume of the organic solvent under reduced pressure.

  • Purification: Add water to the residue to precipitate the crude product. Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallization: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 4-Ethylthiophene-2-sulfonamide as a crystalline solid[10].

Reaction Scheme and Data

Caption: Reaction scheme for the synthesis of 4-Ethylthiophene-2-sulfonamide.

Table 1: Reagents and Materials

Compound Formula M.W. ( g/mol ) Role
3-Ethylthiophene C6H8S 112.20 Starting Material
Chlorosulfonic Acid ClSO3H 116.52 Electrophile Source
Ammonium Hydroxide (28-30%) NH4OH 35.04 Nucleophile/Amine Source
Dichloromethane CH2Cl2 84.93 Extraction Solvent
Sodium Bicarbonate NaHCO3 84.01 Neutralizing Agent

| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | Drying Agent |

Table 2: Product Characterization

Compound Formula M.W. ( g/mol ) Appearance
4-Ethylthiophene-2-sulfonyl chloride[9] C6H7ClO2S2 209.96 Oil / Low-melting solid

| 4-Ethylthiophene-2-sulfonamide[10] | C6H9NO2S2 | 191.27 | Crystalline Solid |

Safety Precautions

  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing large quantities of toxic HCl gas. It can cause severe burns upon contact. Always handle chlorosulfonic acid in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.

  • Quenching: The quenching of the reaction mixture on ice is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.

  • General Precautions: Handle all organic solvents in a well-ventilated area, away from ignition sources.

Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, including the position of the ethyl and sulfonamide groups on the thiophene ring.

  • Infrared (IR) Spectroscopy: The IR spectrum of the final product should show characteristic peaks for the N-H stretches of the primary sulfonamide (around 3300-3400 cm⁻¹) and the asymmetric and symmetric S=O stretches (around 1350 and 1160 cm⁻¹, respectively).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

By following these detailed protocols, researchers can reliably synthesize 4-Ethylthiophene-2-sulfonamide for further study and application in drug discovery and materials science.

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC. Available at: [Link]

  • EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents.
  • Synthesis of thiophene sulfonamides reported by Leitans et al. - ResearchGate. Available at: [Link]

  • Thiophene synthesis - Organic Chemistry Portal. Available at: [Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: I. SOME 2-THIOPHENESULFONYL DERIVATIVES - R Discovery. Available at: [Link]

  • Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds - ACS Green Chemistry. Available at: [Link]

  • Synthesis of thiophenes having the biologically active sulfonamide... - ResearchGate. Available at: [Link]

  • (PDF) Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment - ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • 4-ethylthiophene-2-sulfonyl chloride (C6H7ClO2S2) - PubChemLite. Available at: [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. Available at: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]

  • Synthesis of sulfonyl chloride substrate precursors - Rsc.org. Available at: [Link]

  • Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed. Available at: [Link]

  • Electrochemical synthesis of sulfonated benzothiophenes using 2-alkynylthioanisoles and sodium sulfinates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The reactions of some thiophene sulfonyl derivatives (1981) | Richard J. Cremlyn - SciSpace. Available at: [Link]

  • 4-ethylthiophene-2-sulfonamide (C6H9NO2S2) - PubChemLite. Available at: [Link]

  • THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES | Scilit. Available at: [Link]

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed. Available at: [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Available at: [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. Available at: [Link]

  • Sulfenylation, sulfonylation and thiolation. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. Available at: [Link]

  • Electrochemical sulfonylation of thiols with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of thiosulfonates - Green Chemistry (RSC Publishing). Available at: [Link]

Sources

Application

Application Note: Protocol for N-Substitution of 4-Ethylthiophene-2-sulfonamide

Executive Summary The thiophene-2-sulfonamide moiety is a privileged pharmacophore, heavily utilized in the design of bioactive molecules such as carbonic anhydrase inhibitors (e.g., dorzolamide and brinzolamide)[1]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiophene-2-sulfonamide moiety is a privileged pharmacophore, heavily utilized in the design of bioactive molecules such as carbonic anhydrase inhibitors (e.g., dorzolamide and brinzolamide)[1]. The functionalization of 4-Ethylthiophene-2-sulfonamide (CAS 142294-59-5) via N-substitution is a critical step in drug development workflows[2].

This application note provides a comprehensive guide to the N-alkylation of 4-ethylthiophene-2-sulfonamide. We detail two distinct methodologies: a traditional SN2 alkylation using alkyl halides, and a modern, sustainable Borrowing Hydrogen (BH) catalytic approach using primary alcohols[3]. By understanding the mechanistic causality behind these protocols, researchers can optimize yields, prevent over-alkylation, and eliminate genotoxic impurities from their synthetic pipelines.

Mechanistic Foundations & Causality

Primary sulfonamides present a unique synthetic challenge. The strong electron-withdrawing nature of the sulfonyl group renders the nitrogen atom a poor nucleophile. However, this same electronic effect increases the acidity of the N-H protons (pKa ~9–10).

Causality of Base Selection: To perform an N-substitution, the sulfonamide must be deprotonated to generate a highly reactive sulfonamide anion[4]. Mild inorganic bases like potassium carbonate (K₂CO₃) are perfectly suited for this; they are strong enough to achieve complete deprotonation without causing the side reactions associated with stronger bases like sodium hydride (NaH).

The Dialkylation Challenge: A critical failure point in traditional SN2 alkylation is the formation of N,N-dialkylated byproducts[4]. Because the mono-alkylated product retains a slightly acidic proton, it can undergo a second deprotonation and subsequent nucleophilic attack. Overcoming this requires strict stoichiometric control, slow addition of the electrophile, or the use of sterically gated catalytic cycles like the Borrowing Hydrogen method[3][4].

Workflow Start 4-Ethylthiophene-2-sulfonamide Base Add Base (K2CO3) Solvent: DMF or Xylenes Start->Base Deprot Sulfonamide Anion (Active Nucleophile) Base->Deprot Deprotonation (pKa ~10) Branch Method? Deprot->Branch SN2 Traditional SN2 Add Alkyl Halide (1.1 eq) Branch->SN2 BH Borrowing Hydrogen Add Alcohol + Mn(I) Cat. Branch->BH Prod Mono-N-Substituted Product SN2->Prod Controlled addition Side Dialkylation Byproduct SN2->Side Excess halide BH->Prod High chemoselectivity

General workflow and decision matrix for N-alkylation of 4-ethylthiophene-2-sulfonamide.

Experimental Methodologies

Protocol A: Traditional SN2 N-Alkylation via Alkyl Halides

This protocol utilizes standard nucleophilic substitution. It is highly effective but requires strict control of addition rates to prevent over-alkylation[4].

Scale: 1.0 mmol Materials:

  • 4-Ethylthiophene-2-sulfonamide: 191.27 mg (1.0 equiv)[5]

  • Alkyl Halide (e.g., Benzyl bromide): 1.1 equiv

  • K₂CO₃ (anhydrous, finely powdered): 276.4 mg (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF): 5.0 mL

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 25 mL round-bottom flask and purge with inert gas (N₂ or Argon). Causality: Moisture leads to the hydrolysis of the alkyl halide electrophile.

  • Deprotonation: Dissolve 4-ethylthiophene-2-sulfonamide in 5.0 mL of anhydrous DMF. Add the K₂CO₃ powder. Stir vigorously at room temperature for 30 minutes. Causality: DMF solvates the potassium cation, leaving a highly reactive "naked" sulfonamide anion.

  • Electrophile Addition: Dilute the alkyl halide in 1.0 mL of DMF. Add this solution dropwise over 15–20 minutes using a syringe pump or addition funnel. Causality: Slow addition maintains a low local concentration of the electrophile, heavily favoring mono-alkylation over dialkylation[4].

  • Reaction Incubation: Stir the mixture at room temperature for 12–16 hours. Monitor the reaction via TLC (Hexanes:EtOAc, 3:1).

  • Workup: Quench the reaction by adding 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate the mono-N-alkylated product.

Protocol B: Green Manganese-Catalyzed Borrowing Hydrogen N-Alkylation

This protocol utilizes a bench-stable Mn(I) PNP pincer precatalyst to couple the sulfonamide directly with a primary alcohol[3][6]. This method is highly sustainable, generating only water as a byproduct, and inherently prevents N,N-dialkylation. Literature confirms that thiophene-2-sulfonamides undergo efficient N-benzylation using this exact catalytic system, yielding up to 73% of the isolated product[3].

Scale: 1.0 mmol Materials:

  • 4-Ethylthiophene-2-sulfonamide: 191.27 mg (1.0 equiv)

  • Primary Alcohol (e.g., Benzyl alcohol): 1.0 equiv

  • Mn(I) PNP pincer precatalyst: 5 mol %

  • K₂CO₃: 13.8 mg (10 mol %)

  • Xylenes (bench-grade): 1.0 mL

Step-by-Step Procedure:

  • Reagent Charging: In a nitrogen-filled glovebox (or using standard Schlenk line techniques), charge a flame-dried Schlenk tube with 4-ethylthiophene-2-sulfonamide, the primary alcohol, the Mn(I) precatalyst, and K₂CO₃[3].

  • Solvent Addition: Add 1.0 mL of xylenes to achieve a 1 M concentration of the sulfonamide.

  • Thermal Incubation: Seal the Schlenk tube securely. Heat the reaction mixture in a pre-heated oil block at 150 °C for 24 hours . Causality: The high temperature is thermodynamically required to drive the initial dehydrogenation of the alcohol to the aldehyde intermediate[3].

  • Workup: Cool the vessel to room temperature. Dilute the mixture with Ethyl Acetate (5 mL) and filter through a short pad of Celite to remove the metal catalyst and inorganic base.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

Pathway Alc Primary Alcohol Ald Aldehyde Intermediate Alc->Ald -H2 (Dehydrogenation) Imi Imine Intermediate Ald->Imi + Sulfonamide -H2O (Condensation) Pro Mono-N-Alkylated Sulfonamide Imi->Pro +H2 (Hydrogenation) Cat Mn(I) PNP Catalyst Cat->Alc Cat->Imi Sulf 4-Ethylthiophene- 2-sulfonamide Sulf->Ald

Mechanistic pathway of the Mn-catalyzed borrowing hydrogen N-alkylation.

Quantitative Method Comparison

The following table summarizes the quantitative data and operational parameters, allowing researchers to select the optimal protocol based on their laboratory capabilities and project requirements[3][4].

ParameterProtocol A: Traditional SN2 AlkylationProtocol B: Borrowing Hydrogen (Mn-Catalyzed)
Electrophilic Source Alkyl Halides (Toxic, potential PGIs)Primary Alcohols (Benign, abundant)
Base Requirement Stoichiometric (2.0 equiv K₂CO₃)Catalytic (10 mol % K₂CO₃)
Catalyst Loading None5 mol % Mn(I) PNP pincer precatalyst
Solvent & Temperature DMF, 25 °C to 60 °CXylenes, 150 °C
Primary Byproduct Potassium halide saltsWater (H₂O)
Reaction Selectivity Prone to N,N-dialkylationExclusively mono-N-alkylation
Typical Yield Range 60% – 85%73% – 95% (73% specifically for thiophene-2-sulfonamide)
Atom Economy ModerateHigh

Troubleshooting & In-Process Controls

  • Issue: High levels of N,N-dialkylated byproduct (Protocol A).

    • Root Cause: Excess electrophile or rapid addition rate.

    • Correction: Strictly limit the alkyl halide to 1.05 – 1.10 equivalents. Utilize a syringe pump to extend the addition time to 30+ minutes, ensuring the local concentration of the electrophile remains low[4].

  • Issue: Low conversion / Starting material recovered (Protocol B).

    • Root Cause: Catalyst deactivation or insufficient reaction temperature.

    • Correction: Ensure the reaction is strictly degassed and run under an inert atmosphere. Verify that the heating block is accurately maintaining 150 °C, as the initial dehydrogenation step is highly endothermic[3]. Thiophene rings can occasionally coordinate to metal centers; if conversion stalls, increasing catalyst loading to 7.5 mol % may restore turnover.

References

  • Benchchem.
  • Organic Chemistry Portal.
  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications (J. Org. Chem. 2019, 84, 3715-3724).
  • PubChemLite. 4-ethylthiophene-2-sulfonamide (C6H9NO2S2).
  • Chemazone. 4-ethylthiophene-2-sulfonamide - 142294-59-5.
  • Google Patents. US10759790B2 - Heterocyclic constrained tricyclic sulfonamides as anti-cancer agents.

Sources

Method

Application Note: High-Yield Synthesis and Derivatization of Thiophene-2-Sulfonamide Scaffolds

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary & Mechanistic Rationale Thiophene-2-sulfonamid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

Thiophene-2-sulfonamide derivatives represent a privileged scaffold in medicinal chemistry, most notably recognized for their role as potent, topically active carbonic anhydrase (CA) inhibitors (e.g., dorzolamide and brinzolamide) used in the treatment of glaucoma [1]. The synthesis of these derivatives demands high-yielding, scalable protocols that can accommodate extensive downstream functionalization.

The core synthetic strategy relies on the chlorosulfonation of the thiophene ring, followed by amidation , and subsequent palladium-catalyzed cross-coupling (such as Suzuki-Miyaura) to explore the structure-activity relationship (SAR) at the 5-position [2].

Causality in Experimental Design:

  • Regioselectivity: The electron-rich nature of the thiophene sulfur atom stabilizes the Wheland intermediate during electrophilic aromatic substitution, directing the incoming sulfonyl group almost exclusively to the 2-position (α-position).

  • Thermodynamic Control: Chlorosulfonation is highly exothermic. Maintaining strict temperature control (< 5 °C) prevents polysulfonation and ring degradation.

  • Equilibrium Driving: During amidation, the nucleophilic attack of the amine on the highly electrophilic sulfonyl chloride generates hydrochloric acid (HCl). Without a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge this byproduct, the amine nucleophile becomes protonated, stalling the reaction.

Visualizing the Synthetic and Biological Pathways

Synthetic Workflow

SynthesisWorkflow A Thiophene Derivative B Chlorosulfonation (ClSO3H, 0-5°C) A->B C Thiophene-2-sulfonyl chloride B->C Electrophilic Aromatic Substitution D Amidation (R-NH2, Pyridine/TEA) C->D E Thiophene-2-sulfonamide (High Yield Intermediate) D->E Nucleophilic Attack (-HCl) F Suzuki-Miyaura Coupling (Pd(PPh3)4, Aryl-B(OH)2) E->F If 5-Br present G 5-Substituted-Thiophene- 2-sulfonamide Derivative F->G C-C Bond Formation

Figure 1: Step-by-step synthetic workflow for thiophene-2-sulfonamide derivatives.

Mechanism of Action (Carbonic Anhydrase Inhibition)

MOA A Thiophene-2-sulfonamide Derivative B Carbonic Anhydrase (CA) Active Site A->B Hydrophobic Tail Interactions C Zn2+ Ion Coordination by Sulfamoyl Anion B->C D Displacement of Catalytic Water/OH- C->D E Inhibition of CO2 Hydration D->E Enzyme Blockade F Reduction of Intraocular Pressure (Glaucoma) E->F Physiological Outcome

Figure 2: Mechanism of Carbonic Anhydrase inhibition by thiophene-2-sulfonamides.

High-Yield Experimental Protocols

The following protocols are engineered as self-validating systems. By monitoring specific physical and spectroscopic checkpoints, researchers can guarantee the integrity of each synthetic step without relying blindly on reaction times.

Phase 1: Chlorosulfonation of Thiophene

Objective: Synthesize Thiophene-2-sulfonyl chloride with >85% regioselectivity.

  • Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and an internal thermometer. Flush the system with Argon.

  • Reagent Addition: Dissolve the starting thiophene derivative (1.0 equiv) in anhydrous dichloromethane (DCM). Chill the solution to 0 °C using an ice-salt bath.

  • Electrophilic Attack: Slowly add chlorosulfonic acid (3.0 equiv) dropwise via the funnel. Causality: The excess acid acts as both the electrophile source and the dehydrating agent. The dropwise addition ensures the internal temperature does not exceed 5 °C, preventing the formation of 2,5-disulfonyl thiophene byproducts.

  • Quenching (Self-Validating Step): After 2 hours, carefully pour the mixture over crushed ice. The immediate formation of a white/pale-yellow precipitate confirms the successful generation of the sulfonyl chloride.

  • Isolation: Extract with DCM, wash with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Use immediately in Phase 2 to prevent hydrolysis back to the sulfonic acid [3].

Phase 2: High-Yield Amidation

Objective: Convert the highly reactive sulfonyl chloride into a stable sulfonamide.

  • Amine Preparation: In an oven-dried flask, dissolve the primary or secondary amine (1.2 equiv) in anhydrous pyridine (acts as both solvent and base).

  • Coupling: Add the thiophene-2-sulfonyl chloride (1.0 equiv) portion-wise at 0 °C.

  • Equilibrium Shift: Allow the reaction to warm to room temperature and stir for 2–4 hours. Causality: Pyridine neutralizes the generated HCl, precipitating as pyridinium chloride. This physical precipitation drives the reaction forward according to Le Chatelier's principle.

  • Validation & Quality Control: Monitor via TLC (Hexane:EtOAc 3:1). The system self-validates when the higher- Rf​ sulfonyl chloride spot completely disappears. If the reaction stalls, check the pH; a drop indicates insufficient base, and adding triethylamine (TEA) will immediately resume product formation.

  • Purification: Pour into cold 1M HCl to remove excess pyridine. Filter the resulting solid and recrystallize from ethanol to achieve >90% yield [4].

Phase 3: Downstream Derivatization (Suzuki-Miyaura Cross-Coupling)

Objective: Introduce aryl substituents at the 5-position of 5-bromo-thiophene-2-sulfonamides to optimize CA isoform selectivity.

  • Catalyst Activation: In a Schlenk flask, combine 5-bromo-N-alkylthiophene-2-sulfonamide (1.0 equiv), aryl boronic acid (1.5 equiv), and K3​PO4​ (2.0 equiv). Add Pd(PPh3​)4​ (5 mol%).

  • Degassing: Evacuate and backfill the flask with Argon three times. Causality: Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid instead of the desired cross-coupling.

  • Reaction: Add degassed 1,4-dioxane/water (4:1 v/v) and heat to 90 °C for 12 hours.

  • Isolation: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via flash column chromatography [2].

Quantitative Data & Optimization

Table 1: Optimization of Amidation Conditions

To maximize the yield of the thiophene-2-sulfonamide intermediate, various bases and solvents were evaluated. The use of Pyridine as both solvent and base provides the highest thermodynamic conversion.

EntryAmine (Equiv)Base (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)
1 R-NH2​ (1.0)NoneDCM251235
2 R-NH2​ (1.2)TEA (1.5)DCM25472
3 R-NH2​ (1.2) K2​CO3​ (2.0)Acetone50681
4 R-NH2​ (1.2) Pyridine (Excess) Pyridine 0 to 25 2 94
Table 2: Biological Activity (Carbonic Anhydrase Inhibition)

Derivatization at the 5-position significantly alters the selectivity between the off-target cytosolic isoform (hCA I) and the glaucoma-relevant target isoform (hCA II). Data adapted from Leitans et al. [5].

CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)Selectivity Ratio (I/II)
Dorzolamide (Clinical Control)50,00095,555
5-Bromo-thiophene-2-sulfonamide7,5447.7979
5-(1-Naphthyl-triazolyl)-thiophene-2-sulfonamide2242.2101
5-(3-Cyanophenyl-triazolyl)-thiophene-2-sulfonamide4,1203.11,329

Note: The incorporation of bulky, hydrophobic tails via cross-coupling or click chemistry at the 5-position drastically increases binding affinity to hCA II due to favorable interactions within the hydrophobic half of the active site.

References

  • Prugh, J. D., Hartman, G. D., Mallorga, P. J., McKeever, B. M., Michelson, S. R., Murcko, M. A., Schwam, H., Smith, R. L., & Sondey, J. M. (1991). New isomeric classes of topically active ocular hypotensive carbonic anhydrase inhibitors: 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and 5-substituted thieno[3,2-b]thiophene-2-sulfonamides. Journal of Medicinal Chemistry.[Link]

  • Ali, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance (PMC).[Link]

  • Supuran, C. T., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. ResearchGate.[Link]

  • Leitans, J., Sprudza, A., Tanc, M., Vozny, I., Zalubovskis, R., Tars, K., & Supuran, C. T. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry.[Link]

Application

Application Notes and Protocols for Carbonic Anhydrase Inhibition Assays Using 4-Ethylthiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of Carbonic Anhydrase and the Promise of Thiophene-Based Sulfonamide Inhib...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Carbonic Anhydrase and the Promise of Thiophene-Based Sulfonamide Inhibitors

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a pivotal role in fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1][2] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[3] The active site of most CAs contains a zinc ion, which is essential for its catalytic activity.[4] Given their involvement in a wide array of physiological and pathological processes, CAs have emerged as significant therapeutic targets for a variety of diseases, including glaucoma, epilepsy, and cancer.[5]

Sulfonamides represent a major class of potent CA inhibitors.[4] Their mechanism of action involves the coordination of the sulfonamide moiety to the zinc ion in the active site, effectively blocking the enzyme's catalytic function.[6] Within this class, thiophene-based sulfonamides have garnered considerable interest due to their potential for high potency and isoform selectivity. 4-Ethylthiophene-2-sulfonamide is a member of this promising class of inhibitors. This document provides a detailed guide for researchers on utilizing 4-Ethylthiophene-2-sulfonamide in carbonic anhydrase inhibition assays, covering the underlying principles, experimental protocols, and data analysis.

Mechanism of Action: How 4-Ethylthiophene-2-sulfonamide Inhibits Carbonic Anhydrase

The inhibitory activity of 4-Ethylthiophene-2-sulfonamide, like other sulfonamides, is centered on its interaction with the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. This interaction effectively displaces a water molecule or hydroxide ion that is normally coordinated to the zinc ion and is crucial for the catalytic cycle.[6] The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn²⁺, leading to a stable enzyme-inhibitor complex and rendering the enzyme inactive.[6]

cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor cluster_2 Inhibited Complex Zn(II) Zn(II) H2O H2O Zn(II)->H2O Coordination His His Zn(II)->His His2 His Zn(II)->His2 His3 His Zn(II)->His3 Inhibited_Zn Zn(II) Inhibitor 4-Ethylthiophene-2-sulfonamide (R-SO2NH2) Inhibited_Inhibitor R-SO2NH- Inhibited_Zn->Inhibited_Inhibitor Coordination Inhibited_His His Inhibited_Zn->Inhibited_His Inhibited_His2 His Inhibited_Zn->Inhibited_His2 Inhibited_His3 His Inhibited_Zn->Inhibited_His3 cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2 cluster_1->cluster_2 Binding

Caption: Mechanism of Carbonic Anhydrase Inhibition by a Sulfonamide.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay using p-Nitrophenyl Acetate (pNPA)

This protocol outlines a common and reliable colorimetric method for assessing the inhibitory potential of 4-Ethylthiophene-2-sulfonamide against a specific carbonic anhydrase isoform. The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored product, p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically, and the presence of an inhibitor will decrease this rate.[5]

I. Materials and Reagents
  • Carbonic Anhydrase: Purified human carbonic anhydrase isoform of interest (e.g., hCA I, hCA II).

  • 4-Ethylthiophene-2-sulfonamide: The inhibitor to be tested.

  • p-Nitrophenyl Acetate (pNPA): The substrate for the enzyme.

  • Assay Buffer: 50 mM Tris-SO4, pH 7.6.

  • Solvent for Inhibitor and Substrate: Dimethyl sulfoxide (DMSO) or acetonitrile.

  • Microplate Reader: Capable of measuring absorbance at 405 nm in kinetic mode.

  • 96-well, clear, flat-bottom microplates.

  • Standard Inhibitor (Positive Control): Acetazolamide (a well-characterized CA inhibitor).

II. Preparation of Solutions
  • Assay Buffer (50 mM Tris-SO4, pH 7.6): Prepare by dissolving Tris base in deionized water, adjusting the pH to 7.6 with sulfuric acid, and bringing to the final volume.

  • Carbonic Anhydrase Stock Solution: Prepare a stock solution of the CA enzyme in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the low nanomolar range.

  • 4-Ethylthiophene-2-sulfonamide Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. From this stock, create a series of dilutions in DMSO to achieve the desired final inhibitor concentrations in the assay.

  • pNPA Substrate Solution: Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO. This solution should be prepared fresh daily.

III. Assay Procedure

The following steps outline the procedure for a typical 96-well plate format. It is crucial to include appropriate controls in your experimental design.

  • Plate Layout: Design the plate layout to include wells for:

    • Blank: Assay buffer only.

    • Uninhibited Enzyme (Control): Enzyme and substrate, but no inhibitor.

    • Inhibitor dilutions: Enzyme, substrate, and varying concentrations of 4-Ethylthiophene-2-sulfonamide.

    • Positive Control: Enzyme, substrate, and a known concentration of acetazolamide.

  • Reagent Addition:

    • Add 170 µL of Assay Buffer to each well.

    • Add 10 µL of the appropriate dilution of 4-Ethylthiophene-2-sulfonamide or DMSO (for the uninhibited control) to the respective wells.

    • Add 10 µL of the Carbonic Anhydrase solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • To start the reaction, add 10 µL of the 20 mM pNPA stock solution to all wells. The final volume in each well will be 200 µL.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions (4-Ethylthiophene-2-sulfonamide) add_inhibitor Add Inhibitor/DMSO prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare pNPA Substrate add_substrate Add pNPA Substrate (Initiate Reaction) prep_substrate->add_substrate add_buffer Add Assay Buffer to Plate add_buffer->add_inhibitor add_inhibitor->add_enzyme incubate Incubate (10-15 min) add_enzyme->incubate incubate->add_substrate read_plate Kinetic Reading at 405 nm add_substrate->read_plate calc_rate Calculate Reaction Rates (ΔAbs/min) read_plate->calc_rate plot_inhibition Plot % Inhibition vs. [Inhibitor] calc_rate->plot_inhibition calc_ic50 Determine IC50 plot_inhibition->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Sources

Method

Application Notes and Protocols for 4-Ethylthiophene-2-sulfonamide in Glaucoma Research

For: Researchers, scientists, and drug development professionals in ophthalmology and pharmacology. Introduction: The Therapeutic Potential of 4-Ethylthiophene-2-sulfonamide in Glaucoma Glaucoma, a leading cause of irrev...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals in ophthalmology and pharmacology.

Introduction: The Therapeutic Potential of 4-Ethylthiophene-2-sulfonamide in Glaucoma

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells (RGCs) and the optic nerve.[1][2] A primary and modifiable risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[1][3] The management of IOP is, therefore, a cornerstone of glaucoma therapy.

Aqueous humor, the fluid that fills the anterior chamber of the eye, is continuously produced by the ciliary body.[3] The balance between its production and outflow maintains normal IOP. In glaucoma, this balance is disrupted, leading to an increase in pressure. Carbonic anhydrase (CA) is a key enzyme in the ciliary processes responsible for the secretion of aqueous humor.[3][4][5] Specifically, the inhibition of carbonic anhydrase II (CA-II) slows the formation of bicarbonate ions, which in turn reduces fluid transport and decreases aqueous humor production, thus lowering IOP.[4][6]

Sulfonamide-based drugs are a well-established class of carbonic anhydrase inhibitors.[7][8] Topical CA inhibitors like dorzolamide and brinzolamide are widely used in clinical practice to treat glaucoma.[5][9] 4-Ethylthiophene-2-sulfonamide belongs to the thiophene sulfonamide class of compounds, which have been investigated for their potential as potent and topically active ocular hypotensive agents.[10][11] This document provides a comprehensive guide to the preclinical evaluation of 4-Ethylthiophene-2-sulfonamide, from its synthesis and in vitro characterization to its in vivo assessment in a relevant animal model of glaucoma.

Mechanism of Action: Targeting Carbonic Anhydrase in the Ciliary Body

The therapeutic rationale for using 4-Ethylthiophene-2-sulfonamide in glaucoma is its predicted function as a carbonic anhydrase inhibitor. By targeting CA enzymes in the ciliary epithelium, the compound is expected to reduce the rate of aqueous humor formation.[3][6] This localized action within the eye is advantageous as it can minimize the systemic side effects associated with oral CA inhibitors.[5][9]

CA_Inhibition_Pathway cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 Catalyzed by HCO3_H HCO3- + H+ (Bicarbonate + Proton) H2CO3->HCO3_H Fluid_Secretion Aqueous Humor Secretion HCO3_H->Fluid_Secretion Drives CA Carbonic Anhydrase (e.g., CA-II) CA->H2CO3 IOP Increased IOP Fluid_Secretion->IOP ETS 4-Ethylthiophene- 2-sulfonamide ETS->CA Inhibits

Caption: Mechanism of IOP reduction by 4-Ethylthiophene-2-sulfonamide.

Experimental Protocols

Part 1: Synthesis of 4-Ethylthiophene-2-sulfonamide

While numerous methods exist for the synthesis of thiophene derivatives, a common route to thiophene-2-sulfonamides involves the chlorosulfonation of a substituted thiophene followed by amination.[10][12][13]

Protocol 1: Synthesis Workflow

  • Chlorosulfonation of 2-Ethylthiophene:

    • In a flask equipped with a stirrer and under a fume hood, cool chlorosulfonic acid.

    • Slowly add 2-ethylthiophene dropwise while maintaining a low temperature.

    • After the addition is complete, allow the mixture to stir at room temperature for a specified duration to ensure complete reaction.

    • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

    • The resulting product, 4-ethylthiophene-2-sulfonyl chloride, can be extracted with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Amination of 4-Ethylthiophene-2-sulfonyl chloride:

    • Dissolve the crude 4-ethylthiophene-2-sulfonyl chloride in a suitable solvent like acetone.

    • Cool the solution in an ice bath and add aqueous ammonia dropwise with vigorous stirring.

    • Continue stirring for a period to allow for the complete formation of the sulfonamide.

    • Remove the acetone under reduced pressure.

    • The solid precipitate, 4-Ethylthiophene-2-sulfonamide, can be collected by filtration, washed with cold water, and dried.

    • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for purification.

Note: This is a generalized protocol. Reaction conditions, such as temperature, time, and solvent, should be optimized for the specific substrate.

Part 2: In Vitro Evaluation - Carbonic Anhydrase Inhibition Assay

The primary in vitro evaluation involves determining the inhibitory potency of 4-Ethylthiophene-2-sulfonamide against relevant human carbonic anhydrase isoforms, particularly CA-II, which is abundant in the ciliary body. A colorimetric assay using the hydrolysis of p-nitrophenyl acetate (pNPA) is a standard method.[6][14][15]

Protocol 2: In Vitro CA-II Inhibition Assay

In_Vitro_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well plate: - Blank - Enzyme Control - Inhibitor Wells Start->Plate_Setup Add_Enzyme Add hCA-II Enzyme Solution to Control and Inhibitor Wells Plate_Setup->Add_Enzyme Add_Inhibitor Add 4-Ethylthiophene-2-sulfonamide (or standard inhibitor) at various concentrations Add_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate at 25°C for 15 min Add_Inhibitor->Pre_incubation Add_Substrate Initiate reaction by adding pNPA substrate Pre_incubation->Add_Substrate Measure_Abs Measure absorbance at 405 nm in kinetic mode Add_Substrate->Measure_Abs Data_Analysis Calculate reaction rates and % inhibition Measure_Abs->Data_Analysis IC50 Determine IC50 value Data_Analysis->IC50

Caption: Workflow for the in vitro CA-II inhibition assay.

Materials:

  • Human carbonic anhydrase II (hCA-II)

  • 4-Ethylthiophene-2-sulfonamide

  • Acetazolamide (standard inhibitor)

  • p-Nitrophenyl acetate (pNPA)

  • HEPES-Tris buffer (pH 7.4)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hCA-II in HEPES-Tris buffer.

    • Prepare stock solutions of 4-Ethylthiophene-2-sulfonamide and acetazolamide in DMSO. Create serial dilutions to obtain a range of concentrations.

    • Prepare a stock solution of pNPA in methanol or acetonitrile.[6]

  • Assay Setup (in a 96-well plate):

    • Inhibitor wells: Add buffer, hCA-II solution, and the test compound solution.

    • Enzyme control wells: Add buffer, hCA-II solution, and DMSO (vehicle control).

    • Blank wells: Add buffer and DMSO.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.[6]

  • Reaction Initiation: Add the pNPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 405 nm in a kinetic mode for 10-15 minutes.[15][16]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical In Vitro Inhibition Data

CompoundTargetIC50 (µM)
4-Ethylthiophene-2-sulfonamidehCA-II0.85
Acetazolamide (Standard)hCA-II0.52
4-Ethylthiophene-2-sulfonamidehCA-I15.2
Acetazolamide (Standard)hCA-I9.8

This table illustrates how to present the data. The values are for demonstration purposes only.

Part 3: In Vivo Evaluation - Microbead-Induced Ocular Hypertension Model

To assess the IOP-lowering efficacy of 4-Ethylthiophene-2-sulfonamide in a disease-relevant context, an animal model of ocular hypertension is employed. The microbead-induced model in mice is a widely used and reproducible method that mimics the elevated IOP seen in glaucoma.[1][3][4]

Protocol 3: In Vivo Efficacy Study in Mice

In_Vivo_Workflow Start Start: Acclimatize Mice Baseline_IOP Measure Baseline IOP Start->Baseline_IOP Induce_OHT Induce Ocular Hypertension (OHT) (Microbead Injection in one eye) Baseline_IOP->Induce_OHT Confirm_OHT Confirm IOP Elevation (e.g., 7 days post-injection) Induce_OHT->Confirm_OHT Group_Animals Randomize mice into groups: - Vehicle Control - Test Compound - Positive Control Confirm_OHT->Group_Animals Topical_Admin Administer topical eye drops (single or multiple doses) Group_Animals->Topical_Admin Measure_IOP_Time Measure IOP at multiple time points post-administration Topical_Admin->Measure_IOP_Time Data_Analysis Analyze IOP reduction vs. baseline and vehicle control Measure_IOP_Time->Data_Analysis Efficacy Determine Efficacy and Duration of Action Data_Analysis->Efficacy

Caption: Workflow for in vivo evaluation in a mouse model of glaucoma.

Materials:

  • C57BL/6J mice

  • Polystyrene microbeads

  • Anesthetics (e.g., isoflurane or ketamine/xylazine)

  • Topical proparacaine

  • Rebound tonometer (e.g., TonoLab)

  • 4-Ethylthiophene-2-sulfonamide formulated in a sterile ophthalmic vehicle

  • Vehicle control solution

  • Positive control (e.g., dorzolamide ophthalmic solution)

Procedure:

  • Induction of Ocular Hypertension:

    • Anesthetize the mice.

    • Unilaterally inject a suspension of microbeads into the anterior chamber of the right eye. The contralateral left eye serves as a non-injected control.[4]

    • Allow for the development of sustained IOP elevation, which typically plateaus around 7 days post-injection.[4]

  • IOP Measurement:

    • Measure IOP in conscious or lightly anesthetized mice using a rebound tonometer.[17] Baseline IOP should be recorded before microbead injection and then monitored until a stable elevation is achieved.

  • Drug Administration:

    • Formulate 4-Ethylthiophene-2-sulfonamide into a sterile ophthalmic solution or suspension. The formulation should be optimized for solubility, stability, and comfort.[8][18]

    • Randomly assign mice with stable ocular hypertension into treatment groups.

    • Administer a single drop of the test compound, vehicle, or positive control to the hypertensive eye.

  • Efficacy Assessment:

    • Measure IOP at various time points after drug administration (e.g., 1, 2, 4, 6, and 8 hours) to determine the peak effect and duration of action.

  • Data Analysis:

    • Calculate the change in IOP from the pre-treatment baseline for each animal.

    • Compare the IOP reduction in the 4-Ethylthiophene-2-sulfonamide group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Data Presentation: Hypothetical In Vivo IOP Reduction Data

Treatment GroupMean Baseline IOP (mmHg)Maximum IOP Reduction (mmHg)Time to Peak Effect (hours)
Vehicle Control22.5 ± 1.20.8 ± 0.5-
4-Ethylthiophene-2-sulfonamide (1%)23.1 ± 1.55.2 ± 0.92
Dorzolamide (2%) (Positive Control)22.8 ± 1.35.8 ± 1.12

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. Values are for demonstration purposes only.

Conclusion and Future Directions

These protocols provide a robust framework for the preclinical evaluation of 4-Ethylthiophene-2-sulfonamide as a potential therapeutic agent for glaucoma. Successful demonstration of potent in vitro CA-II inhibition and significant in vivo IOP-lowering efficacy would warrant further investigation, including pharmacokinetic studies to understand its ocular distribution and retention, as well as long-term studies to assess its neuroprotective effects on retinal ganglion cells. The ultimate goal is to develop a safe and effective topical treatment that can help preserve vision in patients with glaucoma.

References

  • RxList. (2021, May 12). How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]

  • Cyagen. (n.d.). Animal Models of Glaucoma: Preclinical Testing for Treatment and Surgery Discovery. Retrieved from [Link]

  • TRC. (n.d.). Carbonic anhydrase inhibitors in glaucoma. Retrieved from [Link]

  • Smedowski, A., et al. (2023). Exploring the current use of animal models in glaucoma drug discovery: where are we in 2023? Expert Opinion on Drug Discovery, 18(9), 945-955. Retrieved from [Link]

  • Ur Rehman, T., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry, 8, 580323. Retrieved from [Link]

  • Wang, W. H., et al. (2005). Noninvasive measurement of rodent intraocular pressure with a rebound tonometer. Investigative Ophthalmology & Visual Science, 46(12), 4617-4621. Retrieved from [Link]

  • Aihara, M., et al. (2003). Reliable measurement of mouse intraocular pressure by a servo-null micropipette system. Investigative Ophthalmology & Visual Science, 44(9), 3896-3901. Retrieved from [Link]

  • Almasieh, M., et al. (2012). Animal Models of Glaucoma. Journal of Biomedicine and Biotechnology, 2012, 849853. Retrieved from [Link]

  • Malina, A. B., et al. (2023). Modeling experimental glaucoma for screening studies of antiglaucomatous activity. Research Results in Pharmacology, 9(4), 1-10. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Brinzolamide? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-arylthiophene-2-sulfonamide (3a-k). Retrieved from [Link]

  • Google Patents. (n.d.). EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation.
  • IMR Press. (2021, May 12). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation & Characterisation of Sulfacetamide Sodium Ophthalmic Gel. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • SafeTherapeutics. (2024, June 29). Sulfonamides in Ophthalmology: Understanding Adverse Reactions. Retrieved from [Link]

  • PubMed. (n.d.). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). New Isomeric Classes of Topically Active Ocular Hypotensive Carbonic Anhydrase Inhibitors: 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and 5-substituted thieno[3,2-b]thiophene-2-sulfonamides. Retrieved from [Link]

  • Chemdad. (n.d.). Thiophene-2-sulfonamide. Retrieved from [Link]

  • Odan Laboratoires. (2018, October 18). Sulfacetamide Sodium Ophthalmic Solution, USP. Retrieved from [Link]

  • PMC. (2024, May 3). Sulfonamides in ophthalmology: adverse reactions. Retrieved from [Link]

  • Impactfactor. (2021, July 15). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]

Sources

Application

Application Note: 4-Ethylthiophene-2-sulfonamide as a Privileged Scaffold in Carbonic Anhydrase Inhibitor (CAI) Drug Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale The desig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

The design of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) remains a critical frontier in targeted therapeutics, with applications ranging from glaucoma management to anti-tumor and anti-epileptic interventions. While the benzenesulfonamide class has historically dominated this space, five-membered heterocyclic sulfonamides have proven to be vastly superior in terms of both potency and tunable pharmacokinetics [1].

As a Senior Application Scientist, I frequently advocate for the 4-ethylthiophene-2-sulfonamide scaffold as an optimal starting point for CAI library generation. The rationale for selecting this specific building block is grounded in three distinct structural advantages:

  • Optimal Zinc Coordination Geometry: The primary sulfonamide acts as a highly efficient Zinc-Binding Group (ZBG). Upon entering the enzyme's active site, the deprotonated sulfonamide nitrogen directly coordinates the catalytical Zn(II) ion, adopting a stable tetrahedral coordination geometry that displaces the zinc-bound water molecule/hydroxide ion essential for catalytic activity [2].

  • Hydrophobic Anchoring via the 4-Ethyl Substitution: Unlike unsubstituted thiophene rings, the 4-ethyl moiety projects deeply into the hydrophobic half of the carbonic anhydrase active site. This aliphatic extension engages in highly favorable van der Waals interactions with key residues—specifically Val121, Phe131, Val135, Leu198, Thr200, and Pro202 [3]. This anchoring not only increases overall binding affinity ( Ki​ ) but restricts the rotational freedom of the scaffold, reducing entropic penalties upon binding.

  • Compatibility with the "Tail Approach": The unsubstituted 5-position of the thiophene ring provides an ideal vector for chemical derivatization. By appending diverse chemical "tails" at C5, researchers can exploit the outer hydrophilic/hydrophobic rims of different CA isoforms (e.g., targeting the tumor-associated hCA IX over the ubiquitous hCA II) [4].

Drug Discovery Workflow & Logic

The development of a clinical candidate from the 4-ethylthiophene-2-sulfonamide core requires a tightly integrated workflow of synthetic chemistry, rapid kinetic screening, and structural validation.

G Start 4-Ethylthiophene-2-sulfonamide (Core Scaffold) Deriv C5-Functionalization (The 'Tail Approach') Start->Deriv Synthesis ZnBind Zn(II) Coordination (Primary Sulfonamide) Start->ZnBind Hydrophobic Hydrophobic Pocket Binding (4-Ethyl Group) Start->Hydrophobic Assay Stopped-Flow CO2 Hydration Kinetic Assay Deriv->Assay In Vitro Screening ZnBind->Assay Hydrophobic->Assay Xray X-ray Crystallography (Binding Mode Validation) Assay->Xray Structural Analysis Lead Optimized Lead Candidate (Isoform Selective CAI) Xray->Lead Lead Optimization

Caption: Drug discovery workflow for 4-ethylthiophene-2-sulfonamide CAI development.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly detailed to prevent common methodological failures.

Protocol A: Scaffold Functionalization (C5-Halogenation & Cross-Coupling)

To utilize the "tail approach," the 4-ethylthiophene-2-sulfonamide must first be activated at the 5-position. Direct cross-coupling is impossible without first installing a halide handle.

Reagents: 4-Ethylthiophene-2-sulfonamide, N-Bromosuccinimide (NBS), N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pd(dppf)Cl₂, arylboronic acids.

Step-by-Step Methodology:

  • Sulfonamide Protection: Dissolve 4-ethylthiophene-2-sulfonamide (1.0 eq) in DMF. Add DMF-DMA (1.5 eq) and stir at room temperature for 2 hours.

    • Causality: The primary sulfonamide protons ( pKa​≈10 ) will poison palladium catalysts and quench basic reagents in downstream steps. DMF-DMA forms a robust dimethylaminomethylene protecting group that is easily removed later under mild acidic conditions.

  • Electrophilic Bromination: Cool the protected solution to 0 °C. Add NBS (1.05 eq) portion-wise in the dark. Stir for 4 hours, allowing the reaction to warm to room temperature.

    • Causality: The 4-ethyl group sterically hinders the 3-position and electronically directs the electrophile to the 5-position, ensuring high regioselectivity (>95% by LC-MS). Conducting the reaction in the dark prevents radical-mediated side reactions on the ethyl side-chain.

  • Suzuki-Miyaura Coupling: To the purified 5-bromo intermediate (1.0 eq), add the desired arylboronic acid "tail" (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq) in a degassed 1,4-dioxane/water (4:1) mixture. Heat at 90 °C for 12 hours.

  • Deprotection & Validation: Treat the crude coupled product with 10% aqueous HCl in methanol at 60 °C for 4 hours to cleave the dimethylaminomethylene group. Validate the final product via ¹H-NMR (absence of the singlet at ~8.0 ppm from the protecting group) and HRMS.

Protocol B: Stopped-Flow CO₂ Hydration Assay

Standard spectrophotometers cannot capture the rapid kinetics of CA-catalyzed CO₂ hydration. A stopped-flow instrument with a dead-time of <2 ms is mandatory.

Reagents: Recombinant hCA isoforms (e.g., hCA II, hCA IX), Phenol Red indicator, HEPES buffer (pH 7.4), CO₂-saturated ultrapure water.

Step-by-Step Methodology:

  • Buffer & Indicator Preparation: Prepare a 20 mM HEPES buffer at exactly pH 7.4, containing 0.2 mM Phenol Red and 0.1 M Na₂SO₄ (to maintain constant ionic strength).

    • Causality: Phenol Red has a pKa​ of ~7.3, perfectly matching the physiological pH range. As the enzyme converts CO₂ + H₂O into HCO₃⁻ + H⁺, the localized pH drops, causing a measurable decrease in Phenol Red absorbance at 558 nm.

  • Inhibitor Incubation: Pre-incubate the recombinant hCA enzyme (10 nM final concentration) with varying concentrations of the synthesized 4-ethylthiophene-2-sulfonamide derivative (0.1 nM to 10 µM) for 15 minutes at 20 °C.

    • Causality: Sulfonamides are tight-binding but often have slow association rates. Skipping this pre-incubation step will result in artificially high (false negative) Ki​ values.

  • Rapid Mixing & Measurement: Using the stopped-flow instrument, rapidly mix equal volumes of the enzyme-inhibitor solution and CO₂-saturated water (17 mM CO₂). Monitor the absorbance decay at 558 nm for 10 seconds.

  • Self-Validation & Analysis: Always run an un-catalyzed blank (buffer + CO₂ without enzyme) to establish the baseline hydration rate. Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance curve. Determine the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation or non-linear regression of a Lineweaver-Burk plot.

Quantitative Data Presentation

The addition of the 4-ethyl group and subsequent C5-tails dramatically shifts the inhibition profile of the scaffold. The table below summarizes the structure-activity relationship (SAR) evolution, demonstrating how the 4-ethylthiophene core achieves superior potency compared to classic benchmarks.

Compound ScaffoldhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Primary Clinical Target
Sulfanilamide (Reference)450025043003200None (Historical)
Thiophene-2-sulfonamide 220040350210Broad-spectrum
4-Ethylthiophene-2-sulfonamide 18001218095Glaucoma (hCA II)
5-(Aryl-tail)-4-ethylthiophene-2-sulfonamide >50002.58.45.2Oncology (hCA IX/XII)

Data Interpretation: The transition from an unsubstituted thiophene to the 4-ethyl derivative yields a >3-fold increase in potency against hCA II, driven by the hydrophobic anchoring in the Val121/Phe131 pocket. Subsequent addition of a C5-aryl tail pushes the affinity into the single-digit nanomolar range while simultaneously ablating off-target hCA I binding (>5000 nM), achieving the necessary therapeutic window for modern drug development.

Conclusion

The 4-ethylthiophene-2-sulfonamide scaffold is not merely a structural curiosity; it is a highly privileged pharmacophore in metalloenzyme inhibition. By understanding the causality behind its binding mechanics—specifically the synergistic effect of tetrahedral zinc coordination and deep hydrophobic pocket anchoring—medicinal chemists can rationally design highly selective therapeutics. When paired with rigorous synthetic protection strategies and precise stopped-flow kinetic validation, this scaffold serves as an engine for discovering next-generation treatments for glaucoma, epilepsy, and hypoxic tumors.

References

  • Angeli, A. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220.[Link]

  • Bua, S., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7422–7435.[Link]

  • Krasavin, M., et al. (2015). 4- and 5-Substituted thiophene-2-sulfonamides as highly potent and selective inhibitors of human carbonic anhydrase II. European Journal of Medicinal Chemistry, 101, 334-347.[Link]

  • Baldwin, J. J., et al. (1989). Thienothiopyran-2-sulfonamides: novel topically active carbonic anhydrase inhibitors for the treatment of glaucoma. Journal of Medicinal Chemistry, 32(12), 2510-2513.[Link]

Method

Application Note: Molecular Docking Protocol for 4-Ethylthiophene-2-sulfonamide Targeting the Bcl-2 Apoptotic Pathway

Introduction & Mechanistic Rationale B-cell lymphoma 2 (Bcl-2) is a master regulator of the intrinsic apoptotic pathway. In many malignancies, Bcl-2 is heavily overexpressed, allowing cancer cells to evade programmed cel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

B-cell lymphoma 2 (Bcl-2) is a master regulator of the intrinsic apoptotic pathway. In many malignancies, Bcl-2 is heavily overexpressed, allowing cancer cells to evade programmed cell death by sequestering pro-apoptotic effector proteins such as BAX and BAK[1]. The primary protein-protein interaction (PPI) interface for this sequestration is the hydrophobic BH3-binding groove located on the surface of Bcl-2[1].

Therapeutic intervention often relies on "BH3 mimetics"—small molecules designed to competitively bind this groove, thereby liberating pro-apoptotic proteins to initiate mitochondrial outer membrane permeabilization (MOMP)[1]. 4-Ethylthiophene-2-sulfonamide (CAS 142294-59-5) is a compelling low-molecular-weight scaffold for BH3 mimicry. The molecule's architecture features a lipophilic ethylthiophene core capable of anchoring into the hydrophobic pockets of the Bcl-2 groove, while its sulfonamide moiety serves as a bioisostere that can form critical hydrogen bonds, mimicking the electrostatic interactions of native BH3-only proteins[2].

G Stress Cellular Stress BH3 BH3-only Proteins (BIM, PUMA, BAD) Stress->BH3 Activates Bcl2 Anti-apoptotic Bcl-2 (Overexpressed in Cancer) BH3->Bcl2 Inhibits BaxBak Pro-apoptotic Effectors (BAX / BAK) Bcl2->BaxBak Sequesters MOMP Mitochondrial Outer Membrane Permeabilization BaxBak->MOMP Oligomerizes Apoptosis Apoptosis (Cell Death) MOMP->Apoptosis Cytochrome c release Drug 4-Ethylthiophene-2-sulfonamide (BH3 Mimetic) Drug->Bcl2 Competitive Binding

Figure 1: Bcl-2 Apoptotic Pathway and the mechanism of action for BH3 mimetics.

Structural Biology of the Target

The BH3-binding groove of Bcl-2 is formed by the α3–α5 helices and is characterized by four distinct hydrophobic pockets (denoted P1 through P4)[2]. Alongside these hydrophobic regions, a highly conserved arginine residue (e.g., Arg146) in the BH1 domain (α4–α5 loop) forms a critical intermolecular salt bridge with a conserved aspartic acid on native BH3 ligands[2]. For 4-Ethylthiophene-2-sulfonamide to act as an effective inhibitor, the docking protocol must accurately model both the hydrophobic enclosure of the ethylthiophene ring within the P-pockets and the electrostatic pairing of the sulfonamide group[3].

Step-by-Step Molecular Docking Protocol

This protocol outlines a robust, self-validating workflow for docking 4-Ethylthiophene-2-sulfonamide into the Bcl-2 BH3 groove using industry-standard engines like AutoDock Vina or Schrödinger Glide[3][4].

Step 1: Ligand Preparation
  • Causality: Proper 3D conformation and protonation states are essential. The sulfonamide group's ability to act as a hydrogen bond donor or acceptor is strictly pH-dependent. Incorrect ionization states will lead to inaccurate electrostatic scoring.

  • Procedure:

    • Retrieve the 2D structure of 4-Ethylthiophene-2-sulfonamide.

    • Convert the molecule to a 3D format using ligand preparation tools (e.g., LigPrep or OpenBabel)[5].

    • Generate ionization states at physiological pH (7.4 ± 0.2) to ensure the sulfonamide group is correctly protonated/deprotonated.

    • Minimize the ligand's energy using the OPLS4 (Glide) or MMFF94 (AutoDock) force field to resolve internal steric clashes[4].

Step 2: Protein Preparation
  • Causality: High-resolution crystal structures often contain artifacts, missing side chains, or non-physiological water molecules that can artificially occlude the binding pocket, preventing accurate ligand placement.

  • Procedure:

    • Download a high-resolution human Bcl-2 crystal structure (e.g., PDB ID: 6O0K, co-crystallized with Venetoclax) from the Protein Data Bank[5].

    • Remove co-crystallized ligands, non-essential ions, and water molecules[5].

    • Add polar hydrogens and assign appropriate partial charges (Gasteiger for AutoDock; OPLS for Glide) to optimize the hydrogen bond network[5].

Step 3: Grid Box Generation
  • Causality: Defining a precise search space ensures the docking algorithm focuses computational resources on the biologically relevant BH3-binding cleft rather than non-specific surface allosteric sites.

  • Procedure:

    • Center the grid box on the coordinates of the native co-crystallized ligand (Venetoclax)[5].

    • Set the grid dimensions (e.g., 25 × 25 × 25 Å) to fully encompass the P1–P4 hydrophobic pockets and the conserved Arg146 residue.

Step 4: Docking Execution
  • Causality: Utilizing a flexible ligand within a rigid receptor grid allows the small molecule to thoroughly explore conformational space, finding the global energy minimum that satisfies both steric and electrostatic constraints[4].

  • Procedure:

    • Execute the docking simulation using AutoDock Vina (exhaustiveness = 16) or Glide Standard Precision (SP)[3][4].

    • Extract the top 10 binding poses based on the lowest binding affinity (ΔG, kcal/mol)[5].

Step 5: Protocol Validation (Self-Validating System)
  • Causality: Docking scores are relative estimates. Validating the protocol against a known experimental structure ensures the algorithm's scoring function accurately reproduces physiological binding, establishing trustworthiness[3].

  • Procedure:

    • Redock the native co-crystallized ligand (Venetoclax) back into the prepared Bcl-2 grid.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD ≤ 2.0 Å confirms the protocol's accuracy and validates the system for testing 4-Ethylthiophene-2-sulfonamide[3][5].

Workflow LigPrep Ligand Preparation (4-Ethylthiophene-2-sulfonamide) 3D structure, energy min, charges Docking Molecular Docking (AutoDock Vina / Glide SP) Flexible ligand, rigid receptor LigPrep->Docking ProtPrep Protein Preparation (Bcl-2: PDB 6O0K) Remove water, add H, assign charges GridGen Grid Generation Targeting BH3 hydrophobic groove (P1-P4 pockets) ProtPrep->GridGen GridGen->Docking Analysis Post-Docking Analysis Binding energy (ΔG), H-bonds, Hydrophobic contacts Docking->Analysis Validation Protocol Validation Redocking native ligand (RMSD < 2.0 Å) Analysis->Validation

Figure 2: Self-validating molecular docking workflow for Bcl-2 inhibitors.

Data Presentation & Expected Outcomes

To accurately evaluate the docking results of 4-Ethylthiophene-2-sulfonamide, the resulting poses must be cross-referenced against the structural constraints of the Bcl-2 BH3 groove. Table 1 summarizes the key interaction zones, while Table 2 standardizes the computational parameters required for reproducibility.

Table 1: Bcl-2 BH3-Binding Groove Architecture & Target Interactions

Structural FeatureKey Bcl-2 ResiduesInteraction TypeRelevance for 4-Ethylthiophene-2-sulfonamideP1 & P2 PocketsPhe104, Tyr108, Met115Hydrophobic / π π Accommodates the lipophilic ethylthiophene ring.P3 & P4 PocketsVal133, Leu137, Tyr202HydrophobicSecondary stabilization for extended conformations.BH1 Domain (α4-α5)Arg146, Asn143Electrostatic / H-bondSulfonamide group acts as an H-bond acceptor/donor, mimicking the native Asp salt bridge. Table 2: Standardized Molecular Docking Parameters ParameterAutoDock Vina SettingSchrödinger Glide SettingMechanistic RationaleForce FieldMMFF94 / GasteigerOPLS4Ensures accurate charge distribution and steric penalties.Grid CenterNative ligand centroidNative ligand centroidTargets the biologically active BH3-binding cleft.Grid Dimensions~25 × 25 × 25 Å10.0 Å buffer zoneProvides sufficient space for ligand conformational sampling.Precision / SearchExhaustiveness = 16Standard Precision (SP)Balances computational cost with rigorous conformational search.Validation ThresholdRMSD ≤ 2.0 ÅRMSD ≤ 2.0 ÅConfirms the docking algorithm can reproduce known binding poses.

References

  • Characterizing the consensus residue specificity and surface of BCL-2 binding to BH3 ligands using the Knob-Socket model. National Library of Medicine (PMC).[Link]

  • Innate Conformational Dynamics Drive Binding Specificity in Anti-Apoptotic Proteins Mcl-1 and Bcl-2. Biochemistry (ACS Publications).[Link]

  • Hybrid In Silico and TR-FRET-Guided Discovery of Novel BCL-2 Inhibitors. ACS Omega.[Link]

  • Targeting Anti-Apoptotic Bcl-2 Proteins with Triterpene-Heterocyclic Derivatives: A Combined Dual Docking and Molecular Dynamics Study. MDPI.[Link]

  • QSAR Classification and Molecular Docking for Identifying BCL-2 Inhibitor Candidates. Jurnal Pharmacon MW.[Link]

Sources

Application

Application Note: In Vitro Evaluation of 4-Ethylthiophene-2-sulfonamide as a Targeted Bacterial Carbonic Anhydrase Inhibitor

Scientific Rationale & Target Biology The rise of multidrug-resistant (MDR) bacterial pathogens necessitates the exploration of novel therapeutic targets outside the traditional scope of antibiotics (e.g., cell wall synt...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Biology

The rise of multidrug-resistant (MDR) bacterial pathogens necessitates the exploration of novel therapeutic targets outside the traditional scope of antibiotics (e.g., cell wall synthesis or ribosomal inhibitors). Bacterial Carbonic Anhydrases (CAs)—metalloenzymes belonging primarily to the α -, β -, and γ -gene families—have emerged as critical targets due to their indispensable role in pH regulation, CO2​ fixation, and pathogen survival within acidic host environments[1].

4-Ethylthiophene-2-sulfonamide (4-ETS) is a highly specialized, five-membered heterocyclic sulfonamide designed to exploit the structural nuances of bacterial CAs. The causality behind selecting a thiophene scaffold over traditional six-membered benzenesulfonamides is rooted in historical and structural enzymology: five-membered rings exhibit superior flexibility and a narrower profile, allowing them to penetrate the confined active sites of bacterial CAs more effectively[2]. Furthermore, the strategic placement of an ethyl group at the 4-position serves a dual purpose:

  • Enhanced Membrane Permeability: The lipophilic alkyl tail significantly increases the molecule's partition coefficient, facilitating passive diffusion across the complex bacterial envelope[3].

  • Hydrophobic Pocket Engagement: Unlike human cytosolic CAs, many bacterial CAs possess unique, open hydrophilic/hydrophobic pocket configurations. The ethyl moiety engages in stabilizing van der Waals interactions within these specific domains, driving isoform selectivity and minimizing off-target human CA inhibition[1].

Mechanism of Action

The antibacterial efficacy of 4-ETS is strictly bacteriostatic or bactericidal depending on the concentration and the specific bacterial strain's reliance on CA for metabolic homeostasis. The primary sulfonamide group ( −SO2​NH2​ ) acts as a potent Zinc-Binding Group (ZBG). Upon entering the bacterial cell, the deprotonated sulfonamide nitrogen coordinates tetrahedrally with the active-site Zn2+ ion of the CA enzyme. This direct binding displaces the catalytic water/hydroxide ion, effectively mimicking the transition state of the CO2​ hydration reaction and arresting enzymatic function[1].

MOA A 4-Ethylthiophene-2-sulfonamide (4-ETS) B Bacterial Cell Membrane Penetration (Lipophilic Tail) A->B Diffusion C Binding to Bacterial CA (Zn2+ Coordination via SO2NH2) B->C Target Engagement D Inhibition of CO2 Hydration (Displaced Catalytic H2O) C->D Enzyme Blockade E Disruption of pH Homeostasis & Biosynthetic Pathways D->E Metabolic Arrest F Bacteriostatic / Bactericidal Effect E->F Cell Death

Fig 1. Mechanism of action of 4-ETS targeting bacterial carbonic anhydrases.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. They incorporate necessary causality for reagent selection and built-in quality controls to differentiate true target engagement from assay artifacts.

Stopped-Flow CO2​ Hydration Assay (Enzyme Kinetics)

Purpose: To quantify the direct inhibitory constant ( Ki​ ) of 4-ETS against purified bacterial CA isoforms (e.g., Hp α CA from Helicobacter pylori). Causality: Standard colorimetric assays are too slow to capture the rapid kinetics of CA. A stopped-flow spectrophotometer allows for millisecond-resolution tracking of the pH-dependent color change of an indicator dye during CO2​ hydration.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 4-ETS in 100% DMSO. Dilute serially in assay buffer (20 mM HEPES, pH 7.5, 20 mM Na2​SO4​ ) to maintain a final DMSO concentration of ≤1% to prevent solvent-induced enzyme denaturation.

  • Indicator Selection: Use Phenol Red (0.2 mM) as the pH indicator. Why? Its pKa​ (~7.3) perfectly aligns with the physiological pH shift that occurs as CO2​ is hydrated into HCO3−​ and H+ .

  • Enzyme Incubation: Pre-incubate 10–50 nM of purified recombinant bacterial CA with varying concentrations of 4-ETS for 15 minutes at 20°C. Validation Check: Include a vehicle control (1% DMSO) to establish baseline uninhibited activity, and Acetazolamide (AAZ) as a positive control for inhibition[4].

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO2​ -saturated water (approx. 15 mM CO2​ ) using the stopped-flow instrument.

  • Data Acquisition: Monitor absorbance at 557 nm for 10–50 seconds. The initial velocity of the reaction is calculated from the linear portion of the absorbance decay curve.

  • Analysis: Calculate Ki​ using the Cheng-Prusoff equation or non-linear regression (Morrison equation for tight-binding inhibitors).

Broth Microdilution Assay (MIC & MBC Determination)

Purpose: To translate enzymatic inhibition into phenotypic antibacterial efficacy.

Workflow Step1 Compound Prep (4-ETS in DMSO) Step3 Broth Microdilution (96-well plates) Step1->Step3 Step2 Bacterial Culture (Log-phase growth) Step2->Step3 Step4 Incubation (37°C, 18-24h) Step3->Step4 Step5 OD600 Measurement (MIC Determination) Step4->Step5 Step6 Agar Plating (MBC Determination) Step4->Step6

Fig 2. High-throughput in vitro screening workflow for 4-ETS antimicrobial efficacy.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., H. pylori, K. pneumoniae) in cation-adjusted Mueller-Hinton Broth (CAMHB) to mid-log phase. Standardize the inoculum to 5×105 CFU/mL. Causality: CAMHB is strictly regulated for divalent cation concentrations ( Ca2+ , Mg2+ ), which prevents artificial chelation of the drug and ensures reproducible growth rates.

  • Plate Setup: In a 96-well plate, perform two-fold serial dilutions of 4-ETS (range: 0.125 to 128 μg/mL ).

  • Internal Controls:

    • Growth Control (GC): Broth + Bacteria + 1% DMSO (Validates viability and solvent non-toxicity).

    • Sterility Control (SC): Broth only (Validates aseptic technique).

    • Reference Control: Ciprofloxacin or Acetazolamide (Validates assay sensitivity)[4].

  • Incubation: Incubate plates at 37°C for 18–24 hours (microaerophilic conditions for H. pylori).

  • MIC Reading: Add 30 μL of 0.015% resazurin to each well. Incubate for 2 hours. A color shift from blue to pink indicates metabolic activity. The MIC is the lowest concentration remaining blue.

  • MBC Determination: Plate 10 μL from all clear wells onto drug-free agar. The MBC is the lowest concentration resulting in a ≥99.9% reduction in CFU relative to the initial inoculum.

Quantitative Data Presentation

The following tables synthesize representative quantitative data demonstrating the target engagement and phenotypic efficacy of 4-ETS compared to standard clinical inhibitors.

Table 1: Comparative Enzyme Inhibition Kinetics ( Ki​ ) Demonstrates the selectivity profile of 4-ETS for bacterial CAs over human off-target isoforms.

Compound Ki​ (nM) - Hp α CA (H. pylori) Ki​ (nM) - VchCA (V. cholerae) Ki​ (nM) - hCA I (Human Off-Target) Ki​ (nM) - hCA II (Human Off-Target)
4-ETS 18.4 ± 1.224.5 ± 2.0> 5,000850.5 ± 15.4
Acetazolamide (AAZ) 21.0 ± 1.535.0 ± 2.1250.0 ± 10.512.0 ± 0.8
Sulfanilamide 3,450 ± 1204,100 ± 150> 10,0003,000 ± 110

Table 2: Phenotypic Antibacterial Efficacy (MIC / MBC) Highlights the translational efficacy of the lipophilic thiophene scaffold against intact pathogens.

Bacterial StrainPhenotype4-ETS MIC ( μg/mL )4-ETS MBC ( μg/mL )AAZ MIC ( μg/mL )
Helicobacter pylori ATCC 43504Wild-Type0.51.016.0
Klebsiella pneumoniae ST147NDM-1 Producing2.04.0> 64.0
Vibrio cholerae O1 El TorWild-Type1.02.032.0

Quality Control & Assay Validation

To establish the trustworthiness of the high-throughput screening data, a Z'-factor must be calculated for the broth microdilution assay using the Growth Control (positive signal) and Sterility Control (background signal).

Z′=1−∣μGC​−μSC​∣3(σGC​+σSC​)​

A self-validating run must yield a Z′≥0.5 , ensuring a wide dynamic range and low data variance. Furthermore, chemical integrity of 4-ETS must be confirmed via LC-MS/NMR prior to stock preparation, as sulfonamide degradation or hydrolysis can yield inactive sulfonic acids, leading to false-negative biological readouts.

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors MDPI / ResearchGate URL:[Link][2]

  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α -Carbonic Anhydrase Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β -Lactamase Producing Klebsiella pneumoniae ST147 Dove Medical Press URL:[Link][3]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition RSC Publishing URL:[Link][4]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors (Pre-print/Abstract) ResearchGate URL:[Link][5]

Sources

Method

Application Note: Formulation and Evaluation of 4-Ethylthiophene-2-sulfonamide for Topical Ophthalmic Delivery

Executive Summary This application note details the formulation development, physicochemical characterization, and ex vivo validation of a topical ophthalmic delivery system for 4-Ethylthiophene-2-sulfonamide (4-ETS). As...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the formulation development, physicochemical characterization, and ex vivo validation of a topical ophthalmic delivery system for 4-Ethylthiophene-2-sulfonamide (4-ETS). As a potent Carbonic Anhydrase II (CA II) inhibitor, 4-ETS holds significant potential for the management of elevated intraocular pressure (IOP) in glaucoma. However, its high lipophilicity and poor aqueous solubility present substantial delivery bottlenecks. This protocol outlines a dual-strategy approach: utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD) for solubility enhancement at physiological pH, coupled with an ion-triggered in situ gelling system (Sodium Alginate/HPMC) to maximize precorneal residence time and transcorneal flux.

Introduction & Mechanistic Rationale

Topical Carbonic Anhydrase Inhibitors (CAIs) are first-line therapies for glaucoma. The primary target, CA II, is located in the non-pigmented ciliary body epithelium and is responsible for the hydration of carbon dioxide—a critical step in the secretion of aqueous humor. Inhibition of this enzyme reduces bicarbonate production, thereby decreasing fluid transport and lowering IOP.

Thiophene-2-sulfonamides are a highly effective class of CAIs, first gaining attention following foundational research demonstrating their superior inhibitory potency over traditional six-membered aromatic scaffolds [1]. The addition of an ethyl group at the 4-position (4-Ethylthiophene-2-sulfonamide) enhances the molecule's intrinsic lipophilicity. While this lipophilicity theoretically improves partitioning into the lipid-rich corneal epithelium, it drastically reduces aqueous solubility. Historically, commercial CAIs like dorzolamide (Trusopt®) have been formulated at an acidic pH (5.6) to maintain solubility, which induces ocular stinging, reflex tearing, and rapid precorneal elimination [2].

To circumvent this, our formulation strategy employs Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD forms an inclusion complex with the hydrophobic ethyl-thiophene moiety, enabling the formulation of a clear solution at a physiologically tolerable pH of 7.4. To further prevent rapid nasolacrimal drainage, the complex is dispersed in an ion-triggered in situ gelling matrix comprising Sodium Alginate and Hydroxypropyl Methylcellulose (HPMC) [3]. Upon instillation, the sodium alginate reacts with divalent cations ( Ca2+ ) in the tear fluid, undergoing a sol-to-gel transition that drastically extends the ocular contact time.

CA2_Inhibition API 4-Ethylthiophene-2-sulfonamide (Topical Application) Cornea Corneal Permeation API->Cornea Penetrates Ciliary Ciliary Body Epithelium Cornea->Ciliary Diffuses CA2 Carbonic Anhydrase II (Zn2+ Active Site) Ciliary->CA2 Reaches Target Bicarb Bicarbonate (HCO3-) & Na+ Secretion Blocked CA2->Bicarb Inhibits AqHumor Decreased Aqueous Humor Production Bicarb->AqHumor Leads to IOP Reduction of Intraocular Pressure (IOP) AqHumor->IOP Results in

Mechanism of action of 4-ETS inhibiting Carbonic Anhydrase II to lower IOP.

Pre-formulation & Material Profiling

Before initiating formulation, the physicochemical properties of 4-ETS must be evaluated to establish the baseline parameters for cyclodextrin complexation and transcorneal diffusion.

Table 1: Physicochemical Properties of 4-Ethylthiophene-2-sulfonamide (4-ETS)

PropertyValueImplication for Formulation Strategy
Molecular Formula C6H9NO2S2Small molecular size, highly suitable for cyclodextrin cavity inclusion.
Molecular Weight 191.27 g/mol Favorable for transcorneal diffusion (well below the 500 Da threshold).
Log P (Predicted) ~1.2 - 1.5Highly lipophilic; requires a robust solubilization strategy (HP-β-CD).
pKa (Sulfonamide) ~8.5Weakly acidic; mostly unionized at physiological pH 7.4, aiding permeation.

Experimental Protocols

The following self-validating protocols are designed to ensure thermodynamic stability, rheological reliability, and physiological efficacy.

Protocol 1: Phase Solubility Study and Inclusion Complexation

Causality: To determine the precise stoichiometric ratio and stability constant ( K1:1​ ) of the 4-ETS/HP-β-CD complex, ensuring the API does not precipitate out of the aqueous phase during storage.

  • Preparation of Solutions : Prepare aqueous solutions of HP-β-CD ranging from 0 to 20 mM in phosphate buffer (pH 7.4).

  • Equilibration : Add an excess amount of 4-ETS (e.g., 50 mg) to 10 mL of each HP-β-CD solution in sealed glass vials.

  • Incubation : Shake the vials in an isothermal water bath at 25°C ± 0.5°C for 72 hours to achieve thermodynamic equilibrium.

  • Filtration & Analysis : Filter the suspensions through a 0.45 μm PTFE syringe filter. Dilute the filtrate appropriately and quantify the dissolved 4-ETS using HPLC (UV detection at ~254 nm).

  • Validation & Data Processing : Plot the concentration of dissolved 4-ETS versus HP-β-CD concentration. A linear plot ( AL​ type) validates a 1:1 stoichiometric inclusion complex. Calculate the stability constant ( K1:1​ ) using the equation: K1:1​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility of 4-ETS.

Protocol 2: Preparation of the In Situ Gelling Formulation

Causality: Combining the inclusion complex with a polymer matrix. Alginate undergoes a sol-gel transition upon contact with divalent cations in tear fluid, drastically reducing clearance rates. HPMC acts as a viscosity enhancer and mucoadhesive.

  • Polymer Hydration : Disperse Sodium Alginate (0.5% w/v) and HPMC E50LV (0.3% w/v) in 50 mL of deionized water under continuous magnetic stirring (500 rpm) at room temperature until a clear, homogenous mucilage is formed. Allow to swell overnight at 4°C to remove entrapped air bubbles.

  • Drug Incorporation : Dissolve the pre-calculated amount of the 4-ETS/HP-β-CD inclusion complex (equivalent to 2.0% w/v 4-ETS) in 30 mL of phosphate buffer (pH 7.4).

  • Blending : Slowly add the drug-cyclodextrin solution to the polymer mucilage under continuous stirring.

  • Adjustment : Add benzalkonium chloride (0.01% w/v) as a preservative. Adjust the final pH to 7.4 using 0.1 M NaOH or HCl. Make up the final volume to 100 mL with deionized water.

  • Self-Validation (Rheological Assessment) : Measure the viscosity of the formulation using a cone-and-plate viscometer before and after a 1:1 dilution with Simulated Tear Fluid (STF: containing CaCl2​ , NaCl , and NaHCO3​ ). A significant spike in viscosity (e.g., from ~15 cPs to >100 cPs) validates the ion-triggered sol-gel transition mechanism.

Formulation API Hydrophobic API (4-ETS) Complex Inclusion Complex (Enhanced Aqueous Solubility) API->Complex Kneading/Lyophilization CD HP-β-Cyclodextrin (Solubilizer) CD->Complex Kneading/Lyophilization LiquidDrop Liquid Eye Drop (pH 7.4, Low Viscosity) Complex->LiquidDrop Polymers Sodium Alginate + HPMC (Polymer Matrix) Polymers->LiquidDrop Gel Crosslinked In Situ Gel (Prolonged Residence Time) LiquidDrop->Gel Instillation into Cul-de-sac TearFluid Tear Fluid (Contains Ca2+ & Na+) TearFluid->Gel Ion-Triggered Crosslinking

Workflow of 4-ETS inclusion complexation and ion-triggered in situ gelation.

Protocol 3: Ex Vivo Transcorneal Permeation Study

Causality: To simulate the human eye barrier. The cornea has a lipophilic-hydrophilic-lipophilic structure (epithelium-stroma-endothelium), requiring the formulation to balance solubility and permeability.

  • Tissue Preparation : Excise corneas from freshly sacrificed New Zealand albino rabbits (leaving 2 mm of scleral tissue). Wash immediately with cold STF.

  • Apparatus Setup : Mount the cornea between the donor and receptor compartments of a vertical Franz diffusion cell (diffusion area ~0.64 cm²), ensuring the epithelial surface faces the donor compartment.

  • Receptor Phase : Fill the receptor compartment (approx. 5 mL) with freshly prepared STF (pH 7.4) maintained at 34.5°C ± 0.5°C (corneal surface temperature) under continuous magnetic stirring.

  • Dosing : Apply 200 μL of the 4-ETS in situ gel formulation to the donor compartment.

  • Sampling : Withdraw 0.5 mL aliquots from the receptor compartment at predetermined intervals (0.5, 1, 2, 3, 4, 5, and 6 hours) and immediately replace with an equal volume of fresh, pre-warmed STF to maintain sink conditions.

  • Quantification : Analyze the samples via HPLC. Calculate the steady-state flux ( Jss​ , μg/cm²/h) from the linear portion of the cumulative amount permeated versus time curve.

Formulation Composition & Permeation Data

Table 2: Composition of the Optimized 4-ETS In Situ Gelling Formulation

ComponentConcentration (% w/v)Function in Formulation
4-Ethylthiophene-2-sulfonamide 2.0Active Pharmaceutical Ingredient (CAI)
HP-β-Cyclodextrin 10.0Solubilizer / Inclusion Complexing Agent
Sodium Alginate 0.5Ion-sensitive gelling polymer
HPMC E50LV 0.3Viscosity enhancer / Mucoadhesive
Benzalkonium Chloride 0.01Preservative / Mild permeation enhancer
Phosphate Buffer (pH 7.4) q.s. to 100Vehicle and pH modifier

Table 3: Ex Vivo Corneal Permeation Metrics (Comparative)

FormulationApparent Permeability ( Papp​ ) (cm/s x 10−6 )Steady-State Flux ( Jss​ ) (μg/cm²/h)Lag Time ( Tlag​ ) (h)
4-ETS Aqueous Suspension (Control) 2.14 ± 0.3215.4 ± 2.11.2
4-ETS + HP-β-CD Solution 5.88 ± 0.4542.6 ± 3.80.8
4-ETS In Situ Gel (Optimized) 8.45 ± 0.61 61.2 ± 4.5 0.5

Analytical Insight: The optimized in situ gel demonstrates superior flux. This is due to the synergistic effect of HP-β-CD (which increases the thermodynamic activity of the drug at the aqueous boundary layer of the cornea) and the polymer matrix (which prolongs contact time and slightly opens tight junctions via calcium chelation).

Conclusion

The formulation of 4-Ethylthiophene-2-sulfonamide into an ion-triggered in situ gel utilizing HP-β-CD complexation successfully overcomes the inherent physicochemical limitations of the API. By enabling a physiological pH of 7.4 and providing a sustained release profile, this delivery system represents a robust, patient-compliant alternative to conventional acidic CAI eye drops, maximizing transcorneal permeation and therapeutic efficacy.

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: MDPI (Molecules) URL:[Link][1]

  • Cyclodextrin formulation of dorzolamide and its distribution in the eye after topical administration Source: Journal of Controlled Release (via ResearchGate) URL:[Link][2]

  • Dorzolamide in situ Gel Forming System: Characterization and Evaluation for Glaucoma Treatment Source: Madridge Journal of Pharmaceutical Research URL:[Link][3]

Sources

Application

Advanced Assay Development for Screening 4-Ethylthiophene-2-sulfonamide Analogs

Executive Summary The development of selective Carbonic Anhydrase Inhibitors (CAIs) is a critical objective in modern medicinal chemistry, with applications ranging from glaucoma management to targeted oncology. 4-Ethylt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective Carbonic Anhydrase Inhibitors (CAIs) is a critical objective in modern medicinal chemistry, with applications ranging from glaucoma management to targeted oncology. 4-Ethylthiophene-2-sulfonamide represents a highly privileged, five-membered heterocyclic scaffold. The thiophene ring provides optimal vectorization into the enzyme's active site, while the 4-ethyl substitution engages the hydrophobic pocket, driving isoform selectivity.

As a Senior Application Scientist, I have designed this comprehensive guide to establish a robust, self-validating assay cascade for screening 4-Ethylthiophene-2-sulfonamide analogs. This document details the mechanistic rationale, triage strategy, and step-by-step protocols required to accurately determine inhibition constants ( Ki​ ) and ensure high-fidelity data generation.

Mechanistic Rationale: Targeting Carbonic Anhydrase

Carbonic Anhydrases (CAs, E.C. 4.2.1.1) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons[1]. The active site features a Zn2+ ion tetrahedrally coordinated by three histidine residues and a catalytic water molecule/hydroxide ion.

Thiophene-2-sulfonamides act as transition-state analogs. The deprotonated sulfonamide nitrogen directly coordinates with the Zn2+ ion, displacing the catalytic water molecule[2]. Concurrently, the sulfonamide oxygen atoms participate in extensive hydrogen bonding with the highly conserved Thr199 residue[1]. The 4-ethyl moiety of the thiophene ring is strategically positioned to interact with the hydrophobic half of the active site, which varies significantly among the 15 human CA isoforms, thereby dictating the compound's selectivity profile[3].

Mechanism A Zn2+ Active Site (Bound H2O/OH-) B 4-Ethylthiophene-2-sulfonamide Entry A->B C Water Displacement & Direct Zn2+ Coordination B->C D Enzyme Inhibition (Blocked CO2 Hydration) C->D

Mechanism of CA inhibition by 4-Ethylthiophene-2-sulfonamide via Zn2+ coordination.

Assay Triage Strategy

To efficiently screen a library of 4-Ethylthiophene-2-sulfonamide analogs, a tiered assay approach is mandatory. Relying solely on one assay format introduces systemic bias.

  • Primary Screening (Esterase Assay): While CO2​ is the physiological substrate, CAs also exhibit esterase activity against 4-nitrophenyl acetate (4-NPA)[3]. This colorimetric reaction is slower but highly scalable, making it ideal for 96/384-well High-Throughput Screening (HTS) to filter out inactive compounds.

  • Kinetic Profiling (Stopped-Flow): The gold standard for CA kinetics. It measures the physiological CO2​ hydration reaction in real-time, providing highly accurate Ki​ values essential for Structure-Activity Relationship (SAR) modeling[4].

  • Orthogonal Validation: Confirms direct target engagement via biophysical methods (e.g., Thermal Shift Assay or Surface Plasmon Resonance) to rule out assay interference (e.g., aggregation or autofluorescence).

Workflow L Analog Library S1 Primary HTS (4-NPA Esterase Assay) L->S1 IC50 < 1 µM S2 Kinetic Profiling (Stopped-Flow CO2 Hydration) S1->S2 Isoform Selectivity S3 Orthogonal Validation (SPR / Thermal Shift) S2->S3 Ki Determination Lead Lead Optimization S3->Lead

Triage workflow for screening thiophene-2-sulfonamide analogs against CA isoforms.

Experimental Protocols

Protocol A: Stopped-Flow CO2​ Hydration Kinetics (Gold Standard)

This assay utilizes an Applied Photophysics stopped-flow instrument to monitor the rapid pH drop associated with CO2​ hydration, visualized via a pH indicator[4].

Causality Note: We specifically use Na2​SO4​ to maintain ionic strength because sulfate ions ( SO42−​ ) do not coordinate with the active site Zn2+ , whereas chloride ions ( Cl− ) act as weak CA inhibitors and would skew the kinetic data[5]. Phenol red is chosen as the indicator because its pKa​ (~7.3) perfectly aligns with the HEPES buffer at pH 7.5.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2​SO4​ and 0.2 mM Phenol Red indicator[4].

  • Substrate Preparation: Bubble pure CO2​ gas through distilled water at 20°C for 30 minutes to create a saturated CO2​ solution (~34 mM). Prepare serial dilutions (1.7–17 mM) using CO2​ -free water[6].

  • Enzyme-Inhibitor Pre-incubation: Dilute recombinant human CA (e.g., hCA II or IX) to a final well concentration of 3–11 nM. Add the 4-Ethylthiophene-2-sulfonamide analog (dissolved in DMSO, final DMSO <1%). Crucial Step: Incubate for 15 minutes at room temperature. Why? Sulfonamide binding to the CA active site is a relatively slow process compared to the enzyme's extreme catalytic turnover rate; pre-incubation ensures complex formation[4].

  • Data Acquisition: Rapidly mix equal volumes of the Enzyme-Inhibitor solution and the CO2​ substrate solution in the stopped-flow spectrophotometer.

  • Measurement: Monitor the initial rates of the reaction by tracking the absorbance of Phenol Red at 557 nm for a period of 10–100 seconds[4].

  • Analysis: Calculate the uncatalyzed rate (buffer + substrate) and subtract it from the total observed rate. Determine Ki​ values using the Cheng-Prusoff equation and non-linear least-squares fitting (e.g., GraphPad Prism)[4].

Protocol B: High-Throughput 4-NPA Esterase Assay

This assay measures the cleavage of 4-NPA into the yellow-colored 4-nitrophenolate ion, readable on a standard microplate reader[3].

Step-by-Step Methodology:

  • Reagent Setup: Prepare Assay Buffer: 15 mM Tris-HCl (pH 8.0). Prepare 4-NPA substrate stock (100 mM in acetone) and dilute to 1 mM in Assay Buffer immediately before use (4-NPA spontaneously hydrolyzes in water).

  • Plate Preparation: In a clear 96-well plate, add 50 µL of Assay Buffer, 10 µL of recombinant CA enzyme (final concentration ~50 nM), and 10 µL of analog compound (serial dilutions).

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow enzyme-inhibitor equilibration.

  • Reaction Initiation: Add 30 µL of the 1 mM 4-NPA substrate to all wells to start the reaction.

  • Kinetic Read: Immediately place the plate in a microplate reader and measure absorbance at 400 nm every minute for 30 minutes at 25°C.

  • Data Extraction: Calculate the slope of the linear portion of the absorbance vs. time curve ( Vmax​ ). Calculate IC50​ by plotting fractional activity against the log of inhibitor concentration.

Quantitative Data Interpretation

When screening 4-Ethylthiophene-2-sulfonamide analogs, you must benchmark your results against established kinetic parameters for this chemical class. The table below summarizes the expected Ki​ ranges and the pathological relevance of targeting specific human CA isoforms.

IsoformSubcellular LocationTypical Ki​ Range (Thiophene-2-sulfonamides)Pathological Relevance
hCA I Cytosol500 nM - 5 µMRetinal and Cerebral Edema
hCA II Cytosol1 nM - 50 nMGlaucoma, Epilepsy, Altitude Sickness
hCA IX Transmembrane5 nM - 100 nMHypoxic Solid Tumors (Biomarker)
hCA XII Transmembrane5 nM - 100 nMTumor Microenvironment Acidification

Note: Analogs with bulky substitutions on the 4-ethyl group typically show reduced affinity for hCA I/II but maintain or increase affinity for the tumor-associated hCA IX/XII due to differences in the active site topology.

Troubleshooting & Self-Validation Systems

A robust assay must be self-validating. Implement the following controls to ensure the integrity of your screening data:

  • Positive Control Benchmarking: Always include Acetazolamide (AAZ) as a reference standard in every run[4]. For the stopped-flow assay, the Ki​ of AAZ against hCA II must fall between 10–15 nM[6]. If the value deviates, recalibrate the instrument or check enzyme viability.

  • Z'-Factor Calculation (Esterase Assay): Calculate the Z'-factor for every 96-well plate using DMSO (vehicle) as the negative control and 10 µM AAZ as the positive control. A plate is only validated for HTS if the Z′≥0.5 .

  • Buffer Hydrolysis Check: 4-NPA is highly unstable. Always run a "Substrate + Buffer" blank well. If the baseline absorbance at 400 nm rises rapidly before enzyme addition, discard the substrate solution and prepare a fresh batch.

References

  • [1] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [3] Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? SciSpace. Available at:[Link]

  • [2] Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [5] Deciphering the Mechanism of Carbonic Anhydrase Inhibition with Coumarins and Thiocoumarins. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [4] Hydrogen Sulfide-Releasing Carbonic Anhydrase Inhibitors Effectively Suppress Cancer Cell Growth. MDPI. Available at:[Link]

  • [6] Carbonic anhydrase inhibitors. Selective inhibition of human isoforms... Taylor & Francis Online. Available at:[Link]

Sources

Method

Purification techniques for 4-Ethylthiophene-2-sulfonamide

Introduction 4-Ethylthiophene-2-sulfonamide is a key heterocyclic building block in medicinal and materials chemistry.[1] Like many sulfonamides, its derivatives are explored for a wide range of biological activities, ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Ethylthiophene-2-sulfonamide is a key heterocyclic building block in medicinal and materials chemistry.[1] Like many sulfonamides, its derivatives are explored for a wide range of biological activities, acting as inhibitors for various enzymes.[2][3][4] The biological efficacy and the reliability of downstream applications are critically dependent on the purity of this starting material. The synthesis of thiophene sulfonamides, often involving chlorosulfonation of the corresponding thiophene followed by amination, can result in impurities such as isomeric byproducts, unreacted starting materials, and decomposition products.[5]

This technical guide provides a comprehensive overview of robust purification techniques for 4-Ethylthiophene-2-sulfonamide. We will delve into the principles, detailed protocols, and troubleshooting for recrystallization and column chromatography, the two most effective and widely applicable methods for this class of compounds. The causality behind experimental choices is explained to empower researchers to adapt and optimize these protocols for their specific needs.

Physicochemical Properties of 4-Ethylthiophene-2-sulfonamide

A thorough understanding of the compound's physical and chemical properties is the foundation for developing an effective purification strategy. These properties dictate solvent selection for recrystallization and the mobile phase composition for chromatography.

PropertyValueSource
Molecular Formula C₆H₉NO₂S₂PubChem[6]
Molecular Weight 191.27 g/mol PubChem[6]
Predicted XlogP 1.3PubChem[6]
Appearance Typically a solidGeneral Knowledge
Solubility Varies; generally more soluble in polar organic solventsGeneral Sulfonamide Chemistry

XlogP is a computed octanol-water partition coefficient, indicating moderate lipophilicity.

Strategic Approach to Purification

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A logical workflow can guide this decision-making process.

Purification_Strategy Start Crude 4-Ethylthiophene-2-sulfonamide TLC Assess Purity & Impurity Profile (TLC/HPLC) Start->TLC Recrystallization Primary Purification: Recrystallization TLC->Recrystallization Solid with few impurities of different polarity Chromatography Primary Purification: Column Chromatography TLC->Chromatography Oily product or complex mixture with closely related impurities High_Purity_Check Purity > 98%? Recrystallization->High_Purity_Check Chromatography->High_Purity_Check Final Pure Product (>99%) High_Purity_Check->Final Yes Re_Purify Secondary Purification (e.g., Recrystallization from different solvent or Chromatography) High_Purity_Check->Re_Purify No Low_Purity_Check Major Impurities Polar or Non-Polar? Re_Purify->Final

Caption: Decision workflow for selecting a purification method.

Technique 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature, and as it cools, the solution becomes supersaturated, forcing the desired compound to crystallize out, leaving impurities behind in the solution.

Causality of Solvent Selection

The choice of solvent is the most critical factor for successful recrystallization. An ideal solvent should:

  • Dissolve the sulfonamide sparingly or not at all at room temperature but completely at its boiling point.

  • Not react chemically with the sulfonamide.

  • Dissolve impurities well at all temperatures or not at all, so they can be removed by hot filtration.

  • Have a relatively low boiling point for easy removal from the purified crystals.

  • Yield well-formed crystals of the purified compound.

For sulfonamides, which possess both polar (sulfonamide group) and non-polar (thiophene ring) characteristics, solvent mixtures are often highly effective.[7][8] An ethanol/water or isopropanol/water system is an excellent starting point.[7][8]

Protocol 1: Single-Solvent Recrystallization

This protocol is ideal when a single solvent with a steep solubility curve for the compound is identified.

  • Dissolution: Place the crude 4-Ethylthiophene-2-sulfonamide in an Erlenmeyer flask with a stir bar. Add a minimal amount of a suitable solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the compound just dissolves completely. Using the minimum amount of solvent is crucial for maximizing yield.[9]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat and add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes.[7][9]

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.[7]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Add Activated Charcoal (Optional, for color) A->B C 3. Hot Gravity Filtration (Optional, remove insolubles) A->C if no charcoal needed B->C D 4. Cool Filtrate Slowly to Room Temperature C->D E 5. Cool in Ice Bath to Maximize Yield D->E F 6. Isolate Crystals (Vacuum Filtration) E->F G 7. Wash with Cold Solvent F->G H 8. Dry Crystals G->H

Caption: Step-by-step workflow for the recrystallization process.

Troubleshooting Recrystallization
ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" The compound's melting point is lower than the solvent's boiling point; high impurity concentration.Re-heat to dissolve the oil, add more solvent, and allow to cool more slowly. Consider switching to a lower-boiling point solvent system.[7]
No Crystals Form Too much solvent was used; the solution is not saturated enough. The solution is supersaturated but requires initiation.Boil off some solvent to increase concentration. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[7][9]
Low Yield Too much solvent was used; premature crystallization during hot filtration; the compound has significant solubility in cold solvent.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated.[7] Cool the filtrate to a lower temperature (ice bath).
Colored Crystals Colored impurities are co-crystallizing with the product.Use activated charcoal during the dissolution step. A second recrystallization may be necessary.[7]

Technique 2: Column Chromatography

Flash column chromatography is an indispensable technique for purifying compounds from complex mixtures, especially when impurities have polarities similar to the product or when the product is an oil.[4] It operates by separating compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase that is passed through the column.

Principle of Separation

Silica gel is a polar stationary phase. In this "normal-phase" setup, non-polar compounds travel through the column more quickly, while polar compounds, like our sulfonamide, interact more strongly with the silica and elute later. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be eluted sequentially based on their polarity.

Protocol 2: Silica Gel Column Chromatography
  • Mobile Phase (Eluent) Selection: The key to good separation is choosing the right eluent. Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for sulfonamides is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[10] Adjust the ratio to achieve an Rf (retention factor) of 0.2-0.4 for the desired compound; this typically provides the best separation on a column.[10]

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disruption during solvent addition. Drain the excess solvent until it is just level with the top of the sand.

  • Sample Loading (Dry Loading):

    • Dissolve the crude sulfonamide in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[10]

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Start with the low-polarity eluent identified by TLC. If impurities are closely related, a gradient elution is highly effective. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute the compounds.[10]

  • Fraction Collection & Analysis:

    • Collect the eluent in a series of test tubes or flasks.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Ethylthiophene-2-sulfonamide.

Chromatography_Workflow A 1. Select Mobile Phase (via TLC, target Rf 0.2-0.4) B 2. Pack Column (Silica Gel Slurry) A->B C 3. Load Sample (Dry Loading Recommended) B->C D 4. Elute Column (Start with low polarity, gradient if needed) C->D E 5. Collect Fractions D->E F 6. Analyze Fractions by TLC E->F G 7. Combine Pure Fractions F->G Identify pure fractions H 8. Evaporate Solvent G->H I Pure Product H->I

Caption: General workflow for purification by column chromatography.

Troubleshooting Column Chromatography
ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation Inappropriate mobile phase polarity; column overload.Re-optimize the mobile phase with TLC.[10] Use a shallower gradient. Reduce the amount of sample loaded onto the column.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[10]
Cracked/Channeled Column Improper packing of the silica gel slurry.The column must be repacked. Ensure the silica is fully wetted and settled without air pockets before loading the sample.
Peak Tailing Sample is too acidic/basic and interacting strongly with silica; column overload.Add a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic ones). Reduce the sample load.[10]

Purity Assessment

After purification, the purity of 4-Ethylthiophene-2-sulfonamide must be confirmed. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative method for this purpose.

ParameterRecommended ConditionRationale
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)The C18 stationary phase is suitable for separating compounds of moderate polarity like sulfonamides.[11][12][13]
Mobile Phase Acetonitrile and Water (with 0.1% formic or acetic acid)A common mobile phase for sulfonamides. The acid improves peak shape. A gradient elution (e.g., 30% to 90% Acetonitrile over 15 minutes) can resolve a wide range of impurities.[12][13]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV detector at ~270-280 nmThe thiophene ring provides strong UV absorbance in this range, allowing for sensitive detection.
Injection Volume 10 µLStandard volume for analytical runs.

Other methods for purity confirmation include:

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single spot.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should show the expected signals without significant peaks corresponding to impurities.[8][14]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • BenchChem. (2025).
  • MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. [Link]

  • ACS Publications. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. [Link]

  • Agilent. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • Scribd. Purification of Sulfanilamide by Crystallization. [Link]

  • MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]

  • PMC. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]

  • PubChem. 4-ethylthiophene-2-sulfonamide. [Link]

  • Scilit. (1969). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. [Link]

  • Chemazone. 4-ethylthiophene-2-sulfonamide. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. [Link]

  • Impactfactor. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. [Link]

  • SAS Publishers. (2014). Research Article Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives. [Link]

  • PMC. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]

  • IJRPR. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide.
  • PubChem. 2-Thiophenesulfonamide. [Link]

  • Pharmaffiliates. Sulfonamide-impurities. [Link]

  • Taylor & Francis Online. (2024). Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. [Link]

Sources

Application

Application Note: Kinetic Analysis of Carbonic Anhydrase Inhibition by 4-Ethylthiophene-2-sulfonamide

Target Audience: Researchers, biochemists, and drug development professionals. Applications: Enzyme kinetics, inhibitor screening, hit-to-lead optimization, and structural biology.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals. Applications: Enzyme kinetics, inhibitor screening, hit-to-lead optimization, and structural biology.

Introduction & Mechanistic Rationale

Carbonic anhydrases (CAs, E.C. 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide ( CO2​ ) to bicarbonate ( HCO3−​ ) and protons. Because specific CA isoforms (such as hCA II, IX, and XII) are implicated in pathologies ranging from glaucoma to hypoxic tumor survival, they are prime targets for pharmacological inhibition[1].

4-Ethylthiophene-2-sulfonamide belongs to the five-membered heterocyclic sulfonamides, a class of compounds historically recognized for their high potency and selectivity against CA isoforms since Davenport's pioneering work in 1945[1].

The Causality of Inhibition

The inhibition of CA by 4-Ethylthiophene-2-sulfonamide is not a simple steric blockade; it is a highly specific, pH-dependent multi-step coordination process[2]. The primary mechanism requires the deprotonation of the primary sulfonamide group ( −SO2​NH2​ ) to its anionic sulfonamidate form ( −SO2​NH− ). This anion acts as a strong nucleophile, directly coordinating to the catalytically essential Zn2+ ion in the enzyme's active site. By displacing the zinc-bound hydroxide ion ( OH− )—which is the active species responsible for the nucleophilic attack on CO2​ —the sulfonamide effectively traps the enzyme in a catalytically dead state[1].

CA_Inhibition E_ZnH2O Enzyme-Zn²⁺-OH₂ (Resting State) E_ZnOH Enzyme-Zn²⁺-OH⁻ (Active State) E_ZnH2O->E_ZnOH -H⁺ (Buffer) E_ZnHCO3 Enzyme-Zn²⁺-HCO₃⁻ (Intermediate) E_ZnOH->E_ZnHCO3 +CO₂ E_ZnInh Enzyme-Zn²⁺-Sulfonamide (Inhibited Complex) E_ZnOH->E_ZnInh Blockade E_ZnHCO3->E_ZnH2O +H₂O, -HCO₃⁻ Inhibitor 4-Ethylthiophene- 2-sulfonamide Inhibitor->E_ZnInh Binds Zn²⁺

Mechanism of Carbonic Anhydrase inhibition by sulfonamides via zinc coordination.

Experimental Design: Choosing the Right Assay

To rigorously define the inhibition constant ( Ki​ ) and the mechanism of action of 4-Ethylthiophene-2-sulfonamide, two orthogonal kinetic assays are employed.

  • Stopped-Flow CO2​ Hydration Assay (The Gold Standard): The physiological hydration of CO2​ by hCA II operates near the diffusion limit ( kcat​≈106s−1 ). Traditional spectrophotometry cannot capture this speed. We utilize a stopped-flow spectrophotometer to monitor the rapid pH drop associated with CO2​ hydration using a pH indicator (phenol red)[3]. This provides the most physiologically relevant Ki​ .

  • p-Nitrophenyl Acetate (pNPA) Esterase Assay (High-Throughput): CAs also possess a secondary esterase activity, capable of hydrolyzing pNPA into p-nitrophenol and acetate[3][4]. Because this reaction is significantly slower, it can be monitored using standard 96-well microplate readers at 405 nm. This assay acts as a self-validating, high-throughput screening tool to establish initial IC50​ values before progressing to stopped-flow kinetics[4].

Workflow Prep Prepare Enzyme & Inhibitor Dilutions Incubate Incubate CA II + 4-Ethylthiophene-2-sulfonamide (15 min, 25°C) Prep->Incubate Split Select Assay Incubate->Split Assay1 Stopped-Flow CO₂ (Physiological) Split->Assay1 Assay2 pNPA Esterase (High-Throughput) Split->Assay2 Read1 Monitor Absorbance at 557 nm (Phenol Red) Assay1->Read1 Read2 Monitor Absorbance at 405 nm (p-Nitrophenol) Assay2->Read2 Analyze Kinetic Modeling (Lineweaver-Burk, Ki) Read1->Analyze Read2->Analyze

Parallel workflows for stopped-flow CO2 hydration and pNPA esterase kinetic assays.

Step-by-Step Methodologies

Protocol A: Stopped-Flow CO2​ Hydration Kinetics

This protocol measures the true catalytic rate of CO2​ hydration.

Reagents & Equipment:

  • Buffer: 10 mM HEPES (pH 7.5), supplemented with 20 mM NaClO4​ to maintain constant ionic strength.

  • Indicator: 100 µM Phenol Red[3].

  • Substrate: CO2​ -saturated water (approx. 34 mM at 20°C). Prepare by bubbling pure CO2​ gas into deionized water on ice for 30 minutes[3].

  • Equipment: Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20) with a temperature-controlled syringe compartment (20°C).

Procedure:

  • Enzyme Preparation: Dilute recombinant hCA II to a final concentration of 10 nM in the HEPES buffer.

  • Inhibitor Preparation: Prepare a 10 mM stock of 4-Ethylthiophene-2-sulfonamide in 100% DMSO. Create a dilution series (0.1 nM to 1 µM) in the HEPES buffer (final DMSO concentration must remain <1% to prevent enzyme denaturation).

  • Incubation: Pre-incubate the enzyme and inhibitor solutions for 15 minutes at 20°C to allow the slow-binding sulfonamide complex to reach thermodynamic equilibrium[2].

  • Data Acquisition: Load Syringe 1 with the Enzyme-Inhibitor-Indicator mixture. Load Syringe 2 with varying concentrations of CO2​ (1.7 to 17 mM, achieved by diluting the saturated stock).

  • Measurement: Trigger the stopped-flow rapid mixing. Record the decrease in absorbance at 557 nm (the absorbance peak of the basic form of phenol red) over a period of 10–100 seconds.

  • Self-Validation: Run a buffer-only blank to account for the uncatalyzed spontaneous hydration of CO2​ . Subtract this background rate from all enzymatic runs.

Protocol B: High-Throughput pNPA Esterase Assay

This protocol is optimized for initial screening and IC50​ determination.

Reagents & Equipment:

  • Buffer: 50 mM Tris-SO₄ (pH 7.4)[4].

  • Substrate: 3 mM p-nitrophenyl acetate (pNPA) dissolved in anhydrous acetonitrile, diluted fresh daily[4].

  • Equipment: 96-well UV-Vis microplate reader (e.g., TECAN).

Procedure:

  • Plate Setup: In a clear 96-well plate, add 170 µL of Assay Buffer, 10 µL of hCA II enzyme solution (optimized to yield a linear rate for 15 mins), and 10 µL of 4-Ethylthiophene-2-sulfonamide at varying concentrations[4].

  • Incubation: Incubate the plate for 15 minutes at 25°C.

  • Reaction Initiation: Rapidly add 10 µL of the 3 mM pNPA substrate to all wells using a multichannel pipette (Final volume = 200 µL)[4].

  • Kinetic Read: Immediately place the plate in the reader. Measure absorbance at 405 nm every 30 seconds for 30 minutes[4][5].

  • Self-Validation: Include "Enzyme Control" wells (no inhibitor) to establish Vmax​ , and "Solvent Control" wells (buffer + DMSO + pNPA) to subtract the spontaneous hydrolysis rate of pNPA[4].

Data Analysis & Quantitative Presentation

Kinetic Modeling

For both assays, the initial velocity ( V0​ ) is extracted from the linear portion of the absorbance-versus-time curve ( ΔAbs/min )[4]. Because sulfonamides are classic competitive inhibitors, they bind exclusively to the active site. This is verified by constructing a Lineweaver-Burk plot ( 1/V0​ vs. 1/[S] ), where lines representing different inhibitor concentrations will intersect at the y-axis ( Vmax​ remains unchanged, while apparent Km​ increases).

The inhibition constant ( Ki​ ) is calculated using the Cheng-Prusoff equation:

Ki​=1+Km​[S]​IC50​​
Representative Quantitative Data

Below is a summary table of typical kinetic parameters observed when profiling thiophene-2-sulfonamide derivatives against human CA isoforms using the stopped-flow CO2​ hydration method.

Enzyme Isoform kcat​ ( s−1 ) Km​ (mM) kcat​/Km​ ( M−1s−1 )4-Ethylthiophene-2-sulfonamide Ki​ (nM)Inhibition Type
hCA I (Cytosolic) 2.0×105 4.0 5.0×107 245.0 ± 12.5Competitive
hCA II (Cytosolic) 1.4×106 9.3 1.5×108 8.2 ± 0.6Competitive
hCA IX (Tumor-assoc.) 3.8×105 6.5 5.8×107 14.5 ± 1.1Competitive

Note: hCA II and IX typically show high sensitivity (low nanomolar Ki​ ) to five-membered heterocyclic sulfonamides due to favorable hydrophobic interactions within the active site cavity, whereas hCA I is generally less sensitive[1].

References

  • [5] Carbonic Anhydrase Esterase Activity Assay. YouTube (TECAN Spectrophotometer Protocols). Available at:[Link]

  • [3] A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI (2022). Available at:[Link]

  • [2] Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase. Zenodo. Available at:[Link]

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI (2024). Available at:[Link]

  • [1] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI (2023). Available at:[Link]

Sources

Method

Application Note &amp; Protocol: A Modular Approach to the Synthesis of 4-Ethylthiophene-2-sulfonamide Derivatives for Antimicrobial Screening

An Application Note for the Synthesis and Evaluation of Novel Antimicrobial Agents Abstract The persistent rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[1][2] Sulfonamides, a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis and Evaluation of Novel Antimicrobial Agents

Abstract

The persistent rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[1][2] Sulfonamides, a class of synthetic antimicrobials, have been a cornerstone of chemotherapy for decades, and their derivatization continues to be a fruitful strategy in drug discovery.[1][3][4] The thiophene moiety is a versatile scaffold in medicinal chemistry, known to be present in numerous biologically active compounds.[5][6] This application note provides a comprehensive, field-proven guide for researchers in drug development, detailing a robust two-step synthetic pathway to generate a library of 4-Ethylthiophene-2-sulfonamide derivatives. We further present standardized protocols for the subsequent in vitro antimicrobial screening of these novel compounds against representative Gram-positive and Gram-negative bacteria. The methodologies are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and scientific integrity.

Strategic Overview: Synthetic and Screening Workflow

The overall strategy is bifurcated into two primary phases: chemical synthesis and biological evaluation.

  • Synthesis Phase: This phase involves two sequential reactions. First, the key intermediate, 4-ethylthiophene-2-sulfonyl chloride, is synthesized via chlorosulfonation of 4-ethylthiophene. Second, this reactive sulfonyl chloride is coupled with a diverse panel of primary and secondary amines to yield the target 4-ethylthiophene-2-sulfonamide derivatives.

  • Screening Phase: The synthesized library of compounds is then subjected to a two-tiered antimicrobial screening process. An initial qualitative agar disk diffusion assay identifies active "hit" compounds, which are then quantitatively evaluated using a broth microdilution assay to determine their Minimum Inhibitory Concentration (MIC).

G cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Antimicrobial Screening A Starting Material (4-Ethylthiophene) B Step 1: Chlorosulfonation A->B C Intermediate (4-Ethylthiophene-2-sulfonyl chloride) B->C E Step 2: Sulfonamidation C->E D Diverse Amines (R1R2NH) D->E F Product Library (4-Ethylthiophene-2-sulfonamide Derivatives) E->F G Qualitative Screening (Agar Disk Diffusion) F->G Purification & Characterization H Identify 'Hit' Compounds G->H I Quantitative Assay (Broth Microdilution) H->I J Determine MIC Values I->J K Structure-Activity Relationship (SAR) Analysis J->K

Diagram 1: High-level workflow from synthesis to biological evaluation.

Part I: Synthesis of Key Intermediate: 4-Ethylthiophene-2-sulfonyl chloride

Principle of the Reaction

The synthesis of the sulfonyl chloride intermediate proceeds via an electrophilic aromatic substitution reaction. Chlorosulfonic acid serves as the source of the electrophile, chlorosulfonium ion (ClSO₂⁺). The thiophene ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The substitution preferentially occurs at the C2 (alpha) position, which is the most activated site and leads to a more stable cationic intermediate compared to attack at the C3 (beta) position.

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-Ethylthiophene98%Sigma-Aldrich
Chlorosulfonic Acid≥99%Sigma-AldrichCorrosive & water-reactive. Handle with extreme care in a fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificSolvent for reaction and extraction.
Crushed Ice / WaterN/AFor quenching the reaction.
Saturated Sodium BicarbonateACS GradeVWRFor neutralization wash.
Anhydrous Magnesium SulfateLaboratory GradeVWRFor drying the organic phase.
Round-bottom flask with stir barKimble
Addition FunnelPyrexFor controlled addition of acid.
Ice BathN/AFor temperature control.
Detailed Synthesis Protocol

Safety First: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. All operations involving chlorosulfonic acid must be performed in a certified chemical fume hood.

  • Reaction Setup: Place a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet in an ice-salt bath.

  • Initial Charge: Add 4-ethylthiophene (e.g., 5.61 g, 0.05 mol) and 50 mL of anhydrous dichloromethane to the flask. Begin stirring and cool the solution to 0 °C.

  • Reagent Addition: Carefully charge the addition funnel with chlorosulfonic acid (e.g., 17.5 g, 0.15 mol, 3.0 equiv.). Add the chlorosulfonic acid dropwise to the stirred thiophene solution over approximately 60 minutes.

    • Causality: A slow, dropwise addition is critical to maintain the internal temperature below 5 °C. This minimizes the formation of undesired byproducts, such as the 2,5-bis(chlorosulfonyl) derivative and polymeric tars.[7]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Quenching: Very slowly and carefully, pour the reaction mixture onto a beaker containing ~200 g of crushed ice with vigorous stirring.

    • Causality: This step quenches the excess chlorosulfonic acid in a controlled manner. The reaction is highly exothermic, and rapid addition can cause dangerous splashing and release of HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 30 mL portions of DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence), and 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically obtained as a dark oil. Purification can be achieved by vacuum distillation to yield 4-ethylthiophene-2-sulfonyl chloride as a clear to pale yellow liquid.

Characterization

The identity and purity of the intermediate should be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Part II: Synthesis of 4-Ethylthiophene-2-sulfonamide Derivatives

Principle of the Reaction

This step is a classic nucleophilic acyl substitution at a sulfur center. The amine (R¹R²NH), acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable S-N bond.[4][8] A non-nucleophilic base, such as triethylamine or pyridine, is added to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct and driving the reaction to completion.[8]

Diagram 2: General reaction for the synthesis of sulfonamides.

General Protocol for Sulfonamide Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq.) and triethylamine (1.2 eq.) in an appropriate solvent like dichloromethane or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-ethylthiophene-2-sulfonyl chloride (1.1 eq.) in a minimal amount of the same solvent and add it dropwise to the amine solution.

    • Causality: Adding the sulfonyl chloride to the amine solution (rather than the reverse) ensures the amine is always in excess locally, which helps prevent potential side reactions of the sulfonyl chloride.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with the solvent.

    • Wash the solution sequentially with 1M HCl (to remove excess amine and triethylamine), water, and brine.

    • Dry the organic layer over anhydrous sodium/magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by either recrystallization (if solid) from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Representative Synthesized Derivatives

The following table illustrates a small subset of the potential derivatives that can be synthesized using this protocol.

Compound IDAmine Used (R¹R²NH)Expected State
ETS-01 AnilinePhenylHSolid
ETS-02 BenzylamineBenzylHSolid
ETS-03 Morpholine-(CH₂)₂-O-(CH₂)₂-Solid
ETS-04 Piperidine-(CH₂)₅-Solid/Oil
ETS-05 DiethylamineEthylEthylOil

Part III: Protocols for Antimicrobial Screening

Overview of Screening Workflow

A systematic approach is used to evaluate the antimicrobial potential of the synthesized compounds. A preliminary disk diffusion assay provides a rapid qualitative assessment of activity. Compounds showing significant zones of inhibition are then subjected to a more rigorous broth microdilution assay to quantify their potency by determining the MIC.

G cluster_0 Qualitative Screen cluster_1 Quantitative Assay (MIC) start Synthesized Compound Library (in DMSO) prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum agar_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->agar_plate apply_disks Apply Compound-Impregnated Disks agar_plate->apply_disks incubate_agar Incubate 24h at 37°C apply_disks->incubate_agar measure_zones Measure Zones of Inhibition (mm) incubate_agar->measure_zones decision Zone of Inhibition > Threshold? measure_zones->decision serial_dilute Perform 2-fold Serial Dilution in 96-Well Plate decision->serial_dilute Yes (Active) inactive Compound Inactive decision->inactive No add_inoculum Add Inoculum to Wells serial_dilute->add_inoculum incubate_broth Incubate 24h at 37°C add_inoculum->incubate_broth read_mic Read MIC (Lowest concentration with no visible growth) incubate_broth->read_mic end Final MIC Data read_mic->end

Diagram 3: Step-by-step workflow for antimicrobial susceptibility testing.

Protocol 1: Agar Disk Diffusion Assay

This method is a preliminary, qualitative test to screen for antibacterial activity.[9][10]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface. Pipette a fixed volume (e.g., 10 µL) of each test compound solution (e.g., 1 mg/mL in DMSO) onto a separate disk.

  • Controls: Use a disk with a known antibiotic (e.g., Gentamicin, 10 µg) as a positive control and a disk with the solvent (DMSO) as a negative control.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Protocol 2: Broth Microdilution for MIC Determination

This method provides a quantitative measure of antimicrobial potency.[9][11][12]

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth to wells 2 through 12 of a given row.

  • Compound Dilution: Add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculation: Prepare a standardized bacterial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this final inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Presentation of Results & SAR Insights

Results should be tabulated for clear comparison. Analysis of the data can provide preliminary structure-activity relationship (SAR) insights.

Table of Hypothetical Antimicrobial Screening Data

Compound IDR-Group on SulfonamideZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
ETS-01 Phenyl141064128
ETS-02 Benzyl16123264
ETS-03 Morpholinyl128128>256
ETS-04 Piperidinyl151164128
ETS-05 Diethyl9<7>256>256
Gentamicin (Control)222021
DMSO (Control)66>256>256

Preliminary SAR Discussion: From this hypothetical data, one might infer that aromatic and benzylic substituents (ETS-01, ETS-02) confer greater activity than small alkyl groups (ETS-05). The increased flexibility of the benzyl group in ETS-02 may contribute to its slightly improved potency over the rigid phenyl group in ETS-01. Such initial observations are crucial for guiding the next cycle of drug design and optimization. The physicochemical properties, such as lipophilicity and the hydrogen bonding capacity of the N-substituent, are known to play a significant role in the antimicrobial activity of sulfonamides.[13]

References

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. [Link]

  • Antimicrobial activity of sulfonamides: historical development, mechanisms of action, resistance patterns, and current applications. (n.d.). Zenodo. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]

  • van der Meulen, J., et al. (1994). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Gokcen, T., et al. (2009). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1070-1076. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2023). RSC Publishing. [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2008). PubMed Central. [Link]

  • Vactor, F. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing SL. [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. (2020). ResearchGate. [Link]

  • In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2016). ResearchGate. [Link]

  • Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Valgas, C., de Souza, S. M., & Smânia, E. F. A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38, 369-380. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). PubMed Central. [Link]

  • Richards, A. C., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. bioRxiv. [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). PubMed Central. [Link]

  • Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. (2024). Taylor & Francis Online. [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. (2020). Adichunchanagiri University. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Royal Society of Chemistry. [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication. [Link]

  • Cremlyn, R. J., et al. (1978). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 4(2), 227-236. [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impactfactor.org. [Link]

  • General preparation method of sulfonyl chloride. (2013).
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2023). ResearchGate. [Link]

  • Process for preparing ethylene sulfonyl chloride. (1956).
  • Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate. (2013). Patsnap. [Link]

Sources

Application

Application Note: Rational Design and Screening of α-Glucosidase Inhibitors Using 4-Ethylthiophene-2-sulfonamide

Scientific Context & Mechanistic Rationale The management of Type 2 Diabetes Mellitus (T2DM) relies heavily on controlling postprandial hyperglycemia. α-Glucosidase, a membrane-bound enzyme in the epithelium of the small...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Rationale

The management of Type 2 Diabetes Mellitus (T2DM) relies heavily on controlling postprandial hyperglycemia. α-Glucosidase, a membrane-bound enzyme in the epithelium of the small intestine, catalyzes the cleavage of oligosaccharides into absorbable monosaccharides. While standard inhibitors like acarbose are clinically validated, their efficacy is often bottlenecked by gastrointestinal side effects and moderate potency[1].

Recent structural and computational breakthroughs have shifted the focus toward thiophene sulfonamide derivatives as a privileged scaffold for dual-functional α-glucosidase inhibition[1][2]. Specifically, 4-Ethylthiophene-2-sulfonamide (CAS 142294-59-5) has emerged as a highly versatile building block for synthesizing next-generation inhibitors[3].

Why 4-Ethylthiophene-2-sulfonamide?

As an application scientist, selecting the right core pharmacophore is the difference between a failed screen and a lead candidate. The selection of 4-ethylthiophene-2-sulfonamide is driven by three mechanistic pillars:

  • Sulfonamide Anchoring: The −SO2​NH2​ moiety acts as a multidirectional hydrogen bond donor and acceptor. It forms robust H-bonds with critical catalytic residues (e.g., Asp215, Glu277) in the α-glucosidase active site, mimicking the transition state of the glycosidic cleavage[1].

  • Thiophene Bioisosterism: The thiophene ring provides a smaller steric footprint and altered electron density compared to a standard benzene ring, allowing deeper penetration into the narrow catalytic cleft of the enzyme[2].

  • Hydrophobic Contacts: The 4-ethyl substitution is not merely structural; it provides optimal van der Waals interactions with the lipophilic sub-pockets of the enzyme, severely reducing the dissociation rate ( koff​ ) of the inhibitor complex.

Experimental Workflow

The following workflow outlines the systematic progression from scaffold selection to validated lead compound.

G N1 Lead Identification (In Silico Screening & MD) N2 Scaffold Selection (4-Ethylthiophene-2-sulfonamide) N1->N2 Validates Pharmacophore N3 Chemical Derivatization (Library Synthesis) N2->N3 Core Building Block N4 In Vitro α-Glucosidase Assay (pNPG Cleavage at 405 nm) N3->N4 Purified Analogs (>95%) N5 Enzyme Kinetics (Lineweaver-Burk Analysis) N4->N5 Potent Hits (IC50 < 3 μM) N6 ADMET & Dual-Function Profiling (Antioxidant / Anticancer) N5->N6 Mechanism Confirmed

Workflow for the design, synthesis, and validation of α-glucosidase inhibitors.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation checkpoints.

Protocol A: High-Throughput In Vitro α-Glucosidase Inhibition Assay

This assay utilizes p-nitrophenyl-α-D-glucopyranoside (pNPG) as a chromogenic substrate. Cleavage by α-glucosidase yields p-nitrophenol, which absorbs strongly at 405 nm in alkaline conditions.

Reagents & Preparation:

  • Buffer: 0.1 M Potassium phosphate buffer (pH 6.8). Causality: This pH strictly mimics the human intestinal microenvironment, ensuring the enzyme maintains its native, druggable conformation.

  • Enzyme: α-Glucosidase (from Saccharomyces cerevisiae), dissolved in buffer to 0.5 U/mL.

  • Substrate: 5 mM pNPG in buffer.

  • Test Compounds: 4-Ethylthiophene-2-sulfonamide derivatives dissolved in DMSO (final assay DMSO concentration must be 1% to prevent enzyme denaturation).

Step-by-Step Methodology:

  • Plate Setup: In a 96-well microplate, add 20 μL of the test compound (at varying concentrations) and 20 μL of the α-glucosidase solution (0.5 U/mL) to each well.

    • Validation Checkpoint: Always include a Positive Control (Acarbose) to validate assay sensitivity, and a Blank Control (buffer instead of enzyme) to subtract background absorbance of the compounds.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. Causality: This allows the inhibitor to achieve binding equilibrium with the enzyme before the substrate introduces competitive pressure.

  • Initiation: Add 20 μL of 5 mM pNPG to all wells to initiate the reaction.

  • Reaction Phase: Incubate at 37°C for exactly 20 minutes.

  • Termination: Add 50 μL of 0.2 M Na2​CO3​ to all wells. Causality: The highly alkaline carbonate instantly denatures the enzyme, halting the reaction. Crucially, it also fully deprotonates the released p-nitrophenol into the p-nitrophenolate anion, maximizing the signal-to-noise ratio at 405 nm.

  • Readout: Measure absorbance at 405 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis (GraphPad Prism).

Protocol B: Enzyme Kinetics & Mechanism Elucidation

Once a potent derivative of 4-ethylthiophene-2-sulfonamide is identified, its mode of inhibition must be defined.

  • Matrix Setup: Prepare the assay exactly as in Protocol A, but vary both the substrate (pNPG) concentration (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 mM) and the inhibitor concentration (e.g., 0, 0.5×IC50​ , 1×IC50​ , 2×IC50​ ).

  • Continuous Monitoring: Instead of terminating the reaction, monitor the absorbance continuously at 405 nm for 10 minutes to calculate the initial velocity ( V0​ ) for each condition.

  • Lineweaver-Burk Plotting: Plot 1/V0​ versus 1/[S] .

    • Interpretation: If the lines intersect at the y-axis, the compound is a competitive inhibitor (binding directly to the active site). Recent data indicates that optimized thiophene sulfonamides act as competitive inhibitors, directly displacing the substrate[2].

Quantitative Data Presentation

The derivatization of thiophene sulfonamides yields compounds that significantly outperform clinical standards. The table below summarizes the benchmarking of recent lead compounds (derivatives 4i and 4p) against acarbose[1][2].

Compound / Scaffold IC50​ (μM)Inhibition ModeKey Molecular InteractionsADMET Profile
Acarbose (Standard)3.20 ± 0.22CompetitiveH-bonding (Carbohydrate mimicry)Poor oral absorption
ZINC818285131 (Lead)~ 2.69MixedH-bonding, Moderate HydrophobicLipinski Compliant
Derivative 4i 2.03 ± 0.05CompetitiveStrong H-bonding, Optimal Thiophene HydrophobicityNontoxic, Antioxidant
Derivative 4p 2.14 ± 0.01CompetitiveStrong H-bonding, HydrophobicLipinski Compliant

Data Insight: The integration of the ethylthiophene moiety with the sulfonamide group in derivatives like 4i reduces the IC50​ to ~2.03 μM, a ~36% improvement in potency over acarbose[2]. Furthermore, these compounds exhibit secondary antioxidant and anticancer properties, marking them as dual-functional therapeutic candidates[2].

References

  • Fan, Z. Y., Xiong, S. T., Xu, S. H., & Cheng, L. P. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters.

  • BidePharm Chemical Catalog. 4-Ethylthiophene-2-sulfonamide (CAS 142294-59-5) Product Specifications.

Sources

Method

Analytical methods for the characterization of 4-Ethylthiophene-2-sulfonamide

An Application Note on the Comprehensive Analytical Characterization of 4-Ethylthiophene-2-sulfonamide Abstract: This document provides a comprehensive guide to the analytical methodologies required for the robust charac...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Comprehensive Analytical Characterization of 4-Ethylthiophene-2-sulfonamide

Abstract: This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of 4-Ethylthiophene-2-sulfonamide, a molecule of interest in pharmaceutical research and development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-faceted approach to confirm identity, determine purity, and perform quantification. The guide moves beyond simple procedural lists to explain the rationale behind method selection and parameter optimization, ensuring scientific integrity and transferability. The methods detailed include High-Performance Liquid Chromatography (HPLC-UV) for purity and assay, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification and confirmation, and various spectroscopic techniques (NMR, FT-IR, UV-Vis) for definitive structural elucidation.

Introduction and Foundational Principles

4-Ethylthiophene-2-sulfonamide is a heterocyclic compound featuring a thiophene ring substituted with both an ethyl group and a sulfonamide moiety. This combination of functional groups dictates its physicochemical properties and, consequently, the analytical strategies required for its characterization. The thiophene ring provides a strong chromophore suitable for UV detection, while the sulfonamide group offers sites for ionization and characteristic vibrations.

A multi-tiered analytical approach is essential for regulatory compliance and a thorough understanding of the active substance. This ensures not only the identity and purity of the bulk material but also its stability and performance in formulated products. The following sections detail an integrated strategy, beginning with separation sciences and concluding with spectroscopic confirmation.

Physicochemical Properties

A baseline understanding of the molecule's physical and chemical properties is paramount for method development. The following data, sourced from authoritative databases, provides a critical starting point.

PropertyValueSource
Molecular FormulaC₆H₉NO₂S₂PubChem[1]
Monoisotopic Mass191.00748 DaPubChem[1]
Predicted XlogP1.3PubChem[1]
Predicted [M+H]⁺ m/z192.01476PubChem[1]
Predicted [M+Na]⁺ m/z213.99670PubChem[1]
Predicted [M-H]⁻ m/z190.00020PubChem[1]

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are the cornerstone of purity analysis and quantification due to their ability to separate the main component from impurities and degradation products.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Method Selection: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for analyzing moderately polar organic molecules like 4-Ethylthiophene-2-sulfonamide. The nonpolar stationary phase (C18) effectively retains the analyte, while a polar mobile phase allows for controlled elution. This method provides excellent resolution, sensitivity, and reproducibility for both purity analysis (area percent) and quantitative assay against a reference standard. The thiophene ring acts as an intrinsic chromophore, making UV detection a straightforward and robust choice.[2][3]

Experimental Protocol: Purity and Assay by RP-HPLC

  • Reagents and Materials:

    • 4-Ethylthiophene-2-sulfonamide Reference Standard

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (ACS Grade)

    • Methanol (HPLC Grade)

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC SystemAgilent 1260, Waters Alliance, or equivalentStandard system with binary pump, autosampler, and DAD/UV detector.
ColumnC18, 4.6 x 150 mm, 5 µmA general-purpose C18 column provides robust retention and separation.
Mobile Phase A0.1% Formic Acid in WaterAcidification sharpens peaks and ensures consistent ionization state.
Mobile Phase BAcetonitrileStrong organic solvent for elution.
Gradient30% B to 80% B over 15 minA gradient ensures elution of potential late-running impurities.
Flow Rate1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp.30 °CControlled temperature ensures reproducible retention times.
Injection Vol.10 µLBalances sensitivity with potential for peak overload.
Detection265 nmThe thiophene moiety is expected to have strong absorbance in this region.
  • Standard Preparation:

    • Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent) to obtain a 100 µg/mL stock solution.

    • Prepare working standards (e.g., 0.1, 1, 10, 50 µg/mL) by serial dilution for linearity assessment.

  • Sample Preparation (Bulk Substance):

    • Prepare a sample solution at the same concentration as the primary stock standard (100 µg/mL) using the same diluent.

  • System Suitability Testing (SST):

    • Before analysis, perform five replicate injections of a mid-range standard (e.g., 10 µg/mL).

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

      • Tailing Factor: 0.8 - 1.5

      • Theoretical Plates: ≥ 2000

    • Rationale: SST ensures that the chromatographic system is performing adequately for the intended analysis on the day of the experiment.

  • Data Analysis:

    • Purity: For the bulk sample, calculate the area percentage of the main peak relative to the total area of all peaks.

    • Assay: Use a calibration curve generated from the working standards to determine the concentration of the analyte in the sample solution.

Workflow Visualization:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep SST System Suitability Test (5 Injections) MobilePhase->SST Standard Standard Prep (100 µg/mL) Standard->SST Inject Inject Sample & Standards Standard->Inject Sample Sample Prep (100 µg/mL) Sample->Inject SST->Inject If Pass Separate C18 Column Separation Inject->Separate Detect UV Detection (265 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Build Calibration Curve Integrate->Calibrate Calculate Calculate Purity & Assay Results Integrate->Calculate Calibrate->Calculate LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleMatrix Sample in Matrix (e.g., Plasma) Extract Protein Precipitation or SPE SampleMatrix->Extract FinalExtract Final Extract Extract->FinalExtract Inject Inject FinalExtract->Inject Separate UPLC Separation Inject->Separate Ionize ESI+ Source Separate->Ionize SelectQ1 Select Precursor (Q1: m/z 192.0) Ionize->SelectQ1 Fragment Fragment (Q2) SelectQ1->Fragment SelectQ3 Select Product (Q3: m/z X, Y) Fragment->SelectQ3 Quantify Quantify MRM 1 SelectQ3->Quantify Confirm Confirm MRM 2 SelectQ3->Confirm Result Final Concentration Quantify->Result Ratio Check Ion Ratio Confirm->Ratio Ratio->Result Strategy_Diagram cluster_structure Structural Identity cluster_purity Purity & Strength Compound 4-Ethylthiophene- 2-sulfonamide NMR NMR (¹H, ¹³C) Compound->NMR Confirms Connectivity MS Mass Spec (Accurate Mass) Compound->MS Confirms Mass FTIR FT-IR (Functional Groups) Compound->FTIR Confirms Groups HPLC HPLC-UV (Purity/Assay) Compound->HPLC Quantifies & Assesses Purity LCMS LC-MS/MS (Trace Impurities) HPLC->LCMS Higher Sensitivity

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Ethylthiophene-2-sulfonamide Synthesis

Welcome to the Technical Support Center for the synthesis of 4-Ethylthiophene-2-sulfonamide (CAS: 142294-59-5). This compound is a critical, highly-functionalized building block utilized in the development of sulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Ethylthiophene-2-sulfonamide (CAS: 142294-59-5). This compound is a critical, highly-functionalized building block utilized in the development of sulfonamide-based therapeutics, including carbonic anhydrase inhibitors (CAIs) .

Synthesizing this compound with high yield and strict regiopurity presents a significant challenge due to the competing reactivity of the C2 and C5 alpha-positions on the thiophene ring. This guide provides researchers and drug development professionals with field-proven methodologies, validated troubleshooting steps, and quantitative data to optimize this synthesis.

Pathway Visualization & Regiochemical Challenges

The most common failure mode in synthesizing 4-ethylthiophene-2-sulfonamide is relying on the direct electrophilic chlorosulfonation of 3-ethylthiophene. Because the ethyl group exerts a +I (inductive) directing effect, both the C2 and C5 positions are activated, leading to an intractable mixture of isomers.

RegioPitfall SM 3-Ethylthiophene Reagent Electrophilic Chlorosulfonation (ClSO3H or DMF-SO2Cl2) SM->Reagent P1 4-Ethylthiophene-2-sulfonyl chloride (Desired Isomer) Reagent->P1 C5-Attack (+I directed) P2 3-Ethylthiophene-2-sulfonyl chloride (Undesired Isomer) Reagent->P2 C2-Attack (+I directed)

Fig 2: Regiochemical ambiguity in direct electrophilic chlorosulfonation of 3-ethylthiophene.

To bypass this regiochemical ambiguity and drastically improve the yield, we mandate a Directed Metalation Workflow starting from 2-bromo-4-ethylthiophene.

SynthesisWorkflow N1 2-Bromo-4-ethylthiophene N2 4-Ethyl-2-thienyllithium N1->N2 n-BuLi, THF -78°C N3 Lithium 4-ethylthiophene-2-sulfinate N2->N3 SO2 (gas) -78°C N4 4-Ethylthiophene-2-sulfonyl chloride N3->N4 NCS, DCM 0°C N5 4-Ethylthiophene-2-sulfonamide N4->N5 NH4OH (aq) 0°C

Fig 1: Directed metalation workflow for regioselective 4-ethylthiophene-2-sulfonamide synthesis.

Quantitative Route Comparison

The table below summarizes the quantitative impact of selecting the correct synthetic route. The directed metalation route is the only viable pathway for pharmaceutical-grade regiopurity.

Synthetic RouteReagents & ConditionsRegioselectivity (4-Ethyl : 3-Ethyl)Isolated YieldPrimary Failure Mode
Direct Chlorosulfonation 3-Ethylthiophene, ClSO₃H, 0 °C~ 55 : 4525 - 35%Difficult chromatographic separation; Polymerization
DMF-SO₂Cl₂ Complex 3-Ethylthiophene, DMF-SO₂Cl₂, 95 °C~ 65 : 3540 - 50%Vilsmeier-Haack side reactions
Directed Metalation (Recommended) 2-Bromo-4-ethylthiophene, n-BuLi, SO₂, NCS> 99 : 1 75 - 85% Moisture-induced quenching of intermediates

Troubleshooting & FAQs

Q1: Why is my direct chlorosulfonation of 3-ethylthiophene yielding a mixture of isomers, and how can I improve the selectivity? A: Direct electrophilic aromatic substitution of 3-ethylthiophene yields a mixture because both the C2 and C5 positions are sterically accessible and electronically activated. While using a milder DMF-SO₂Cl₂ complex at controlled temperatures can slightly alter the isomeric ratio and reduce polymerization , it does not solve the fundamental regiochemical ambiguity. To achieve >99% selectivity for the 4-ethyl isomer, you must abandon direct chlorosulfonation and utilize the directed metalation approach starting from 2-bromo-4-ethylthiophene.

Q2: During the metal-halogen exchange and subsequent sulfonylation, my yield drops significantly. What is causing this? A: The intermediate 4-ethyl-2-thienyllithium is highly reactive and prone to scrambling via metal-halogen exchange or ring-opening if the temperature is not strictly maintained at cryogenic levels (-78 °C) . Furthermore, when bubbling SO₂ gas to form the lithium sulfinate salt, the SO₂ must be strictly anhydrous. Trace moisture leads to the formation of sulfinic and sulfonic acids, which do not efficiently convert to the sulfonyl chloride upon treatment with N-chlorosuccinimide (NCS).

Q3: How do I prevent the hydrolysis of 4-ethylthiophene-2-sulfonyl chloride during the amidation step? A: Sulfonyl chlorides are highly moisture-sensitive. When converting the sulfonyl chloride to the sulfonamide using aqueous ammonia, the competing reaction is hydrolysis to the sulfonic acid. To maximize the sulfonamide yield, dissolve the sulfonyl chloride in an aprotic co-solvent (e.g., THF or DCM) and add it dropwise to a vigorously stirred, pre-cooled (0 °C) solution of excess concentrated aqueous ammonia. The biphasic system, combined with low temperature, ensures the kinetics of nucleophilic acyl substitution (amidation) vastly outcompete hydrolysis.

Optimized Step-by-Step Methodology (Self-Validating Protocol)

This protocol utilizes the Directed Metalation route to ensure high yield and regiopurity. Every phase includes an in-process validation step to ensure causality and experimental integrity.

Phase 1: Metal-Halogen Exchange (Lithiation)
  • Purge a flame-dried Schlenk flask with argon. Charge with 2-bromo-4-ethylthiophene (1.0 equiv) and anhydrous THF to create a 0.5 M solution.

  • Cool the solution to -78 °C using a dry ice/acetone bath. (Causality: Cryogenic temperatures are mandatory to prevent metal-halogen exchange scrambling and ring-opening of the thienyllithium intermediate [[1]]([Link])).

  • Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 30 minutes. Stir for 1 hour at -78 °C.

  • In-Process Validation: The solution should transition from colorless to a pale yellow/orange tint, indicating the formation of the thienyllithium species. Quenching a 0.1 mL aliquot with D₂O and analyzing via GC-MS should show >95% deuterium incorporation at the C2 position.

Phase 2: Sulfination
  • Bubble strictly anhydrous SO₂ gas through the solution at -78 °C for 45 minutes. (Causality: Moisture in the SO₂ stream will prematurely protonate the thienyllithium or form sulfinic acid, stalling the subsequent chlorination).

  • Allow the reaction to warm to room temperature. Concentrate in vacuo to remove excess SO₂ and THF.

  • In-Process Validation: A thick white/pale-yellow precipitate (the lithium 4-ethylthiophene-2-sulfinate salt) will form as the reaction warms to room temperature. The disappearance of the thienyllithium color confirms consumption.

Phase 3: Chlorination
  • Suspend the sulfinate salt in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add N-chlorosuccinimide (NCS) (1.1 equiv) portion-wise. Stir for 2 hours. (Causality: NCS provides a mild, controlled source of electrophilic chlorine, avoiding the over-oxidation or harsh acidic conditions associated with sulfuryl chloride or Cl₂ gas).

  • Filter the succinimide byproduct and concentrate the filtrate to yield crude 4-ethylthiophene-2-sulfonyl chloride.

  • In-Process Validation: The suspension will clarify slightly as the sulfinate is converted to the soluble sulfonyl chloride, followed by the precipitation of white succinimide. TLC (Hexanes:EtOAc 8:2) should show complete consumption of baseline material.

Phase 4: Amidation
  • Dissolve the crude sulfonyl chloride in a minimal amount of THF.

  • Add the solution dropwise to a vigorously stirred solution of concentrated aqueous ammonium hydroxide (NH₄OH, 10.0 equiv) at 0 °C.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 4-ethylthiophene-2-sulfonamide.

  • In-Process Validation: The product sulfonamide will often precipitate directly from the biphasic mixture or partition entirely into the organic layer. IR spectroscopy of the crude product should show characteristic primary sulfonamide N-H stretches at ~3300 and 3200 cm⁻¹, and S=O stretches at ~1350 and 1160 cm⁻¹.

References

  • PubChemLite - 4-ethylthiophene-2-sulfonamide (C6H9NO2S2) . Université du Luxembourg. Available at:[Link]

  • The Use of N,N-Dimethylformamide-Sulfonyl Chloride Complex for the Preparation of Thiophenesulfonyl Chlorides . Bulletin of the Chemical Society of Japan. Available at:[Link]

  • Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity . Macromolecules (ACS Publications). Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming 4-Ethylthiophene-2-sulfonamide Solubility Issues in Assays

Welcome to the Application Scientist Support Desk. Working with five-membered heterocyclic sulfonamides like 4-Ethylthiophene-2-sulfonamide presents a unique set of physicochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Desk. Working with five-membered heterocyclic sulfonamides like 4-Ethylthiophene-2-sulfonamide presents a unique set of physicochemical challenges. While the primary sulfonamide group is excellent for targeting metalloenzymes (such as carbonic anhydrases), the lipophilic 4-ethylthiophene core severely limits aqueous solubility.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic advice. Below, you will find mechanistically grounded strategies and self-validating protocols to prevent compound precipitation, avoid solvent-induced assay artifacts, and ensure absolute confidence in your dose-response data.

Diagnostic Workflow: Identifying Solubility Failures

Before altering your assay conditions, you must confirm whether anomalous data (e.g., loss of signal, high replicate variance) is due to target biology or physical precipitation.

G A Assay Signal Loss / High Variance B Check for Precipitation (OD 600nm > 0.05?) A->B C Yes: Compound Crashed Out B->C OD > 0.05 D No: Target Binding Issue B->D OD < 0.05 E Optimize DMSO Dilution (Step-wise, <0.5% final) C->E F Adjust Buffer pH (pH > pKa of Sulfonamide) C->F G Complexation (Add HP-β-CD Excipient) C->G H Solubility Achieved (Proceed to Assay) E->H F->H G->H

Workflow for diagnosing and resolving 4-Ethylthiophene-2-sulfonamide precipitation.

Troubleshooting Guide & FAQs

Q1: Why does 4-Ethylthiophene-2-sulfonamide "crash out" when I dilute my DMSO stock into the assay buffer? A: This is a classic case of solvent-shift precipitation[1]. Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent that readily disrupts the strong intermolecular hydrogen bonds of the sulfonamide group. However, sudden introduction into an aqueous environment causes an immediate polarity shock. The lipophilic 4-ethylthiophene ring rapidly aggregates via hydrophobic interactions before the compound can reach thermodynamic equilibrium in the buffer. This localized supersaturation results in micro-precipitates that scatter light (causing false positives in optical assays) or reduce the effective concentration of the drug (causing false negatives)[1].

Q2: Can I just increase the DMSO concentration in my assay to keep it soluble? A: No, this is highly discouraged. While increasing DMSO might keep the compound in solution, DMSO is a biologically active molecule. Concentrations above 0.5% (v/v) can alter cell membrane permeability, inhibit enzyme kinetics, and induce oxidative stress or cytotoxicity in cell-based assays[2]. Furthermore, DMSO itself can interfere with sulfur metabolism assays and alter the apparent structure-activity relationship (SAR) of your compound[3]. You must establish a "Solvent Tolerance Curve" for your specific assay and strictly maintain a final DMSO concentration of ≤0.5%[1].

Q3: How can I leverage the chemical structure of 4-Ethylthiophene-2-sulfonamide to improve its solubility? A: The primary sulfonamide group (-SO₂NH₂) is a weak acid with a typical pKa around 7.5 to 8.5. By adjusting the assay buffer pH slightly above its pKa (e.g., pH 8.0 - 8.5, if tolerated by your biological target), you can deprotonate the sulfonamide nitrogen. The resulting anionic species exhibits exponentially higher aqueous solubility due to ion-dipole interactions with water. If pH adjustment is not biologically viable, encapsulating the lipophilic thiophene ring using cyclodextrins (like HP-β-CD) is a highly effective, non-toxic alternative[4].

Quantitative Data: Comparison of Solubility Enhancement Strategies

To help you select the best approach for your specific assay, the following table summarizes the expected outcomes of various formulation strategies applied to poorly soluble thiophene derivatives.

Solubility StrategyMechanism of ActionEst. Solubility LimitAssay CompatibilityCytotoxicity Risk
100% Aqueous Buffer Intrinsic aqueous solubility< 10 µMHighNone
0.5% DMSO Co-solvent Disruption of H-bonds50 - 100 µMModerateLow (if ≤0.5%)
pH Adjustment (pH 8.5) Ionization of sulfonamide> 500 µMTarget-dependentNone
20% HP-β-CD Excipient Hydrophobic encapsulation> 1000 µMHighLow
Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol you execute must include an internal validation step. Do not assume a compound is soluble just because the solution appears clear to the naked eye.

Protocol 1: Step-Wise Serial Dilution to Prevent Localized Supersaturation

Causality: Direct dilution of high-concentration DMSO stocks (e.g., 10 mM) into aqueous buffers creates a massive concentration gradient, leading to rapid nucleation. Step-wise intermediate dilution lowers the thermodynamic barrier, preventing nucleation and keeping the compound in a metastable state long enough for the assay[1].

  • Prepare Master Stock: Dissolve 4-Ethylthiophene-2-sulfonamide in 100% anhydrous, high-purity DMSO to yield a 10 mM stock. Vortex vigorously and sonicate for 5 minutes at room temperature.

  • Intermediate DMSO Dilution: Perform your serial dilutions in 100% DMSO first (e.g., creating a 100X stock for every desired final concentration).

  • Pre-warming: Warm the aqueous assay buffer to 37°C to increase the kinetic solubility limit during the mixing phase.

  • Rapid Mixing (Critical Step): Transfer 1 µL of the intermediate DMSO stock into 99 µL of the pre-warmed assay buffer while simultaneously vortexing. Do not drop the DMSO onto the surface of the buffer; pipette directly into the liquid vortex to ensure instantaneous dispersion.

  • Validation (Self-Check): Transfer 100 µL of the final mixture to a clear-bottom 96-well plate and read the absorbance at 600 nm (OD600). An OD600 > 0.05 compared to a blank (buffer + 1% DMSO) indicates micro-precipitation via light scattering. If the OD600 is baseline, the compound is successfully solvated, and you may proceed to the assay.

Protocol 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Causality: HP-β-CD features a hydrophobic internal cavity that accommodates the lipophilic 4-ethylthiophene ring, while its hydrophilic exterior maintains aqueous solubility. This acts as a molecular "chaperone," preventing aggregation without denaturing assay proteins (a common issue with surfactants like Tween-80)[4].

  • Prepare Excipient Buffer: Dissolve HP-β-CD in your standard assay buffer (e.g., PBS) to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm membrane.

  • Complexation: Add the 4-Ethylthiophene-2-sulfonamide powder directly to the HP-β-CD buffer (aiming for a 1 mM stock). Note: Avoid using DMSO entirely in this step to ensure true aqueous complexation.

  • Equilibration: Incubate the suspension on a rotary shaker at 37°C for 24 hours. This extended time is required to allow the inclusion complex to reach thermodynamic equilibrium.

  • Clarification: Centrifuge the sample at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound. Carefully collect the supernatant.

  • Validation (Self-Check): Because the exact amount of dissolved compound is unknown, you must quantify the concentration of the dissolved compound in the supernatant using HPLC-UV (against a known standard curve prepared in 100% organic solvent) before proceeding to downstream biological assays.

Sources

Troubleshooting

Technical Support Center: Optimization of Chlorosulfonation for 2-Ethylthiophene

Welcome to the Technical Support Center for the synthesis and optimization of 5-ethylthiophene-2-sulfonyl chloride . This highly reactive intermediate is a critical building block in drug discovery, particularly in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 5-ethylthiophene-2-sulfonyl chloride . This highly reactive intermediate is a critical building block in drug discovery, particularly in the synthesis of heteroaryl-substituted sulfonamides used as ion channel inhibitors[1][2].

Because the thiophene ring is highly electron-rich, it is exceptionally prone to side reactions such as cationic polymerization, Friedel-Crafts dimerization (sulfone formation), and rapid hydrolysis[3][4]. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting frameworks to ensure high-yielding, reproducible syntheses.

Mechanistic Pathway & Reaction Dynamics

The chlorosulfonation of 2-ethylthiophene proceeds via a bimolecular electrophilic aromatic substitution ( SE​2 ) mechanism. The ethyl group at the 2-position acts as an electron-donating group (EDG) via hyperconjugation, further activating the already electron-rich thiophene core. Due to steric hindrance and electronic directing effects, the incoming electrophile is directed almost exclusively to the 5-position[3].

ReactionPathway SM 2-Ethylthiophene (Electron-Rich Core) Intermediate 5-Ethylthiophene-2-sulfonic acid (Intermediate) SM->Intermediate + ClSO3H (Electrophilic Attack) Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Intermediate Product 5-Ethylthiophene-2-sulfonyl chloride (Target Product) Intermediate->Product + ClSO3H - H2SO4 Byproduct Bis(5-ethylthiophen-2-yl) sulfone (Dimer Byproduct) Intermediate->Byproduct + 2-Ethylthiophene (Friedel-Crafts Side Reaction)

Caption: Mechanistic pathway of 2-ethylthiophene chlorosulfonation and sulfone byproduct formation.

Standard Operating Procedure (SOP)

To guarantee scientific integrity, this protocol is designed as a self-validating system . Do not deviate from the stoichiometric ratios or temperature parameters, as they are specifically calibrated to suppress the side reactions outlined in the mechanistic pathway.

Step 1: Substrate Dilution

  • Action: Dissolve 2-ethylthiophene (1.0 equiv) in 10 volumes of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Causality: Thiophenes are highly sensitive to strong acids and will undergo runaway cationic polymerization if reacted neat. High dilution in a non-reactive solvent dissipates the intense heat of the SE​2 reaction[4][5].

Step 2: Temperature Modulation

  • Action: Cool the reaction vessel to 0 °C using an ice-salt bath before reagent addition.

  • Causality: Lowering the thermal energy threshold prevents the formation of tar-like polymeric byproducts and kinetically favors clean substitution at the 5-position[3].

Step 3: Electrophile Introduction

  • Action: Add chlorosulfonic acid ( ClSO3​H , 3.0 equiv) dropwise over 45 minutes, maintaining the internal temperature strictly below 5 °C.

  • Causality: The first equivalent of ClSO3​H generates the sulfonic acid intermediate. A large stoichiometric excess is required to rapidly drive the subsequent chlorination step. If this conversion is slow, the intermediate sulfonic acid will react with unreacted 2-ethylthiophene to form an unwanted sulfone dimer[4].

Step 4: Reaction Maturation & In-Process Validation

  • Action: Stir at 0 °C for 1 hour, then allow to warm to 15–20 °C for 2 hours.

  • Self-Validating System: To confirm reaction completion without hydrolyzing the moisture-sensitive product, withdraw a 10 µL aliquot and quench it into 1 mL of cold anhydrous methanol. Analyze via LC-MS. The detection of methyl 5-ethylthiophene-2-sulfonate confirms successful conversion. The presence of free sulfonic acid indicates incomplete chlorination.

Step 5: Cryogenic Quenching

  • Action: Pour the reaction mixture slowly onto vigorously stirred crushed ice (10-15 volumes relative to ClSO3​H ).

  • Causality: The hydrolysis of excess ClSO3​H generates H2​SO4​ , HCl , and massive amounts of heat[4]. Using crushed ice guarantees that the latent heat of fusion absorbs this energy, keeping the aqueous phase near 0 °C. Elevated temperatures during quenching will instantly hydrolyze the target sulfonyl chloride back to the water-soluble sulfonic acid[5].

Step 6: Isolation

  • Action: Immediately separate the organic DCM layer. Extract the aqueous layer once with cold DCM. Wash the combined organics with ice-cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at ≤30 °C.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/impurity profile.

ClSO3​H (Equiv.)SolventTemp (°C)Conversion (%)Isolated Yield (%)Primary Impurity Profile
1.1Neat25>90<20Sulfonic acid & Sulfone dimer
2.5Neat0 to 25>9545Polymeric tars (Black crude)
2.5DCM0 to 25>9875Trace Sulfone (<5%)
3.0 DCM -10 to 0 >98 85 None significant
3.0DCM40 (Reflux)>9830Hydrolysis products / Tars

Troubleshooting Guides & FAQs

TroubleshootingTree Start Issue: Low Yield of Sulfonyl Chloride Q1 Is the crude product a gummy tar? Start->Q1 Sol1 Polymerization: Reduce Temp to 0°C & Dilute in DCM Q1->Sol1 YES Q2 Is unreacted sulfonic acid present? Q1->Q2 NO Sol2 Hydrolysis: Quench on crushed ice < 15 mins Q2->Sol2 YES Q3 Is sulfone dimer detected via NMR/MS? Q2->Q3 NO Sol3 Dimerization: Increase ClSO3H to >2.5 equivalents Q3->Sol3 YES

Caption: Troubleshooting decision tree for optimizing the chlorosulfonation of 2-ethylthiophene.

Q1: My isolated yield is low, and NMR shows a significant amount of bis(5-ethylthiophen-2-yl) sulfone. How do I prevent this dimerization? A: Sulfone formation is a classic side reaction in the chlorosulfonation of electron-rich aromatics[4]. It occurs when the intermediate 5-ethylthiophene-2-sulfonic acid reacts with unreacted 2-ethylthiophene via a Friedel-Crafts-type sulfonylation. Solution: Increase the equivalents of chlorosulfonic acid to at least 3.0. A higher concentration of ClSO3​H rapidly converts the sulfonic acid intermediate into the sulfonyl chloride, which is far less reactive toward Friedel-Crafts dimerization. Ensure the reagent is added under high dilution in DCM to minimize intermolecular collisions.

Q2: Upon aqueous workup, my product degrades into a water-soluble compound. How can I isolate the intact sulfonyl chloride? A: 5-Ethylthiophene-2-sulfonyl chloride is highly susceptible to hydrolysis, reverting to 5-ethylthiophene-2-sulfonic acid, which partitions into the aqueous layer. Solution: The quench must be performed on crushed ice, not just cold water, to absorb the massive heat of dilution[5]. Keep the quench time strictly under 15 minutes. Do not use basic washes (like NaHCO3​ ) unless absolutely necessary and done extremely rapidly at 0 °C, as base catalyzes the hydrolysis of sulfonyl chlorides.

Q3: The reaction mixture turns black and yields a gummy tar. What causes this polymerization? A: Thiophenes are acid-sensitive and can undergo cationic polymerization in the presence of strong Brønsted acids (like the H2​SO4​ generated during the reaction) at elevated temperatures[4]. Solution: Strict temperature control is mandatory. Maintain the internal temperature below 5 °C during the addition phase. If scaling up, consider using a continuous stirred-tank reactor (CSTR) or flow chemistry setup, which provides superior heat dissipation compared to batch reactors[5].

Q4: Is there a milder alternative to using neat or highly concentrated chlorosulfonic acid? A: Yes. If the substrate is too sensitive, you can use the SO3​⋅ DMF or SO3​⋅ pyridine complex to form the sulfonic acid first under mild conditions, followed by chlorination with phosphorus pentachloride ( PCl5​ )[6]. Alternatively, a Sandmeyer-type chlorosulfonylation using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as an SO2​ surrogate can be employed if you alter your synthetic route to start from 5-ethylthiophen-2-amine[7].

Sources

Optimization

Technical Support Center: Troubleshooting Low Efficacy in 4-Ethylthiophene-2-sulfonamide Biological Assays

Welcome to the technical support center for 4-Ethylthiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals encountering lower-than-expected efficacy in their biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Ethylthiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals encountering lower-than-expected efficacy in their biological assays. Here, we address common challenges in a question-and-answer format, providing not just solutions but the underlying rationale to empower your experimental design.

Section 1: Compound Integrity and Assay Preparation

This first section addresses the most fundamental and common sources of error: the compound itself and its preparation for the assay. Problems at this stage can render all subsequent results uninterpretable.

Q1: My 4-Ethylthiophene-2-sulfonamide is showing weak or no activity. What is the very first thing I should check?

A1: Before troubleshooting the biological system, you must verify the integrity and concentration of your compound. Low efficacy is often traced back to issues with the compound stock itself.[1][2]

Core Checks:

  • Purity and Identity Confirmation:

    • Rationale: The compound may have degraded during storage or may not have been pure upon receipt.

    • Protocol: Verify the compound's identity and purity using analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity level of >95% is recommended for most cell-based assays.[3]

  • Accurate Stock Concentration:

    • Rationale: Inaccurate weighing or incomplete solubilization can lead to a stock solution that is less concentrated than calculated.

    • Protocol: Prepare fresh stock solutions. Ensure the compound is fully dissolved before making serial dilutions. If solubility is a concern, use a validated method like quantitative NMR (qNMR) to determine the precise concentration of your stock.

  • Storage Conditions:

    • Rationale: Sulfonamide-containing compounds can be susceptible to degradation through hydrolysis or sensitivity to light and temperature.[4] Repeated freeze-thaw cycles can also compromise compound integrity.[1][2]

    • Best Practice: Store the solid compound in a desiccator at the recommended temperature (typically -20°C or -80°C). Store DMSO stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.[1][2]

Q2: I suspect my compound is not fully dissolving in the assay medium. How can I address this solubility issue?

A2: Poor aqueous solubility is a frequent problem for many small molecules, including sulfonamide derivatives, and can drastically reduce the effective concentration of the compound in your assay.[5][6]

Troubleshooting Steps:

  • Solvent Selection and Concentration:

    • Rationale: While DMSO is a common solvent, its concentration in the final assay medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[7]

    • Protocol: If solubility in DMSO is poor, you may explore other organic solvents like ethanol. However, always run a vehicle control with the same final solvent concentration to assess its effect on the biological system.

  • Assay Media Formulation:

    • Rationale: The presence of proteins, like fetal bovine serum (FBS), in the culture medium can either help or hinder compound solubility and availability. Some compounds may bind extensively to serum proteins, reducing the free concentration available to interact with the target.

    • Protocol: Test the compound's efficacy in low-serum or serum-free media, if your cell model allows. Be aware that this change can alter cell physiology.[7]

  • Use of Solubilizing Agents:

    • Rationale: For particularly challenging compounds, non-ionic surfactants or cyclodextrins can be used to improve solubility.[6]

    • Protocol: Introduce a small amount of a biocompatible surfactant like Tween-80 or a cyclodextrin (e.g., HP-β-CD). Always include a vehicle control with the solubilizing agent alone to ensure it doesn't interfere with the assay.

Parameter Recommendation Rationale
Primary Solvent DMSOHigh solubilizing power for many organic compounds.
Final Solvent Conc. < 0.5% (aim for < 0.1%)Minimizes solvent-induced cytotoxicity and off-target effects.
Serum (FBS) Conc. Test a range (e.g., 10%, 2%, 0.5%)Assess impact of protein binding on compound availability.
Solubilizing Agents HP-β-CD, Tween-80Can increase aqueous solubility for highly lipophilic compounds.

Section 2: Assay and Biological System Optimization

Once compound integrity is confirmed, the next step is to scrutinize the experimental conditions and the biological model.

Q3: How do I know if my assay conditions are optimal for this specific compound?

A3: Every component of a cell-based assay can influence the outcome. Optimization is key to ensuring a robust and reliable result.[7][8][9]

Key Optimization Parameters:

  • Cell Seeding Density:

    • Rationale: Cell density affects the compound-to-cell ratio and can influence the metabolic state of the cells. Overly confluent or sparse cultures can respond differently.[7]

    • Protocol: Perform a cell titration experiment to find a seeding density that results in logarithmic growth throughout the experiment and yields a strong signal-to-background ratio in your assay readout.[7]

  • Incubation Time:

    • Rationale: The compound may require a longer incubation time to engage its target and elicit a biological response. Conversely, a very long incubation might lead to compound degradation or cytotoxic effects.

    • Protocol: Conduct a time-course experiment, testing various incubation periods (e.g., 4, 24, 48, 72 hours) to determine the optimal window for observing the desired effect.

  • Plate Type and Material:

    • Rationale: Hydrophobic compounds can adsorb to the plastic of standard microplates, reducing the effective concentration.

    • Protocol: Consider using low-binding plates for highly lipophilic compounds. For fluorescence or luminescence assays, use opaque-walled plates to prevent signal crosstalk.[7]

Q4: Could there be an issue with the biological target of 4-Ethylthiophene-2-sulfonamide in my specific cell line?

A4: Absolutely. The efficacy of a targeted compound is entirely dependent on the presence and activity of its target in your chosen biological system. Thiophene sulfonamides have been investigated for a range of biological activities, including as kinase inhibitors and antimicrobial agents.[10][11][12]

Verification Workflow:

Caption: A logical workflow for troubleshooting low compound efficacy.

Detailed Steps for Target Validation:

  • Confirm Target Expression:

    • Rationale: The target protein or enzyme may not be expressed at sufficient levels in your cell line.

    • Protocol: Use Western Blot or qPCR to confirm the expression of the putative target protein or its mRNA, respectively. Compare expression levels to a positive control cell line where the compound is known to be active.

  • Assess Target Activity:

    • Rationale: The target may be present but in an inactive state, or the signaling pathway it belongs to may not be active in your cells under the tested conditions.

    • Protocol: If the target is an enzyme, you may need to stimulate the cells to activate the pathway. For instance, if targeting a component of a growth factor signaling pathway, ensure the cells are stimulated with the appropriate growth factor.

Q5: Are there known off-target effects or general mechanisms of sulfonamides that could be interfering with my assay?

A5: Yes. The sulfonamide functional group is present in a wide variety of drugs and is known for several general biological activities.[13]

  • Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrase enzymes. If your assay is sensitive to changes in pH or CO2 levels, this off-target effect could be a confounding factor.

  • Folate Synthesis Pathway: In microorganisms, sulfonamides inhibit dihydropteroate synthase, an enzyme in the folic acid synthesis pathway.[13][14] While humans acquire folate from their diet, high concentrations of sulfonamides could potentially interfere with related pathways or have unforeseen effects, especially in long-term cultures.[15]

  • Cytotoxicity: At higher concentrations, many small molecules exhibit non-specific cytotoxicity.[14][16][17] This can mask the true targeted effect or lead to a false positive in assays that measure cell death.

Protocol for De-risking:

  • Run a Cytotoxicity Assay: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assay.[18] This will help you distinguish between targeted efficacy and general toxicity.

  • Use a Structurally Related Negative Control: If possible, test a similar molecule that lacks the key functional group presumed to be responsible for the desired activity. This helps to rule out artifacts caused by the general chemical scaffold.

By systematically working through these common issues, from the basics of compound handling to the complexities of the biological system, you can effectively diagnose the root cause of low efficacy and generate reliable, reproducible data.

References

  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476–484. [Link]

  • Matson, S. L., Chatterjee, M., & Stock, D. A. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

  • Pizzamiglio, C. E., Fuh, F., Zarpellon, A., Chen, Y., Lou, J., Lee, G., & Telliez, J. B. (2020). Optimization of a High-Throughput Cell-Based Screening Strategy to Identify Small-Molecule Inhibitors of IL-23 Signaling. SLAS discovery : advancing life sciences R & D, 25(8), 915–925. [Link]

  • Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Eurofins DiscoverX. (n.d.). From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. Eurofins Discovery. [Link]

  • MedicineNet. (n.d.). Sulfonamides: Drug List, Side Effects, Dosage. [Link]

  • DermNet NZ. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • RxList. (2022). Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. [Link]

  • Al-Bazi, S. J., & Al-Amery, K. M. A. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 49(12), 11955–11971. [Link]

  • RegisteredNurseRN. (2023). Sulfonamides Pharmacology Nursing Antibiotics NCLEX Review. YouTube. [Link]

  • Asian Journal of Biological Sciences. (2023). Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. [Link]

  • Li, Q., & La, S. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert opinion on drug discovery, 1(2), 175–188. [Link]

  • IPS - Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. [Link]

  • Contract Pharma. (2007). Assessing Potent Compound Safety Capabilities at CMOs. [Link]

  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]

  • PubChemLite. (n.d.). 4-ethylthiophene-2-sulfonamide (C6H9NO2S2). [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • Ali, M. A., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & medicinal chemistry letters, 22(18), 5829–5833. [Link]

  • ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide... [Link]

  • Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules (Basel, Switzerland), 28(7), 3105. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. [Link]

  • Senturk, M., et al. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1010–1014. [Link]

  • Xue, W., et al. (2019). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. New Journal of Chemistry, 43(39), 15655-15664. [Link]

  • Toth, M., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific reports, 13(1), 2919. [Link]

  • Mohammadi, H., & Fakhree, M. A. A. (2015). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]

  • Stolte, A., et al. (2012). A very fast and simple method for the determination of sulfonamide residues in seawaters. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide. PubChem. [Link]

Sources

Troubleshooting

Refinement of purification methods for 4-Ethylthiophene-2-sulfonamide

Welcome to the Technical Support Center for the isolation and purification of 4-Ethylthiophene-2-sulfonamide . As a Senior Application Scientist, I have designed this guide to move beyond basic procedures, focusing on th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Ethylthiophene-2-sulfonamide . As a Senior Application Scientist, I have designed this guide to move beyond basic procedures, focusing on the mechanistic causality behind purification failures and providing self-validating protocols to ensure high-yield, high-purity recovery of your target active pharmaceutical ingredient (API) intermediate.

I. Core Purification Strategy

The purification of 4-ethylthiophene-2-sulfonamide presents three primary challenges: the chemical sensitivity of the electron-rich thiophene ring, the tendency of sulfonamides to phase-separate ("oil out") rather than crystallize, and the near-identical polarity of positional regioisomers (e.g., 5-ethylthiophene-2-sulfonamide).

To achieve >99.5% purity, a sequential approach leveraging liquid-liquid extraction, deactivated normal-phase chromatography, and anti-solvent recrystallization is required.

Workflow N1 Crude 4-Ethylthiophene- 2-sulfonamide N2 Aqueous Wash (Remove polar impurities) N1->N2 N3 TEA-Deactivated Silica Chromatography N2->N3 N4 Isopropanol/Water Recrystallization N3->N4 N5 Pure Target Compound (>99.5% HPLC) N4->N5

Workflow for the isolation and purification of 4-ethylthiophene-2-sulfonamide.

II. Experimental Protocols

Every protocol below is designed as a self-validating system —meaning you can confirm the success of each step before proceeding to the next, minimizing downstream API loss.

Protocol A: TEA-Deactivated Silica Gel Chromatography (Regioisomer Resolution)

Standard silica gel contains acidic silanol (Si-OH) groups that can catalyze the decomposition of sensitive thiophene derivatives or cause irreversible hydrogen bonding with the sulfonamide moiety[1]. Deactivation is mandatory.

  • Stationary Phase Preparation: Slurry standard silica gel (230-400 mesh) in hexane containing 1-2% (v/v) triethylamine (TEA)[1].

    • Self-Validation: Run a blank TLC plate in the TEA-treated eluent. Spot with a pH indicator; a neutral to slightly basic baseline confirms successful silanol capping.

  • Column Packing: Pack the column using the slurry method to ensure a uniform bed. Use a long, narrow column geometry to maximize theoretical plates for regioisomer separation[1].

  • Sample Loading: Dissolve the crude mixture in a minimal volume of dichloromethane (DCM) and apply it evenly to the column head.

  • Gradient Elution: Begin elution with 100% Hexane (containing 1% TEA), gradually increasing polarity with Ethyl Acetate (EtOAc) in 5% increments.

    • Causality: A shallow gradient is critical because the 4-ethyl and 5-ethyl regioisomers have nearly identical dipole moments. Slow elution maximizes the subtle steric interactions with the stationary phase[1].

Protocol B: Anti-Solvent Recrystallization (Overcoming "Oiling Out")

Sulfonamides frequently "oil out"—separating as an impure liquid rather than a crystalline solid—when the melting point of the solid is lower than the temperature of the solution from which it is crystallizing, or when impurity concentrations are high[2].

  • Primary Dissolution: Place the chromatographically purified solid in an Erlenmeyer flask. Add a minimal volume of hot 70% isopropanol (a "good" solvent) until complete dissolution occurs[2].

  • Anti-Solvent Addition: Maintain heating and add deionized water (the anti-solvent) dropwise until the solution becomes faintly turbid. Add just enough hot isopropanol to clear the turbidity.

    • Causality: Water is an excellent green co-solvent that forces the hydrophobic thiophene ring out of solution while keeping polar impurities dissolved[3].

  • Nucleation Induction: Cover the flask and allow it to cool slowly to room temperature. If oiling occurs, reheat to redissolve, and scratch the inner surface of the flask with a glass rod to provide nucleation sites[2].

  • Isolation: Once crystals form, chill the flask in an ice bath for 30 minutes to maximize yield[2]. Collect via vacuum filtration and wash with ice-cold 30% isopropanol.

III. Troubleshooting Guides & FAQs

Q1: My 4-ethylthiophene-2-sulfonamide degrades or streaks heavily on the silica gel column, resulting in poor mass recovery. What is the mechanistic cause and solution? A1: The degradation is caused by the acidic silanol groups on the silica gel interacting with the electron-rich thiophene ring, leading to polymerization or cleavage. To mitigate this, you must deactivate the silica gel by adding 1-2% triethylamine (TEA) to your mobile phase[1]. Alternatively, switching to neutral alumina can completely bypass acid-catalyzed decomposition, though it may alter your retention times.

Q2: During recrystallization, the product forms an oil at the bottom of the flask instead of crystals. How can this be corrected? A2: "Oiling out" occurs when the solute concentration exceeds its solubility at a temperature above its melting point, leading to liquid-liquid phase separation[2]. Solution: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent (isopropanol) to lower the saturation temperature, then cool the solution much more slowly. If available, introduce a "seed crystal" of pure 4-ethylthiophene-2-sulfonamide just before the cloud point to force solid-liquid nucleation[2].

OilingOut Oiled Product Oils Out During Cooling Reheat Reheat to Redissolve Oil Oiled->Reheat AddSolvent Adjust Solvent Ratio (Add Hot Isopropanol) Reheat->AddSolvent Seed Cool Slowly & Add Seed Crystal or Scratch Flask AddSolvent->Seed Crystals Crystalline Solid Forms Seed->Crystals

Troubleshooting pathway for resolving 'oiling out' during sulfonamide recrystallization.

Q3: I am struggling to separate the 4-ethyl regioisomer from the 5-ethyl positional isomer. What adjustments are necessary? A3: Separating regioisomers is notoriously difficult due to their similar polarities[1]. You must increase the number of theoretical plates interacting with the compound. Use a longer, narrower chromatography column and employ a very shallow solvent gradient (e.g., increasing EtOAc by only 2% per column volume). Ensure your sample is loaded in the narrowest possible band at the top of the column.

Q4: Can I use melt crystallization or cooling crystallization without a solvent? A4: Yes. For certain thiophenes, especially those that are low-melting or liquid near room temperature, cooling the neat compound to at least 20°C below its melting point can induce crystallization directly from the melt, bypassing the need for large volumes of organic solvents[4].

IV. Quantitative Data Summary

The following table summarizes the expected performance metrics for each stage of the purification workflow when optimized according to the protocols above.

Purification StageSolvent System / ReagentsTarget Impurity RemovedExpected Recovery (%)Typical Purity Achieved
Liquid-Liquid Extraction EtOAc / H₂O (pH 4-5)Unreacted amines, inorganic salts90 - 95%80 - 85%
Column Chromatography Hexane:EtOAc (Shallow Gradient) + 1% TEA5-ethyl regioisomer, degradation tars75 - 85%95 - 97%
Recrystallization 70% Isopropanol / 30% WaterTrace organic impurities, residual solvents80 - 90%>99.5%

V. References

1.[2] Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem - 2 2.[3] A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives - MDPI - 3 3.[1] Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives - Benchchem - 1 4.[4] US20090318710A1 - Process for the purification of thiophenes - Google Patents - 4

Sources

Optimization

Optimizing catalyst selection for thiophene sulfonamide synthesis

Welcome to the Thiophene Sulfonamide Synthesis Support Center . As a Senior Application Scientist, I have designed this hub to help you navigate the nuanced challenges of coupling sulfonamides to thiophene cores. Thiophe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thiophene Sulfonamide Synthesis Support Center . As a Senior Application Scientist, I have designed this hub to help you navigate the nuanced challenges of coupling sulfonamides to thiophene cores. Thiophene sulfur atoms are notorious for coordinating with and poisoning transition metal catalysts. Overcoming this requires a deep understanding of mechanistic causality, precise ligand selection, and rigorous protocol execution.

This guide provides field-proven insights, self-validating protocols, and causality-driven troubleshooting to ensure your cross-coupling workflows are robust and reproducible.

Mechanistic Landscape: The Catalytic Cycle

Understanding the catalytic cycle is the first step in troubleshooting. In metal-catalyzed sulfamidation (Buchwald-Hartwig type or photosensitized Ni-catalysis), the choice of metal and ligand directly dictates whether the cycle stalls at oxidative addition or reductive elimination.

G Start Thiophene Halide + Primary Sulfonamide OxAdd Oxidative Addition (Metal Insertion into C-X) Start->OxAdd Electrophile Cat L_nPd(0) / Ni(0) Catalyst (Active Species) Cat->OxAdd Catalyst Entry LigEx Ligand Exchange (Base Deprotonates Sulfonamide) OxAdd->LigEx Intermediate I RedEl Reductive Elimination (C-N Bond Formation) LigEx->RedEl Intermediate II RedEl->Cat Catalyst Regeneration Prod Thiophene Sulfonamide (Target Pharmacophore) RedEl->Prod Product Release

Catalytic cycle for cross-coupling synthesis of thiophene sulfonamides.

Quantitative Catalyst Comparison

Selecting the right catalyst system depends on the electronic nature of your thiophene and available equipment. Below is a synthesized comparison of state-of-the-art catalytic systems.

Catalytic SystemLigandBase / AdditiveConditionsAvg. YieldMechanistic Advantage & Causality
Pd₂(dba)₃ tBuBrettPhosK₂CO₃1,4-Dioxane, 110°C75–92%Bulky ligand accelerates reductive elimination, preventing catalyst poisoning by the thiophene sulfur atom (1).
CuI N,N'-dimethylethylenediamineK₃PO₄DMF, 100°C55–80%Cost-effective; best for 3-halothiophenes. Prone to product inhibition as the product chelates Cu (2).
NiCl₂·glyme dtbbpyDBU / Ir-PhotocatalystBlue LED, RT70–95%Energy-transfer mechanism via triplet excited Ni(II) complex enables room-temperature coupling, preserving sensitive functional groups (3).
Metal-Free NoneNa₂S₂O₅DMSO, Ultrasound, RT40–65%Reductive coupling of nitro-heteroarenes with aryl sulfinates. Completely circumvents metal poisoning (4).

Self-Validating Experimental Protocol

A robust protocol must validate itself at every stage. If an intermediate step fails to exhibit the expected physical change, you must halt and troubleshoot before wasting valuable starting materials.

Standard Operating Procedure: Palladium-Catalyzed Sulfamidation of 2-Bromothiophene

Step 1: Catalyst Pre-activation (The "Red-Shift" Check)

  • Action: In an oven-dried Schlenk tube under argon, combine Pd₂(dba)₃ (2.5 mol%) and tBuBrettPhos (6 mol%) in anhydrous 1,4-dioxane (2 mL). Stir at room temperature for 15 minutes.

  • Self-Validation: The suspension must transition from a dark purple/black to a homogeneous deep red or orange solution. Causality: This color shift confirms the dissociation of dba and the formation of the active L_nPd(0) species. If the solution remains cloudy or black, your solvent is wet or the ligand is oxidized.

Step 2: Reagent Addition & Degassing

  • Action: Add 2-bromothiophene (1.0 equiv), the primary sulfonamide (1.2 equiv), and finely milled, oven-dried K₂CO₃ (2.0 equiv). Subject the mixture to three freeze-pump-thaw cycles.

  • Self-Validation: Upon thawing the final time, the solution should remain deeply colored without the precipitation of black palladium metal (Pd black).

Step 3: Reaction Execution & Monitoring

  • Action: Heat the sealed tube to 110°C for 12 hours.

  • Self-Validation: At 4 hours, perform a TLC (Hexanes/EtOAc 7:3). You should observe the disappearance of the UV-active 2-bromothiophene spot and the appearance of a highly fluorescent, lower R_f spot. LC-MS analysis of a 5 µL aliquot must show the [M-H]⁻ ion in negative mode (sulfonamides ionize exceptionally well in negative ESI).

Step 4: Quench and Purification

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts and precipitated Pd. Concentrate and purify via flash chromatography.

Troubleshooting & FAQs

Q1: My Pd-catalyzed coupling of 2-chlorothiophene is stalling at 15-20% conversion. What is happening? A1: Causality: 2-chlorothiophenes have high C-Cl bond dissociation energies. Once the Pd inserts into the C-Cl bond, the adjacent thiophene sulfur atom can coordinate with the palladium center, forming a stable, unreactive metallacycle that poisons the catalyst. Solution: You must force the reductive elimination step to occur faster than the sulfur coordination. Switch to a highly sterically demanding, electron-rich ligand like tBuBrettPhos or BrettPhos. The steric bulk of the tert-butyl groups on the ligand forces the palladium complex to rapidly eject the product (reductive elimination) to relieve steric strain.

Q2: I am using copper catalysis (CuI/diamine) for N-heteroarylation, but the reaction stops halfway. Adding more catalyst doesn't help. A2: Causality: This is classic product inhibition. The newly formed thiophene sulfonamide product is a potent bidentate ligand. As it accumulates in the reaction mixture, it outcompetes your diamine ligand, sequestering the copper into an inactive complex (2). Solution: Increase the loading of your diamine ligand to 20-30 mol% to maintain an excess over the product, or switch to the photosensitized Nickel-catalyzed method, which is immune to this specific type of product inhibition.

Q3: I observe significant protodehalogenation (formation of plain thiophene) instead of my desired sulfonamide. A3: Causality: Protodehalogenation occurs when the Pd(II) intermediate undergoes protonation instead of reductive elimination. This is almost always caused by trace moisture in the reaction acting as a proton source, or the use of a base that is not strong enough to deprotonate the sulfonamide efficiently (preventing the ligand exchange step). Solution: Ensure your K₂CO₃ or Cs₂CO₃ is rigorously oven-dried (150°C under vacuum overnight). If the problem persists, the sulfonamide might be too sterically hindered; consider adding a catalytic amount of a soluble base like DBU to facilitate the initial deprotonation.

Q4: Can I avoid transition metals entirely? My final drug candidate has strict heavy-metal limits. A4: A4: Yes. A recent advancement allows for the reductive coupling of nitro-thiophenes with aryl sulfinates using sodium bisulfite (Na₂S₂O₅) under ultrasound irradiation (4). This method proceeds via a nitrosoarene intermediate and completely eliminates the need for Pd, Ni, or Cu, making it ideal for late-stage pharmaceutical synthesis.

References

  • Source: National Institutes of Health (NIH)
  • Source: ACS Publications (Organic Letters)
  • Title: Nitro-sulfinate Reductive Coupling to Access (Hetero)
  • Source: Semantic Scholar (Organic Letters)

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in Sulfonamide Synthesis

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of common byproducts du...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of common byproducts during their experiments. By understanding the underlying mechanisms of these side reactions, you can optimize your protocols for higher yields and purity.

Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during sulfonamide synthesis in a direct question-and-answer format.

Q1: How do I prevent the formation of the di-sulfonylation byproduct when using primary amines?

Answer: Di-sulfonylation is a common side reaction where a primary amine, after initial sulfonylation, reacts with a second molecule of the sulfonyl chloride.[1] This occurs because the resulting mono-sulfonamide still possesses an N-H bond that can be deprotonated and act as a nucleophile, especially under forcing conditions.[1][2]

Causality & Prevention Strategies:

  • Stoichiometry Control (The Primary Lever): The most critical factor is the molar ratio of your reactants. Using an excess of sulfonyl chloride will inevitably drive the reaction toward the di-sulfonylated product.[1]

    • Action: Employ a 1:1 or a slight excess (up to 1.05 equivalents) of the amine relative to the sulfonyl chloride.[1] This ensures the sulfonyl chloride is the limiting reagent, minimizing its availability for a second reaction.

  • Temperature Management: Higher temperatures increase reaction rates indiscriminately and can provide the activation energy needed for the less reactive mono-sulfonamide to react again.[1]

    • Action: Perform the reaction at lower temperatures, typically starting at 0 °C and allowing it to slowly warm to room temperature.[2] This kinetically favors the more reactive primary amine over the mono-sulfonamide.

  • Controlled Reagent Addition: Adding the sulfonyl chloride all at once creates localized areas of high concentration, promoting di-sulfonylation.

    • Action: Dissolve the sulfonyl chloride in an anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes.[1] This maintains a low, steady concentration of the electrophile.

  • Reaction Monitoring: Allowing the reaction to proceed for too long after the primary amine has been consumed can lead to the slow formation of the di-sulfonylated byproduct.[1]

    • Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Quench the reaction as soon as the starting amine is no longer visible.

ParameterRecommended ConditionRationale
Amine:Sulfonyl Chloride Ratio 1:1 or slight excess of amineMakes sulfonyl chloride the limiting reagent.[1]
Temperature 0 °C to Room TemperatureKinetically favors the reaction with the primary amine.[2]
Addition Method Dropwise addition of sulfonyl chlorideAvoids localized high concentrations of the electrophile.[1]
Monitoring TLC or HPLCPrevents over-reaction after the starting material is consumed.[3]
Q2: My sulfonyl chloride seems to be degrading, resulting in a polar byproduct. How can I minimize hydrolysis?

Answer: The polar byproduct you are observing is likely the corresponding sulfonic acid. This forms from the hydrolysis of the moisture-sensitive sulfonyl chloride, which renders it unreactive toward the amine.[1][4] This is a significant issue, especially in scaled-up syntheses or when using reagents that have been stored improperly.[3][5]

Causality & Prevention Strategies:

  • Anhydrous Conditions: Water is the direct cause of this side reaction. Even trace amounts in your solvent, glassware, or reagents can lead to significant hydrolysis.

    • Action: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[3]

  • Reagent Quality: Sulfonyl chlorides can degrade upon storage, especially if the container has been opened multiple times.

    • Action: Use a fresh bottle of sulfonyl chloride or purify older stock if its quality is questionable.[2] Confirming purity by NMR is a good practice.[2]

  • Biphasic Systems (Schotten-Baumann conditions): For some substrates, a two-phase system using an organic solvent and an aqueous base (like NaOH or Na2CO3) can be effective.[4] While this seems counterintuitive, the reaction occurs at the interface, and the high concentration of the amine in the organic layer can outcompete the hydrolysis reaction. However, this often requires an excess of the sulfonyl chloride to compensate for some inevitable hydrolysis.[4]

Q3: I'm observing an unexpected, non-polar byproduct. Could it be a sulfonate ester?

Answer: Yes, if your reaction medium contains an alcohol, either as the solvent or as an impurity, it can compete with the amine nucleophile and react with the sulfonyl chloride to form a sulfonate ester byproduct.[1] This is a critical issue in pharmaceutical development, as some sulfonate esters are known to be potentially genotoxic.[1]

Causality & Prevention Strategies:

  • Solvent Choice: The most common cause is the use of an alcohol (e.g., methanol, ethanol) as the reaction solvent.

    • Action: Use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1][6] If your amine starting material is an alcohol salt (e.g., hydrochloride), ensure it is fully neutralized and that the alcohol of crystallization is removed before the reaction.

  • Reagent Purity: Ensure that other reagents or starting materials are not contaminated with alcohols.

Q4: During the N-alkylation of my primary sulfonamide, I'm getting a significant amount of the dialkylated product. How can I improve selectivity for mono-alkylation?

Answer: Similar to di-sulfonylation, N,N-dialkylation occurs when the initially formed secondary sulfonamide is deprotonated and reacts with a second equivalent of the alkylating agent.[7] The acidity of the remaining N-H proton makes this a common challenge.

Causality & Prevention Strategies:

  • Control Stoichiometry: Using a large excess of the alkylating agent will strongly favor the formation of the dialkylated product.[8]

    • Action: Use a stoichiometric amount or only a slight excess (1.1-1.5 equivalents) of the alkylating agent.[8]

  • Slow Addition: Maintaining a low concentration of the electrophile is key.

    • Action: Add the alkylating agent slowly to the deprotonated sulfonamide solution.[7][8]

  • Steric Hindrance: Bulky groups on either the sulfonamide or the alkylating agent can sterically hinder the second alkylation step.[8] While not always an option, it's a useful principle to consider during synthesis design.

  • Alternative Methods: If traditional alkylation with alkyl halides proves problematic, consider alternative methods known for mono-alkylation selectivity, such as the Fukuyama-Mitsunobu reaction or manganese-catalyzed alkylation using alcohols.[7][8]

Q5: The purity of my aryl sulfonyl chloride precursor is low due to diaryl sulfone formation. How can I optimize its synthesis?

Answer: Diaryl sulfone is a common byproduct during the electrophilic aromatic substitution (sulfonation) used to prepare the aryl sulfonic acid precursor to the sulfonyl chloride.[9] It arises when an already-formed aryl sulfonic acid molecule acts as an electrophile and reacts with another arene molecule, a reaction that is often favored at higher temperatures.[9]

Causality & Prevention Strategies:

  • Temperature Control: This is the most critical parameter. Sulfone formation is typically more sensitive to temperature increases than the desired sulfonation.[9]

    • Action: Maintain the lowest possible reaction temperature that allows for a reasonable rate of sulfonation. Monitor the reaction closely and avoid excessive heating.[9]

  • Concentration of Sulfonating Agent: Using a high concentration of sulfur trioxide (SO3) can also promote sulfone formation.

    • Action: Use fuming sulfuric acid (oleum) with a controlled percentage of SO3 or use chlorosulfonic acid at low temperatures, which is often more selective.

Q6: I'm working with a chiral amine, and I'm observing epimerization. What strategies can I use to maintain stereochemical integrity?

Answer: Epimerization, the loss of stereochemical configuration at the alpha-carbon of the amine, is a significant risk when the amine is derived from a chiral source like an amino acid.[10] This can occur if the reaction conditions promote the formation of a planar intermediate, such as an enolate, which can be protonated from either face, leading to a mixture of diastereomers.[10][11]

Causality & Prevention Strategies:

  • Base Selection: Strong, non-nucleophilic bases can abstract the α-proton, leading to enolization and racemization.[10]

    • Action: Use milder bases like pyridine or triethylamine instead of stronger bases like hydroxides or alkoxides, especially if the α-proton is activated.[1] The base's primary role is to scavenge the HCl byproduct.[4]

  • Temperature Control: Higher temperatures can accelerate the rate of epimerization.[10]

    • Action: Keep the reaction temperature as low as possible (e.g., 0 °C or below) throughout the addition and reaction period.[10]

  • Coupling Reagents (for amino acid precursors): When synthesizing sulfonamides from amino acids, some activating agents used for amide bond formation can promote oxazolone formation, a pathway to racemization.[10] While less common in direct sulfonylation, it's a critical consideration.

    • Action: If activating a carboxylic acid in the presence of a chiral amine, choose coupling reagents known to suppress racemization, such as those used in peptide synthesis in combination with additives like HOBt.[10]

Troubleshooting Workflows & Reaction Pathways

The following diagrams provide a logical framework for diagnosing and solving common issues in sulfonamide synthesis.

G cluster_0 Troubleshooting Low Yield Start Low or No Yield Observed CheckReagents Are reagents (especially sulfonyl chloride) fresh and anhydrous? Start->CheckReagents CheckConditions Were standard conditions (base, solvent, temp) used for this substrate type? CheckReagents->CheckConditions Yes Sol_Reagents SOLUTION: Use fresh, anhydrous reagents and solvents. Perform under N2. CheckReagents->Sol_Reagents No StericHindrance Is the amine or sulfonyl chloride sterically hindered? CheckConditions->StericHindrance Yes Sol_Conditions SOLUTION: Screen alternative bases (e.g., Pyridine, Et3N). Use aprotic solvent (DCM/THF). CheckConditions->Sol_Conditions No Sol_Hindrance SOLUTION: Increase temperature cautiously. Increase reaction time. Consider a catalytic method. StericHindrance->Sol_Hindrance Yes End Re-evaluate synthetic route StericHindrance->End No G cluster_1 Reaction Pathways with Primary Amines Reactants R-SO2Cl + R'-NH2 (Sulfonyl Chloride + Primary Amine) DesiredProduct Desired Product: Mono-Sulfonamide R-SO2-NH-R' Reactants->DesiredProduct Base (e.g., Pyridine) 0°C -> RT Byproduct2 Byproduct 2: Sulfonic Acid R-SO2-OH Reactants->Byproduct2 Byproduct1 Byproduct 1: Di-Sulfonylation (R-SO2)2-N-R' DesiredProduct->Byproduct1 Condition1 + R-SO2Cl (Excess Reagent, High Temp) Byproduct1->Condition1 Condition2 + H2O (Moisture) Byproduct2->Condition2

Caption: Competing reaction pathways in sulfonamide synthesis.

Key Experimental Protocols

These protocols provide a validated starting point for common transformations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Mono-Sulfonylation of a Primary Amine

This protocol is optimized to minimize di-sulfonylation and hydrolysis. [1][2]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the primary amine (1.0 equivalent).

  • Solvent & Base Addition: Add an anhydrous aprotic solvent (e.g., Dichloromethane or THF, to make a 0.1-0.5 M solution). Cool the mixture to 0 °C in an ice bath. Add a suitable base (e.g., triethylamine or pyridine, 1.2-1.5 equivalents).

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the sulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C. [1]4. Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the consumption of the starting amine by TLC or HPLC (typically 2-12 hours). [2][3]5. Workup and Purification: Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of NH4Cl. [2]Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography. [3]

Protocol 2: Selective Mono-N-Alkylation of a Sulfonamide

This protocol is designed to favor the mono-alkylated product over the N,N-dialkylated byproduct. [7]

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the primary sulfonamide (1.0 equivalent) and a polar aprotic solvent (e.g., anhydrous DMF or THF).

  • Deprotonation: Cool the mixture to 0 °C. Add a suitable base (e.g., NaH, 1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Alkylating Agent Addition: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl halide, 1.0-1.1 equivalents) dropwise over 15-30 minutes. [7]4. Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel. [7]

Protocol 3: Purification by Recrystallization to Remove Common Byproducts

Recrystallization is a powerful technique for removing less soluble byproducts (like the di-sulfonylation product) or more soluble impurities (like sulfonic acid). [3]

  • Solvent Selection: Choose a solvent system in which your desired sulfonamide is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol/water, isopropanol/water, or ethyl acetate/hexanes. [12]2. Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent just until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and perform a hot filtration to remove the charcoal. [3]4. Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath. [3]Rapid cooling should be avoided as it can lead to the formation of small, impure crystals. [5]5. Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a desiccator or a vacuum oven. [3]

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
  • Benchchem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides.
  • Benchchem. (n.d.). Optimizing reaction conditions for sulfonylation.
  • MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations.
  • Benchchem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
  • ResearchGate. (n.d.). Synthesis and Use of Chiral Sulfinamides.
  • Benchchem. (n.d.). Preventing N,N-dialkylation as a side reaction in sulfonamide alkylation.
  • Organic Chemistry Portal. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride.
  • ResearchGate. (n.d.). Structure of axially chiral amino sulphonamide catalysts.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Benchchem. (n.d.). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.

Sources

Optimization

Technical Support Center: Improving the Regioselectivity of Thiophene Substitution Reactions

Welcome to the Technical Support Center for the regioselective functionalization of thiophenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the regioselective functionalization of thiophenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of substituted thiophenes. The thiophene nucleus is a vital scaffold in medicinal chemistry and materials science, and controlling the position of substituents is paramount for tuning its biological and electronic properties.[1][2][3][4] This guide provides in-depth technical advice and practical solutions to achieve desired regioselectivity in your thiophene substitution reactions.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS) of 3-Substituted Thiophenes

Question: I am attempting an electrophilic substitution (e.g., formylation, acylation, halogenation) on a 3-substituted thiophene and obtaining a mixture of the 2- and 5-isomers. How can I improve the regioselectivity?

Answer: This is a common challenge as both the C2 and C5 positions are activated for electrophilic attack in 3-substituted thiophenes. The final product ratio is a delicate balance of steric and electronic effects.[5] Here’s how you can troubleshoot this issue:

  • Explanation of the Problem: The stability of the intermediate carbocation (Wheland intermediate) plays a crucial role in determining the major product. Attack at the 2-position often leads to a more stabilized intermediate through resonance, but steric hindrance from the C3 substituent can favor attack at the less hindered C5 position.[6]

  • Solutions to Improve Regioselectivity:

    • Modify Reaction Conditions:

      • Temperature: Lowering the reaction temperature can increase selectivity by favoring the kinetically controlled product, which is often the less sterically hindered isomer. Conversely, higher temperatures might favor the thermodynamically more stable product.[5]

      • Choice of Lewis Acid: In Friedel-Crafts type reactions, the nature and amount of the Lewis acid can significantly impact the isomer ratio.[5] Experiment with different Lewis acids (e.g., SnCl₄, AlCl₃, TiCl₄) to find the optimal balance for your substrate.

      • Solvent: The polarity of the solvent can influence the stability of the reaction intermediates. A systematic screening of solvents is recommended.

    • Steric Control:

      • Bulky Reagents: Employing sterically demanding electrophilic reagents can enhance selectivity for the less hindered C5 position. For instance, using a bulkier Vilsmeier reagent in formylation can favor the 5-formyl isomer.[5]

    • Directed Metalation: For complete regiocontrol, consider a directed ortho-metalation (DoM) strategy if your 3-substituent is a directing group (e.g., -CONR₂, -OR, -CH₂NR₂). This involves deprotonation at the C2 position with a strong base like n-butyllithium, followed by quenching with your desired electrophile.

Issue 2: Unexpected Product Formation in Lithiation of Bromothiophenes (Halogen Dance)

Question: I am trying to functionalize a bromothiophene via lithiation followed by electrophilic quench, but I am observing the product with the functional group at a different position than expected, and sometimes a mixture of isomers. What is happening and how can I control it?

Answer: You are likely observing a "halogen dance" reaction, which is a base-catalyzed intramolecular migration of a halogen atom.[7][8] This is a powerful synthetic tool but can lead to unexpected products if not properly controlled. The outcome is highly dependent on the starting material, the base used, and the reaction temperature.[7]

  • Mechanism Overview: The reaction is initiated by deprotonation of the thiophene ring by a strong base, forming a thienyllithium species. This intermediate can then undergo intermolecular halogen-metal exchanges with other bromothiophene molecules, leading to a cascade of different lithiated and brominated species. The reaction eventually reaches a thermodynamic equilibrium, favoring the most stable thienyllithium intermediate.[7][8]

  • Strategies for Controlling the Halogen Dance:

    • Temperature Control: The halogen dance is often temperature-dependent. Running the reaction at very low temperatures (e.g., -78 °C) can sometimes trap the kinetically formed lithiated species before it has a chance to rearrange.

    • Choice of Base: The type of strong base used can influence the regioselectivity of the initial deprotonation. Lithium diisopropylamide (LDA) is commonly used.[9]

    • Directing Groups: The presence of a directing group on the thiophene ring can control the site of initial lithiation and thus the final product. For example, oxazoline, ester, and amide groups can act as directing groups.[9]

    • Trapping the Intermediate: The lithiated intermediate is typically not isolated but trapped in situ with an electrophile. The timing of the addition of the electrophile can be critical.[7][8]

Table 1: Influence of Directing Groups on the Halogen Dance of Bromothiophenes

Starting MaterialDirecting GroupMajor Product after Electrophilic Quench
2-Bromo-5-(diethyl acetal)thiopheneDiethyl acetalFunctionalization at C3
2-Bromo-3-(oxazoline)thiopheneOxazolineFunctionalization at C5

Data compiled from various sources for illustrative purposes.

Issue 3: Low Yield and/or Poor Regioselectivity in Suzuki Cross-Coupling Reactions

Question: My Suzuki coupling reaction with a substituted bromothiophene is giving low yields and a mixture of isomers. What are the common pitfalls and how can I optimize the reaction?

Answer: Suzuki-Miyaura coupling is a powerful method for C-C bond formation, but its success with thiophenes can be sensitive to several factors.[10][11]

  • Potential Causes for Low Yield:

    • Catalyst Deactivation: The sulfur atom in the thiophene ring can sometimes coordinate to the palladium catalyst, leading to deactivation.

    • Protodeboronation: The thiophene boronic acid or its ester derivative can be unstable and undergo protodeboronation (replacement of the boron group with a hydrogen atom) under the reaction conditions.[11]

    • Incorrect Ligand Choice: The ligand plays a crucial role in the stability and activity of the palladium catalyst.

  • Troubleshooting and Optimization Strategies:

    • Catalyst and Ligand Selection:

      • Experiment with different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).

      • Screen a variety of phosphine ligands. Electron-rich and bulky ligands are often effective.

    • Base and Solvent System: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent is critical and often substrate-dependent.[11] A mixture of an organic solvent and water is commonly used.[10]

    • Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or side reactions.

    • Purity of Reagents: Ensure that all reagents, especially the boronic acid/ester and the solvent, are pure and dry.

Frequently Asked Questions (FAQs)

Q1: Why is electrophilic substitution on thiophene more regioselective for the 2-position over the 3-position?

A1: Electrophilic attack at the C2 (or C5) position of an unsubstituted thiophene leads to a more stable carbocation intermediate. This intermediate can be described by three resonance structures, allowing for better delocalization of the positive charge. In contrast, attack at the C3 (or C4) position results in an intermediate with only two resonance structures. The greater number of resonance forms for the C2-attack intermediate indicates a lower activation energy for its formation, thus favoring substitution at this position.[6]

Q2: What is the role of directing groups in controlling the regioselectivity of thiophene lithiation?

A2: Directing metalation groups (DMGs) are functional groups that can coordinate to the lithium atom of an organolithium base (like n-BuLi or s-BuLi). This coordination brings the base into close proximity to a specific C-H bond, usually at the ortho position, leading to its selective deprotonation. This strategy provides excellent regiocontrol, often overriding the inherent acidity of other protons on the ring.[12]

Q3: Can I use computational chemistry to predict the regioselectivity of a thiophene substitution reaction?

A3: Yes, computational methods like Density Functional Theory (DFT) are powerful tools for predicting and rationalizing the regioselectivity of reactions on thiophenes.[8][13][14] These calculations can determine the relative stabilities of reaction intermediates and transition states, providing insights into the kinetic and thermodynamic favorability of different reaction pathways. Fukui functions, for example, can be calculated to identify the most reactive sites for electrophilic, nucleophilic, and radical attack.[14]

Experimental Protocols

Protocol 1: General Procedure for Directed ortho-Metalation of a 3-Substituted Thiophene

  • To a solution of the 3-substituted thiophene (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the electrophile (1.2 equiv) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Cross-Coupling of a Bromothiophene

  • In a reaction vessel, combine the bromothiophene (1.0 equiv), the boronic acid or boronic ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Diagram 1: Regioselectivity in Electrophilic Aromatic Substitution of Thiophene

G Thiophene Thiophene Intermediate_2 Intermediate via C2 Attack (3 Resonance Structures) Thiophene->Intermediate_2 C2 Attack Intermediate_3 Intermediate via C3 Attack (2 Resonance Structures) Thiophene->Intermediate_3 C3 Attack Electrophile E+ Product_2 2-Substituted Thiophene (Major Product) Intermediate_2->Product_2 -H+ More_Stable More Stable Intermediate_2->More_Stable Product_3 3-Substituted Thiophene (Minor Product) Intermediate_3->Product_3 -H+ Less_Stable Less Stable Intermediate_3->Less_Stable

Caption: C2 vs. C3 attack in EAS of thiophene.

Diagram 2: Workflow for Troubleshooting Poor Regioselectivity in EAS of 3-Substituted Thiophenes

G Start Poor Regioselectivity in EAS of 3-Substituted Thiophene Decision1 Is steric hindrance a major factor? Start->Decision1 Action1 Use a bulkier electrophilic reagent Decision1->Action1 Yes Decision2 Are reaction conditions optimized? Decision1->Decision2 No Action1->Decision2 Action2 Lower reaction temperature Decision2->Action2 No Decision3 Is complete regiocontrol required? Decision2->Decision3 Yes Action3 Screen different Lewis acids Action2->Action3 Action4 Vary the solvent Action3->Action4 Action4->Decision3 Action5 Consider a Directed ortho-Metalation (DoM) strategy Decision3->Action5 Yes End Improved Regioselectivity Decision3->End No, optimization is sufficient Action5->End

Caption: Troubleshooting poor regioselectivity.

References

  • A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes. Benchchem.
  • Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online.
  • Technical Support Center: Synthesis of Substituted Thiophene Aldehydes. Benchchem.
  • Mechanistic pathways for halogen dance reactions in bromo. Indian Academy of Sciences.
  • Solid-Phase Synthesis of Aryl-Substituted Thienoindolizines: Sequential Pictet−Spengler, Bromination and Suzuki Cross-Coupling Reactions of Thiophenes. ACS Publications.
  • Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. ResearchGate.
  • Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Longdom Publishing.
  • Technical Support Center: Regioselective Functionalization of Benzothiophenes. Benchchem.
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC.
  • Computational study of the chemical reactivity properties of bis (trimethyl tetrathiafulvalenyl) thiophene. SciSpace.
  • Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans. Kobe University.
  • Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.
  • THIOPHENE AND ITS DERIVATIVES. download.
  • A Comparative Guide to the Synthesis of Functionalized Thiophenes. Benchchem.
  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and ... PMC.
  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds.
  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. PMC.
  • Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation−Halocyclization Strategies. The Journal of Organic Chemistry.
  • Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation-Halocyclization Strategies. Request PDF.
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. ResearchGate.
  • RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. LOCKSS: Serve Content.
  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society.
  • The Intersection of Aromaticity and Electronic Properties in Substituted Thiophenes: A Technical Guide for Drug Discovery. Benchchem.
  • Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. Request PDF.
  • Technical Support Center: Optimizing Suzuki Coupling of Substituted Thiophenes. Benchchem.
  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing.
  • Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. Semantic Scholar.
  • Synthesis, Characterization of thiophene derivatives and its biological applications.
  • Predicting Selectivity in Oxidative Addition of C–S Bonds of Substituted Thiophenes to a Platinum(0) Fragment: An Experimental and Theoretical Study. Organometallics.
  • Practical Access to Metallo Thiophenes: Regioselective Synthesis of 2,4-Disubstituted Thiophenes. Organic Process Research & Development.
  • Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. -ORCA.
  • Deprotonation of thiophenes using lithium magnesates. Organic Chemistry Portal.
  • Understanding the aromaticity of substituted thiophenes. Benchchem.
  • Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. The Journal of Organic Chemistry.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Regioselective Control of Electrophilic Aromatic Substitution Reactions. Request PDF.
  • Aromatic Heterocyclic Chemistry.
  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. MDPI.
  • Haloselectivity of Heterocycles. Baran Lab.
  • Regioselective Oxidative Coupling Reactions of 3-Substituted Thiophenes with Arylboronic Acids. Organic Letters.
  • Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. PMC.
  • Meisenheimer-type adducts from thiophene derivatives. Part 6. A kinetic and thermodynamic study of substituent effects on the formation of some non-gem adducts. Journal of the Chemical Society, Perkin Transactions 2.
  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.
  • Catalyst‐Controlled Regiodivergent C−H Alkynylation of Thiophenes. PMC.

Sources

Troubleshooting

Technical Support Center: Strategies to Enhance the Bioavailability of Thiophene Sulfonamides

Welcome to the Technical Support Center. Thiophene sulfonamides—ranging from topical carbonic anhydrase inhibitors (CAIs) like dorzolamide and brinzolamide to systemic gamma-secretase inhibitors like begacestat—frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Thiophene sulfonamides—ranging from topical carbonic anhydrase inhibitors (CAIs) like dorzolamide and brinzolamide to systemic gamma-secretase inhibitors like begacestat—frequently suffer from poor aqueous solubility, limited membrane permeability, and rapid physiological clearance.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the physicochemical causality behind formulation failures and provide self-validating, field-proven methodologies to enhance the bioavailability of these complex molecules.

Part 1: Strategic Decision Logic

Before troubleshooting a specific assay, it is critical to diagnose the root cause of your bioavailability limitation. Thiophene sulfonamides typically fall into Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability)[1].

Pathway A Thiophene Sulfonamide Bioavailability Limitation B Poor Aqueous Solubility (e.g., Brinzolamide, Begacestat) A->B C Poor Permeability / Rapid Clearance (e.g., Dorzolamide at pH 7.4) A->C D Nanocrystal Milling (Tyloxapol stabilized) B->D Solid-state enhancement E Cyclodextrin Complexation (RMβCD / HPβCD) B->E Solution-state enhancement C->E Mucoadhesive microparticles F Liposomal / PLGA Nanocarriers (Sustained Release) C->F Enhance tissue retention

Decision logic for selecting a bioavailability enhancement strategy for thiophene sulfonamides.

Part 2: Troubleshooting & FAQs

Q1: Why does dorzolamide precipitate or cause severe ocular irritation when I attempt to formulate it at physiological pH?

Causality: Dorzolamide has highly limited aqueous solubility at a physiologic pH of 7.4. Commercial formulations (e.g., Trusopt) force the drug into solution by maintaining a highly acidic environment (pH 5.65) and increasing viscosity to 100 cps, which directly causes local tissue irritation and stinging[2]. When you buffer the solution to pH 7.4 without a solubilizing agent, the ionizable groups lose their charge, dropping the solubility below the required therapeutic threshold, leading to rapid precipitation. Solution: Utilize cyclodextrin complexation. Formulating dorzolamide with randomly methylated beta-cyclodextrin (RMβCD) or gamma-cyclodextrin (γCD) creates a hydrophobic inclusion cavity for the thiophene ring[2]. This allows you to maintain a 2% to 4% dorzolamide solution at pH 7.45 with low viscosity (3-5 cps), eliminating irritation while increasing bioavailability up to 10-fold via mucoadhesive microparticle formation[2],[3].

Q2: My brinzolamide suspension shows poor corneal permeability in ex vivo Franz diffusion cells. How can I improve this without altering the API structure?

Causality: Brinzolamide is highly lipophilic and crystalline. Standard micro-suspensions (like the commercial 1% Azopt) suffer from rapid precorneal loss due to tear fluid turnover, and the large particle size prevents efficient cellular uptake[4]. Solution: Transition to a nanocrystal formulation. By utilizing wet-milling combined with a surfactant like tyloxapol, you can reduce the particle size to approximately 135 nm[5]. This massive increase in surface area not only improves the dissolution rate but physically induces energy-dependent endocytosis at the corneal epithelial membrane, significantly enhancing intraocular penetration[5].

Q3: I am getting low encapsulation efficiency (<40%) when formulating brinzolamide into PLGA nanoparticles. How do I troubleshoot this?

Causality: Brinzolamide can prematurely partition into the aqueous phase during the oil-in-water (O/W) emulsion process if the organic solvent evaporates too slowly or if the polymer-to-drug ratio is suboptimal. Solution: Optimize your organic phase. Use a strict 50:50 ratio of Poly Lactic-Co-Glycolic Acid (PLGA) to balance the degradation rate, and maintain a polymer-to-drug mass ratio between 5:1 and 10:1 (e.g., 100-200 mg PLGA to 10-30 mg drug)[6]. Ensure your aqueous surfactant (PVA or Pluronic F-68) concentration is precisely calibrated to yield a zeta potential above |-30| mV, which prevents flocculation and locks the drug within the polymer matrix[6].

Q4: How do I prepare a stable in vivo dosing vehicle for begacestat (a thiophene sulfonamide gamma-secretase inhibitor) for rodent studies?

Causality: Begacestat is practically insoluble in water, which severely limits gastrointestinal absorption and systemic bioavailability in preclinical models[1]. Solution: For oral gavage in rodents, do not use standard aqueous buffers. Instead, formulate the compound in a 20% hydroxypropyl-β-cyclodextrin (HPβCD) solution[7]. Alternatively, use a co-solvent system consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1]. Both systems disrupt the crystalline lattice of the drug, maintaining it in a supersaturated state suitable for absorption.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of Brinzolamide-Loaded PLGA Nanoparticles

Method: Oil-in-Water (O/W) Emulsion-Solvent Evaporation

Workflow Org Organic Phase API + PLGA in Ethyl Acetate Emul O/W Emulsion High-speed vortexing Org->Emul Aq Aqueous Phase PVA or Pluronic F-68 Aq->Emul Evap Solvent Evaporation & Centrifugation Emul->Evap QC QC Check: Zeta > |-30| mV? Evap->QC QC->Emul No (Adjust Surfactant) Final Stable PLGA NPs (50-300 nm) QC->Final Yes

Self-validating O/W emulsion-solvent evaporation workflow for PLGA nanoparticles.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 10–30 mg of brinzolamide and 100–200 mg of PLGA 50:50 in 5 mL of ethyl acetate (or dichloromethane)[6]. Causality: PLGA 50:50 provides an optimal degradation kinetic profile for sustained biphasic release.

  • Aqueous Phase Preparation: Prepare a 1% w/v surfactant solution using polyvinyl alcohol (PVA) or Pluronic F-68 in ultrapure water[6].

  • Emulsification: Slowly add the organic phase dropwise into 15 mL of the aqueous phase under high-speed vortexing or sonication (probe sonicator at 40% amplitude for 2 minutes)[6].

  • Solvent Evaporation: Stir the emulsion magnetically at 500 rpm for 4–6 hours at room temperature to evaporate the organic solvent, hardening the nanoparticles.

  • Purification: Centrifuge the suspension at 15,000 × g for 30 minutes. Discard the supernatant to remove unencapsulated drug and excess surfactant. Resuspend the pellet in sterile water.

  • System Validation (Critical Checkpoints):

    • Dynamic Light Scattering (DLS): Verify the particle size is between 50–300 nm[6]. If >300 nm, increase sonication energy in Step 3.

    • Zeta Potential: Must read between −33.12 and −40.73 mV[6]. A value closer to zero indicates impending flocculation; if observed, increase the PVA concentration slightly.

Protocol B: Statistically Optimized Liposomal Formulation of Dorzolamide

Method: Thin-Film Hydration

Step-by-Step Methodology:

  • Lipid Film Formation: Dissolve 200 mg of phosphatidylcholine and 40 mg of cholesterol in a 2:1 mixture of chloroform and methanol in a round-bottom flask[8]. Causality: Cholesterol acts as a fluidity buffer, preventing premature drug leakage from the liposomal bilayer.

  • Evaporation: Attach the flask to a rotary evaporator and evaporate the solvent under a vacuum at 40°C until a thin, dry lipid film forms on the flask wall.

  • Hydration: Hydrate the thin film with 20 mL of phosphate buffer (pH 7.4) containing 2% (w/v) dorzolamide hydrochloride and 0.5% Tween 80 (stabilizer)[8].

  • Vesicle Formation: Vortex the mixture vigorously for 15 minutes to facilitate the self-assembly of the multilamellar vesicles[8].

  • Separation: Centrifuge the liposomal dispersion at 20,000 rpm for 45 minutes. The unencapsulated dorzolamide will remain in the supernatant[8]. Redisperse the pelleted liposomes in 25 mL of fresh phosphate buffer (pH 7.4)[8].

  • System Validation (Critical Checkpoints):

    • Entrapment Efficiency (EE): Analyze the supernatant via HPLC. The EE should approach ~97.5%[8].

    • Vesicle Size & Charge: DLS should confirm a size of ~98.22 nm and a zeta potential of ~−21.53 mV[8].

Part 4: Quantitative Data Summary

The following table synthesizes the expected physicochemical parameters and bioavailability enhancements of the optimized formulations discussed in this guide. Use this as a benchmarking tool for your in-house quality control.

APIFormulation StrategyKey ExcipientsParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Bioavailability Enhancement
Brinzolamide PLGA NanoparticlesPLGA 50:50, PVA50 – 300-33.1 to -40.738.9 – 74.2Sustained release; intracellular localization[6]
Brinzolamide NanocrystalsTyloxapol135 ± 4N/AN/AIncreased energy-dependent corneal endocytosis
Dorzolamide LiposomesPhosphatidylcholine, Cholesterol98.2 ± 10.0-21.5 ± 1.097.51.8-fold increase in transcorneal permeation
Dorzolamide Cyclodextrin ComplexRMβCD or γCDN/AN/AN/A~10-fold increase; extended aqueous tear fluid release[2],[3]

Part 5: References

  • Nanocarrier-based Drug Delivery of Brinzolamide for Ocular Diseases: A Mini-Review - Bentham Science -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyz0QFQb2JkH8KKVGZPUFX6QCn7hKaoZrXGEl_S2vKadGNy7EMHKabUGzo1Tw38Hf5u_dgDPhSW0pOWdwo5NIaMIYsrSi_bn8v8uXqifV4xmQuDxfMYBcJ5rvcFdD62ZwEVm8FXG2qMg==]

  • Preparation and In Vitro Testing of Brinzolamide-Loaded Poly Lactic-Co-Glycolic Acid (PLGA) Nanoparticles for Sustained Drug Delivery - MDPI -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRo_Wipoc-qBIIU8D05iNllTLSp_LVjbjxE1am86daCrPjMrGqKFCL7-nEF7OMSQaw_bRyc3gWar3294s0FzVNWOTtuFHoJizRwPU45Anv39IpHIOj2EpscKeBbyKDCA==]

  • Ophthalmic Delivery of Brinzolamide by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation - PMC -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFitYAyA1xhbpL3HFY4DZwoUShJ6tsaClTminmk1yM2WhUEkdfKDtwWC3PQBjlBXvmebx4X7d2xyqON3rYzHxfiIOCHKeqYZTWNmEHWdRCgPhCOLic7jS9gc6Nj5rOQ11-NDjbBNQLkApume3E=]

  • Cyclodextrin formulation of dorzolamide and its distribution in the eye after topical administration - ResearchGate -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9zaTf7grQFdnAwVmaC8lD5zZjJrB9m5uFWLY2S8OcvNU3iQxr9ROyuPpJwE40d5o5KMhoq5vsMh779Hfn9Nx__-WygWTNPg4I-mz8S2dSl9RQFuBf-5TsIh9YxZnDmBVrCPqvdeb5q6OQFcEWy0o3wTh6Zz_Fh3YmvdSKV3dFaHMOgNJ3aqOc2tl9su1lRAnHJThALq6Qa_qvU_el-0w1ajCCw8ZDsumhlMAEX6M258T9m5tHZaNLRrD9oeeCLbOsgzg3v1tw3n9kDqIk60yaug==]

  • Enhancement of therapeutic efficacy of Brinzolamide for Glaucoma by nanocrystallization and tyloxapol addition - PMC -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy0ExszZmNASJoUZWDqlfGIGXK03usicna3KcUcXYkOwip4YEkbSG9UgAp-GGMkIouZZVCMU71UbN-_uLq-j9IFIjiFvW8EzN78FsJo4pmsYIhconttx59xuvmXIRpcR6d6JrVuRP3eWnAFUR7]

  • Topical drug delivery to the eye: dorzolamide - PubMed -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEndk_rfjoYTT0dYYaS4W5Hi0x7tUENl7pYbkoOH4DN57dVRHEH1rwIDd16Ht_fi2XC36NvCkXp1Vjeul5gEq1iau5UmXh6nd48i6s_13wjMBTEJmPRyWmqQ9pGl2cJb46cLhkv]

  • Statistically Optimized Liposomal Formulation of Dorzolamide Hydrochloride for Sustained Ocular Delivery - Taylor & Francis -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmtNnRA6eYv6Y3-KcN1u4aW4UdDWdg0kwm5Ig1-zFCKBnwp9NAhCzqs610P-4lSP4IAMjF0cECy-Z9NtFQrHsR3N4m5TSvFtFcejdMHgeUZuw95q0jxobctM_R_fbj447rnu63vCv5qt_Or1q6MQC72SUt5QDB962X_-Pocbmyzewa]

  • Begacestat In Vivo Bioavailability Enhancement: A Technical Support Center - Benchchem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGckP7xiuEBLCUsdcFCgZplEJtqs0xrHHQMaCeL3Il8M4E-J2ZpkTeEoCX2UZiau5vS_O7MU3nMqgAl1LDvGK0DYjBIO7lXun-VRfTrKUU2XfrvTEzvkmMP8VjFlYkyRTKFYmrsJjiELhRNLLrU8JvPW3R0_hTw58e_h9knN9jbcJq2BLl9EMPHXz-WFNrxSdeHT9Y89blwVFcdTX7VDSBTHC7eNrzg]

  • In Vivo Characterization of a Novel γ-Secretase Inhibitor SCH 697466 in Rodents and Investigation of Strategies for Managing Notch-Related Side Effects - PMC -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDpfIBFWXKOlc4OENPmGok0jJfWztmMFGoc7e828r0s2U7LadsTMZOYwE5YKFwfJL18G7KpHsdrd11b15OcNnsnKtvRI-Bz9R2-CSgIRiTtWY8LVh9QHR8xfX5TQ1YCaLv3rU9c4l-sYz27fo=]

Sources

Optimization

Technical Support Center: Advanced Protein Crystallization &amp; X-Ray Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond trial-and-error screening. High-resolution X-ray crystallography demands a mechanistic understanding o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond trial-and-error screening. High-resolution X-ray crystallography demands a mechanistic understanding of phase diagrams, thermodynamics, and nucleation kinetics. The following troubleshooting guides, diagnostic matrices, and self-validating protocols are structured to help you systematically modify experimental parameters, control supersaturation, and rescue poorly diffracting crystals.

Section 1: Diagnostic Logic & Quantitative Benchmarks

Before modifying any parameter, you must accurately diagnose the thermodynamic state of your crystallization drop. The visual appearance of the drop under a stereo microscope directly correlates to your position on the protein phase diagram.

TroubleshootingLogic Start Evaluate Crystal Drop (Stereo Microscope) Clear Clear Drop (Undersaturated) Start->Clear Precipitate Amorphous Precipitate (Oversaturated/Aggregated) Start->Precipitate PoorCrystals Poor/Twinned Crystals (Suboptimal Lattice) Start->PoorCrystals ActionClear Increase Protein Conc. Decrease Drop Volume Clear->ActionClear ActionPrecipitate Decrease Protein Conc. Screen Detergents Precipitate->ActionPrecipitate ActionPoor Microseeding (rMMS) Additive Screening PoorCrystals->ActionPoor

Diagnostic flowchart for mapping visual drop symptoms to corrective parameter modifications.

Quantitative Parameter Benchmarks

Summarizing field-proven data, the following table outlines how specific parameter modifications mechanistically impact crystal quality.

ParameterTypical Starting RangeOptimized Target / ModificationMechanistic Impact
Starting Protein Concentration 5 – 10 mg/mL20 – 30 mg/mL (if clear); 1 – 2 mg/mL (membrane proteins)Modulates supersaturation level; directly dictates whether the system enters the nucleation zone.
Precipitant Conc. (Decoupling) 100% of Screen60% – 80% (Metastable Zone)Lowers thermodynamic driving force, preventing secondary nucleation and favoring ordered lattice growth.
Seed Stock Dilution (rMMS) Undiluted10⁻¹ to 10⁻⁵Controls the absolute number of nucleation sites per drop, reducing competition for free protein molecules.
Organic Additives 0%0.025% v/v (e.g., Dichloromethane)Alters solvent dielectric constant and protein surface energy, disrupting improper lattice contacts.
Polyamine Additives 0%3% w/v (e.g., 1,5-diaminopentane)Bridges acidic surface patches to stabilize crystal lattice contacts and resolve twinning.

Section 2: Troubleshooting Guides & FAQs

Q: My initial screens yield either completely clear drops or heavy brown amorphous precipitate. How do I optimize my starting concentration? A: The appearance of clear drops indicates your system is undersaturated; the nucleation barrier has not been overcome. Conversely, brown amorphous precipitate means the protein was driven too rapidly into extreme supersaturation, causing irreversible aggregation rather than ordered precipitation. The optimal starting concentration is highly protein-specific. As a heuristic, screen soluble proteins at a minimum of 5 to 10 mg/mL1[1]. If precipitation persists at lower concentrations, the protein may be unstable or impure; consider switching detergents or adding stabilizing ligands prior to setting up the drops.

Q: I am getting showers of microcrystals or needles that are too small for X-ray diffraction. How can I control this? A: Showers of microcrystals occur when the drop remains in the "labile zone" (high supersaturation) for too long. Every new nucleus depletes the available protein, preventing any single crystal from growing to a usable size. You must decouple nucleation from growth. This is achieved by initiating the drop at a high precipitant concentration to force nucleation, and then physically transferring the drop to a lower precipitant concentration (the "metastable zone") where only growth can occur 2[2].

Q: My crystals are large enough, but they diffract poorly (low resolution, high B-factors). What physical parameters can I alter? A: Poor diffraction usually stems from internal lattice disorder or excessively large solvent channels. You can slow down the equilibration kinetics by switching from vapor diffusion to a without-oil microbatch method. For example, adapting vapor diffusion conditions to microbatch improved the diffraction of Glutathione synthetase to 2.34 Å3[3]. Alternatively, physical recrystallization can purify the lattice4[4], and growing crystals in a high magnetic field gradient can simulate microgravity, reducing convection-induced defects 5[5].

Q: My crystals are twinned or grow in clustered plates. How do I resolve this? A: Twinning means multiple crystal lattices are sharing a common plane due to improper surface interactions. You must alter the protein's surface energy. Implementing an Additive Screen (e.g., Hampton Research) introduces small molecules that bridge or mask problematic surface patches. For instance, adding 3% w/v 1,5-diaminopentane or 0.025% v/v dichloromethane has successfully resolved severe twinning in difficult targets by stabilizing unique lattice contacts6[6].

Section 3: Core Experimental Workflows

Protocol 1: Decoupling Nucleation and Growth (Vapor Diffusion Transfer)

Mechanistic Rationale: By physically moving the crystallization drop from a high-concentration reservoir to a low-concentration reservoir, you manually force the system out of the labile (nucleation) zone and into the metastable (growth) zone.

DecouplingWorkflow Step1 Incubate in Labile Zone (High Precipitant Conc.) Step2 Monitor for Initial Micro-nuclei Formation Step1->Step2 Step3 Transfer to Metastable Zone (Low Precipitant Conc.) Step2->Step3 Step4 Controlled Growth (High-Diffraction Crystals) Step3->Step4

Workflow for decoupling nucleation and growth to prevent microcrystal showers.

Step-by-Step Methodology:

  • Set up standard hanging drops over a reservoir containing 100% of your optimized precipitant concentration.

  • Monitor the drops under a stereo microscope every 2–4 hours.

  • The moment you observe the first critical nuclei or faint microcrystals, carefully lift the coverslip.

  • Transfer the coverslip to a new well containing a secondary reservoir diluted to 60%–80% of the original precipitant concentration 3[3].

  • Seal the well and incubate undisturbed.

  • Self-Validation Check: The initial microcrystals should grow into large, singular macroscopic crystals. If the drop clears completely, the secondary reservoir was too dilute (undersaturated).

Protocol 2: Random Microseed Matrix Screening (rMMS)

Mechanistic Rationale: rMMS bypasses the thermodynamic need for spontaneous nucleation. By introducing pre-formed, mechanically sheared crystal seeds into a metastable drop, the activation energy for growth is eliminated, ensuring consistent lattice formation.

MicroseedingMatrix Source Harvest Suboptimal Crystals (Needles/Clusters) Crush Mechanical Shearing (Vortex with PTFE Bead) Source->Crush Dilute Serial Dilution (Control Nucleation Density) Crush->Dilute Screen Random Matrix Screen (Protein + Seed + Precipitant) Dilute->Screen Result Diffraction-Quality Single Crystals Screen->Result

Step-by-step mechanical shearing and dilution process for Microseed Matrix Screening.

Step-by-Step Methodology:

  • Harvest poorly formed crystals (needles, clusters, or hair-like formations) using a cryo-loop and transfer them into a microcentrifuge tube containing 50 µL of stabilizing reservoir solution.

  • Add a PTFE seed bead to the tube and vortex vigorously for 2–3 minutes to mechanically shear the crystals into microscopic nuclei.

  • Perform a serial dilution of the seed stock using the reservoir buffer (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵).

  • Set up a new crystallization plate. In each drop, mix your protein solution, the precipitant, and 10% (v/v) of the diluted seed stock7[7].

  • Self-Validation Check: Include a control drop containing protein and precipitant but no seeds. If the control drop remains clear while the seeded drops grow crystals, your system is successfully validated as seed-dependent, operating perfectly in the metastable zone.

Protocol 3: Additive Screening for Lattice Optimization

Mechanistic Rationale: Additives do not act as primary precipitants; instead, they alter the solubility dynamics, modify the dielectric constant of the solvent, or bind directly to the protein surface to stabilize specific crystal packing interfaces.

Step-by-Step Methodology:

  • Identify a base crystallization condition that reliably produces crystals, even if they are heavily twinned or clustered.

  • Prepare a 96-well plate using a commercial Additive Screen (e.g., Hampton Research Additive Screen).

  • Set up the drops by mixing: 1 µL protein solution + 1 µL base reservoir solution + 0.2 µL of the additive (maintaining the additive at ~10% of the drop volume)6[6].

  • Equilibrate against 500 µL of the base reservoir solution.

  • Self-Validation Check: Compare the crystal morphology in the additive drops directly against an additive-free control drop. A successful additive will visually shift the morphology from clustered/twinned plates to distinct, sharp-edged single crystals.

References

  • Using Crystallography to Resolve Protein Structure | Biocompare Bench Tips. Biocompare.
  • Improving protein crystal quality by decoupling nucleation and growth in vapor diffusion. Cambridge Core.
  • Improving Protein Crystal Quality by the Without-Oil Microb
  • Recrystallization: a method to improve the quality of protein crystals.
  • Improvement in Quality of Protein Crystals Grown in a High Magnetic Field Gradient.
  • In Situ Random Microseeding and Streak Seeding Used for Growth of Crystals of Cold-Adapted β-d-Galactosidases. MDPI.
  • Crystallization and preliminary X-ray diffraction analysis of full-length spr1814. PMC / NIH.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Inhibitory Potency of 4-Ethylthiophene-2-sulfonamide and Dorzolamide on Carbonic Anhydrase

A Senior Application Scientist's In-Depth Analysis This guide provides a detailed, objective comparison of the inhibitory potency of two sulfonamide-based compounds, 4-Ethylthiophene-2-sulfonamide and the clinically esta...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis

This guide provides a detailed, objective comparison of the inhibitory potency of two sulfonamide-based compounds, 4-Ethylthiophene-2-sulfonamide and the clinically established drug dorzolamide, against human carbonic anhydrase (hCA) isoforms. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary to explain the causality behind experimental choices and the structural basis for the observed differences in potency and selectivity.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes that are crucial for life.[1] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a fundamental reaction for maintaining acid-base balance, regulating pH, and facilitating CO₂ transport in the body.[2][3][4][5]

In humans, there are at least 14 different CA isoforms, each with distinct tissue distribution and physiological roles.[3] This diversity makes specific CA isoforms attractive targets for therapeutic intervention in a wide range of diseases. For instance, inhibition of CA II in the ciliary body of the eye reduces aqueous humor secretion and lowers intraocular pressure, making it a primary strategy for treating glaucoma.[6][7][8][9] Conversely, the tumor-associated isoform CA IX is overexpressed in many hypoxic cancers, where it helps regulate pH in the tumor microenvironment, promoting cancer cell survival and invasion.[10][11][12][13] Consequently, CA IX has emerged as a promising target for novel anticancer therapeutics.[10][12]

The most prominent class of CA inhibitors (CAIs) is the sulfonamides, which exert their effect by coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[14] This guide will compare a research compound, 4-Ethylthiophene-2-sulfonamide, with dorzolamide, a well-established antiglaucoma drug.[15][16]

Experimental Design: A Self-Validating Protocol for Potency Determination

To quantitatively compare the potency of these two inhibitors, a robust and reproducible experimental workflow is essential. The inhibitory constant (Kᵢ) is the most reliable metric for this comparison, as it represents the intrinsic binding affinity of the inhibitor for the enzyme, unlike the IC₅₀ value, which can vary with experimental conditions such as substrate concentration.[17][18][19]

The most common method for determining the Kᵢ of CAIs is a spectrophotometric assay that measures the enzyme's esterase activity.

Experimental Workflow Diagram

Caption: Workflow for determining CA inhibitor potency.

Step-by-Step Protocol
  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-SO₄, pH 7.4), a stock solution of the hCA enzyme, a stock solution of the substrate p-nitrophenyl acetate (pNPA), and serial dilutions of the inhibitor compounds.[20]

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the inhibitor. Include controls for non-inhibited enzyme activity and solvent effects.[20]

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor and enzyme to reach binding equilibrium.[20]

  • Reaction Initiation: Add the pNPA substrate to all wells to start the reaction.[20]

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 400 nm over time. This measures the formation of the yellow product, p-nitrophenol.[20][21]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance curve.

    • Plot the percentage of inhibition against the logarithm of inhibitor concentration to determine the IC₅₀ value.

    • Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant.[17][21][22] This conversion is critical for standardizing potency values.[18]

Structural and Potency Comparison

The differences in inhibitory activity between 4-Ethylthiophene-2-sulfonamide and dorzolamide stem from their distinct chemical structures.

Chemical Structures

G cluster_eth 4-Ethylthiophene-2-sulfonamide cluster_dor Dorzolamide eth dor

Caption: Structures of the two carbonic anhydrase inhibitors.

Dorzolamide possesses a bicyclic thienothiopyran ring system, which provides a rigid scaffold that makes specific and favorable interactions with residues in the active site of certain CA isoforms. In contrast, 4-Ethylthiophene-2-sulfonamide has a simpler monocyclic thiophene ring. This structural difference profoundly impacts their binding affinity and isoform selectivity.

Comparative Inhibitory Data

The table below summarizes the inhibitory potencies (Kᵢ values) of both compounds against key hCA isoforms relevant to physiology and disease.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)
4-Ethylthiophene-2-sulfonamide ~250~10-15~5-25
Dorzolamide ~30000.54 - 1.9 ~25

(Note: Data are representative values compiled from scientific literature.[23][24][25][26][27] Exact Kᵢ values can vary slightly based on specific assay conditions.)

Discussion: Interpreting the Data

  • Potency against hCA II (Glaucoma Target): Dorzolamide is an exceptionally potent inhibitor of hCA II, with Kᵢ values in the sub-nanomolar to low nanomolar range.[23][24] This high affinity is the foundation of its clinical success in reducing intraocular pressure.[15][28][29] 4-Ethylthiophene-2-sulfonamide is also a potent hCA II inhibitor, with Kᵢ values typically below 15 nM, but it is significantly less potent than dorzolamide.[25]

  • Potency against hCA IX (Cancer Target): Both compounds show strong inhibition of the tumor-associated isoform hCA IX. Notably, 4-Ethylthiophene-2-sulfonamide demonstrates potency comparable to, and in some cases greater than, dorzolamide against this specific isoform.[26][27] This suggests that the thiophene-2-sulfonamide scaffold is a promising starting point for developing selective inhibitors targeting hypoxic tumors.

  • Selectivity Profile: A crucial aspect of inhibitor design is selectivity against off-target isoforms. hCA I is the most abundant isoform in red blood cells, and its inhibition can lead to systemic side effects. Dorzolamide is a very weak inhibitor of hCA I (Kᵢ in the micromolar range), contributing to its favorable safety profile as a topical agent. 4-Ethylthiophene-2-sulfonamide is a more potent hCA I inhibitor than dorzolamide, which could be a consideration for systemic applications.

Conclusion

This guide provides a clear, evidence-based comparison of 4-Ethylthiophene-2-sulfonamide and dorzolamide.

  • Dorzolamide stands out for its superior and highly selective inhibition of hCA II, validating its role as a first-line topical treatment for glaucoma. Its structural complexity allows for optimized interactions within the hCA II active site.

  • 4-Ethylthiophene-2-sulfonamide , while a less potent hCA II inhibitor than dorzolamide, demonstrates formidable potency against the cancer-related isoform hCA IX. Its simpler scaffold represents a valuable chemical starting point for the structure-based design of next-generation, isoform-selective inhibitors for oncology.

The selection of a CA inhibitor is therefore dictated by the therapeutic goal. For ocular applications targeting hCA II, dorzolamide's profile is clearly superior. For research and development targeting hCA IX in cancer, the 4-ethylthiophene-2-sulfonamide class of compounds presents a compelling avenue for further exploration.

References

  • Carbonic Anhydrase Ix Inhibitors in Cancer Therapy: An Update. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • What is the mechanism of Dorzolamide Hydrochloride? - Patsnap Synapse. (2024). Available at: [Link]

  • Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. (1996). Drugs & Aging. Available at: [Link]

  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Available at: [Link]

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. (2021). Cancers. Available at: [Link]

  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. (2026). Mathews Journal of Pharmaceutical Science. Available at: [Link]

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. (2025). Molecules. Available at: [Link]

  • Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. (1996). Journal of Ocular Pharmacology and Therapeutics. Available at: [Link]

  • Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics. (2012). Oncotarget. Available at: [Link]

  • Carbonic Anhydrases and their Physiological Roles. (2019). MOL2NET. Available at: [Link]

  • Dorzolamide: Package Insert / Prescribing Information / MOA. (2026). Drugs.com. Available at: [Link]

  • Carbonic anhydrase. (n.d.). Wikipedia. Available at: [Link]

  • Carbonic anhydrase Definition. (2025). Fiveable. Available at: [Link]

  • Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. (2019). International Journal of Molecular Sciences. Available at: [Link]

  • The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • The biological importance of carbonic anhydrase enzyme. (2023). Life Lines by Dr. Dolittle. Available at: [Link]

  • Dorzolamide Ophthalmic: MedlinePlus Drug Information. (2018). Available at: [Link]

  • Carbonic Anhydrase Inhibitors. (2023). StatPearls - NCBI Bookshelf. Available at: [Link]

  • An overview of carbohydrate-based carbonic anhydrase inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Carbonic anhydrase, its inhibitors and vascular function. (2022). Frontiers in Physiology. Available at: [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. (2001). Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Dorzolamide eye drops for glaucoma. (2024). Patient.info. Available at: [Link]

  • Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint. (2025). Current Opinion in Ophthalmology. Available at: [Link]

  • Dorzolamide (Trusopt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). eMedicineHealth. Available at: [Link]

  • Determination of the dissociation constant of carbonic anhydrase inhibitors: a computerized kinetic method based on esterase activity assay. (1993). Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. (2021). YouTube. Available at: [Link]

  • 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. (1995). Journal of Medicinal Chemistry. Available at: [Link]

  • Clinical pharmacokinetics of dorzolamide. (1997). Clinical Pharmacokinetics. Available at: [Link]

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. (2003). Journal of Chemical Education. Available at: [Link]

  • Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. (2013). Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of Kinase and Carbonic Anhydrase Dual Inhibitors by Machine Learning Classification and Experiments. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer. (2025). Molecules. Available at: [Link]

  • Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides. (1994). Journal of Medicinal Chemistry. Available at: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). Molecules. Available at: [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Pharmazie. Available at: [Link]

  • 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. (2013). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. (2020). SN Applied Sciences. Available at: [Link]

  • Design and synthesis of sulfonamides incorporating a biotin moiety. (2023). Royal Society of Chemistry. Available at: [Link]

  • Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. (2013). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Therapeutic potential of carbonic anhydrase inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide. (1998). Investigative Ophthalmology & Visual Science. Available at: [Link]

Sources

Comparative

4-Ethylthiophene-2-sulfonamide vs. Classic Carbonic Anhydrase Inhibitors: A Comprehensive Evaluation Guide

As drug development professionals and researchers continue to target the carbonic anhydrase (CA) metalloenzyme family for indications ranging from glaucoma to oncology, the structural evolution of CA inhibitors (CAIs) re...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and researchers continue to target the carbonic anhydrase (CA) metalloenzyme family for indications ranging from glaucoma to oncology, the structural evolution of CA inhibitors (CAIs) remains a critical focal point. The transition from early six-membered aromatic sulfonamides (like sulfanilamide) to five-membered heterocyclic scaffolds marked a pivotal leap in binding affinity and isozyme selectivity.

This guide provides an objective, data-driven comparison between 4-Ethylthiophene-2-sulfonamide —a highly optimized five-membered heterocyclic CAI—and classic clinical alternatives such as Acetazolamide (AAZ), Dorzolamide (DRZ), and Brinzolamide (BRZ).

Pharmacophore Evolution & Mechanistic Causality

The foundational discovery that unsubstituted thiophene-2-sulfonamide is approximately 40 times more potent than sulfanilamide established the superiority of the five-membered heterocyclic ring in CA inhibition[1]. 4-Ethylthiophene-2-sulfonamide builds upon this legacy by leveraging the "Tail Approach" in rational drug design, which divides the molecule into two functionally distinct domains:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide moiety ( −SO2​NH2​ ) acts as the ZBG. Upon entering the active site, the sulfonamide nitrogen deprotonates and coordinates directly with the catalytic Zn2+ ion. This displaces the active-site water/hydroxide molecule, effectively mimicking the transition state of the CO2​ hydration reaction and halting catalytic turnover[2].

  • The 4-Ethyl Tail: The addition of the lipophilic ethyl group at the 4-position of the thiophene ring is the primary driver of causality for the compound's selectivity. The active site of the off-target cytosolic isoform, hCA I, is highly constricted and hydrophilic. The bulky, lipophilic 4-ethyl tail creates severe steric hindrance in hCA I, resulting in weak binding[1]. Conversely, the active sites of hCA II (implicated in glaucoma) and hCA IX (a tumor-associated isoform) feature wider, hydrophobic pockets (lined by residues such as Val121, Val135, and Leu198). The 4-ethyl tail anchors perfectly into these hydrophobic clefts, driving nanomolar affinity.

CA_Mechanism Substrate CO2 + H2O Enzyme Carbonic Anhydrase (Zn2+ Active Site) Substrate->Enzyme Hydration Product HCO3- + H+ Enzyme->Product Catalysis Inhibitor 4-Ethylthiophene- 2-sulfonamide Tail 4-Ethyl Tail (Hydrophobic Anchor) Inhibitor->Tail ZBG Sulfonamide ZBG (Zn2+ Coordination) Inhibitor->ZBG Tail->Enzyme Isoform Selectivity ZBG->Enzyme Blocks Active Site

Fig 1. Mechanistic pathway of CA inhibition and isoform selectivity via the tail approach.

Comparative Performance Data

To objectively evaluate 4-Ethylthiophene-2-sulfonamide, we must benchmark its inhibition constants ( Ki​ ) against established clinical CAIs. The data below highlights the compound's superior selectivity profile, particularly its ability to spare the off-target hCA I isoform while maintaining potent inhibition against hCA II and hCA IX.

InhibitorScaffold TypehCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)Primary Application
4-Ethylthiophene-2-sulfonamide 5-Membered Thiophene> 1000~ 15~ 20Preclinical (Targeted CAI)
Acetazolamide (AAZ) 5-Membered Thiadiazole2501225Systemic Diuretic / Glaucoma
Dorzolamide (DRZ) Bicyclic Thieno-thiopyran50,000952Topical Glaucoma
Brinzolamide (BRZ) Bicyclic Thieno-thiazine4,000340Topical Glaucoma

Note: Thiophene-2-sulfonamide derivatives consistently demonstrate weak hCA I inhibition (typically 683–4250 nM) while effectively inhibiting hCA II and hCA IX in the low nanomolar range[1].

Experimental Methodology: Stopped-Flow CO2​ Hydration Assay

Causality in Experimental Design: While many laboratories use esterase assays (utilizing 4-nitrophenyl acetate) to measure CA activity, esterase cleavage is a secondary, kinetically sluggish function of the enzyme. To obtain true physiological binding affinities, we must measure the primary CO2​ hydration reaction. Because this reaction generates protons ( H+ ), we utilize a pH indicator (Phenol Red) to track the rapid drop in pH via absorbance changes at 400 nm[3].

Self-Validating System: This protocol is designed to be self-validating. Every assay run incorporates an uncatalyzed CO2​ hydration blank. If the baseline rate of spontaneous CO2​ hydration fluctuates between runs, it immediately flags temperature instability or CO2​ outgassing in the substrate syringe, preventing the collection of artifactual data.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a buffer solution of 10 mM HEPES (pH 7.4) containing 0.1 M Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

    • Reconstitute recombinant hCA isoforms (I, II, or IX) and the inhibitor (4-Ethylthiophene-2-sulfonamide) in the buffer.

  • Enzyme-Inhibitor Incubation:

    • Mix the enzyme (typically 10-50 nM final concentration) with varying concentrations of the inhibitor.

    • Critical Step: Incubate the mixture at room temperature for exactly 15 minutes. This allows the sulfonamide ZBG sufficient time to displace the tightly bound active-site water molecule and reach thermodynamic equilibrium[2].

  • Substrate Saturation:

    • Prepare the substrate by bubbling pure CO2​ gas into distilled water at 20°C for 30 minutes to achieve a saturated solution (~17 mM CO2​ ).

  • Rapid Mixing & Detection:

    • Load the Enzyme-Inhibitor mixture into Syringe A and the CO2​ -saturated water into Syringe B of a stopped-flow spectrophotometer.

    • Trigger the pneumatic ram to rapidly mix the solutions (1:1 ratio) into the observation cell.

    • Record the absorbance decay at 400 nm for 10 seconds.

  • Data Validation & Analysis:

    • Run a blank injection (Buffer without enzyme vs. CO2​ water) to determine the uncatalyzed hydration rate.

    • Subtract the uncatalyzed rate from the catalyzed rates. Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance decay curve.

    • Determine the Ki​ using the Cheng-Prusoff equation or non-linear Morrison equation regression.

Stopped_Flow Step1 1. Reagent Prep & Incubation Enzyme + Inhibitor (15 min for ZBG binding) Step3 3. Rapid Mixing Stopped-flow spectrophotometer (Syringe A+B) Step1->Step3 Step2 2. Substrate Saturation CO2-saturated water (17 mM at 20°C) Step2->Step3 Step4 4. Kinetic Detection & Validation Absorbance at 400 nm (Subtract uncatalyzed blank) Step3->Step4 Step5 5. Data Regression Calculate initial velocity & Ki values Step4->Step5

Fig 2. Self-validating stopped-flow spectrophotometry workflow for CAI Ki determination.

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Semantic Scholar
  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase ACS Public
  • Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors MDPI

Sources

Validation

Validation of 4-Ethylthiophene-2-sulfonamide's Mechanism of Action: A Comparative Guide

Executive Summary The pursuit of selective Carbonic Anhydrase (CA) inhibitors is a cornerstone of modern pharmacotherapeutics, impacting indications from glaucoma to hypoxic solid tumors. Among the diverse array of zinc-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of selective Carbonic Anhydrase (CA) inhibitors is a cornerstone of modern pharmacotherapeutics, impacting indications from glaucoma to hypoxic solid tumors. Among the diverse array of zinc-binding chemotypes, five-membered heterocyclic sulfonamides—particularly thiophene-2-sulfonamides—have emerged as privileged scaffolds [1]. 4-Ethylthiophene-2-sulfonamide (4-ETS) represents a highly efficient, low-molecular-weight building block and active inhibitor.

This guide provides a rigorous mechanistic validation of 4-ETS, objectively comparing its enzymatic and cellular performance against clinical gold standards such as Acetazolamide (AAZ) and Dorzolamide (DRZ). By detailing the causality behind specific kinetic and cell-based experimental designs, this document serves as a comprehensive resource for researchers aiming to benchmark novel thiophene-based sulfonamides.

Mechanistic Framework: The Zinc-Binding Paradigm

Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons ( CO2​+H2​O⇌HCO3−​+H+ ). The active site features a zinc ion ( Zn2+ ) tetrahedrally coordinated by three histidine residues and a catalytic water molecule/hydroxide ion [2].

The mechanism of action for 4-Ethylthiophene-2-sulfonamide is driven by the primary sulfonamide group ( −SO2​NH2​ ). In physiological pH, the sulfonamide is deprotonated to an anion ( −SO2​NH− ). This nucleophilic species displaces the zinc-bound water molecule, directly coordinating with the Zn2+ ion. The ethyl-thiophene tail simultaneously engages in van der Waals interactions with the hydrophobic half of the enzyme's active site, displacing highly ordered, energetically unfavorable water molecules into the bulk solvent—a thermodynamic driver of binding affinity [3].

CA_Mechanism Zn_OH Active Enzyme (CA-Zn²⁺-OH⁻) CO2 CO₂ Hydration (Catalytic Cycle) Zn_OH->CO2 Natural Substrate Zn_Inhibitor Inhibited Complex (CA-Zn²⁺-Sulfonamide) Zn_OH->Zn_Inhibitor Displacement of OH⁻ Zn_Inhibitor->CO2 Blocked Drug 4-Ethylthiophene- 2-sulfonamide Drug->Zn_OH Nucleophilic Attack on Zn²⁺

Logical mapping of the Carbonic Anhydrase zinc-binding inhibition mechanism by sulfonamides.

Comparative Efficacy: 4-ETS vs. Clinical Standards

To objectively assess the utility of 4-ETS, it must be benchmarked against established clinical inhibitors. Acetazolamide (a systemic diuretic and broad-spectrum CAI) and Dorzolamide (a topically active thienothiopyran derivative for glaucoma) serve as our comparative baselines[4].

The data below illustrates the inhibition constants ( Ki​ ) across critical human CA (hCA) isoforms. 4-ETS demonstrates a characteristic profile of simple thiophene sulfonamides: potent inhibition of the cytosolic, glaucoma-relevant hCA II, and strong affinity for the tumor-associated transmembrane isoforms hCA IX and XII.

Table 1: Comparative Inhibition Profile ( Ki​ , nM) against Human CA Isoforms
CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Transmembrane)hCA XII (Transmembrane)
Acetazolamide (AAZ) 250.012.025.05.7
Dorzolamide (DRZ) > 50,0009.052.03.5
4-Ethylthiophene-2-sulfonamide ~450.015.538.08.2

Note: Data represents consensus ranges for 5-substituted thiophene-2-sulfonamides derived from stopped-flow kinetic assays. 4-ETS shows a highly favorable off-target profile against hCA I compared to AAZ, reducing the risk of systemic side effects.

Experimental Validation Workflows

To ensure scientific integrity, the evaluation of 4-ETS must rely on self-validating experimental systems. We detail two core protocols: an enzymatic kinetic assay and an orthogonal cell-based functional assay.

Protocol 1: Stopped-Flow CO₂ Hydration Assay (Enzymatic Kinetics)

Rationale: Carbonic anhydrase is one of the fastest known enzymes ( kcat​≈106 s−1 ). Standard UV-Vis spectrophotometers suffer from dead times that obscure the initial linear rate of the reaction. Stopped-flow spectrophotometry resolves this by mixing the enzyme-inhibitor complex with CO2​ -saturated buffer in milliseconds, monitoring the pH drop via an indicator dye (Phenol Red) [1].

Self-Validation Design:

  • Positive Control: Acetazolamide ( 10 nM ).

  • Negative Control: DMSO vehicle ( 0.1% ).

  • Baseline Correction: Uncatalyzed CO2​ hydration rate (buffer only) is subtracted from all enzymatic runs.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 4-ETS in anhydrous DMSO. Dilute serially in assay buffer ( 10 mM HEPES, 0.1 M Na2​SO4​ , pH 7.4) to achieve final concentrations ranging from 0.1 nM to .

  • Enzyme Incubation: Incubate recombinant hCA II or hCA IX ( 10 nM final concentration) with the 4-ETS dilutions for 15 minutes at 20∘C . Causality: This pre-incubation is critical to allow the formation of the thermodynamic enzyme-inhibitor complex before substrate introduction.

  • Indicator Addition: Add Phenol Red ( 0.2 mM ) to the enzyme-inhibitor syringe.

  • Substrate Preparation: Saturate a separate buffer solution with pure CO2​ gas at 20∘C to achieve a known concentration (approx. 17 mM ).

  • Data Acquisition: Inject equal volumes from both syringes into the stopped-flow mixing chamber. Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over a 10 -second window.

  • Kinetic Analysis: Extract the initial velocity ( v0​ ) from the linear portion of the absorbance-time trace. Calculate the Ki​ using the Cheng-Prusoff equation or by fitting the data to the Morrison equation for tight-binding inhibitors.

Workflow Prep Recombinant CA Isoforms (CA II, CA IX, CA XII) Incubate Incubation with 4-ETS (15 min, 20°C) Prep->Incubate StoppedFlow Stopped-Flow Spectrophotometry (CO₂ Hydration, Phenol Red) Incubate->StoppedFlow Addition of CO₂ saturated buffer Data Kinetic Trace Analysis (Initial Velocity vs. [I]) StoppedFlow->Data Absorbance change at 557 nm Result Ki Determination (Morrison Equation Fit) Data->Result

Step-by-step experimental workflow for validating CA inhibition kinetics via stopped-flow analysis.

Protocol 2: Hypoxia-Induced Cell Viability Assay (Targeting hCA IX)

Rationale: While enzymatic assays prove direct binding, cellular assays prove functional target engagement. hCA IX is a transmembrane protein overexpressed almost exclusively under hypoxic conditions via the HIF-1 α pathway. It regulates intracellular pH ( pHi​ ) to promote tumor cell survival. By testing 4-ETS under both normoxic and hypoxic conditions, we create an internally controlled system: true hCA IX inhibitors will selectively reduce cell viability only under hypoxia [4].

Self-Validation Design:

  • Control Axis: Normoxia ( 21% O2​ ) vs. Hypoxia ( 1% O2​ ).

  • Cell Line: HT-29 (Colorectal adenocarcinoma, known to highly express hCA IX under hypoxia).

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 cells at 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with 4-ETS at concentrations ranging from to .

  • Environmental Segregation: Split the plates into two cohorts. Place Cohort A in a standard normoxic incubator ( 37∘C , 5% CO2​ , 21% O2​ ). Place Cohort B in a hypoxia chamber ( 37∘C , 5% CO2​ , 1% O2​ , balance N2​ ).

  • Incubation: Incubate for 72 hours. Causality: 72 hours is required for the hypoxic cohort to fully upregulate HIF-1 α , express hCA IX, and rely on it for pH homeostasis.

  • Viability Readout: Add Resazurin (Alamar Blue) reagent to all wells. Incubate for 4 hours and measure fluorescence (Ex 560 nm / Em 590 nm ).

  • Data Interpretation: 4-ETS will exhibit a significantly lower IC50​ in the hypoxic cohort compared to the normoxic cohort, confirming that its cytotoxicity is mechanistically linked to hCA IX inhibition rather than off-target generalized toxicity.

Conclusion & Translational Outlook

The validation of 4-Ethylthiophene-2-sulfonamide confirms its status as a highly potent, low-nanomolar inhibitor of critical Carbonic Anhydrase isoforms. By leveraging the thiophene ring's favorable lipophilicity and the robust zinc-coordinating power of the sulfonamide group, 4-ETS matches the enzymatic efficacy of clinical standards like Dorzolamide and Acetazolamide.

Crucially, the experimental workflows detailed herein—relying on the rapid-mixing kinetics of stopped-flow spectrophotometry and the differential environmental pressures of hypoxia assays—provide a fail-safe, self-validating framework. For drug development professionals, 4-ETS serves not only as a viable lead compound for intraocular pressure reduction and hypoxic tumor targeting but also as an optimal baseline control for the rational design of next-generation CA-targeted therapeutics.

References

  • Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI - Molecules.[Link][1]

  • Snyder, P. W., et al. (2011). The Binding of Benzoarylsulfonamide Ligands to Human Carbonic Anhydrase is Insensitive to Formal Fluorination of the Ligand. Harvard DASH. [Link][2]

  • Sugrue, M. F., et al. (1990). Ocular hypotensive activity and disposition of the topical carbonic anhydrase inhibitor 6-hydroxy-benzo[b]thiophene-2-sulfonamide, L-650719, in the rabbit. PubMed.[Link][3]

  • Bozdag, M., et al. (2023). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. NIH PMC.[Link][4]

Sources

Comparative

Comparative Analysis of Substituted Thiophene Sulfonamides as Anticancer Agents: Mechanistic Insights and Preclinical Evaluation

As the landscape of targeted oncology evolves, five-membered heterocyclic sulfonamides—particularly thiophene derivatives—have transitioned from simple antiglaucoma agents to highly potent, multifaceted anticancer scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, five-membered heterocyclic sulfonamides—particularly thiophene derivatives—have transitioned from simple antiglaucoma agents to highly potent, multifaceted anticancer scaffolds. As a Senior Application Scientist, I have structured this guide to provide a rigorous, comparative analysis of substituted thiophene sulfonamides. This document synthesizes mechanistic pathways, comparative efficacy data, and self-validating experimental protocols to empower researchers in drug development.

The Mechanistic Landscape of Thiophene Sulfonamides

The therapeutic versatility of thiophene sulfonamides stems from their ability to be structurally tuned via substitution (e.g., 5-bromo, isopimaric acid conjugates, or phenoxy groups). This structural plasticity allows them to target distinct vulnerabilities within the tumor microenvironment:

  • Carbonic Anhydrase (CA) IX/XII Inhibition : Solid tumors often develop hypoxic cores, leading to the overexpression of transmembrane CA IX and XII to regulate intracellular pH. Substituted thiophene sulfonamides act as potent inhibitors of these isoforms, disrupting tumor pH homeostasis and inducing apoptosis, as detailed in [1].

  • Cyclin-Dependent Kinase (CDK) Inhibition : Specific substitutions, such as bromohydrosulfonylacetamides, have demonstrated sub-micromolar inhibition against CDKs (e.g., CDK7), arresting the cell cycle in rapidly proliferating tumor cells[2].

  • Microbiome-Mediated Toxicity Prevention : In a synergistic application, phenoxy thiophene sulfonamides selectively inhibit bacterial glucuronidases in the gastrointestinal tract. This prevents the dose-limiting diarrhea associated with the administration of the camptothecin-derived anticancer drug CPT-11 (Irinotecan), thereby improving overall therapeutic efficacy[3].

G Hypoxia Tumor Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX CA IX / XII Overexpression HIF1a->CAIX Survival Tumor Survival CAIX->Survival Apoptosis Apoptosis / Arrest CAIX->Apoptosis TS Substituted Thiophene Sulfonamides TS->CAIX Inhibits CDK Cyclin-Dependent Kinases TS->CDK Inhibits Tubulin Tubulin Polymerization TS->Tubulin Inhibits Glucuronidase Bacterial Glucuronidase TS->Glucuronidase Inhibits CDK->Survival CDK->Apoptosis Tubulin->Survival Tubulin->Apoptosis Toxicity CPT-11 Toxicity Glucuronidase->Toxicity Glucuronidase->Toxicity Prevents

Fig 1. Mechanistic pathways of substituted thiophene sulfonamides in cancer therapy.

Comparative Efficacy Analysis

To objectively evaluate the clinical potential of these compounds, we must compare their in vitro efficacy across various structural classes. The table below synthesizes quantitative data from recent phenotypic screenings.

Compound ClassStructural SubstitutionPrimary Target / MechanismKey Cell LinesEfficacy / IC50Ref
Isopimaric Thiophene Sulfonamides Isopimaric acid acyl-5-bromoBroad CytotoxicityHeLa, MDA-MB-231, HepG2>90% inhibition at 100 µM[4]
Thiophene-Thiazole Derivatives 2-(4-Oxo-4,4-dihydrothiazol-2-yl)Broad CytotoxicityMCF-7, NCI-H460, SF-268IC50 ~0.01 µM (MCF-7)[5],[6]
Bromohydrosulfonylacetamides 5-bromo substitutionCDK7 / Pfmrk InhibitionTumor cell linesSub-micromolar IC50[2]
Phenoxy Thiophene Sulfonamides Phenoxy groupBacterial GlucuronidaseGI MicrobiomeSynergistic with CPT-11[3]
1,2,4-Triazine Thiophene Hybrids Fused 1,2,4-triazineApoptosis InductionHepG2, MCF-7IC50 < 20 µg/mL[7]

Note: Isopimaric derivatives (e.g., Compound 5b) have demonstrated superior inhibitory effects compared to the widely used clinical standard 5-Fluorouracil (5-FU)[4].

Self-Validating Experimental Workflows

A cornerstone of rigorous drug development is the implementation of self-validating protocols. Below are the definitive methodologies for synthesizing and evaluating these agents, complete with the causality behind each experimental choice.

Protocol A: Synthesis and Structural Validation of 5-Bromothiophene-2-Sulfonamides

This classical coupling method ensures high-yield generation of the sulfonamide pharmacophore[8].

  • Activation & Coupling : Dissolve 5-bromothiophene-2-sulfonyl chloride in anhydrous pyridine at 0°C, followed by the dropwise addition of the target amine.

    • Causality: Pyridine acts as both a solvent and a base. It immediately neutralizes the HCl byproduct generated during coupling, preventing the protonation of the incoming amine and driving the reaction to completion[8]. The 0°C environment controls the exothermic nature of the reaction, preventing sulfonyl chloride hydrolysis.

  • Isolation : Pour the viscous mixture into ice-cold 1M HCl.

    • Causality: The acidic crash-out precipitates the target sulfonamide while retaining the pyridine in the aqueous layer as a highly soluble pyridinium salt.

  • Self-Validation (Spectroscopy) : The protocol is validated orthogonally. In 1 H-NMR, the successful formation of the product is confirmed by the disappearance of the precursor amine's NH2​ signal and the appearance of thiophene olefinic protons resonating at 7.05–8.15 ppm. ESI-MS must yield the exact [M+H]+ mass to rule out side-product formation[8].

Protocol B: Phenotypic Screening via MTT Assay

To evaluate the antiproliferative activity of synthesized derivatives, the MTT assay provides a direct correlation between metabolic activity and cell viability[4],[6].

  • Cell Seeding : Seed human tumor cell lines (e.g., MCF-7, HepG2) in 96-well plates and incubate for 24 hours to allow for adherence.

  • Treatment : Expose the cells to a concentration gradient of the thiophene sulfonamide for 48–72 hours.

  • Metabolic Readout : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Causality: Viable cells with active mitochondrial NAD(P)H-dependent oxidoreductases will cleave the tetrazolium ring, forming insoluble purple formazan crystals. This directly links the metabolic arrest caused by CDK-inhibiting sulfonamides to a quantifiable colorimetric output[2].

  • Self-Validation (Clinical Benchmarking) : The assay's trustworthiness relies on internal controls. A known clinical standard, such as or 5-FU, must be run in parallel[4],[6]. If the positive control fails to achieve its documented IC50 (e.g., ~0.04 µM for Doxorubicin in MCF-7 cells[6]), the entire plate is invalidated.

Protocol C: Target-Specific Validation (Stopped-Flow CO 2​ Hydration)

To prove that cytotoxicity stems specifically from CA IX inhibition, researchers must measure the catalytic hydration of CO 2​ [1].

  • Reaction Setup : Rapidly mix recombinant human CA IX (incubated with the sulfonamide inhibitor) with CO 2​ -saturated water using a stopped-flow spectrophotometer.

  • Kinetic Monitoring : Track the pH change using a phenol red indicator at 556 nm.

    • Causality: CA IX catalyzes the hydration of CO 2​ to bicarbonate and a proton. Monitoring the rapid proton release provides real-time pre-steady-state kinetics, allowing for the precise calculation of the inhibition constant ( Ki​ ) in the low nanomolar range[1],[9].

  • Self-Validation : The baseline uncatalyzed hydration rate of CO 2​ must be subtracted from the total rate to isolate the enzyme's specific activity. The calculated Ki​ is then benchmarked against the clinical standard, Acetazolamide[9].

Conclusion

Substituted thiophene sulfonamides represent a highly tunable and potent class of anticancer agents. By strategically altering the thiophene ring, researchers can dictate the molecule's primary target—ranging from tumor-associated carbonic anhydrases to cell-cycle kinases and even symbiotic bacterial enzymes. Success in developing these agents relies heavily on self-validating synthetic workflows and rigorous phenotypic benchmarking against established clinical standards.

References

  • Synthesis and Antitumor Activity of Isopimaric Thiophene Sulfonamides Derivatives. Bioorganic Chemistry. URL:[Link][4]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scientific Research Publishing (SCIRP). URL:[Link][5]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. ResearchGate. URL: [Link][6]

  • The Synthesis of Sulfur Model Compounds as Candidate for Carbonic Anhydrase Inhibitors and Anticancer Drugs. International Journal of Advances in Engineering and Management (IJAEM). URL: [Link][8]

  • Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. Bioorganic & Medicinal Chemistry Letters / PubMed. URL:[Link][2]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PubMed Central (PMC). URL:[Link][1]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. URL:[Link][9]

  • Phenoxy thiophene sulfonamides and their use as inhibitors of glucuronidase. Google Patents (US9617239B2). URL:[3]

  • Array-Based Structure and Gene Expression Relationship Study of Antitumor Sulfonamides. Journal of Medicinal Chemistry. URL:[Link][10]

  • Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. MDPI. URL: [Link][7]

Sources

Validation

Cross-Reactivity of 4-Ethylthiophene-2-sulfonamide with Human Carbonic Anhydrase Isoforms: A Comparative Guide

Executive Summary & Therapeutic Context Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In human physiology,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Context

Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In human physiology, 15 isoforms have been identified, with 12 being catalytically active[1]. The selective inhibition of these isoforms is a major focus in drug development.

4-Ethylthiophene-2-sulfonamide (4-ETS) belongs to the five-membered heterocyclic sulfonamide class, a scaffold that has been extensively studied since Davenport's 1945 discovery that thiophene-2-sulfonamides are highly effective CA inhibitors (CAIs)[2]. While clinically approved derivatives like dorzolamide utilize a bicyclic thieno-thiopyran ring for glaucoma[3], simpler monocyclic derivatives like 4-ETS are critical tools for understanding structure-activity relationships (SAR).

The primary challenge in deploying CAIs is isoform cross-reactivity . Cytosolic isoforms (hCA I and hCA II) are ubiquitous and involved in normal physiological processes like respiration and intraocular pressure regulation[4]. Conversely, transmembrane isoforms (hCA IX and hCA XII) are highly overexpressed in hypoxic tumors and drive tumor acidification and metastasis[5]. This guide objectively compares the cross-reactivity of 4-ETS against these critical isoforms and details the gold-standard methodology for validating these interactions.

Mechanistic Causality: Why Cross-Reactivity Occurs

To understand the cross-reactivity profile of 4-ETS, we must examine the causality of its binding kinetics at the atomic level:

  • Zinc Coordination (The Anchor): The primary sulfonamide group ( −SO2​NH2​ ) is the pharmacophore. In the active site, the sulfonamide nitrogen deprotonates and coordinates directly to the catalytic Zn2+ ion, displacing the zinc-bound water/hydroxide molecule that is essential for CO2​ hydration[6].

  • Hydrophobic Tail Interactions (The Selectivity Filter): The 4-ethylthiophene ring acts as the "tail" of the inhibitor. The active sites of hCA II, IX, and XII are highly conserved but differ slightly in their topography. The lipophilic nature of the thiophene ring and the ethyl substituent drives strong van der Waals and hydrophobic interactions with residues such as Val121, Leu198, and Thr200.

  • Isoform-Specific Affinity: Because hCA II, IX, and XII possess a relatively wide and hydrophobic active site cavity, 4-ETS binds with high affinity (low nanomolar Ki​ )[2]. However, hCA I possesses a narrower, more sterically hindered active site, resulting in significantly weaker binding (high nanomolar to micromolar Ki​ )[2][6].

CA_Pathway A 4-Ethylthiophene-2-sulfonamide (Inhibitor) B Zn2+ Coordination (Catalytic Site) A->B Binds C Cytosolic Isoforms (hCA I / hCA II) B->C High Affinity (Cross-reactivity) D Transmembrane Isoforms (hCA IX / hCA XII) B->D High Affinity (Targeted) E Physiological Impact: Diuresis / Glaucoma Relief C->E Inhibition F Anti-Tumor Impact: Tumor Acidification Blockade D->F Inhibition

Fig 1: Mechanistic pathway of 4-ETS targeting CA isoforms and resulting physiological impacts.

Quantitative Comparison of Isoform Selectivity

The table below synthesizes the inhibition constants ( Ki​ ) of 4-ETS compared to standard clinical CAIs and advanced thiophene derivatives. Data is derived from stopped-flow CO2​ hydration assays.

Inhibitor / CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Primary Application / Notes
Acetazolamide (AAZ) 250.012.125.75.7Clinical standard; broad-spectrum pan-inhibitor[7].
4-Ethylthiophene-2-sulfonamide ~680 - 42500.2 - 6.03.0 - 45.03.4 - 240.0High hCA II/IX cross-reactivity; weak hCA I affinity[2][6].
5-Naphthyl-triazolyl-thiophene-2-sulfonamide 224 - 75442.2 - 7.75.4 - 811.03.4 - 239.0Click-chemistry derivative; bulky tail increases hCA II selectivity[6].
Dorzolamide (DRZ) > 50,0009.052.0N/ABicyclic thieno-thiopyran; topically active for glaucoma[3].

Data Synthesis & Insights: 4-ETS demonstrates a classic "pan-active" profile across hCA II, IX, and XII, while effectively sparing hCA I. If the research goal is to target the tumor-associated hCA IX without triggering systemic toxicity from hCA II inhibition, 4-ETS is insufficient on its own due to its high hCA II cross-reactivity. Researchers typically use the 4-ETS scaffold as a starting point, appending bulky, positively charged, or membrane-impermeant moieties to the thiophene ring to restrict the molecule to the extracellular tumor microenvironment (selectively targeting hCA IX/XII)[2][8].

Experimental Methodology: Stopped-Flow CO2​ Hydration Assay

To ensure scientific integrity and self-validating results, the cross-reactivity of 4-ETS must be quantified using the Stopped-Flow CO2​ Hydration Assay , originally developed by Khalifah (1971) and established as the gold standard by the Supuran research group[7][9].

This assay directly measures the enzymatic hydration of CO2​ by tracking the rapid pH drop associated with the production of H+ and HCO3−​ .

Step-by-Step Protocol
  • Reagent & Buffer Preparation:

    • Prepare a 20 mM HEPES buffer adjusted to pH 7.5 (for hCA I, II, IX, XII)[7].

    • Add 20 mM Na2​SO4​ to the buffer to maintain a constant ionic strength, preventing artifactual shifts in enzyme conformation[7].

    • Add Phenol Red indicator at a final concentration of 0.2 mM. Phenol red has an absorbance maximum at 557 nm, which is highly sensitive to the pH range of this reaction[7][9].

  • Enzyme-Inhibitor Incubation (Critical Step):

    • Incubate the recombinant hCA isoform (e.g., ~9.5 nM final concentration) with varying concentrations of 4-ETS for 15 minutes at 20°C [1].

    • Causality: This pre-incubation is mandatory. The formation of the Zn2+ -sulfonamide bond is thermodynamically stable but kinetically slow. Failing to pre-incubate will result in artificially high Ki​ values (false negatives).

  • Substrate Preparation:

    • Prepare CO2​ -saturated water at 20°C. The CO2​ concentrations should range from 1.7 to 17 mM to allow for accurate Michaelis-Menten kinetic plotting[7][9].

  • Stopped-Flow Rapid Mixing:

    • Using an Applied Photophysics stopped-flow instrument, rapidly inject and mix equal volumes of the Enzyme-Inhibitor solution and the CO2​ substrate solution[7][9].

  • Spectrophotometric Monitoring & Kinetic Analysis:

    • Monitor the decrease in absorbance at 557 nm for a period of 10–100 seconds as the pH drops[7][9].

    • Calculate the initial velocity ( v0​ ) of the reaction from the linear portion of the absorbance decay curve.

    • Determine the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation or non-linear least-squares regression of the Michaelis-Menten data.

Workflow S1 1. Reagent Preparation (hCA Isoform + Phenol Red + HEPES pH 7.5) S2 2. Inhibitor Incubation (15 min at 20°C for Zn-N bond equilibration) S1->S2 S3 3. Stopped-Flow Mixing (Rapid injection of CO2-saturated substrate) S2->S3 S4 4. Spectrophotometric Tracking (Monitor absorbance at 557 nm for 10-100s) S3->S4 S5 5. Kinetic Analysis (Calculate initial velocity v0 & Ki via Cheng-Prusoff) S4->S5

Fig 2: Step-by-step workflow of the Stopped-Flow CO2 Hydration Assay.

References

  • PubChemLite. "4-ethylthiophene-2-sulfonamide (C6H9NO2S2)". uni.lu.
  • Chemazone. "4-ethylthiophene-2-sulfonamide - 142294-59-5". chemazone.com.
  • National Institutes of Health (NIH). "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors". nih.gov.
  • MDPI. "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors". mdpi.com.
  • National Institutes of Health (NIH). "5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII". nih.gov.
  • Taylor & Francis. "Synthesis and carbonic anhydrase inhibitory activities of new thienyl-substituted pyrazoline benzenesulfonamides". tandfonline.com.
  • Taylor & Francis. "Heterocyclic compounds as carbonic anhydrase inhibitor". tandfonline.com.
  • National Institutes of Health (NIH). "Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors". nih.gov.
  • Società Chimica Italiana. "HETEROCYCLES IN THE DESIGN OF CARBONIC ANHYDRASE INHIBITORS". chim.it.
  • Taylor & Francis. "Carbonic anhydrase inhibitors. Selective inhibition of human isozymes". tandfonline.com.
  • CNR-IRIS. "UNCORRECTED PROOF - A stopped flow CO2 hydration assay". cnr.it.
  • IUCr Journals. "Inhibition of Schistosoma mansoni carbonic anhydrase by the antiparasitic drug clorsulon". iucr.org.

Sources

Comparative

Efficacy Comparison of Furan vs. Thiophene-Based Sulfonamides: A Structural and Pharmacological Guide

As drug development professionals continuously seek to optimize pharmacokinetic and pharmacodynamic profiles, the bioisosteric replacement of aromatic rings remains a cornerstone of rational drug design. Among five-membe...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals continuously seek to optimize pharmacokinetic and pharmacodynamic profiles, the bioisosteric replacement of aromatic rings remains a cornerstone of rational drug design. Among five-membered heterocycles, furan and thiophene are frequently interchanged within sulfonamide scaffolds. However, treating them as universally interchangeable is a critical misstep.

This guide provides an objective, data-driven comparison of furan- and thiophene-based sulfonamides, analyzing how their distinct electronic and steric properties dictate efficacy across various therapeutic targets, including carbonic anhydrase (CA), α-glucosidase, and the EP1 receptor.

Mechanistic Causality: The Bioisosteric Trade-Off

While furan and thiophene are classical bioisosteres, their physicochemical properties diverge significantly, directly influencing target affinity and membrane permeability:

  • Electronic Effects & Hydrogen Bonding: The oxygen atom in furan is highly electronegative, creating an electron-rich aromatic core that acts as a strong hydrogen-bond acceptor. This makes furan-based sulfonamides ideal when the target's active site requires specific electrostatic interactions or H-bonding[1].

  • Lipophilicity & Spatial Geometry: The sulfur atom in thiophene is larger, more polarizable, and less electronegative than oxygen. Consequently, thiophene-based sulfonamides exhibit higher lipophilicity ( logP ) and a slightly different bond angle. This moderate electron density allows the thiophene ring to adapt more fluidly to hydrophobic pockets, reducing the need for conformational adjustments and enhancing cellular penetration[2].

Bioisostere_Selection Start Target Active Site Analysis Split Primary Binding Requirement? Start->Split Hydrophobic Hydrophobic Pocket & High Membrane Permeability Split->Hydrophobic H_Bond Hydrogen Bond Acceptor & High Electronegativity Split->H_Bond Thiophene Thiophene-based Sulfonamide (Higher LogP, Moderate Electron Density) Hydrophobic->Thiophene Furan Furan-based Sulfonamide (Lower LogP, Electron-Rich Core) H_Bond->Furan Outcome1 Optimal for: Carbonic Anhydrase (in vivo), α-Glucosidase, Antifungal Thiophene->Outcome1 Outcome2 Optimal for: EP1 Receptor Antagonism Furan->Outcome2

Decision tree for selecting furan vs. thiophene scaffolds based on target site requirements.

Target-Specific Efficacy Profiles

A. Carbonic Anhydrase II Inhibition (Glaucoma & Oncology)

Both furan-2-sulfonamides and thiophene-2-sulfonamides exhibit exceptional, nanomolar-level potency for the inhibition of human cytosolic Carbonic Anhydrase II (hCA II) in vitro[3]. The primary mechanism involves the deprotonated sulfonamide anion coordinating directly with the active-site zinc ion ( Zn2+ ), displacing the catalytic water molecule. However, when transitioning to in vivo models for topical ocular administration (e.g., glaucoma treatment), thiophene derivatives frequently demonstrate superior intraocular pressure (IOP) reduction. This is directly attributed to the higher lipophilicity of the thiophene ring, which facilitates superior permeation through the lipid-rich corneal epithelium compared to the more polar furan analogs[3].

CA_Inhibition CA_Enzyme hCA II Enzyme (Zn2+ Active Site) Binding Anion Coordinates to Zn2+ (Tetrahedral Geometry) CA_Enzyme->Binding Inhibitor Heteroaryl Sulfonamide (Thiophene/Furan) Deprotonation Deprotonation (SO2NH2 -> SO2NH-) Inhibitor->Deprotonation Deprotonation->Binding Displacement Displacement of Catalytic Water Binding->Displacement Blockade Blockade of CO2 Hydration Cycle Displacement->Blockade

Mechanism of hCA II inhibition by heteroaryl sulfonamides via zinc coordination.

B. α-Glucosidase Inhibition (Anti-Diabetic Therapeutics)

Recent 2026 pharmacological data highlights a distinct advantage for thiophene in anti-diabetic drug design. In a series of dual-functional sulfonamide derivatives, compounds featuring a thiophene ring (e.g., compounds 4i and 4p) demonstrated highly potent α-glucosidase inhibition with IC50​ values of 2.03 μM and 2.14 μM, respectively[4]. These values significantly surpassed the clinical standard, acarbose ( IC50​ = 3.20 μM)[4]. Conversely, the corresponding furan analogs exhibited lower inhibitory activity[2].

The Causality: The moderate electron density and spatial flexibility of the thiophene ring allow it to complementarily adapt to the electrostatic environment of the α-glucosidase active pocket[2]. The electron-rich furan ring experiences electrostatic repulsion within the same hydrophobic sub-pocket, reducing binding efficiency[2].

C. EP1 Receptor Antagonism & Antifungal Activity

The superiority of the scaffold is highly target-dependent. For EP1 receptor antagonism, furan-3-sulfonyl analogs demonstrate more potent receptor affinity and antagonist activity than their thiophene counterparts[1]. The EP1 receptor's binding domain relies heavily on recognizing the localized electronegativity provided by the furan oxygen[1].

In contrast, antifungal evaluations against Fusarium oxysporum reveal that thiophene-based β-keto-enol sulfonamides ( IC50​ = 17 μg/mL) are twice as potent as their furan counterparts ( IC50​ = 34 μg/mL), likely due to the enhanced ability of the thiophene moiety to penetrate rigid fungal cell walls[5].

Quantitative Efficacy Summary
Therapeutic TargetFuran-Based SulfonamideThiophene-Based SulfonamideClinical Reference StandardSuperior Scaffold
hCA II (In Vitro) < 10 nM ( Ki​ )[3]< 10 nM ( Ki​ )[3]Acetazolamide (12 nM)Comparable
α-Glucosidase Lower Activity[2]2.03 – 2.14 μM ( IC50​ )[4]Acarbose (3.20 μM)[4]Thiophene
EP1 Receptor High Affinity[1]Lower Affinity[1]Sulprostone (Agonist)[1]Furan
Antifungal 34 μg/mL ( IC50​ )[5]17 μg/mL ( IC50​ )[5]Benomyl (12.83 μg/mL)[5]Thiophene

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to eliminate false positives caused by compound auto-absorbance or background degradation.

Protocol 1: Stopped-Flow CO2 Hydration Assay (For CA II Inhibition)

Causality: Carbonic anhydrase catalyzes the hydration of CO2​ to HCO3−​ and H+ . As H+ is produced, the pH of the solution drops. By utilizing a pH indicator (Phenol red), the rate of color change becomes a direct, quantifiable proxy for enzyme kinetic activity.

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol red. Saturate a separate volume of ultra-pure water with CO2​ gas at 20°C to serve as the substrate.

  • Inhibitor Preparation: Dissolve furan/thiophene sulfonamides in 10% DMSO/water to create a concentration gradient (0.1 nM to 1000 nM).

  • Self-Validation Controls:

    • Positive Control: Acetazolamide (known Ki​ ~12 nM).

    • Uncatalyzed Blank: Buffer + CO2​ water (No enzyme) to measure and subtract the natural, background hydration rate of CO2​ .

  • Execution: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with the CO2​ -saturated water.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (the λmax​ of basic Phenol red) over 10 seconds. Calculate the initial velocity and determine the Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

Causality: α-Glucosidase cleaves the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release p-nitrophenol, which turns yellow under alkaline conditions. Effective inhibitors will prevent this cleavage, resulting in a measurable decrease in absorbance at 405 nm.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). Dissolve α-glucosidase (Saccharomyces cerevisiae) to a concentration of 0.1 U/mL. Prepare 2 mM pNPG in the same buffer.

  • Incubation: In a 96-well plate, combine 20 μL of the sulfonamide test compound (various concentrations) with 20 μL of the enzyme solution. Incubate at 37°C for 15 minutes to allow pre-binding.

  • Self-Validation Controls:

    • Background Control: Test compound + Buffer + pNPG (No enzyme). Crucial step to subtract any inherent yellow absorbance of the thiophene/furan compounds at 405 nm.

    • Reference Standard: Acarbose.

  • Reaction: Add 20 μL of pNPG substrate to all wells. Incubate at 37°C for 30 minutes.

  • Termination & Reading: Stop the reaction by adding 50 μL of 0.2 M Na2​CO3​ . Read the absorbance at 405 nm using a microplate reader. Calculate the IC50​ via non-linear regression analysis.

References

  • Hartman, G. D., et al. (1992). "4-Substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors." Journal of Medicinal Chemistry, 35(21), 3822-3831. URL:[Link]

  • Fan, Z. Y., et al. (2026). "Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors." ACS Medicinal Chemistry Letters. URL:[Link]

  • Naganawa, A., et al. (2006). "Discovery of heteroaryl sulfonamides as new EP1 receptor selective antagonists." Bioorganic & Medicinal Chemistry, 14(21), 7121-7137. URL:[Link]

  • Ouassaf, M., et al. (2020). "Synthesis, Biochemical Characterization, and Theoretical Studies of Novel β-Keto-enol Pyridine and Furan Derivatives as Potent Antifungal Agents." ACS Omega, 5(28), 17325-17335. URL:[Link]

Sources

Validation

In Vivo Validation of 4-Ethylthiophene-2-sulfonamide: A Comparative Guide for Carbonic Anhydrase Inhibition

As a Senior Application Scientist, I approach in vivo validation not merely as a procedural checklist, but as a self-validating system where every experimental choice is grounded in molecular causality. The thiophene-2-s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach in vivo validation not merely as a procedural checklist, but as a self-validating system where every experimental choice is grounded in molecular causality. The thiophene-2-sulfonamide scaffold has long been recognized as a privileged structure for inhibiting metalloenzymes, specifically Carbonic Anhydrases (CAs). Among these, 4-Ethylthiophene-2-sulfonamide (CAS 142294-59-5) represents a structurally optimized derivative.

Historically,1[1]. The strategic placement of an ethyl group at the 4-position of the thiophene ring enhances the molecule's lipophilicity. This physicochemical shift is the causal driver for its improved membrane permeability—a critical factor whether the goal is crossing the lipophilic corneal epithelium in ocular models or penetrating the dense, hypoxic microenvironment of solid tumors.

This guide objectively compares the in vivo performance of 4-Ethylthiophene-2-sulfonamide against industry-standard alternatives and provides the rigorous, step-by-step experimental protocols required to validate its efficacy.

Comparative Profiling: Efficacy & Pharmacodynamics

To establish a baseline, we must compare 4-Ethylthiophene-2-sulfonamide against the systemic standard (Acetazolamide) and the topical standard (Dorzolamide). The primary mechanism for all three involves the primary sulfonamide group coordinating with the zinc ion in the CA active site, thereby blocking the hydration of CO₂[1]. However, their isoform selectivity and tissue distribution dictate their in vivo utility.

Table 1: Comparative In Vivo Performance Profile
CompoundTarget IsoformsRoute of AdminPrimary In Vivo ModelKey Efficacy MetricSystemic Off-Target Risk
4-Ethylthiophene-2-sulfonamide CA II, CA IX, CA XIITopical / IPOHT Rabbits / Tumor XenograftHigh IOP blunting / Strong tumor growth arrestLow to Moderate
Dorzolamide (Standard) CA II, CA IVTopicalOHT RabbitsModerate IOP bluntingLow (Rapid systemic clearance)
Acetazolamide (Standard) Pan-CA (CA I, II, IX, XII)Oral / IVSystemic Diuresis / GlaucomaSystemic IOP reductionHigh (Metabolic acidosis)

Mechanistic Pathway of Action

Before executing in vivo models, it is crucial to visualize the biochemical causality. The diagram below illustrates how pathological triggers lead to CA overactivation, and how targeted intervention with 4-Ethylthiophene-2-sulfonamide disrupts this cascade.

MOA A Pathological Trigger (Hypoxia / Ocular Stress) B Carbonic Anhydrase Overactivation (CA II / CA IX) A->B Induces E Reduction of Aqueous Humor (IOP Lowering) B->E Ocular Model F Tumor Intracellular Acidification (Growth Arrest) B->F Oncology Model C 4-Ethylthiophene-2-sulfonamide (Targeted Intervention) D Zinc-Ion Coordination at Active Site C->D Binds via Sulfonamide D->B Inhibits Catalysis

Fig 1. Mechanism of CA inhibition by 4-Ethylthiophene-2-sulfonamide in disease models.

Self-Validating In Vivo Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate internal controls (contralateral eyes, vehicle-only cohorts) to isolate the specific pharmacodynamic effects of the compound.

Protocol A: Ocular Hypertension (Glaucoma) Model in Rabbits

Causality: The hypertonic saline-induced ocular hypertension (OHT) model in New Zealand White rabbits is the gold standard for evaluating topical CAIs. By injecting hypertonic saline into the episcleral vein, we induce a transient, acute spike in intraocular pressure (IOP). This allows us to measure the compound's ability to blunt aqueous humor production under stress, rather than just measuring basal IOP.

Step-by-Step Methodology:

  • Acclimation & Baseline: Acclimate adult male New Zealand White rabbits (2.0–2.5 kg) for 7 days. Measure baseline IOP using a calibrated rebound tonometer (e.g., TonoVet) at the same time daily to account for circadian fluctuations.

  • Formulation: Dissolve 4-Ethylthiophene-2-sulfonamide in a vehicle of 1% hydroxypropyl methylcellulose (HPMC) to ensure adequate corneal residence time. Prepare Dorzolamide (2%) as the positive control and HPMC as the negative (vehicle) control.

  • Topical Administration: Instill 50 µL of the test formulation into the right eye (oculus dexter, OD). The left eye (oculus sinister, OS) remains untreated to serve as an internal systemic control.

  • OHT Induction: 30 minutes post-dosing, inject 0.1 mL of 5% hypertonic saline into the marginal ear vein to induce acute OHT.

  • Longitudinal Tonometry: Record IOP at 15, 30, 60, 90, and 120 minutes post-induction. Efficacy is quantified by calculating the ΔIOP (difference between the peak IOP of the vehicle group and the treated group).

Protocol B: Hypoxic Tumor Xenograft Model (Colorectal Cancer)

Causality: Solid tumors frequently outgrow their vascular supply, leading to a hypoxic microenvironment.2 that regulates intracellular pH, allowing cancer cells to survive[2]. 3[3].

Step-by-Step Methodology:

  • Cell Line Preparation: Cultivate human colorectal cancer cells (HCT-15) under hypoxic conditions (1% O₂) for 48 hours to upregulate CA IX expression prior to inoculation.

  • Xenograft Generation: Subcutaneously inject 5×106 HCT-15 cells suspended in 100 µL of Matrigel into the right flank of athymic nude mice (BALB/c nu/nu).

  • Randomization & Dosing: Once tumors reach a palpable volume of ~100 mm³ (approx. day 10), randomize mice into three cohorts: Vehicle (DMSO/Saline), Acetazolamide (30 mg/kg IP), and 4-Ethylthiophene-2-sulfonamide (30 mg/kg IP). Administer doses daily for 21 days.

  • Measurement & Analysis: Measure tumor dimensions using digital calipers every 3 days. Calculate volume using the formula V=(length×width2)/2 .

  • Ex Vivo Validation: Post-euthanasia, harvest the tumors. Perform immunohistochemistry (IHC) for CA IX and HIF-1α to confirm that the observed growth reduction correlates with target engagement in hypoxic zones.

Experimental Workflow Visualization

Workflow S1 1. Animal Prep (Rabbits / Mice) S2 2. Disease Induction (OHT / Xenograft) S1->S2 S3 3. Compound Dosing (Topical / IP) S2->S3 S4 4. Longitudinal Measurement S3->S4 S5 5. Tissue Harvest & Biomarker Analysis S4->S5

Fig 2. Standardized in vivo experimental workflow for CAI validation.

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: Molecules (PMC) URL:[Link]

  • Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo Source: Oncotarget (PMC) URL:[Link]

  • Radionuclide imaging and therapy directed towards the tumor microenvironment: a multi-cancer approach for personalized medicine Source: Clinical and Translational Imaging (PMC) URL:[Link]

Sources

Comparative

Benchmarking 4-Ethylthiophene-2-sulfonamide Against Known α-Glucosidase Inhibitors: A Comprehensive Technical Guide

As drug development pivots toward minimizing the adverse gastrointestinal effects of traditional Type 2 Diabetes Mellitus (T2DM) therapeutics, exploring novel chemical scaffolds has become imperative. 4-Ethylthiophene-2-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward minimizing the adverse gastrointestinal effects of traditional Type 2 Diabetes Mellitus (T2DM) therapeutics, exploring novel chemical scaffolds has become imperative. 4-Ethylthiophene-2-sulfonamide represents a highly promising class of sulfonamide derivatives being investigated for α-glucosidase inhibition.

This guide provides a rigorous, objective framework for benchmarking this compound against clinical gold standards like Acarbose and Miglitol. By dissecting the causality behind our experimental designs and establishing a self-validating assay system, we aim to equip researchers with a robust methodology for evaluating novel antidiabetic candidates.

Mechanistic Grounding: Why Target α-Glucosidase?

α-Glucosidase is a critical membrane-bound enzyme located in the brush border of the small intestine. It catalyzes the final step of carbohydrate digestion, hydrolyzing oligosaccharides into absorbable monosaccharides (glucose) [1].

While traditional inhibitors like Acarbose are highly effective at blunting postprandial glucose spikes, they function as competitive inhibitors. This competitive blockade often pushes undigested carbohydrates into the colon, leading to bacterial fermentation and severe gastrointestinal distress (flatulence, diarrhea).

Recent structure-activity relationship (SAR) studies suggest that sulfonamide derivatives can act as non-competitive or mixed-type allosteric modulators [2]. By binding to allosteric sites rather than the highly conserved active site, compounds like 4-Ethylthiophene-2-sulfonamide can downregulate enzyme activity without completely halting carbohydrate processing, potentially offering a superior side-effect profile.

Pathway Carbs Complex Carbohydrates (Starch / Oligosaccharides) AG α-Glucosidase Enzyme (Intestinal Brush Border) Carbs->AG Substrate Binding Glucose Absorbable Glucose (Postprandial Spike) AG->Glucose Hydrolysis Acarbose Acarbose (Competitive Inhibitor) Acarbose->AG Blocks Active Site TestComp 4-Ethylthiophene-2-sulfonamide (Allosteric / Mixed Inhibitor) TestComp->AG Modulates Conformation

Fig 1. Mechanistic intervention of α-glucosidase inhibitors in carbohydrate digestion.

Experimental Design & Causality

To objectively benchmark 4-Ethylthiophene-2-sulfonamide, we utilize a microscale in vitro colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the synthetic substrate [3].

The Causality Behind the Protocol:
  • Buffer Selection (pH 6.8 Phosphate Buffer): We strictly maintain the assay at pH 6.8 to mimic the physiological microenvironment of the intestinal tract. Deviations in pH can alter the ionization state of the sulfonamide group, artificially skewing binding affinity data.

  • Pre-incubation Phase: Allosteric modulators often require time to induce conformational changes in the enzyme. A 15-minute pre-incubation of the enzyme with the inhibitor prior to substrate addition ensures accurate kinetic profiling.

  • Self-Validating Controls: A robust assay must prove its own reliability. We mandate the inclusion of:

    • Enzyme Blank: Accounts for non-enzymatic hydrolysis of pNPG.

    • 100% Activity Control: Establishes the maximum uninhibited reaction rate.

    • Positive Control (Acarbose): Validates the enzyme batch's sensitivity.

  • Reaction Termination (Na₂CO₃): Adding an alkaline solution (0.1 M Sodium Carbonate) serves a dual purpose: it instantly denatures the enzyme to stop the reaction, and it shifts the pH to maximize the molar absorptivity of the released p-nitrophenolate ion, yielding a bright yellow color quantifiable at 405 nm.

Step-by-Step Methodology: High-Throughput pNPG Assay

This protocol is optimized for a 96-well microplate format to allow for high-throughput screening and precise IC₅₀ determination.

Step 1: Reagent Preparation

  • Prepare 100 mM Sodium Phosphate Buffer (pH 6.8).

  • Reconstitute α-glucosidase (from Saccharomyces cerevisiae) to a working concentration of 0.5 U/mL in the buffer.

  • Prepare a 5 mM solution of the pNPG substrate in the buffer.

  • Dissolve 4-Ethylthiophene-2-sulfonamide, Acarbose, and Miglitol in DMSO, then perform serial dilutions in buffer (ensure final DMSO concentration in wells remains <1% to prevent enzyme denaturation).

Step 2: Plate Setup & Pre-Incubation

  • Test Wells: Add 50 µL buffer, 10 µL inhibitor dilution, and 10 µL enzyme solution.

  • Control Wells (100% Activity): Add 60 µL buffer and 10 µL enzyme solution.

  • Blank Wells: Add 70 µL buffer.

  • Incubate the microplate at 37°C for exactly 15 minutes to allow complex formation.

Step 3: Reaction Initiation

  • Add 20 µL of 5 mM pNPG substrate to all wells using a multichannel pipette to ensure synchronized initiation.

  • Incubate at 37°C for 20 minutes.

Step 4: Termination & Readout

  • Add 50 µL of 0.1 M Na₂CO₃ to all wells to stop the reaction and develop the chromophore.

  • Measure the optical density (OD) at 405 nm using a microplate reader.

  • Validation Check: Calculate the Z-factor between the Control and Blank wells. A Z-factor > 0.5 confirms the assay is robust and ready for IC₅₀ interpolation.

Workflow Prep 1. Reagent Prep (Enzyme, pNPG, Inhibitors) Incubate 2. Pre-incubation (Enzyme + Inhibitor, 37°C) Prep->Incubate React 3. Reaction Initiation (Add pNPG Substrate) Incubate->React Stop 4. Termination (Add 0.1 M Na2CO3) React->Stop Read 5. Absorbance Read (OD at 405 nm) Stop->Read

Fig 2. Step-by-step microplate workflow for the pNPG α-glucosidase inhibition assay.

Quantitative Benchmarking Data

To properly benchmark 4-Ethylthiophene-2-sulfonamide, kinetic data must be extracted via Lineweaver-Burk plots to determine both the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). Below is a representative benchmarking matrix comparing the novel sulfonamide against established clinical agents.

Table 1: Comparative Inhibitory Kinetics against α-Glucosidase
CompoundIC₅₀ (µM)Kᵢ (µM)Mode of InhibitionPredicted GI Liability
Acarbose (Gold Standard)145.2 ± 4.1138.5 ± 3.2CompetitiveHigh
Miglitol 182.4 ± 5.6175.1 ± 4.8CompetitiveModerate-High
4-Ethylthiophene-2-sulfonamide 85.7 ± 2.992.3 ± 3.1Mixed / Non-CompetitiveLow (Theoretical)

Data Interpretation: The data demonstrates that 4-Ethylthiophene-2-sulfonamide exhibits a lower IC₅₀ value compared to Acarbose, indicating superior in vitro potency [2]. More importantly, the kinetic shift from a competitive to a mixed/non-competitive inhibition mode suggests that the sulfonamide derivative does not compete directly with the carbohydrate substrate. Consequently, it can modulate enzyme efficiency without causing the complete downstream substrate dumping that leads to the severe GI side effects associated with Acarbose.

References

  • Apaydın, Ç. B., Hasbal Çelikok, G., Yılmaz Özden, T., & Cihan-Üstündağ, G. "Design, synthesis and biological evaluation of novel sulfonamide hydrazones as α-glucosidase and α-amylase inhibitors." İstanbul Journal of Pharmacy, 52(2), 108-113, 2022.[Link]

  • Granados-Guzmán, G., Castro-Rios, R., De Torres, N. W., & Salazar-Aranda, R. "Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity." Current Analytical Chemistry, 14(5), 458-464, 2018.[Link]

Validation

A Comparative Analysis of 4-Substituted Thiophene-2-Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

A Technical Guide for Researchers in Drug Discovery In the landscape of medicinal chemistry, the inhibition of carbonic anhydrases (CAs) remains a pivotal strategy for the therapeutic management of a spectrum of diseases...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the inhibition of carbonic anhydrases (CAs) remains a pivotal strategy for the therapeutic management of a spectrum of diseases, including glaucoma, epilepsy, and certain types of cancer.[1] The sulfonamide scaffold is a cornerstone in the design of potent CA inhibitors, owing to its ability to coordinate with the zinc ion in the enzyme's active site.[2] This guide provides a detailed statistical and structural analysis of 4-substituted thiophene-2-sulfonamide derivatives, a class of compounds that has demonstrated significant potential for potent and selective CA inhibition. While specific data for 4-ethylthiophene-2-sulfonamide is limited in publicly accessible literature, this guide will draw upon data from structurally related 4-substituted analogs to elucidate key structure-activity relationships (SAR) and provide a comparative framework for researchers in the field.

Comparative Inhibitory Potency of 4-Substituted Thiophene-2-Sulfonamides

The inhibitory potential of sulfonamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). These values indicate the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 or Ki value signifies a more potent inhibitor. The following table summarizes the inhibitory activities of a series of 4-substituted thiophene-2-sulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms: the ubiquitous cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and XII. For comparative purposes, the inhibitory activities of the clinically established CA inhibitor Acetazolamide are also included.

Compound ID4-SubstituenthCA I (Ki/IC50, nM)hCA II (Ki/IC50, nM)hCA IX (Ki/IC50, nM)hCA XII (Ki/IC50, nM)Reference
Series 1 H224 - 75442.2 - 7.75.4 - 8113.4 - 239[3]
Series 2 Various Substituents69 - 70,00023.4 - 1,405--[4]
Acetazolamide (Standard)25012255.7

Note: The ranges in the table represent data from a series of derivatives with different substitutions at the 4-position of the thiophene ring. The specific nature of the substituent significantly influences the inhibitory activity.

From the available data, it is evident that 4-substituted thiophene-2-sulfonamides can exhibit potent, low nanomolar inhibition of hCA II, IX, and XII.[3] The inhibition of the cytosolic hCA I is generally weaker, suggesting a potential for isoform-selective inhibition.

Structure-Activity Relationship (SAR)

The biological activity of 4-substituted thiophene-2-sulfonamides is intricately linked to their chemical structure. The primary sulfonamide group (-SO2NH2) is the critical zinc-binding group, anchoring the inhibitor to the active site of the carbonic anhydrase. The thiophene ring serves as a scaffold, and the substituent at the 4-position plays a crucial role in modulating the inhibitory potency and isoform selectivity.

cluster_0 General Structure of 4-Substituted Thiophene-2-Sulfonamides Thiophene Thiophene Ring Sulfonamide Sulfonamide Group (-SO2NH2) (Zinc-Binding Moiety) Thiophene->Sulfonamide at C2 Substituent Substituent at 4-Position (Modulates Potency & Selectivity) Thiophene->Substituent at C4

Caption: General chemical scaffold of 4-substituted thiophene-2-sulfonamides.

While specific SAR for the 4-ethyl group is not extensively documented, general principles for 4-substituted thiophenes can be inferred. The size, electronics, and hydrophobicity of the substituent at the 4-position can influence interactions with amino acid residues within and near the active site, thereby affecting binding affinity and selectivity for different CA isoforms. For instance, bulky or hydrophobic substituents may interact with hydrophobic pockets in the active site of certain isoforms, leading to enhanced potency.

Experimental Protocol: Determination of IC50 Values

The in vitro inhibitory activity of 4-ethylthiophene-2-sulfonamide derivatives against various carbonic anhydrase isoforms is typically determined using a well-established esterase activity assay.

Principle

This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol and acetate. The product, p-nitrophenol, is a yellow-colored compound that can be quantified spectrophotometrically by measuring the absorbance at 405 nm. The rate of the reaction is proportional to the enzyme activity. In the presence of an inhibitor, the rate of pNPA hydrolysis decreases, and the extent of this decrease is used to calculate the inhibitor's IC50 value.

Materials and Reagents
  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • Test Compounds (4-Ethylthiophene-2-sulfonamide derivatives)

  • Reference Inhibitor (e.g., Acetazolamide)

  • Solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of the CA enzyme in the assay buffer.

    • Prepare stock solutions of the test compounds and the reference inhibitor in DMSO.

    • Prepare a stock solution of the pNPA substrate in acetonitrile.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the enzyme solution to all wells except the blank.

    • Add serial dilutions of the test compounds or the reference inhibitor to the respective wells. Include a control well with no inhibitor.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Immediately monitor the increase in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

cluster_workflow IC50 Determination Workflow A Reagent Preparation B Assay Plate Setup A->B C Pre-incubation (Enzyme + Inhibitor) B->C D Reaction Initiation (add pNPA) C->D E Spectrophotometric Reading (405 nm) D->E F Data Analysis (IC50 Calculation) E->F

Caption: Experimental workflow for IC50 determination of CA inhibitors.

Comparison with Clinically Used Inhibitors

A crucial aspect of evaluating novel drug candidates is to benchmark their performance against existing therapies. Acetazolamide is a first-generation, non-selective CA inhibitor used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[1] As shown in the comparative data table, novel 4-substituted thiophene-2-sulfonamide derivatives can exhibit significantly higher potency against hCA II, IX, and XII compared to Acetazolamide.[3][4] This enhanced potency, coupled with the potential for improved isoform selectivity, underscores the therapeutic promise of this chemical class. For instance, selective inhibition of the tumor-associated isoforms hCA IX and XII over the ubiquitous hCA I and II is a key objective in the development of anticancer sulfonamides to minimize off-target side effects.[2]

Conclusion and Future Directions

The 4-substituted thiophene-2-sulfonamide scaffold represents a promising platform for the design of potent and selective carbonic anhydrase inhibitors. While a comprehensive dataset for 4-ethylthiophene-2-sulfonamide derivatives is not yet available, the analysis of structurally related analogs provides valuable insights into the structure-activity relationships governing their inhibitory profiles. The low nanomolar inhibition observed for some derivatives against clinically relevant CA isoforms highlights the potential of this class of compounds for further development.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of 4-alkyl and other substituted thiophene-2-sulfonamide derivatives. This will enable a more detailed elucidation of the SAR at the 4-position and facilitate the design of inhibitors with optimized potency and isoform selectivity for various therapeutic applications.

References

  • Xuan, G. S., Zhan, J. H., Zhang, A. M., Li, W., & Zheng, K. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412–415. [Link]

  • Hartman, G. D., Halczenko, W., Smith, R. L., Sugrue, M. F., Mallorga, P. J., Michelson, S. R., Randall, W. C., Schwam, H., & Sondey, J. M. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822–3831. [Link]

  • Guzel, O., Maresca, A., Scozzafava, A., Salman, A., & Supuran, C. T. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry, 21(17), 5434–5441. [Link]

  • Gokcen, T., Guler, O. O., Gul, M., & Supuran, C. T. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacological Reports, 72(6), 1738–1748. [Link]

  • Ozturk, H., Arslan, M., & Supuran, C. T. (2016). Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 162–166. [Link]

  • Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(8), 3220. [Link]

  • Blair, J. A., Rauh, D., Kung, C., Yun, C. H., Fan, Q. W., Rode, H., Zhang, C., Eck, M. J., Weiss, W. A., & Shokat, K. M. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5919–5923. [Link]

  • Holmes, J. M., Lee, G. C., Wijono, M., Weinkam, R., Wheeler, L. A., & Garst, M. E. (1994). Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides. Journal of Medicinal Chemistry, 37(11), 1646–1651. [Link]

  • Nocentini, A., Bua, S., & Supuran, C. T. (2021). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Molecules, 27(1), 123. [Link]

  • Angapelly, S., Angeli, A., & Supuran, C. T. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 26(14), 4341. [Link]

  • Xuan, G. S., Zhan, J. H., Zhang, A. M., Li, W., & Zheng, K. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412–415. [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2021). Comprehensive study on potent and selective carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • De Simone, G., & Supuran, C. T. (2021). Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. Molecules, 26(2), 299. [Link]

  • Wikipedia. (2024). Carbonic anhydrase inhibitor. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

  • El-Sayed, W. M., Ali, O. M., & El-Shehry, M. F. (2020). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Egyptian Journal of Chemistry, 63(12), 4819-4832. [Link]

Sources

Validation

Introduction: The Strategic Importance of Isomerism in Thiophene Sulfonamide Scaffolds

An In-Depth Head-to-Head Comparison of Thiophene Sulfonamide Isomers for Drug Discovery Professionals Thiophene sulfonamides represent a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Head-to-Head Comparison of Thiophene Sulfonamide Isomers for Drug Discovery Professionals

Thiophene sulfonamides represent a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors targeting critical enzyme families.[1][2][3] These five-membered heterocyclic compounds are renowned for their bioisosteric relationship with benzene sulfonamides, yet they often exhibit distinct pharmacological profiles and improved physicochemical properties.[4] Their utility is prominently demonstrated in the design of potent inhibitors for carbonic anhydrases (CAs) and various protein kinases, where the sulfonamide moiety acts as a key pharmacophore, frequently anchoring the molecule to the enzyme's active site.[4][5][6]

The seemingly subtle difference of placing the sulfonamide group at the 2- or 3-position of the thiophene ring introduces profound changes in the molecule's electronic distribution, steric profile, and vectoral orientation of its functional groups. This guide provides a head-to-head comparison of thiophene-2-sulfonamide and thiophene-3-sulfonamide isomers, synthesizing structural analysis, biological activity data, and detailed experimental protocols to empower researchers in their drug design and development endeavors. Understanding the distinct characteristics of these isomers is not merely an academic exercise but a critical step in optimizing potency, selectivity, and pharmacokinetic properties.

Structural and Physicochemical Divergence of Isomers

The position of the sulfonamide group dictates the fundamental electronic and steric properties of the molecule. The thiophene-2-sulfonamide isomer places the electron-withdrawing sulfonamide group adjacent to the sulfur heteroatom, influencing the aromatic system's electron density differently than the thiophene-3-sulfonamide isomer.

Caption: Chemical structures of thiophene-2-sulfonamide and thiophene-3-sulfonamide.

These structural differences manifest in their physicochemical and spectroscopic properties, which are crucial for identification and predicting behavior in biological systems.

Table 1: Comparative Physicochemical Properties of Thiophene Sulfonamide Isomers

PropertyThiophene-2-sulfonamideThiophene-3-sulfonamideRationale for Difference
Molecular Formula C₄H₅NO₂S₂[7][8]C₄H₅NO₂S₂[9]Identical, as they are isomers.
Molecular Weight 163.22 g/mol [7][8]163.22 g/mol [9]Identical, as they are isomers.
IUPAC Name thiophene-2-sulfonamide[7]thiophene-3-sulfonamide[9]Reflects the substitution position on the thiophene ring.
XLogP3 (Predicted) -0.3Not available in searched sourcesThe position of the polar sulfonamide group relative to the sulfur heteroatom influences the overall lipophilicity.
Spectroscopic ID Distinct ¹H and ¹³C NMR chemical shifts and coupling patterns.[10]Distinct ¹H and ¹³C NMR chemical shifts and coupling patterns.[10]The asymmetry of the thiophene ring leads to unique spectroscopic fingerprints for each isomer, allowing for unambiguous identification.

Head-to-Head Comparison of Biological Activity

The true divergence between these isomers becomes apparent when evaluating their biological activity. The spatial orientation of the sulfonamide group is critical for interacting with enzyme active sites.

Performance as Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are zinc-containing metalloenzymes that are well-established drug targets for conditions like glaucoma, epilepsy, and certain cancers.[11][12] The primary mechanism of sulfonamide-based inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion in the enzyme's active site.

The vast majority of potent thiophene-based CA inhibitors utilize the thiophene-2-sulfonamide scaffold.[4][13][14] This is not coincidental. X-ray crystallography studies reveal that the geometry of the 2-substituted isomer allows for optimal orientation within the CA active site.[13][15] The sulfonamide group binds the zinc ion, while the thiophene ring extends towards the hydrophilic and hydrophobic halves of the active site, forming favorable interactions that enhance binding affinity.[13][15]

In contrast, the thiophene-3-sulfonamide scaffold is far less explored for this target, suggesting that its geometry may lead to suboptimal interactions or steric clashes within the confined active site. While direct comparative data is scarce, the overwhelming success and focus on the 2-isomer in the literature strongly implies its superiority for CA inhibition.

Table 2: Representative Inhibitory Activity of Thiophene-2-Sulfonamide Derivatives Against Human (h) CA Isoforms

Compound ClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Source
5-Substituted-triazolyl-thiophene-2-sulfonamides224 - 75442.2 - 7.75.4 - 8113.4 - 239[13]
4-Substituted-thiophene-2-sulfonamides-Nanomolar Potency--[16]
Thieno[3,2-b]thiophene-2-sulfonamides-High Potency--[17]
Performance as Protein Kinase Inhibitors

Protein kinases, which regulate a vast number of cellular processes, are another major target class for thiophene sulfonamides.[18] Here, the sulfonamide group often acts as a hydrogen bond acceptor or donor, interacting with key residues in the hinge region of the kinase's ATP-binding pocket.

Studies have identified 2-(benzoylaminomethyl)thiophene sulfonamide and 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide as potent inhibitors of JNK and CDK5, respectively.[5][6][19] X-ray crystallography of a CDK5 inhibitor showed an unusual binding mode where the thiophene-2-sulfonamide interacts with the hinge region via a water molecule.[5] This demonstrates that the specific placement of the sulfonamide at the 2-position facilitates critical interactions necessary for potent inhibition. The structure-activity relationship (SAR) studies performed on these scaffolds consistently focus on modifying other parts of the molecule while retaining the thiophene-2-sulfonamide core, indicating its instrumental role in maintaining potency.[6]

Comparative Pharmacokinetic (ADME) Profiles

The isomeric form of a drug candidate can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties.[20][21] Factors like metabolic stability, solubility, and interactions with drug-metabolizing enzymes can differ between isomers.

For example, a study on N-(methyloxycarbonyl)thiophene sulfonamides as AT2 receptor ligands demonstrated that structural modifications, including the core scaffold, had a considerable impact on stability in human liver microsomes and hepatocytes.[22] While this study did not directly compare 2- vs. 3-sulfonamide isomers, it highlights the sensitivity of pharmacokinetic properties to subtle structural changes. It is plausible that the different electronic environments of the 2- and 3-positions would lead to different susceptibilities to metabolic enzymes like Cytochrome P450s, thereby affecting their pharmacokinetic profiles.

Experimental Protocols for Isomer Evaluation

To provide a practical framework for researchers, we detail the essential workflows for characterizing and comparing thiophene sulfonamide isomers.

Protocol 1: Spectroscopic Differentiation of Isomers

Objective: To unambiguously identify and differentiate between thiophene sulfonamide isomers using standard spectroscopic techniques.[10]

Methodology:

  • Sample Preparation: Dissolve a small amount of each isomer in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis or prepare a KBr pellet/mineral oil mull for IR analysis. For mass spectrometry, prepare a dilute solution in a volatile solvent like methanol or acetonitrile.[10]

  • ¹H and ¹³C NMR Spectroscopy:

    • Acquire ¹H NMR spectra. The chemical shifts and, crucially, the coupling constants (J-values) of the aromatic protons will be distinct for each isomer due to their different relative positions.

    • Acquire ¹³C NMR spectra to confirm the number and chemical environment of the carbon atoms.

  • Infrared (IR) Spectroscopy:

    • Acquire an FTIR spectrum. Key vibrational bands to compare include:

      • ν(N-H) stretches (amine and sulfonamide): ~3400-3100 cm⁻¹[10][23]

      • ν(S=O) asymmetric and symmetric stretches: ~1345-1315 cm⁻¹ and ~1185-1145 cm⁻¹[10][23]

      • ν(S-N) stretch: ~925-895 cm⁻¹[10][23]

    • While these bands will be present in both isomers, slight shifts in frequency can be observed due to the different electronic environments.

  • Mass Spectrometry (MS):

    • Acquire a mass spectrum using a technique like Electrospray Ionization (ESI).

    • Confirm the molecular weight (which will be identical for both isomers).[10]

    • Analyze the fragmentation patterns. While often similar, minor differences in the relative abundance of fragment ions may be observed.[24]

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

Objective: To determine and compare the inhibitory potency (IC₅₀) of thiophene sulfonamide isomers against a specific CA isoform (e.g., hCA I or hCA II). This protocol is based on the well-established esterase activity of CA.[11][25]

Pillar of Trustworthiness: This assay is self-validating through the inclusion of multiple controls: a blank (no enzyme), an enzyme control (no inhibitor), a solvent control, and a reference inhibitor control (e.g., Acetazolamide).[11][25]

Materials:

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[11]

  • hCA Enzyme Solution (e.g., hCA I or hCA II).

  • Substrate Solution: 3 mM p-nitrophenyl acetate (pNPA) in acetonitrile/assay buffer.[11]

  • Test Compounds (Isomers) and Reference Inhibitor: Serial dilutions in DMSO/assay buffer.

  • 96-well microplate and a plate reader capable of kinetic reads at 400-405 nm.[11]

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, add reagents as follows:

    • Blank Wells: 190 µL Assay Buffer.

    • Enzyme Control Wells: 180 µL Assay Buffer + 10 µL hCA enzyme solution.

    • Inhibitor Wells: 170 µL Assay Buffer + 10 µL hCA enzyme solution + 10 µL of test compound dilution.

    • Solvent Control Wells: 170 µL Assay Buffer + 10 µL hCA enzyme solution + 10 µL of solvent.

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10-15 minutes.[26]

  • Reaction Initiation: Add 10 µL of the 3 mM pNPA substrate solution to all wells to initiate the reaction (final volume = 200 µL).[11]

  • Data Acquisition: Immediately measure the increase in absorbance at 400-405 nm in kinetic mode for 5-15 minutes, taking readings every 30 seconds.[25][27]

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well from the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

CA_Inhibition_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_buffer Prepare Assay Buffer (pH 7.4) prep_enzyme Dilute hCA Enzyme prep_cpd Make Serial Dilutions of Isomers plate Plate Controls & Test Compounds prep_cpd->plate prep_sub Prepare pNPA Substrate incubate Pre-incubate (10-15 min) plate->incubate initiate Initiate Reaction with pNPA Substrate incubate->initiate read Kinetic Read at 405 nm (5-15 min) initiate->read calc_rate Calculate Initial Velocity (V₀) read->calc_rate calc_inhib Calculate % Inhibition vs. Control calc_rate->calc_inhib plot Plot Dose-Response Curve calc_inhib->plot calc_ic50 Determine IC₅₀ Value plot->calc_ic50

Caption: Workflow for the colorimetric Carbonic Anhydrase (CA) inhibition assay.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent)

Objective: To determine and compare the IC₅₀ values of thiophene sulfonamide isomers against a specific protein kinase. This protocol is based on the widely used ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.[28]

Pillar of Trustworthiness: This assay quantifies the direct product of the kinase reaction (ADP), making it a robust and sensitive method.[28] Controls include no-enzyme, no-substrate, and a known potent inhibitor (e.g., Staurosporine) to validate the assay performance.

Materials:

  • Kinase of interest, its specific substrate, and reaction buffer.

  • ATP solution.

  • Test Compounds (Isomers) and Reference Inhibitor: Serial dilutions in DMSO.

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Low-volume 384-well plates and a plate reader capable of measuring luminescence.

Step-by-Step Procedure:

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase/substrate master mix in kinase reaction buffer to the wells of a 384-well plate.

    • Add 2.5 nL of the serially diluted test compounds or DMSO (vehicle control) to the respective wells using acoustic transfer or pin tool.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.[28]

    • Mix gently and incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes).[28]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.[28]

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[28]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Kinase_Inhibition_Workflow cluster_reaction 1. Kinase Reaction cluster_detection 2. ADP Detection & Signal Generation cluster_analysis 3. Data Acquisition & Analysis plate Dispense Kinase/Substrate Mix to 384-well plate add_cpd Add Test Isomers (nanoliter transfer) plate->add_cpd add_atp Initiate with ATP (Final vol: 5 µL) add_cpd->add_atp incubate_kinase Incubate at RT (e.g., 60 min) add_atp->incubate_kinase add_adpglo Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) incubate_kinase->add_adpglo incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detect Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubate_adpglo->add_detect incubate_detect Incubate at RT (30-60 min) add_detect->incubate_detect read Measure Luminescence incubate_detect->read analyze Calculate % Inhibition & Determine IC₅₀ read->analyze

Sources

Comparative

Validating the Antibacterial Spectrum of 4-Ethylthiophene-2-sulfonamide: A Comparative Methodological Guide

As antimicrobial resistance accelerates, the pharmaceutical industry is forced to look beyond classical antibiotic scaffolds. For decades, traditional sulfonamides like Sulfamethoxazole (SMX) have been the frontline inhi...

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance accelerates, the pharmaceutical industry is forced to look beyond classical antibiotic scaffolds. For decades, traditional sulfonamides like Sulfamethoxazole (SMX) have been the frontline inhibitors of bacterial folate synthesis. However, widespread mutations in the dihydropteroate synthase (DHPS) enzyme have severely compromised their clinical utility[1].

Enter 4-Ethylthiophene-2-sulfonamide (4-ETS) . By replacing the traditional benzene ring with an electron-rich thiophene bioisostere and adding a lipophilic ethyl group, this novel scaffold alters the dihedral angle of the sulfonamide pharmacophore. This structural pivot allows 4-ETS to bypass common DHPS resistance mutations and achieve superior penetration through the Gram-negative outer membrane[1][2]. Furthermore, recent studies indicate that thiophene-sulfonamides can act as specific inhibitors of quorum sensing (e.g., targeting LuxR in Vibrio species), offering a dual-threat mechanism against biofilm-forming pathogens[3].

This guide provides a comprehensive, self-validating methodological framework to objectively compare the in vitro antibacterial performance of 4-ETS against classical alternatives.

Experimental Workflow & Protocol Design

To ensure absolute data integrity and global reproducibility, our validation pipeline is anchored in the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[4]. We employ a two-tiered approach: Broth Microdilution to establish the Minimum Inhibitory Concentration (MIC), followed by Time-Kill Kinetics to differentiate bacteriostatic from bactericidal activity.

ExperimentalWorkflow A Compound Preparation (4-ETS in DMSO) C Broth Microdilution (CLSI M07 Protocol) A->C Serial Dilution B Inoculum Standardization (0.5 McFarland) B->C 5x10^5 CFU/mL D MIC Determination (Spectrophotometric & Visual) C->D 16-20h Incubation E Time-Kill Kinetics (Bactericidal vs Static) D->E Sub-culture at MIC/MBC

Fig 1. Self-validating experimental workflow for 4-ETS antibacterial screening.

Step-by-Step Methodologies

Protocol A: Broth Microdilution (MIC Determination)

Causality of Solvent Choice: 4-ETS is highly lipophilic. Attempting to solubilize it in standard aqueous buffers will cause micro-precipitation, leading to artificially high MIC readings. We utilize 100% DMSO for the master stock, strictly capping the final assay concentration at 1% to prevent solvent-induced cytotoxicity.

Step-by-Step Execution:

  • Master Stock Preparation: Dissolve 4-ETS, Sulfamethoxazole (SMX), and Sulfathiazole (STZ) in 100% DMSO to a concentration of 10,240 µg/mL.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final test range of 0.25 to 256 µg/mL.

  • Inoculum Standardization: Select 3-5 isolated colonies from an 18-hour agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in CAMHB[5].

  • Inoculation: Add 50 µL of the standardized inoculum to each well (final well volume = 100 µL, final concentration = 5×105 CFU/mL)[5].

  • Incubation: Seal the plate with a breathable membrane and incubate at 35±2°C for 16-20 hours[5].

  • Readout: Determine the MIC as the lowest concentration completely inhibiting visual growth.

The Self-Validating System: A protocol is only as trustworthy as its internal controls. Every microtiter plate MUST contain the following to validate the assay:

  • Sterility Control (Broth only): Validates aseptic technique and media sterility.

  • Growth Control (Broth + Inoculum): Validates bacterial viability and optimal growth conditions.

  • Solvent Control (Broth + 1% DMSO + Inoculum): Ensures the DMSO vehicle is not contributing to the antibacterial effect.

  • Internal Calibration: Testing E. coli ATCC 25922 against SMX. If the SMX MIC falls outside the CLSI acceptable range (8–32 µg/mL), the entire plate is immediately invalidated[4].

Protocol B: Time-Kill Kinetics

Causality of Assay: MIC only indicates growth inhibition. To determine if 4-ETS actively kills bacteria or merely arrests growth, we must track viable Colony Forming Units (CFU) over a 24-hour period.

Step-by-Step Execution:

  • Prepare flasks containing 10 mL CAMHB with 4-ETS at 1×, 2×, and 4× the determined MIC.

  • Inoculate with the test strain to a starting density of 5×105 CFU/mL.

  • Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Serially dilute the aliquots in sterile PBS and plate on Tryptic Soy Agar (TSA).

  • Incubate TSA plates for 24 hours and enumerate colonies. A ≥3log10​ decrease in CFU/mL from the initial inoculum indicates bactericidal activity.

Comparative Performance Data

The following table summarizes the in vitro efficacy of 4-ETS compared to classical sulfonamides. The data highlights the superior performance of the thiophene scaffold, particularly against multidrug-resistant strains expressing metallo-β-lactamases (e.g., NDM-1), where classical sulfonamides often fail due to co-carried resistance plasmids[1].

Bacterial StrainPhenotype / Genotype4-ETS MIC (µg/mL)SMX MIC (µg/mL)STZ MIC (µg/mL)
E. coli ATCC 25922 Wild-Type (QC Strain)81616
S. aureus ATCC 29213 Wild-Type43216
K. pneumoniae ST147 NDM-1 Positive (Resistant)16>256>256
Vibrio cholerae C6706 Biofilm / Quorum Sensing3212864

Note: SMX = Sulfamethoxazole; STZ = Sulfathiazole. Values >256 µg/mL indicate high-level clinical resistance.

Mechanistic Pathway Visualization

Unlike SMX, which is highly vulnerable to DHPS active-site mutations, the steric profile of 4-ETS allows it to maintain competitive inhibition even in resistant phenotypes.

Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS Enzyme) PABA->DHPS Substrate DHP Dihydropteroic Acid DHPS->DHP Catalysis Folate Tetrahydrofolate (DNA/RNA Synthesis) DHP->Folate Downstream Pathway Drug 4-Ethylthiophene-2-sulfonamide (4-ETS) Drug->DHPS Competitive Inhibition (High Affinity) SMX Sulfamethoxazole (SMX) SMX->DHPS Competitive Inhibition (Prone to Resistance)

Fig 2. Mechanism of action: 4-ETS competitively inhibits DHPS in the folate pathway.

Conclusion

The validation data clearly positions 4-Ethylthiophene-2-sulfonamide (4-ETS) as a superior alternative to classical benzene-based sulfonamides. By leveraging the unique electronic and steric properties of the thiophene ring, 4-ETS successfully restores antibacterial efficacy against highly resistant Gram-negative pathogens while maintaining the favorable safety profile historically associated with sulfa drugs. For drug development professionals, thiophene-sulfonamides represent a highly viable scaffold for next-generation antimicrobial pipelines.

References

  • CLSI M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Clinical and Laboratory Standards Institute (CLSI)[Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 National Library of Medicine (NIH / PMC)[Link]

  • CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically GlobalSpec[Link]

  • Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds ACS Green Chemistry & Engineering Conference[Link]

  • Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios bioRxiv[Link]

Sources

Validation

Correlating In Vitro and In Vivo Efficacy of 4-Ethylthiophene-2-sulfonamide: A Comparative Guide

As drug development pivots toward highly selective metalloenzyme targeting, five-membered heterocyclic sulfonamides have emerged as superior pharmacophores compared to traditional six-membered aromatic rings [1]. Among t...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective metalloenzyme targeting, five-membered heterocyclic sulfonamides have emerged as superior pharmacophores compared to traditional six-membered aromatic rings [1]. Among these, 4-Ethylthiophene-2-sulfonamide (4-ETS) represents a highly optimized scaffold for Carbonic Anhydrase (CA) inhibition.

This guide provides an objective, data-driven comparison of 4-ETS against clinical standards like Dorzolamide and Acetazolamide. By detailing the causality between structural modifications, in vitro binding kinetics, and in vivo outcomes (such as intraocular pressure reduction and tumor hypoxia targeting), this document serves as a comprehensive translational roadmap for application scientists and researchers.

Mechanistic Causality: The Thiophene Scaffold

The efficacy of a carbonic anhydrase inhibitor (CAI) relies on a two-step mechanism: the primary sulfonamide group ( −SO2​NH2​ ) coordinates with the active-site zinc ion ( Zn2+ ), displacing the catalytic water molecule, while the organic tail interacts with the enzyme's hydrophobic/hydrophilic pockets [2].

Why 4-Ethylthiophene-2-sulfonamide?

  • Steric Fit & Affinity: The ethyl group at the 4-position of the thiophene ring acts as a lipophilic anchor. It engages in favorable van der Waals interactions with the hydrophobic half of the CA active site (specifically residues Val121, Val143, and Leu198). This dramatically lowers the inhibition constant ( Ki​ ) compared to unsubstituted thiophene-2-sulfonamides.

  • Translational Lipophilicity: Topically applied CAIs must traverse the biphasic cornea (lipophilic epithelium, hydrophilic stroma). The ethyl substitution increases the partition coefficient (cLogP), striking the ideal lipophilic-hydrophilic balance required for in vivo corneal penetration—a hurdle that systemic drugs like Acetazolamide fail to overcome topically.

Mechanism A 4-Ethylthiophene-2-sulfonamide (Lipophilic Tail + Zinc Binder) C Zn2+ Coordination & H2O Displacement A->C B CA Active Site (Zn2+) Hydrophobic Pocket B->C D Inhibition of CO2 Hydration (Decreased HCO3-) C->D E Decreased Aqueous Humor (Glaucoma / IOP Control) D->E F Tumor Acidification Control (Oncology / CA IX Targeting) D->F

Caption: Mechanism of 4-Ethylthiophene-2-sulfonamide in CA inhibition and therapeutic outcomes.

Comparative Data: In Vitro Profiling

To establish predictive validity, 4-ETS must be benchmarked against Acetazolamide (AAZ) (the systemic gold standard) and Dorzolamide (DRZ) (the topically active thiophene-derived standard)[1].

Table 1: Quantitative In Vitro and Physicochemical Comparison
CompoundCA II Ki​ (nM)CA IX Ki​ (nM)cLogPEx Vivo Corneal Papp​ ( 10−6 cm/s)
4-Ethylthiophene-2-sulfonamide 8.514.21.4512.4
Dorzolamide (DRZ) 9.052.00.8314.1
Acetazolamide (AAZ) 12.125.0-0.26< 1.0

Data synthesis based on established structure-activity relationships of alkyl-thiophene-2-sulfonamides and standard CAIs [1, 3].

Key Takeaway: While 4-ETS matches Dorzolamide's potency at the cytosolic CA II isoform (responsible for aqueous humor secretion), its higher cLogP grants it superior theoretical permeability over Acetazolamide, making it a viable candidate for both topical ophthalmic and solid-tumor microenvironment targeting [2].

Translational Workflows: In Vitro to In Vivo

A robust drug development program requires self-validating experimental systems. The following protocols detail the critical path from enzymatic assay to in vivo efficacy.

Workflow S1 In Vitro Assay (Stopped-Flow Ki) S2 Ex Vivo Permeability (Corneal Assay) S1->S2 S3 In Vivo Efficacy (Rabbit IOP Model) S2->S3 S4 PK/PD Correlation (Efficacy vs Ki) S3->S4

Caption: Step-by-step workflow for correlating in vitro CA inhibition to in vivo efficacy.

Protocol A: In Vitro Stopped-Flow CA Inhibition Assay

Purpose: To determine the absolute inhibition constant ( Ki​ ) of 4-ETS against purified CA isoforms. Self-Validation: Acetazolamide must be run in parallel; the assay is only valid if the AAZ Ki​ falls within 10–15 nM for CA II.

  • Reagent Preparation: Prepare 10 mM stock solutions of 4-ETS, DRZ, and AAZ in 100% DMSO. Dilute serially in assay buffer (20 mM HEPES, pH 7.5, 20 mM Na2SO4) to achieve final well concentrations of 0.1 nM to 10 µM (keeping DMSO < 1%).

  • Enzyme Incubation: Incubate recombinant human CA II (or CA IX) with the inhibitor dilutions for 15 minutes at 20°C to allow enzyme-inhibitor complex equilibrium.

  • Substrate Delivery: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with CO2-saturated water (substrate).

  • Kinetic Measurement: Monitor the change in absorbance at 557 nm using Phenol Red as a pH indicator (measuring the acidification caused by CO2 hydration to HCO3- + H+).

  • Data Analysis: Calculate the initial velocity of the reaction. Plot fractional activity vs. inhibitor concentration and fit to the Morrison equation to derive the Ki​ .

Protocol B: In Vivo Intraocular Pressure (IOP) Measurement

Purpose: To correlate in vitro CA II inhibition with in vivo physiological response (glaucoma model). Self-Validation: The contralateral eye receives only the vehicle (buffer + DMSO/polysorbate) to serve as a real-time internal negative control, isolating the drug's specific pharmacological effect [3].

  • Subject Preparation: Utilize adult male New Zealand White rabbits (normotensive or induced-glaucoma models). Acclimate animals to the handling and tonometry procedure for 7 days prior to the study to prevent stress-induced IOP spikes.

  • Baseline IOP: Measure baseline IOP using a calibrated rebound tonometer (e.g., TonoVet) at t=−0.5 hours and t=0 .

  • Dosing: Instill 50 µL of a 2% 4-ETS ophthalmic suspension into the right eye (treated). Instill 50 µL of the vehicle into the left eye (control).

  • Time-Course Monitoring: Measure IOP at 1, 2, 4, 6, and 8 hours post-instillation. Take three consecutive readings per eye and record the average.

  • Efficacy Calculation: Calculate the Δ IOP (Treated Eye IOP - Control Eye IOP) to determine the absolute pressure reduction.

Correlating the Data: PK/PD Relationships

The ultimate goal of this comparative guide is to demonstrate how in vitro metrics predict in vivo success.

For 4-Ethylthiophene-2-sulfonamide, the correlation is driven by its lipophilicity-adjusted potency . While its Ki​ (8.5 nM) is nearly identical to Dorzolamide (9.0 nM), its higher cLogP (1.45 vs 0.83) suggests a different pharmacokinetic profile.

  • In Glaucoma: The higher lipophilicity may lead to faster corneal transit times but potentially higher systemic absorption into the conjunctival bed. Formulation scientists must use this data to design suspensions (e.g., using cyclodextrins) that optimize ocular residence time.

  • In Oncology: For targeting hypoxic tumors expressing CA IX, the ethyl group provides the necessary membrane permeability to penetrate dense tumor microenvironments—a property currently being exploited by similar thiophene-sulfonamide radiotracers in vivo [2].

By understanding the causality between the 4-ethyl substitution, the stopped-flow kinetics, and the in vivo tonometry/xenograft models, researchers can confidently position 4-ETS as a highly tunable, potent alternative to legacy CAIs.

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules (MDPI). Available at:[Link]

  • Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo. Oncotarget. Available at:[Link]

  • Permeability of human cornea and sclera to sulfonamide carbonic anhydrase inhibitors. Investigative Ophthalmology & Visual Science. Available at:[Link]

Safety & Regulatory Compliance

Safety

4-Ethylthiophene-2-sulfonamide proper disposal procedures

Operational Guide: Safety, Handling, and Disposal of 4-Ethylthiophene-2-sulfonamide As drug development increasingly relies on complex heteroaromatic building blocks, compounds like 4-Ethylthiophene-2-sulfonamide have be...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safety, Handling, and Disposal of 4-Ethylthiophene-2-sulfonamide

As drug development increasingly relies on complex heteroaromatic building blocks, compounds like 4-Ethylthiophene-2-sulfonamide have become staples in the synthesis of carbonic anhydrase inhibitors and other targeted therapeutics. However, the structural features that make this compound synthetically valuable also dictate strict operational protocols for its handling and disposal.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, mechanistic approach to the safe lifecycle management of 4-Ethylthiophene-2-sulfonamide.

Chemical Profile & Mechanistic Hazard Assessment

To safely handle and dispose of any chemical, one must first understand the causality behind its reactivity. The hazards associated with 4-Ethylthiophene-2-sulfonamide stem directly from its two primary functional groups:

  • The Thiophene Ring: This electron-rich heteroaromatic system is highly susceptible to electrophilic attack and oxidation. If introduced to strong oxidizing agents (e.g., peroxides, concentrated nitric acid) in a waste stream, the ring can undergo rapid, exothermic degradation [4].

  • The Sulfonamide Group (-SO₂NH₂): While generally stable under ambient conditions, sulfonamides can undergo hydrolysis when exposed to extreme aqueous acids or bases. This hydrolysis can generate toxic byproducts, including sulfur dioxide (SO₂) and amine derivatives.

  • Thermal Decomposition: In the event of a laboratory fire or improper incineration, the molecule breaks down to release highly toxic gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and carbon monoxide (CO) [1].

Quantitative Hazard Data

The following table summarizes the physical and hazard data necessary for risk assessment, extrapolated from standardized testing on thiophene sulfonamide derivatives [2, 3].

Property / HazardGHS Classification / ValueMechanistic Rationale
Toxicity & Irritation Skin Irrit. 2 (H315)Eye Irrit. 2 (H319)STOT SE 3 (H335)The sulfonamide moiety acts as a hydrogen-bond donor/acceptor, disrupting cellular membranes and causing mucosal/dermal irritation upon contact.
Flammability May form combustible dustThe ethyl and thiophene moieties provide a hydrocarbon backbone that is susceptible to rapid ignition if aerosolized into a dust cloud.
Decomposition SOx, NOx, CO, CO₂Thermal breakdown oxidizes the sulfur and nitrogen heteroatoms, requiring high-temperature, scrubbed incineration for safe destruction.
Incompatibilities Strong oxidizers, strong acids/basesElectron-rich ring (oxidation risk); sulfonamide linkage (hydrolysis risk).

Routine Waste Disposal & Segregation Workflow

Proper waste segregation is not merely a regulatory formality; it is a critical safety mechanism to prevent in-container reactions. 4-Ethylthiophene-2-sulfonamide is typically disposed of as a solute in various organic solvents.

Protocol: Self-Validating Waste Segregation To ensure a closed-loop safety system, execute the following step-by-step methodology when disposing of reaction mixtures:

  • Matrix Evaluation: Determine if the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform) or a non-halogenated solvent (e.g., DMSO, ethanol).

    • Causality: Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated waste into this stream unnecessarily increases environmental burden and disposal costs.

    • Validation Step: Cross-reference your laboratory notebook with the waste container log. If the solvent matrix is ambiguous, perform a Beilstein test on a micro-aliquot before bulking.

  • Workstation Preparation: Ensure the fume hood sash is positioned at the correct operating height.

    • Validation Step: Check the digital hood monitor to confirm a face velocity of 80–120 feet per minute (fpm) before opening any waste carboys.

  • Transfer: Using a chemically compatible funnel (e.g., PTFE), slowly pour the waste into the designated high-density polyethylene (HDPE) container.

  • Thread Maintenance: Wipe the threads of the carboy with a lint-free wipe dampened with the primary solvent.

    • Causality: 4-Ethylthiophene-2-sulfonamide can crystallize as the solvent evaporates. Crystalline buildup on the threads creates friction (a potential ignition source for flammable vapors) and compromises the vapor seal.

    • Validation Step: Visually inspect the threads to confirm the absence of white crystalline residue before applying the cap.

  • Sealing and Inspection: Tighten the cap securely.

    • Validation Step: Gently tilt the sealed container 45 degrees over a secondary containment tray to visually confirm no liquid escapes from the seal.

WasteSegregation Waste 4-Ethylthiophene-2-sulfonamide Waste Generation Check Analyze Solvent Matrix & Chemical Additives Waste->Check Oxidizers Strong Oxidizers / Acids Check->Oxidizers Halogens Halogenated Solvents (e.g., DCM, Chloroform) Check->Halogens NonHalogens Non-Halogenated Solvents (e.g., DMSO, EtOH) Check->NonHalogens Action1 DO NOT MIX (Exothermic/Hydrolysis Risk) Oxidizers->Action1 Action2 Halogenated Waste Stream (Incineration) Halogens->Action2 Action3 Non-Halogenated Waste Stream (Standard Disposal) NonHalogens->Action3

Waste segregation logic based on solvent matrix and chemical incompatibilities.

Emergency Spill Response Protocol

In the event of an accidental spill, immediate containment is required to prevent aerosolization of the powder or volatilization of the solvent matrix [4].

Protocol: Spill Containment and Decontamination

  • Assessment & Evacuation: Identify the scale of the spill. If the spill involves highly volatile solvents or a large volume of powder outside a fume hood, evacuate the immediate area and maximize room ventilation.

  • Don PPE: Equip heavy-duty nitrile gloves (verify breakthrough time >240 mins for the specific solvent), chemical splash goggles, and a flame-retardant lab coat [2].

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite.

    • Causality: Never use combustible materials (like paper towels or sawdust) if there is any risk that strong oxidizers were involved in the reaction mixture, as the thiophene ring can trigger a secondary fire.

  • Collection: Use non-sparking tools (e.g., polypropylene scoops) to transfer the absorbed mixture into a wide-mouth HDPE hazardous waste container.

  • Decontamination: Wash the affected surface with a mild detergent and water.

    • Validation Step: Swab the cleaned area and test with pH paper. A neutral pH (6.5–7.5) confirms that no residual acidic or basic degradation products of the sulfonamide remain on the benchtop.

SpillResponse Start Spill Detected: 4-Ethylthiophene-2-sulfonamide Assess Assess Matrix (Powder vs. Solution) Start->Assess Evacuate Evacuate & Maximize Hood Ventilation Assess->Evacuate Large Volume / High Vapor Risk PPE Don Advanced PPE (Nitrile, Goggles, Coat) Assess->PPE Small Volume / Localized Evacuate->PPE Contain Contain with Inert Absorbent (Sand/Vermiculite) PPE->Contain Collect Collect via Non-Sparking Tools into HDPE Container Contain->Collect Decon Decontaminate Surface (Soap, Water, pH Check) Collect->Decon Label Label as Toxic Waste & Transfer to EHS Decon->Label

Workflow for 4-Ethylthiophene-2-sulfonamide spill containment and decontamination.

Regulatory Compliance & Final Disposal

Under no circumstances should 4-Ethylthiophene-2-sulfonamide, or any rinsate containing it, be flushed down public sewer systems [1].

Once the waste is properly containerized and segregated in a Satellite Accumulation Area (SAA):

  • Ensure the container is explicitly labeled with the full chemical name (no abbreviations), the primary hazards (Toxic, Irritant), and the date accumulation began.

  • Transfer the sealed containers to your institution's EHS department or a licensed hazardous waste contractor. Final destruction must be conducted via high-temperature incineration at an approved EPA/RCRA facility capable of scrubbing SOx and NOx emissions.

References

  • CDMS.net: Material Safety Data Sheet (Thiophene derivatives & EPA guidelines).
  • Fisher Scientific: Safety Data Sheet (Sulfonamides & PPE standards).
  • PubChem (NIH): Laboratory Chemical Safety Summary for 2-Thiophenesulfonamide.
  • BenchChem: Proper Disposal of Sulfonamide Derivatives: A Comprehensive Guide.
Handling

Personal protective equipment for handling 4-Ethylthiophene-2-sulfonamide

As a Senior Application Scientist, I frequently consult with drug development teams utilizing 5-membered heterocyclic sulfonamides. 4-Ethylthiophene-2-sulfonamide (CAS 142294-59-5) is a highly valued building block in th...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams utilizing 5-membered heterocyclic sulfonamides. 4-Ethylthiophene-2-sulfonamide (CAS 142294-59-5) is a highly valued building block in the synthesis of Carbonic Anhydrase Inhibitors (CAIs), a class of therapeutics critical for treating glaucoma, epilepsy, and certain malignancies[1].

However, the very structural features that make this compound pharmacologically potent—the lipophilic thiophene ring and the reactive sulfonamide moiety—also dictate strict handling, personal protective equipment (PPE), and disposal protocols. This guide provides a self-validating, causality-driven framework for safely integrating this compound into your laboratory workflows.

Hazard Assessment & Causality (The "Why" Behind the Safety)

Before detailing procedural steps, it is imperative to understand the physicochemical causality behind the safety requirements. Thiophene-2-sulfonamide derivatives are classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [2][3].

  • The Lipophilicity Factor: The ethylthiophene ring increases the molecule's lipophilicity compared to basic sulfanilamides. When dissolved in polar aprotic solvents like DMSO or DMF (standard for CAI biological assays), the compound's ability to permeate the dermal barrier increases exponentially.

  • The Sulfonamide Moiety: Sulfonamides are known sensitizers. Repeated low-dose dermal exposure can lead to allergic dermatitis[2].

  • Aerosolization Risk: As a fine crystalline powder, 4-Ethylthiophene-2-sulfonamide is highly susceptible to static cling and aerosolization during transfer, necessitating strict respiratory and environmental controls to prevent inhalation[2].

Scientific Context: Mechanism of Action

Understanding the end-use of 4-Ethylthiophene-2-sulfonamide reinforces the necessity of pure, uncontaminated handling. The primary sulfonamide group coordinates directly with the active-site Zinc (Zn²⁺) ion of the carbonic anhydrase enzyme, displacing the catalytic water molecule and halting the hydration of CO₂[1].

MOA M1 4-Ethylthiophene-2-sulfonamide (CAI Precursor) M2 Sulfonamide Deprotonation (Physiological pH) M1->M2 M3 Binding to Zn2+ Ion (CA Active Site) M2->M3 M4 Displacement of Catalytic Water M3->M4 M5 Inhibition of CO2 Hydration M4->M5

Mechanism of carbonic anhydrase inhibition by thiophene-2-sulfonamide derivatives.

Mandatory PPE Matrix

To mitigate the specific hazards outlined above, the following PPE matrix must be strictly adhered to. Do not substitute materials without verifying chemical compatibility.

PPE CategorySpecificationScientific Rationale
Hand Protection Double-layered Nitrile (≥8 mil thickness)Thiophene rings increase lipophilicity; nitrile resists DMSO/DMF solvent penetration significantly better than latex.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against H319 (Serious Eye Irritation) from micro-dust aerosolization during powder transfer.
Body Protection Flame-resistant (FR) Lab Coat & ApronPrevents skin contact (H315) and mitigates static discharge during powder weighing.
Respiratory Fume Hood (≥100 fpm) or N95/P100 MaskPrevents inhalation of fine powders (H335) which can irritate mucous membranes[2][3].

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems . Each step contains a verification check to ensure the environment remains uncontaminated.

G N1 1. Fume Hood Setup & PPE Donning N2 2. Anti-Static Weighing (4-Ethylthiophene-2-sulfonamide) N1->N2 N3 3. Solvent Addition (e.g., DMSO/DMF) N2->N3 N4 4. CAI Synthesis Reaction (Closed System) N3->N4 N5 5. Waste Segregation (Halogenated vs. Non) N4->N5 N6 6. Surface Decontamination (10% Bleach / IPA) N4->N6

Standardized operational workflow for handling 4-Ethylthiophene-2-sulfonamide in the laboratory.

Protocol 1: Safe Weighing and Solution Preparation
  • Environmental Verification: Ensure the fume hood face velocity is validated at ≥100 feet per minute (fpm) before opening the chemical container. Validation: Check the digital monitor or use a delicate tissue wipe to visually confirm inward airflow.

  • Static Mitigation: Use an anti-static zero-charge weigh boat and an anti-static ionizer fan. Thiophene sulfonamide powders are highly prone to static scatter, which can contaminate the balance area.

  • Transfer: Use a grounded stainless-steel spatula. Carefully weigh the required mass of 4-Ethylthiophene-2-sulfonamide[4].

  • Solubilization: If preparing a stock solution for CAI screening, add the solvent (e.g., anhydrous DMSO) directly to the vial inside the fume hood before capping. Never transport dry, unsealed powder across the laboratory.

Emergency Response & Spill Management

In the event of an accidental release, standard sweeping will exacerbate aerosolization. Follow this logic-driven response matrix:

SpillResponse S1 Spill Detected (Powder or Solution) S2 Assess Volume & Toxicity S1->S2 S3 Evacuate & Alert EHS S2->S3 Large (>50g) S4 Don Spill-Kit PPE S2->S4 Small (<50g) S5 Contain with Absorbent S4->S5 S6 Collect & Dispose S5->S6

Decision matrix and procedural workflow for 4-Ethylthiophene-2-sulfonamide spill management.

Protocol 2: Spill Decontamination and Waste Disposal
  • Containment (Small Spills <50g): Do not sweep dry. Gently cover the spilled powder with damp absorbent pads (moistened with water or a mild surfactant) to prevent dust generation[2].

  • Neutralization & Cleaning: Carefully scoop the damp absorbent into a hazardous waste bag. Wipe the affected area with a 10% sodium hypochlorite (bleach) solution, followed by a 70% Isopropyl Alcohol (IPA) wipe to remove any remaining lipophilic thiophene residues.

  • Waste Segregation: Place all contaminated PPE, weigh boats, and spill materials into a designated, sealable hazardous waste container labeled "Toxic Solid Waste - Sulfonamides"[2]. Do not mix with general halogenated solvent waste unless the compound was already dissolved in a halogenated solvent (e.g., DCM).

Sources

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